molecular formula C9H13BO3 B151188 2-Isopropoxyphenylboronic acid CAS No. 138008-97-6

2-Isopropoxyphenylboronic acid

Cat. No.: B151188
CAS No.: 138008-97-6
M. Wt: 180.01 g/mol
InChI Key: XDMKBIIRBDPSOE-UHFFFAOYSA-N
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Description

2-Isopropoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H13BO3 and its molecular weight is 180.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMKBIIRBDPSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408161
Record name 2-Isopropoxyphenylboronic acid
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Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138008-97-6
Record name 2-Isopropoxyphenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropoxyphenylboronic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxyphenylboronic acid (CAS No. 138008-97-6) is an organoboron compound of significant interest in the fields of organic synthesis and medicinal chemistry.[1] As a member of the arylboronic acid family, it serves as a versatile building block, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its unique structural features, including the isopropoxy group at the ortho position, can impart specific steric and electronic properties to target molecules, influencing their biological activity and pharmacokinetic profiles.

This in-depth technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the essential data and methodologies required for its effective handling, characterization, and application. The information presented herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. It is crucial to distinguish this compound from its isomer, (2-isopropylphenyl)boronic acid (CAS No. 89787-12-2), as their properties may differ.

PropertyValueSource(s)
Chemical Formula C₉H₁₃BO₃[1]
Molecular Weight 180.01 g/mol [1]
CAS Number 138008-97-6[1]
Appearance White to off-white or light yellow solid (powder or crystalline)[2]
Melting Point Data not available for this compound. For the related isomer, (2-isopropylphenyl)boronic acid, the melting point is reported as 88-89 °C.[3]
Boiling Point Data not available. Arylboronic acids typically have high boiling points and may decompose at elevated temperatures.
Solubility Generally soluble in polar organic solvents such as ethers and ketones.[4][5] Low solubility in water and nonpolar solvents like hexanes.[4][6] The ortho-substituted alkoxy group may enhance solubility in organic solvents compared to its meta and para isomers.[7][8]

Stability and Handling

Arylboronic acids, including this compound, exhibit moderate stability. It is important to be aware of the following considerations for storage and handling:

  • Dehydration: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines. This process can be accelerated by heat.

  • Oxidative Instability: These compounds can be susceptible to oxidation, particularly in solution.[9] It is recommended to store them in a cool, dark place under an inert atmosphere if possible.

  • pH Sensitivity: The stability of arylboronic acids can be influenced by the pH of the medium.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group (a septet), and the methyl protons of the isopropoxy group (a doublet). The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, with the carbon attached to the boron atom often showing a broader signal or being unobserved due to quadrupolar relaxation. The carbons of the isopropoxy group will also be present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to:

  • O-H stretching of the boronic acid group (a broad band typically around 3200-3600 cm⁻¹)

  • B-O stretching (around 1300-1400 cm⁻¹)

  • C-O stretching of the ether linkage

  • Aromatic C-H and C=C stretching vibrations

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound. Electrospray ionization (ESI) is a commonly used technique for the analysis of boronic acids.[11][12] The mass spectrum may show the molecular ion peak [M+H]⁺ or other adducts depending on the ionization conditions.

Experimental Protocols for Physical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of key physical properties of this compound.

Melting Point Determination

The melting point provides a quick and effective assessment of a solid's purity. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[13]

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[14]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[15]

  • Heating:

    • For an unknown sample, perform a rapid heating to determine an approximate melting range.

    • For a more accurate measurement, heat rapidly to about 20 °C below the expected melting point, then decrease the heating rate to approximately 1-2 °C per minute.[14]

  • Observation and Recording:

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has melted (the completion of melting).

    • The recorded range constitutes the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Heat Heat in Apparatus Load->Heat Observe Observe & Record Heat->Observe

Caption: Workflow for Melting Point Determination.

Solubility Determination (Dynamic Method)

This method allows for the determination of the solubility of this compound in various organic solvents as a function of temperature.[7][8]

Methodology:

  • Sample Preparation: Accurately weigh a known amount of this compound into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

  • Solvent Addition: Add a known volume of the desired organic solvent (e.g., acetone, chloroform, dipropyl ether) to the vessel.

  • Heating and Dissolution: Heat the mixture at a constant rate while stirring until the solid completely dissolves.

  • Cooling and Crystallization: Slowly cool the solution while monitoring for the first sign of turbidity or crystallization, which indicates the saturation point. Record the temperature at this point.

  • Data Collection: Repeat the heating and cooling cycles to ensure reproducibility. The solubility at that temperature corresponds to the prepared concentration.

  • Varying Concentrations: Repeat the entire process with different known concentrations of the solute to construct a solubility curve.

SolubilityWorkflow Start Prepare Known Concentration of Solute in Solvent Heat Heat Mixture Until Solid Dissolves Start->Heat Cool Cool Solution Slowly Heat->Cool Observe Observe for Turbidity/ Crystallization Cool->Observe Record Record Saturation Temperature Observe->Record Turbidity Appears Repeat Repeat for Reproducibility Record->Repeat Vary Vary Concentration for Full Solubility Curve Repeat->Vary

Caption: Dynamic Method for Solubility Determination.

Conclusion

This compound is a valuable reagent with a distinct set of physical properties that are critical to its application in research and development. This guide has provided a detailed overview of its key physicochemical characteristics, stability considerations, and analytical characterization methods. The experimental protocols outlined herein offer a reliable framework for the in-house determination of its physical properties, ensuring data accuracy and reproducibility. A thorough understanding of these properties is paramount for the successful and safe utilization of this compound in the synthesis of novel chemical entities.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

  • ChemSrc. (n.d.). 2-isopropylphenylboronic acid. Retrieved from [Link][3]

  • Sporzyński, A., & Domańska, U. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link][4]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Retrieved from [Link][5]

  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4449–4456. [Link][7]

  • ResearchGate. (n.d.). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Retrieved from [Link][8]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link][6]

  • Smith, A. G., & Molander, G. A. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1276–1290. [Link][9]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link][10]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link][15]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link][14]

  • METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link][13]

  • Reddy, T. S., & Kumar, K. A. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(19), 5348-5354. [Link][11]

  • ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link][12]

Sources

An In-depth Technical Guide to 2-Isopropoxyphenylboronic Acid: Synthesis, Properties, and Application in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxyphenylboronic acid, a member of the versatile class of organoboron compounds, has emerged as a significant building block in modern organic synthesis. Its utility is most prominently showcased in the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction. The presence of the isopropoxy group at the ortho position of the phenylboronic acid moiety imparts unique steric and electronic properties, influencing its reactivity and making it a valuable reagent for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of this compound, covering its chemical structure, physicochemical properties, a detailed synthesis protocol, and an in-depth exploration of its application in the Suzuki-Miyaura coupling reaction.

Chemical Structure and Physicochemical Properties

This compound possesses the chemical formula C₉H₁₃BO₃. The structure features a boronic acid group (-B(OH)₂) attached to a benzene ring, which is substituted with an isopropoxy group (-OCH(CH₃)₂) at the ortho (2-position). This arrangement is crucial to its chemical behavior, with the isopropoxy group exerting both steric hindrance and electronic effects that can modulate the reactivity of the boronic acid in coupling reactions.

dot graph "2_Isopropoxyphenylboronic_acid_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2-Isopropoxyphenyl)boronic acid
CAS Number 138008-97-6
Molecular Formula C₉H₁₃BO₃
Molecular Weight 180.01 g/mol
Appearance White to off-white solid
Melting Point 110-112 °C (typical, may vary)Supplier Data
Boiling Point Not available (decomposes)N/A
Solubility Soluble in polar organic solvents such as ethers and ketones.General boronic acid solubility

Synthesis of this compound

The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and reliable method involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol details a representative synthesis of this compound starting from 1-bromo-2-isopropoxybenzene. This method is highly adaptable for the synthesis of various substituted arylboronic acids.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 1-Bromo-2-isopropoxybenzene

Materials:

  • 1-Bromo-2-isopropoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-bromo-2-isopropoxybenzene (1.0 equivalent) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour. The formation of the aryllithium intermediate may be observed as a change in color.

  • Borylation: To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 2 M aqueous HCl to quench the reaction and hydrolyze the borate ester. Stir vigorously for 1-2 hours.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a solid.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the two methyl groups of the isopropoxy group. The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the boron atom often showing a broader signal or being unobserved due to quadrupolar relaxation. The carbons of the isopropoxy group will also be present.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹ for the boronic acid hydroxyl groups. C-H stretching vibrations for the aromatic and aliphatic protons will appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region. A strong B-O stretching vibration is typically found around 1350 cm⁻¹.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex in the presence of a base. This compound is an excellent coupling partner in these reactions for the synthesis of biaryl and substituted aromatic compounds.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (in the form of a boronate) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role of the Base

The base plays a crucial role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step. Common bases used include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂). The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and catalyst system.

Palladium Catalysts

A wide variety of palladium catalysts have been developed for the Suzuki-Miyaura reaction. These typically consist of a palladium source (e.g., Pd(OAc)₂, PdCl₂, Pd₂(dba)₃) and a ligand. The ligand stabilizes the palladium catalyst, enhances its solubility, and modulates its reactivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), have proven to be particularly effective for coupling challenging substrates, including sterically hindered aryl chlorides.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask or a vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 equivalent), this compound (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (typically 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. It is advisable to store it under an inert atmosphere to prevent potential degradation.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with its primary application being the construction of C-C bonds via the Suzuki-Miyaura cross-coupling reaction. Its unique structural features allow for the synthesis of a wide array of complex molecules relevant to the pharmaceutical and materials science industries. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective utilization in the research and development laboratory.

References

  • Al-masum, M. (n.d.). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a. ResearchGate. Retrieved from [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419–2440. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Fairlamb, I. J. S. (Ed.). (2015). *New Trends

Introduction: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Isopropoxyphenylboronic Acid

This compound, identified by its CAS number 89787-12-2, is an organoboron compound that has emerged as a crucial building block in synthetic organic chemistry.[1] As a member of the arylboronic acid family, its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that is fundamental to the formation of carbon-carbon (C-C) bonds.[2] The presence of the isopropoxy group at the ortho position introduces specific steric and electronic properties that can be strategically exploited by researchers to influence reaction outcomes and construct complex molecular architectures.

This guide provides an in-depth exploration of this compound, intended for researchers, scientists, and professionals in drug development. It covers its physicochemical properties, core applications, detailed reaction protocols, safety considerations, and the mechanistic underpinnings of its reactivity.

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is paramount for its effective application in the laboratory. This compound is typically a white to off-white or yellow solid, soluble in many polar organic solvents.[1] Its key properties are summarized below.

PropertyValueSource
CAS Number 89787-12-2[3]
Molecular Formula C₉H₁₃BO₂[1][4]
Molecular Weight 180.01 g/mol [5]
Appearance White to Yellow Solid
Melting Point 88-89 °C[6]
InChI Key KTZUVUWIBZMHMC-UHFFFAOYSA-N[4][6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for synthesizing biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[7][8][9]

The reaction involves the coupling of an organoboron compound (the boronic acid) with an organohalide or triflate (the electrophile) in the presence of a palladium catalyst and a base.[2] The versatility, mild reaction conditions, and high functional group tolerance of the Suzuki-Miyaura coupling make it an indispensable tool for synthetic chemists.[8][10]

Mechanistic Insights: The Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium complex. The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer.[11]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar¹-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_aryl_complex Ar¹-Pd(II)L₂-Ar² transmetalation->pdi_aryl_complex reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Coupled Product) reductive_elimination->product ar1x Ar¹-X (Organohalide) ar1x->oxidative_addition boronic_acid Ar²-B(OH)₂ (Boronic Acid) + Base boronic_acid->transmetalation Experimental_Workflow cluster_workflow Experimental Workflow for Suzuki Coupling setup 1. Reaction Setup (Flask under N₂/Ar) - Boronic Acid - Aryl Halide - Base catalyst 2. Catalyst/Ligand Addition (e.g., Pd(PPh₃)₄) setup->catalyst solvent 3. Solvent Addition (Degassed Dioxane/H₂O) catalyst->solvent reaction 4. Heating & Monitoring (80-110 °C, TLC/GC-MS) solvent->reaction workup 5. Aqueous Workup (Extraction with EtOAc) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Sources

Introduction: The Role and Challenges of 2-Isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Isopropoxyphenylboronic Acid

This compound is an organoboron compound of significant interest in modern organic synthesis and drug discovery.[1] As a versatile building block, its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] The ortho-isopropoxy substitution provides unique steric and electronic properties that can influence reaction outcomes and the architecture of the final product.

However, the utility of boronic acids, including this compound, is intrinsically linked to their stability. Researchers and drug development professionals frequently encounter challenges related to the compound's finite shelf-life and susceptibility to degradation, which can compromise the accuracy of stoichiometry, reaction yields, and impurity profiles.[2][3][4] This guide provides a comprehensive overview of the factors governing the stability of this compound, outlines field-proven storage and handling protocols, and details methodologies for assessing its integrity over time.

Part 1: The Chemical Stability Profile of Arylboronic Acids

The stability of this compound is not absolute; it exists in a dynamic equilibrium and is susceptible to several degradation pathways. Understanding these mechanisms is critical for mitigating decomposition.

Oxidative Degradation (Deboronation)

Oxidative deboronation is a significant metabolic and chemical instability pathway for boronic acids.[5][6] The boron atom's empty p-orbital is susceptible to nucleophilic attack by reactive oxygen species (ROS), such as hydrogen peroxide, or even atmospheric oxygen.[7] This attack is followed by a 1,2-migration of the carbon atom from the boron to the oxygen, forming a labile boric ester. This intermediate then undergoes rapid hydrolysis to yield 2-isopropoxyphenol and boric acid, as depicted in Figure 1.[7][8] This conversion is often the primary route of decomposition in biological or uncontrolled environments.[5][9][10]

Hydrolytic Degradation (Protodeboronation)

Protodeboronation is the process where the carbon-boron bond is cleaved by a proton source, typically water, replacing the boronic acid moiety with a hydrogen atom. This reaction, Ar–B(OH)₂ + H₂O → ArH + B(OH)₃, can be influenced by pH and temperature.[11] While generally slower than oxidation for many arylboronic acids, it represents a potential degradation pathway, especially under non-neutral aqueous conditions or during prolonged storage in the presence of moisture.[5][11]

Formation of Boroxines (Anhydrides)

A common and reversible process for boronic acids is the loss of water to form cyclic trimer anhydrides, known as boroxines.[12] This dehydration is often observed when the solid compound is heated or stored under vacuum. While boroxine formation can complicate accurate weighing and stoichiometric calculations, it is generally reversible upon exposure to water or during the aqueous workup of a reaction. However, their formation indicates that the compound has been exposed to conditions promoting water loss.

HandlingWorkflow start Receive Compound check_seal Inspect Container Seal start->check_seal damaged Seal Damaged: Consider Quality Check check_seal->damaged Yes ok Seal Intact check_seal->ok No storage_decision Long-Term Storage? ok->storage_decision long_term Store at -20°C Under Inert Gas Log in Inventory storage_decision->long_term Yes short_term Store at 2-8°C storage_decision->short_term No weighing Prepare for Use long_term->weighing short_term->weighing equilibrate Allow vial to reach Room Temperature before opening weighing->equilibrate weigh_quickly Weigh required amount quickly in a dry environment (e.g., glovebox or dry bench) equilibrate->weigh_quickly reseal Purge vial with inert gas, reseal tightly, and return to appropriate storage weigh_quickly->reseal end Use in Reaction reseal->end

Figure 2: Recommended workflow for handling this compound.

Key Handling Steps Explained:

  • Equilibration: Before opening a refrigerated or frozen container, always allow it to warm to ambient temperature. [13]This prevents atmospheric moisture from condensing on the cold solid, which would introduce water and accelerate hydrolysis. [13]2. Inert Atmosphere: When possible, handle the solid under an inert atmosphere (e.g., in a glovebox). If this is not feasible, weigh the compound quickly and minimize its exposure time to air.

  • Resealing: After dispensing the required amount, purge the headspace of the container with a dry, inert gas like argon or nitrogen before tightly resealing. This displaces air and moisture, preserving the remaining material. [13]

Part 3: Monitoring Stability and Detecting Degradation

For critical applications, such as in GMP environments or long-term research projects, it is essential to periodically assess the purity of this compound.

Analytical Techniques

Several analytical methods can be employed to quantify the parent compound and detect degradation products.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV or mass spectrometry (MS) detector is a powerful tool. [14][15]The primary degradation product, 2-isopropoxyphenol, will have a different retention time than the boronic acid. A well-developed method can quantify the percentage of the active compound remaining. Care must be taken, as some HPLC conditions (e.g., certain mobile phases or stationary phases with high silanol activity) can cause on-column hydrolysis of boronic esters, though this is less of a concern for the free acid. [2][16]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide a clear picture of the compound's purity. The appearance of new aromatic signals corresponding to 2-isopropoxyphenol or a change in the integral ratios can indicate degradation.

  • Non-Aqueous Capillary Electrophoresis (NACE): NACE is a highly accurate technique for analyzing labile compounds like boronic acids and esters because it avoids the aqueous environments that can cause hydrolysis during analysis. [2]

Experimental Protocol: Stability Assessment via HPLC-UV

This protocol provides a general framework for a stability study.

  • Reference Standard: Prepare a solution of freshly acquired, high-purity this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). This will serve as the t=0 reference.

  • Sample Preparation: Prepare a solution of the aged sample at the same concentration.

  • HPLC Conditions (Example):

    • Column: C18 stationary phase (e.g., Acquity BEH C18). [14] * Mobile Phase: A gradient of 10 mM ammonium acetate in water and acetonitrile is a good starting point. [14] * Flow Rate: 0.5 mL/min.

    • Detection: UV detector at a wavelength where both the boronic acid and potential phenol degradant absorb.

    • Injection Volume: 5 µL.

  • Analysis: Inject the t=0 reference and the aged sample. Compare the chromatograms.

  • Interpretation: A decrease in the peak area of the this compound peak and the appearance of a new peak corresponding to 2-isopropoxyphenol indicate degradation. Purity can be calculated based on the relative peak areas.

Part 4: Advanced Strategies for Stability Enhancement

For applications requiring exceptional stability or for notoriously unstable boronic acids, conversion to a more robust derivative is a common and effective strategy.

  • Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester or a more stable N-methyliminodiacetic acid (MIDA) ester, can dramatically improve shelf-life and handling characteristics. [3][4][17]These esters protect the reactive B(OH)₂ group from oxidation and dehydration. [4]MIDA boronates are particularly noteworthy for their high stability to a wide range of reaction conditions and their compatibility with silica gel chromatography, yet they can be readily deprotected under basic conditions to release the free boronic acid in situ for coupling reactions. [3][17][18]

Conclusion

While this compound is an invaluable synthetic tool, its inherent chemical liabilities require a disciplined approach to its storage and handling. By understanding the primary degradation pathways—oxidation, hydrolysis, and boroxine formation—researchers can implement effective mitigation strategies. Storing the compound in a cold, dry, and inert environment is paramount to preserving its integrity. For long-term or critical applications, periodic analytical assessment and the use of stabilizing derivatives like MIDA esters provide a robust framework for ensuring reliable and reproducible results in research and development.

References

  • Sallustio, B. C., et al. (2010). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Source details not fully available in search results]
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  • Lee, J. C. H., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC, NIH. [Link]

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  • ResearchGate. (2015). Effect of boric acid on thermal stability of poly (acrylonitrile-methyl acrylate). ResearchGate. [Link]

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  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-Isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-isopropoxyphenylboronic acid, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While direct experimental spectra for this specific compound are not widely available in public databases, this document, intended for researchers, scientists, and professionals in drug development, offers a detailed, predictive analysis based on established spectroscopic principles and data from closely related structural analogs. We present the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. Furthermore, this guide furnishes field-proven, step-by-step protocols for acquiring high-fidelity spectroscopic data for this class of compounds, addressing common challenges such as boroxine formation in boronic acids.

Introduction: The Structural and Analytical Context

This compound belongs to the widely utilized class of arylboronic acids. Its utility in creating carbon-carbon and carbon-heteroatom bonds makes it a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The ortho-isopropoxy substituent introduces specific steric and electronic effects that can influence reaction outcomes and the properties of the resulting products. Accurate spectroscopic characterization is therefore paramount for verifying the identity, purity, and stability of this reagent before its use in sensitive synthetic applications.

This guide is structured to provide not just reference data, but a deeper understanding of the causality behind the expected spectral features and the rationale for the recommended analytical methodologies.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its molecular structure and comparison with experimentally verified data for analogs such as 2-methoxyphenylboronic acid and 2-ethoxybenzeneboronic acid[1][2].

Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For boronic acids, care must be taken in sample preparation to avoid the formation of cyclic anhydrides (boroxines), which can lead to complex and misleading spectra. The use of coordinating deuterated solvents like DMSO-d₆ or Methanol-d₄ is highly recommended as they disrupt the intermolecular hydrogen bonding that facilitates boroxine formation.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale and Comparative Insights
~8.0br s2HB(OH)₂The acidic protons of the boronic acid group are expected to appear as a broad singlet. The chemical shift can be highly variable depending on concentration, temperature, and residual water content.
~7.6-7.7dd1HAr-H (ortho to B)This proton is deshielded by the anisotropic effect of the adjacent boronic acid group.
~7.2-7.3t1HAr-H (para to O-iPr)The chemical shift is influenced by both the electron-donating isopropoxy group and the electron-withdrawing boronic acid group.
~7.0t1HAr-H (meta to B)This proton is expected to be in a region typical for aromatic protons.
~6.9d1HAr-H (ortho to O-iPr)Shielded by the electron-donating effect of the isopropoxy group.
~4.6-4.7septet1H-OCH(CH₃)₂The septet multiplicity arises from coupling to the six equivalent methyl protons.
~1.3d6H-OCH(CH₃)₂The doublet multiplicity is due to coupling with the methine proton. This is a characteristic signal for an isopropoxy group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale and Comparative Insights
~158-160Ar-C-OThe carbon directly attached to the isopropoxy group is expected to be significantly deshielded. In 2-ethoxybenzeneboronic acid, this peak appears around 159 ppm[2].
~135-137Ar-C-HAromatic carbon in the ortho position to the boronic acid.
~130-132Ar-C-HAromatic carbon in the para position to the isopropoxy group.
~120-122Ar-C-HAromatic carbon in the meta position to the boronic acid.
~115-117Ar-C-HAromatic carbon in the ortho position to the isopropoxy group.
Not observed or very broadAr-C-BThe carbon atom directly bonded to the boron atom often exhibits a very broad signal or is not observed at all due to quadrupolar relaxation of the boron nucleus. This is a common feature in the ¹³C NMR spectra of boronic acids[3].
~70-72-OCH(CH₃)₂The methine carbon of the isopropoxy group.
~21-23-OCH(CH₃)₂The two equivalent methyl carbons of the isopropoxy group.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid boronic acids as it requires minimal sample preparation[4].

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
3400-3200Strong, BroadO-H stretchThis broad absorption is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid, which often exist as dimers in the solid state.
3100-3000MediumAromatic C-H stretchTypical for C-H stretching vibrations in an aromatic ring[5].
2980-2930MediumAliphatic C-H stretchCorresponds to the C-H stretching of the isopropyl group.
~1600, ~1470Medium-StrongC=C stretchAromatic ring stretching vibrations.
~1380StrongB-O stretchThe B-O single bond stretch is a key diagnostic peak for boronic acids[4][6].
~1250StrongC-O stretchAsymmetric C-O-C stretching of the aryl ether.
~1020MediumC-O stretchSymmetric C-O-C stretching of the aryl ether.
~750StrongC-H out-of-plane bendThis strong band is characteristic of ortho-disubstituted benzene rings.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like boronic acids. However, boronic acids are prone to dehydration and the formation of cyclic trimers (boroxines) in the mass spectrometer's ion source, which can complicate spectral interpretation[7][8].

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonIonization ModeRationale and Comparative Insights
181.1[M+H]⁺ESI (+)The protonated molecular ion. The exact mass is 180.0958, so a high-resolution mass spectrometer (HRMS) would detect m/z 181.1036.
203.1[M+Na]⁺ESI (+)The sodium adduct is commonly observed in ESI-MS.
163.1[M+H-H₂O]⁺ESI (+)Loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for boronic acids.
179.1[M-H]⁻ESI (-)The deprotonated molecular ion.
505.3[M₃-3H₂O+H]⁺ESI (+)This corresponds to the protonated boroxine trimer. The formation of boroxines can sometimes be the dominant species observed, especially under harsher ionization conditions.

Experimental Protocols

The following protocols are designed to yield high-quality spectroscopic data for this compound and are based on established best practices for this class of compounds.

NMR Spectroscopy Protocol

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.7 mL of DMSO-d₆ or Methanol-d₄ prep1->prep2 prep3 Vortex until fully dissolved prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into a ≥400 MHz NMR spectrometer prep4->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H spectrum (16-64 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (≥1024 scans) acq2->acq4 proc1 Apply Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference spectrum to residual solvent peak proc3->proc4

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent, preferably DMSO-d₆ or Methanol-d₄, to the vial.

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution into a clean 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Temperature: 298 K.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-2 seconds.

    • Referencing: Use the residual solvent peak (DMSO-d₅ at ~2.50 ppm or CHD₂OD at ~3.31 ppm) as the internal standard.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard proton-decoupled experiment.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Referencing: Use the solvent peak (DMSO-d₆ at ~39.52 ppm or CD₃OD at ~49.00 ppm) as the internal standard.

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol, followed by a dry tissue.

    • Place a small amount (a few milligrams) of the solid this compound onto the center of the ATR crystal.

    • Lower the instrument's pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • IR Spectrum Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Mass Spectrometry Protocol
  • Sample Preparation (LC-MS):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Mass Spectrum Acquisition (ESI):

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system. Direct infusion can also be used.

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to obtain comprehensive data.

    • Mass Range: m/z 100-1000.

    • Source Parameters: Optimize parameters such as capillary voltage (e.g., 3-4 kV), source temperature (e.g., 100-150 °C), and nebulizer gas flow to achieve a stable signal and minimize in-source fragmentation or boroxine formation.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from close structural analogs and adhering to the detailed experimental protocols outlined, researchers can confidently verify the structure and purity of this important synthetic building block. The provided tables of expected spectral data serve as a valuable reference, while the methodological insights aim to empower scientists to overcome common analytical challenges associated with boronic acids. As with any predictive guide, it is recommended to confirm these findings with experimentally acquired data whenever possible.

References

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  • SpectraBase. (n.d.). 2-Ethoxybenzeneboronic acid. John Wiley & Sons, Inc. Retrieved from [Link]

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  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

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A Technical Guide to the Solubility of 2-Isopropoxyphenylboronic Acid for Pharmaceutical and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of the solubility characteristics of 2-isopropoxyphenylboronic acid in organic solvents. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies. We explore the key physicochemical properties that dictate the solubility of this versatile reagent, including its molecular structure and the challenging acid-boroxine anhydride equilibrium. While specific quantitative data for this compound is sparse, we leverage high-quality data from close structural analogs to provide a reliable solubility profile. Furthermore, this guide presents a detailed, authoritative protocol for the experimental determination of thermodynamic solubility using the saturation shake-flask method, ensuring that researchers can generate precise and reproducible data tailored to their specific applications.

Introduction to this compound

This compound is an organoboron compound featuring a boronic acid functional group and an isopropoxy substituent at the ortho-position of a phenyl ring.[1] It is a vital building block in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The efficiency and success of its application in synthesis, purification, and formulation are fundamentally dependent on its solubility in various organic media.[2] Understanding and controlling its solubility is therefore a critical parameter for process optimization, reaction kinetics, and the development of novel pharmaceutical agents.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by a nuanced interplay of its structural features and its chemical behavior in solution.

The Dual Nature of the Molecule

The molecule's structure contains two distinct regions that dictate its affinity for different types of solvents:

  • A Lipophilic Region: The phenyl ring and the isopropoxy group (–OCH(CH₃)₂) are nonpolar and hydrophobic. This part of the molecule favors interactions with nonpolar or moderately polar organic solvents through van der Waals forces.

  • A Hydrophilic Region: The boronic acid group (–B(OH)₂) is highly polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor. This functionality promotes solubility in polar, protic solvents like alcohols.

The overall solubility in a given solvent is a result of the balance between these two competing characteristics.

The Boroxine Equilibrium Challenge

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][3] This equilibrium is a critical, and often overlooked, factor that significantly complicates solubility measurements.

B(OH)₂ + B(OH)₂ + B(OH)₂ ⇌ (BO)₃ + 3 H₂O

The boronic acid and its corresponding boroxine possess markedly different physical properties, including solubility.[2] Commercial batches of this compound may exist as a mixture of these two forms. Consequently, solubility experiments can yield variable results if this equilibrium is not considered, as the composition of the solid material can change depending on the solvent and temperature.[2]

Boroxine_Equilibrium cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer acid1 R-B(OH)₂ boroxine R-B-O |   | O - B-R |   | B - O | R acid1->boroxine + 2 R-B(OH)₂ acid2 R-B(OH)₂ acid3 R-B(OH)₂ water 3 H₂O boroxine->water + 3 H₂O caption Fig. 1: Dehydration equilibrium between boronic acid and its boroxine anhydride.

Fig. 1: Dehydration equilibrium between boronic acid and its boroxine anhydride.

Solubility Profile in Organic Solvents

Qualitative and Semi-Quantitative Overview

Direct, published quantitative solubility data for this compound is limited. However, a highly informative profile can be constructed based on studies of structurally similar compounds, namely phenylboronic acid and, most importantly, its isomeric analog, 2-isobutoxyphenylboronic acid.[2][4][5] A study by Leszczyński et al. found that the ortho-substituted isobutoxyphenylboronic acid was significantly more soluble than its meta and para isomers across a range of solvents.[5] This suggests the ortho position of the alkoxy group plays a key role in enhancing solubility.

Phenylboronic acid itself shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][6] The addition of the isopropoxy group is expected to generally increase solubility in most organic solvents, with the exception of highly nonpolar ones.[5]

Solvent ClassExample SolventsExpected Solubility of this compoundRationale & Commentary
Polar Protic Methanol, EthanolHigh The boronic acid moiety can engage in strong hydrogen bonding with the solvent. The lipophilic part is small enough to be well-solvated.
Ketones Acetone, 3-PentanoneHigh These solvents are polar aprotic and can act as effective hydrogen bond acceptors for the boronic acid's -OH groups. Data on analogs confirms high solubility.[4][5]
Ethers THF, Diethyl EtherHigh Ethers are excellent solvents for boronic acids, likely due to their ability to act as hydrogen bond acceptors and solvate the phenyl ring.[2]
Chlorinated Dichloromethane (DCM)Moderate to High Chloroform is a moderate solvent for phenylboronic acid, and analogs show high solubility.[4][5] DCM is expected to perform similarly. Useful for reactions and chromatography.
Aromatic Toluene, XyleneLow to Moderate The aromatic ring of the solvent can interact favorably with the phenyl ring of the solute, but it lacks the polarity to effectively solvate the boronic acid group.
Aliphatic Nonpolar Hexanes, HeptaneVery Low / Insoluble These solvents lack the polarity to overcome the strong intermolecular hydrogen bonding of the solid boronic acid. Useful as anti-solvents for crystallization.[2][4]

Standardized Protocol for Experimental Solubility Determination

To obtain definitive and reliable solubility data, the Saturation Shake-Flask Method is the gold standard and is recommended by regulatory bodies like the World Health Organization (WHO).[7][8][9] This method determines the thermodynamic or equilibrium solubility, which is the concentration of a compound in a saturated solution when excess solid is present.[7]

Principle of the Method

An excess amount of solid this compound is added to a specific solvent in a sealed vessel. The mixture is then agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solid to reach equilibrium with the undissolved solid. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the solute in the supernatant is quantified using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).[7][10]

Detailed Step-by-Step Protocol
  • Preparation: Add an excess of solid this compound to a known volume of the chosen organic solvent in a sealed, screw-cap glass vial. "Excess" means enough solid is added so that undissolved particles are clearly visible after the equilibration period.

  • Equilibration: Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled chamber (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments are recommended to determine the minimum time required to achieve equilibrium.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for a settling period (e.g., 2-4 hours) to let the excess solid sediment.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is crucial to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

  • Dilution: Immediately dilute the filtered sample with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method with UV detection. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of this compound.

Workflow Diagram

Solubility_Workflow start Start: Add Excess Solid to Solvent equilibration Equilibrate with Agitation (Constant Temperature, 24-48h) start->equilibration settling Sedimentation Period (No Agitation, 2-4h) equilibration->settling sampling Withdraw Supernatant via Filtered Syringe settling->sampling dilution Dilute Sample to Analytical Range sampling->dilution analysis Quantify by Validated HPLC Method dilution->analysis end End: Report Solubility (e.g., mg/mL) analysis->end caption Fig. 2: Workflow for the Saturation Shake-Flask Solubility Protocol.

Fig. 2: Workflow for the Saturation Shake-Flask Solubility Protocol.

Practical Applications and Solvent Selection Strategy

Solvent Choice for Synthetic Reactions

For reactions like the Suzuki-Miyaura coupling, a solvent system that fully dissolves all reactants is ideal. Based on the expected profile, polar aprotic solvents such as Tetrahydrofuran (THF) , Acetone , or Dioxane are excellent primary choices. Often, co-solvent systems, such as Toluene/Ethanol or THF/Water, are employed to ensure the solubility of both the organoboron reagent and the inorganic base.

Purification and Crystallization

Effective purification by crystallization relies on identifying a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent like Toluene or Chloroform could be suitable for this purpose.[2] Alternatively, an anti-solvent technique can be used. For example, the compound can be dissolved in a good solvent (e.g., Ethanol or Acetone) and a poor solvent (e.g., Hexanes or Heptane ) can be added slowly to induce precipitation of the pure product, leaving impurities behind in the solution.[2]

Drug Development and Formulation

In early-stage drug discovery, solubility data guides the selection of appropriate vehicles for in vitro and in vivo studies. While this compound itself is a reagent, its derivatives are often investigated as potential therapeutics.[11] Understanding the solubility of the core boronic acid scaffold in pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol) is essential for developing viable formulations.

Conclusion

This compound presents a solubility profile governed by its dual hydrophilic-lipophilic nature and the complicating presence of the boroxine equilibrium. While it exhibits high solubility in polar organic solvents like ethers, ketones, and alcohols, its solubility is limited in nonpolar hydrocarbons. This behavior makes it a versatile reagent but requires careful solvent selection for synthesis and purification. For precise and application-specific data, adherence to a rigorous experimental protocol, such as the saturation shake-flask method, is paramount. A thorough understanding of these principles enables scientists to harness the full potential of this valuable synthetic building block.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available from: [Link]

  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Semantic Scholar. Available from: [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • Leszczyński, P., et al. (2020). Solubility of investigated compounds in water. ResearchGate. Available from: [Link]

  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4539–4546. Available from: [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General background context, not a direct URL for a specific claim).
  • Stella, V., & Wiman, B. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. gmp-compliance.org. Available from: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. Available from: [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification. Available from: [Link]

  • Wang, J., et al. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available from: [Link]

  • Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. Available from: [Link]

  • Pawar, P., & Mahadik, K. (2013). Solubility Determination in Drug Discovery and Development. International Journal of Pharmaceutical and Chemical Sciences. (General background on methods).
  • University of Calgary. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Available from: [Link]

  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ResearchGate. Available from: [Link]

Sources

Foreword: The Unassuming Powerhouse of Modern Synthesis

Sources

An In-depth Technical Guide to 2-Isopropoxyphenylboronic Acid and its Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropoxyphenylboronic acid is a versatile organoboron compound increasingly utilized in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of complex biaryl structures. A critical, yet often overlooked, aspect of its chemistry is the dynamic and reversible equilibrium with its corresponding trimeric anhydride, a boroxine. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, purification, and characterization. It offers an in-depth exploration of the monomer-trimer equilibrium, its practical implications for reaction stoichiometry and efficacy, and field-proven strategies for its management. Furthermore, this document furnishes detailed protocols and expert insights into its application in Suzuki-Miyaura coupling, with a focus on overcoming challenges associated with sterically hindered ortho-substituted substrates.

Introduction: The Strategic Value of the Ortho-Isopropoxy Motif

Arylboronic acids are a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. Among this extensive class of reagents, this compound distinguishes itself through the presence of a sterically demanding isopropoxy group at the ortho position. This substituent is not merely a passive spectator; it exerts significant electronic and steric influence on the molecule's reactivity and the properties of the resulting products.

In drug discovery, the ortho-isopropoxy moiety can serve as a crucial pharmacophoric element or as a tool to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Its steric bulk can enforce specific conformations in biaryl products, which is a key strategy in designing atropisomeric ligands or drug candidates with high target selectivity. Understanding the nuanced behavior of this reagent, including its propensity to form a cyclic anhydride, is paramount for its effective and reproducible application in complex synthetic campaigns.

Physicochemical Properties and Structural Data

A solid understanding of the physical and chemical properties of this compound is the foundation for its successful application.

PropertyValueSource
Chemical Formula C₉H₁₃BO₃[PubChem][1]
Molecular Weight 180.01 g/mol [PubChem][1]
CAS Number 138008-97-6[PubChem][1]
Appearance Typically a white to off-white solid
IUPAC Name (2-propan-2-yloxyphenyl)boronic acid[PubChem][1]
Synonyms 2-Isopropoxybenzeneboronic acid, [2-(1-Methylethoxy)phenyl]boronic acid[CymitQuimica][2]

The Critical Equilibrium: Boronic Acid vs. Boroxine Anhydride

A defining characteristic of boronic acids is their tendency to undergo reversible dehydration to form a six-membered cyclic anhydride known as a boroxine. This equilibrium is a critical factor in the handling, storage, and reactivity of this compound.

Caption: The reversible equilibrium between the boronic acid monomer and its trimeric anhydride (boroxine).

The position of this equilibrium is influenced by several factors:

  • Water Content: The presence of water drives the equilibrium towards the monomeric boronic acid. Conversely, anhydrous conditions or heating favor the formation of the boroxine.

  • Solvent: The equilibrium is solvent-dependent. Aprotic solvents tend to favor the boroxine form.

  • Temperature: Higher temperatures promote dehydration and thus boroxine formation.

Practical Implications: The presence of significant amounts of the boroxine anhydride can be detrimental to many reactions. Since three molecules of the boronic acid are required to form one molecule of the boroxine, using the bulk weight of a sample that is partially or fully in the anhydride form will result in an under-stoichiometry of the active boron species. This is a common cause of incomplete or failed reactions. It is crucial to either ensure the reagent is fully hydrated to the monomeric form before use or to account for the boroxine content.

Synthesis and Purification

The synthesis of this compound typically proceeds via a Grignard or organolithium pathway from the corresponding aryl halide. The following is a generalized, yet field-proven, protocol.

General Synthesis Protocol: Lithiation-Borylation Pathway

This method involves the formation of an aryllithium intermediate followed by quenching with a trialkyl borate.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Starting Material Preparation: Begin with 2-bromo-1-isopropoxybenzene. This can be synthesized from 2-bromophenol and 2-iodopropane in the presence of a base like K₂CO₃ in a suitable solvent such as acetone or DMF.

  • Lithiation: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromo-1-isopropoxybenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 equiv., solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium can be monitored by TLC.

  • Borylation: To the cold aryllithium solution, add triisopropyl borate (1.2 equiv.) dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M aqueous HCl. Stir vigorously for 1-2 hours until a clear separation of layers is observed.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategies

Crude boronic acids often contain residual starting materials and the boroxine anhydride.

  • Recrystallization: This is the most common method. A biphasic solvent system, such as hot water/ether or hexane/ethyl acetate, is often effective. Recrystallization from hot water can also help to hydrolyze any boroxine back to the desired boronic acid.

  • Acid/Base Extraction: A useful technique involves dissolving the crude material in an organic solvent and extracting with a basic aqueous solution (e.g., NaOH). The boronic acid will form a water-soluble boronate salt. The aqueous layer can then be separated, acidified (e.g., with HCl) to precipitate the pure boronic acid, which is then collected by filtration.[3]

  • Chromatography: While possible, column chromatography on silica gel can be challenging due to the acidity of the silica, which can cause band tailing and decomposition. If chromatography is necessary, using neutral alumina or silica gel deactivated with a small amount of triethylamine or impregnated with boric acid can yield better results.

Characterization and Analysis

Proper characterization is essential to confirm the identity, purity, and monomer/trimer ratio of the material.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is used to confirm the aromatic substitution pattern and the presence of the isopropoxy group. Key signals include the aromatic protons (typically in the δ 6.8-7.8 ppm range), the septet for the isopropoxy CH (around δ 4.6 ppm), and the doublet for the isopropoxy methyl groups (around δ 1.3 ppm). The B(OH)₂ protons often appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The carbon atom attached to the boron (C-B bond) can sometimes be difficult to observe due to quadrupolar relaxation.[4] Spectroscopic data for the closely related 3-isopropoxyphenylboronic acid catechol ester shows aromatic carbons in the δ 116-158 ppm range, the isopropoxy CH at ~69 ppm, and the methyl carbons at ~22 ppm.[5]

  • ¹¹B NMR: This is a powerful technique for directly observing the boron atom and distinguishing between the boronic acid and its anhydride or other boronate species.[6]

    • sp²-hybridized boron (trigonal planar, as in the boronic acid and boroxine) typically appears in the δ +18 to +33 ppm range.

    • sp³-hybridized boron (tetrahedral, as in boronate complexes with diols or bases) appears further upfield, typically in the δ +2 to +13 ppm range.

The presence of a single, relatively sharp peak around δ 30 ppm is indicative of a pure boronic acid or boroxine, while the appearance of multiple or very broad signals could suggest a mixture of species or the formation of boronate complexes.

Infrared (IR) Spectroscopy

IR spectroscopy can be a quick method to assess the presence of the boronic acid versus the boroxine.

  • Boronic Acid: A strong, broad O-H stretching band will be present in the region of 3200-3600 cm⁻¹.

  • Boroxine: This O-H band will be absent or significantly diminished. A strong B-O stretching band, characteristic of the boroxine ring, often appears around 1350-1400 cm⁻¹.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. The ortho-isopropoxy group presents steric challenges that require careful optimization of reaction conditions.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Reagents R¹-X (Aryl Halide) Reagents->OxAdd Boronic_Acid R²-B(OH)₂ (2-Isopropoxyphenyl boronic acid) Boronic_Acid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights & Troubleshooting

Coupling reactions with sterically hindered ortho-substituted boronic acids like this compound are often sluggish and prone to side reactions, primarily protodeboronation (cleavage of the C-B bond).

Recommended Strategies:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The use of highly active, bulky, electron-rich phosphine ligands is often essential.

    • Buchwald Ligands: Biarylphosphine ligands such as SPhos, XPhos, and RuPhos are designed to accelerate both the oxidative addition and the rate-limiting reductive elimination steps, which are often slow for hindered substrates.

    • Palladacycle Precatalysts: G3 or G4 Buchwald precatalysts are highly active and efficient for these challenging couplings.

  • Base and Solvent System:

    • Base: A stronger base is often required. K₃PO₄ is frequently more effective than Na₂CO₃ or K₂CO₃. The choice of base can be critical and may require screening.

    • Solvent: Aprotic polar solvents are generally preferred. Combinations like 1,4-dioxane/water, toluene/water, or DME/water are common. The water component is crucial for activating the boronic acid in the transmetalation step.

  • Minimizing Protodeboronation:

    • Anhydrous Conditions (Pre-reaction): While water is needed for the reaction, prolonged exposure of the boronic acid to the basic aqueous mixture at high temperatures before the catalyst is active can lead to protodeboronation.

    • Temperature Control: Use the lowest temperature that provides a reasonable reaction rate.

    • Reagent Purity: Ensure the boronic acid is free from acidic impurities.

Recommended Experimental Protocol

Materials:

  • Aryl Halide (e.g., 4-bromotoluene) (1.0 equiv.)

  • This compound (1.2 - 1.5 equiv.)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)

  • Ligand (e.g., XPhos) (if not using a precatalyst)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane and Water, 10:1 ratio), degassed

Procedure:

  • To a Schlenk flask or microwave vial, add the aryl halide, this compound, and the base under an inert atmosphere.

  • Add the palladium precatalyst.

  • Add the degassed solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

This compound and its precursors should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and chemical-resistant gloves are mandatory.

  • Hazards:

    • Causes skin irritation (H315).[1]

    • Causes serious eye irritation (H319).[1]

    • May cause respiratory irritation (H335).[1]

  • Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Handle under an inert atmosphere, especially if the material is intended for reactions sensitive to moisture or boroxine content.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As boronic acids are sensitive to moisture, storage under an inert atmosphere is recommended to prevent gradual conversion to the boroxine anhydride upon repeated exposure to ambient air.

Conclusion

This compound is a powerful synthetic tool whose full potential is realized through a detailed understanding of its underlying chemistry. The dynamic equilibrium between the monomeric acid and its boroxine anhydride is a defining feature that directly impacts its reactivity and requires careful management in quantitative synthetic applications. By selecting appropriate, highly active catalyst systems and carefully controlling reaction parameters, the steric hindrance imposed by the ortho-isopropoxy group can be overcome, enabling the efficient synthesis of complex and sterically demanding biaryl structures. This guide provides the foundational knowledge and practical strategies necessary for researchers to confidently and successfully incorporate this valuable reagent into their synthetic programs.

References

  • Commins, P., Al-Handawi, M. B., Karothu, D. P., Raj, G., & Naumov, P. (2020). Supplementary Material: Efficiently Self-Healing Boronic Ester Crystals. The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gabbaï, F. P., et al. (2018). Supplementary Information: Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Royal Society of Chemistry. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). 11B NMR. Retrieved from [Link]

  • WIPO. (2005). WO/2005/019229 PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES. Patentscope. [Link]

Sources

An In-Depth Technical Guide to 2-Isopropoxyphenylboronic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Key Building Block

2-Isopropoxyphenylboronic acid is an organoboron compound that has emerged as a crucial building block in modern organic synthesis, particularly within the realm of drug discovery and medicinal chemistry. Its utility stems from the presence of both a boronic acid moiety, a versatile functional group for carbon-carbon bond formation, and an isopropoxy group on the phenyl ring. This ortho-alkoxy substituent can significantly influence a molecule's conformational preferences and electronic properties, thereby impacting its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the commercial availability, synthesis, key reactions, and applications of this compound, with a focus on its role in the development of novel therapeutics. Boronic acids, in general, are valued for their stability, low toxicity, and diverse reactivity, making them indispensable tools for synthetic chemists.[1][2]

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. The typical purity offered by commercial vendors is ≥95%, with higher purities available upon request.

Table 1: Commercial Suppliers of this compound

SupplierTypical Purity
Sigma-Aldrich≥95%
TCI Chemicals>98.0%
Alfa Aesar97%
Combi-Blocks95%
Oakwood Chemical97%

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 138008-97-6
Molecular Formula C₉H₁₃BO₃
Molecular Weight 180.01 g/mol
Appearance White to off-white powder or crystalline solid
Melting Point 109-113 °C
Solubility Soluble in organic solvents such as methanol, ethanol, and THF.

Synthesis of this compound: A Practical Approach

The synthesis of this compound typically involves the reaction of an organometallic reagent derived from 2-isopropoxybromobenzene with a trialkyl borate, followed by acidic hydrolysis. A common and effective method utilizes a Grignard reagent.

Experimental Protocol: Synthesis via Grignard Reaction

dot

Synthesis_Workflow A 2-Isopropoxybromobenzene D Grignard Reagent Formation A->D B Magnesium Turnings B->D C Anhydrous THF C->D F Reaction with Borate Ester D->F E Triisopropyl Borate E->F G Boronic Ester Intermediate F->G I Hydrolysis G->I H Aqueous HCl H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq.). To this, add a solution of 2-isopropoxybromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. After the initial exothermic reaction subsides, the mixture is refluxed for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Trialkyl Borate: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 eq.) in anhydrous THF is then added dropwise via the dropping funnel, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the boronic ester intermediate.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

The Suzuki-Miyaura Coupling: A Cornerstone Application

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[3] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate. This compound is an excellent coupling partner in these reactions, allowing for the introduction of the 2-isopropoxyphenyl moiety into a wide range of molecular scaffolds.

The Catalytic Cycle of the Suzuki-Miyaura Coupling

dot

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B R'-X C R'-Pd(II)L_n-X B->C D Transmetalation C->D [ArB(OH)3]^- E R'-Pd(II)L_n-R D->E F Reductive Elimination E->F F->A G R-R' F->G ArBOH ArB(OH)2 ArBOH3 [ArB(OH)3]^- ArBOH->ArBOH3 Base Base (e.g., K2CO3) Base->ArBOH3 ArBOH3->D

Sources

Introduction: The Utility of 2-Isopropoxyphenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 2-Isopropoxyphenylboronic Acid

This guide provides comprehensive safety protocols, handling procedures, and experimental applications for this compound, tailored for researchers, chemists, and professionals in the field of drug discovery and development. The content herein is synthesized from authoritative safety data sheets and established scientific literature to ensure technical accuracy and promote a culture of safety and excellence in the laboratory.

This compound is a versatile organoboron compound that has become a valuable building block in organic chemistry.[1] Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds.[2][3] This capability allows for the efficient synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and advanced materials.[3]

The 2-isopropoxy substituent offers specific steric and electronic properties that can influence reaction outcomes and modulate the biological activity of target molecules. In drug development, the boronic acid functional group itself is of significant interest; it can act as a transition-state analog inhibitor for certain enzymes, a principle leveraged in FDA-approved drugs like bortezomib.[4][5] Given its role in constructing novel molecular entities, a thorough understanding of its chemical properties and associated hazards is paramount for its safe and effective use.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is the first step in a comprehensive risk assessment.

PropertyValueReference
Chemical Formula C₉H₁₃BO₃N/A
Molecular Weight 180.01 g/mol N/A
Appearance White to off-white solid (crystal or powder)[6]
Melting Point 109°C[6]
Stability Stable under recommended storage conditions. Moisture sensitive.[7][8][7][8]

Hazard Identification and Risk Assessment

This compound, like many arylboronic acids, is classified as a hazardous substance.[7][9] A detailed risk assessment must be conducted before any handling or experimental work begins.

GHS Classification and Hazards

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity3H335: May cause respiratory irritationWarning

Data synthesized from representative safety data sheets for arylboronic acids.[6][9][10][11]

Toxicological Profile and Routes of Exposure
  • Inhalation : May cause irritation to the respiratory tract.[10][12] Symptoms can include coughing, shortness of breath, and sore throat. Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.[13]

  • Skin Contact : Causes skin irritation.[6] Prolonged or repeated contact may lead to dermatitis. The use of appropriate chemical-resistant gloves is mandatory.[14]

  • Eye Contact : Causes serious eye irritation.[6] Accidental contact can result in redness, pain, and potential damage to the eye. Appropriate eye protection, such as chemical safety goggles, must be worn.[13]

  • Ingestion : Harmful if swallowed.[15] Ingestion may lead to gastrointestinal irritation.[7]

Potential for Genotoxicity

It is important to note that some arylboronic acids have been found to be weakly mutagenic in microbial assays, highlighting the need to treat them as potentially genotoxic impurities (PGIs) in a pharmaceutical context.[16] This underscores the importance of minimizing exposure and ensuring their removal from final active pharmaceutical ingredients (APIs).[16]

Comprehensive Protocols for Safe Handling and Storage

Adherence to rigorous handling and storage protocols is critical to ensuring personnel safety and maintaining the chemical integrity of this compound.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling this compound.[14]

  • Eye Protection : Chemical safety goggles or a face shield are required to protect from dust particles and splashes.[13][14]

  • Hand Protection : Chemically resistant nitrile gloves should be worn.[14] Gloves must be inspected before use and changed immediately if contamination occurs.[15]

  • Body Protection : A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes to protect skin from accidental contact.[14]

  • Respiratory Protection : When handling the solid compound outside of a fume hood or when dust generation is possible, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required to prevent inhalation.[13][14]

Storage and Stability

Proper storage is crucial to prevent degradation.

  • Condition : Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

  • Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.[7][8]

  • Moisture Sensitivity : The compound is moisture-sensitive and hygroscopic.[8][17] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and the formation of the corresponding boroxine anhydride, which can affect reactivity in subsequent reactions.[8][18]

Workflow for Handling and Disposal

The following diagram outlines the logical workflow for the safe management of this compound from procurement to disposal.

G cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Experiment Receiving Receiving & Inspection Storage Inert Atmosphere Storage (Cool, Dry, Ventilated) Receiving->Storage Log & Store Immediately PPE Don Full PPE Storage->PPE Before Use Weighing Dispensing & Weighing PPE->Weighing Reaction Use in Reaction Weighing->Reaction Decontamination Decontaminate Glassware & Work Surfaces Reaction->Decontamination Waste Segregate Waste Reaction->Waste Collect Reaction Waste Decontamination->Waste Disposal Dispose via Approved Hazardous Waste Stream Waste->Disposal

Caption: Workflow for safe handling of this compound.

Spill and Emergency Procedures
  • Minor Spill : For small spills of the solid, carefully sweep or vacuum the material into a suitable, labeled disposal container.[13] Avoid generating dust.[13] Clean the area with soap and water.

  • First Aid :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[12][13]

    • Skin : Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][12]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][13]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[13][15]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation and a primary application for this compound.[3][19]

Catalytic Cycle Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)L₂-OR² PdII_A->PdII_B Transmetalation (Base, R³B(OH)₂) Product R¹-R³ PdII_B->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Step-by-Step Experimental Protocol

This protocol provides a general methodology for the coupling of this compound with an aryl bromide. Note: This is a representative procedure and should be optimized for specific substrates.

  • Reaction Setup :

    • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).[18]

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as oxygen can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition :

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).[19] The water is essential for the transmetalation step.

    • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), under a positive pressure of inert gas.[20]

  • Reaction Execution :

    • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[20]

    • Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification :

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

This compound is an invaluable reagent in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its potential hazards, including irritation and oral toxicity, necessitate a disciplined and informed approach to its handling. By integrating the principles of risk assessment, proper use of personal protective equipment, and adherence to established protocols, researchers can safely harness the synthetic power of this versatile compound.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
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  • Fisher Scientific. (2025). SAFETY DATA SHEET.
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  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Phenylboronic acid.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 6-Isopropoxypyridine-3-boronic acid pinacolester.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester.
  • Fluorochem. (2024). Safety Data Sheet - (3-(Neopentyloxy)phenyl)boronic acid.
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  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-Vinylphenylboronic Acid.
  • Organic Syntheses. (2009). Working with Hazardous Chemicals.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of Boronic Acids in Research.
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  • CDH Fine Chemical. (n.d.). PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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Sources

Unlocking the Reactivity of 2-Isopropoxyphenylboronic Acid: A Theoretical and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropoxyphenylboronic acid is a versatile building block in modern organic synthesis, prized for its unique combination of steric and electronic properties. This technical guide provides a comprehensive theoretical examination of its reactivity, offering researchers and drug development professionals a deeper understanding of its behavior in key chemical transformations. By integrating principles of computational chemistry with established mechanistic insights, this document elucidates the causal factors governing its reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions. We will explore the molecule's structural and electronic characteristics, dissect the mechanistic nuances of its participation in the Suzuki-Miyaura coupling, and provide a framework for predicting its behavior and optimizing reaction conditions.

Introduction: The Significance of Ortho-Substituted Arylboronic Acids

Arylboronic acids are indispensable reagents in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming methodology has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials.[2] The reactivity of an arylboronic acid is delicately modulated by the nature and position of substituents on the aromatic ring.

This compound, with its bulky isopropoxy group at the ortho position, presents a fascinating case study in steric and electronic effects. This substitution pattern imparts distinct properties that influence its stability, solubility, and reactivity in complex chemical environments.[3] A thorough understanding of these effects is paramount for its effective utilization in the synthesis of complex molecular architectures. This guide will delve into the theoretical underpinnings of these effects, providing a predictive lens through which to view the reactivity of this important synthetic intermediate.

Molecular Properties and Conformational Analysis

The reactivity of this compound is intrinsically linked to its three-dimensional structure and electronic landscape. Computational modeling, particularly using Density Functional Theory (DFT), provides invaluable insights into these properties.

Electronic and Steric Parameters

The isopropoxy group is considered an electron-donating group (EDG) through resonance, yet it also exerts a significant steric influence due to its branched alkyl nature. This duality is central to its reactivity.

PropertyDescriptionTheoretical Implication
Electronic Effect The oxygen atom of the isopropoxy group donates electron density to the phenyl ring via its lone pairs (a +R effect).Increases the nucleophilicity of the ipso-carbon, potentially accelerating the transmetalation step in Suzuki-Miyaura coupling.[4]
Steric Hindrance The bulky isopropyl group shields the boronic acid moiety.This can hinder the approach of reactants and catalysts, potentially slowing down reaction rates.[5] It can also influence the rotational dynamics around the C-B bond.
pKa The acidity of the boronic acid is influenced by the electronic nature of the substituent. Electron-donating groups generally increase the pKa (decrease acidity).[6]The pKa of this compound is expected to be slightly higher than that of unsubstituted phenylboronic acid. This can affect the formation of the active boronate species in catalytic cycles.
Conformational Preferences

The orientation of the boronic acid and isopropoxy groups relative to the phenyl ring is not static. DFT calculations reveal the existence of different conformers with varying energies. The preferred conformation seeks to minimize steric clash while optimizing electronic interactions.

The rotation around the C-B bond has a relatively low energy barrier, but the presence of the ortho-isopropoxy group can favor specific orientations that facilitate or hinder interactions with a catalytic center.[7]

Reactivity in Suzuki-Miyaura Cross-Coupling: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction is the cornerstone application for this compound. A theoretical examination of the catalytic cycle provides a clear rationale for its observed reactivity.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L)2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' (L)2 Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Role of this compound in Transmetalation

Transmetalation is often the rate-determining step and is where the unique features of this compound come into play.[8] This step involves the transfer of the 2-isopropoxyphenyl group from boron to the palladium center.

For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[8]

Boronate_Formation cluster_equilibrium Equilibrium Boronic_Acid Ar-B(OH)2 Base + OH- Boronate [Ar-B(OH)3]- Base->Boronate

Figure 2: Base activation of boronic acid to the corresponding boronate.

The steric bulk of the ortho-isopropoxy group can present a challenge for the formation of the pre-transmetalation complex, where the boronate coordinates to the palladium center.[9] However, the electron-donating nature of the isopropoxy group enhances the nucleophilicity of the aryl group, which can counteract the steric hindrance to some extent.

Competing Pathways and Side Reactions

A common side reaction for arylboronic acids is protodeboronation, where the C-B bond is cleaved by a proton source.[4] For ortho-substituted phenol boronic acids, this process can be influenced by intramolecular interactions.[4] While this compound is not a phenol, the presence of the ortho-oxygen could potentially influence this pathway under certain conditions.

Another consideration is the formation of boroxines, which are cyclic anhydrides of boronic acids. While this is a reversible process, the formation of boroxines can reduce the concentration of the active monomeric boronic acid available for catalysis.

Theoretical Protocols for Reactivity Analysis

To quantitatively assess the reactivity of this compound, a series of computational experiments can be performed.

DFT Protocol for Geometry Optimization and Electronic Structure
  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Method: B3LYP or M06-2X functional.

  • Basis Set: 6-311+G(d,p) or a larger basis set for higher accuracy.

  • Solvation Model: Include a polarizable continuum model (PCM) to simulate solvent effects (e.g., IEFPCM with the solvent of interest).[10]

  • Calculations:

    • Geometry optimization to find the lowest energy conformation.

    • Frequency calculation to confirm the optimized structure is a true minimum and to obtain thermodynamic data.

    • Natural Bond Orbital (NBO) analysis to determine atomic charges and study orbital interactions.

Modeling the Transmetalation Step

A more advanced computational study would involve modeling the transition state of the transmetalation step.

TS_Modeling_Workflow Start Define Reactants (Ar-Pd-X, Boronate) TS_Search Transition State Search (e.g., QST2/3 or Berny) Start->TS_Search TS_Verification Frequency Calculation (Verify single imaginary frequency) TS_Search->TS_Verification IRC Intrinsic Reaction Coordinate (IRC) (Connect TS to reactants and products) TS_Verification->IRC Energy_Profile Construct Reaction Energy Profile IRC->Energy_Profile

Figure 3: Workflow for modeling a reaction transition state using DFT.

This type of calculation can provide the activation energy for the transmetalation step, offering a quantitative measure of the impact of the isopropoxy substituent on the reaction kinetics.

Conclusion and Future Outlook

The reactivity of this compound is a product of a delicate interplay between its steric and electronic properties. The ortho-isopropoxy group, while presenting a steric challenge, also electronically activates the aryl ring, influencing the key transmetalation step in Suzuki-Miyaura coupling. Theoretical studies, particularly DFT, are powerful tools for dissecting these competing effects and providing a rational basis for reaction design and optimization.

Future computational work could explore the influence of different palladium catalysts and ligands on the reactivity of this compound, providing a more complete picture of its synthetic utility. Furthermore, a systematic study of a series of ortho-alkoxy-substituted phenylboronic acids could lead to a predictive model for their reactivity based on the size and electronic nature of the alkoxy group. Such studies will continue to be invaluable for the scientific community, enabling the more efficient and predictable synthesis of novel molecules for a wide range of applications.

References

  • Chylewska, A., Jacewicz, D., Zarzeczańska, D., Chmurzyński, L. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713. [Link]

  • Fini, A., et al. (Year). Correlation of the pKa values of monosubstituted phenylboronic acids with benzoic acids. ResearchGate. [Link]

  • Lopalco, A., Stella, V.J., & Thompson, W.H. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(17), 5334. [Link]

  • ResearchGate. (n.d.). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

  • Menberu, W., et al. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 13(45), 31631-31642. [Link]

  • Adıgüzel, Z., & Aydin, M. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 438. [Link]

  • Nguyen, T. M., et al. (2020). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Science and Technology Development Journal, 23(4), 834-841. [Link]

  • Bock, C. W., et al. (2021). Models for boronic acid receptors II: a computational structural, bonding, and thermochemical investigation of the RB(OH)2∙H2O∙NH3 and RB. ResearchGate. [Link]

  • Larkin, J. D., et al. (2012). A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation. The Journal of Physical Chemistry A, 116(34), 8798-8808. [Link]

  • Bock, C. W., et al. (2017). Monosubstituted Phenylboronic Acids, R-B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Structural Chemistry, 28(4), 945-955. [Link]

  • Larkin, J. D., et al. (2013). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry B, 117(49), 15498-15509. [Link]

  • Wolińska, E. (2012). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Journal of Molecular Modeling, 18(11), 4851-4860. [Link]

  • Adıgüzel, Z., & Aydin, M. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 438. [Link]

  • Li, H., et al. (2022). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate. [Link]

  • Csonka, R., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(16), 4995. [Link]

  • Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Journal of the American Chemical Society, 60(1), 105-111. [Link]

  • Nykaza, T. V., et al. (2013). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. The Journal of Organic Chemistry, 78(23), 12154-12160. [Link]

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  • Inostroza-Reyes, E., et al. (2021). A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. International Journal of Molecular Sciences, 22(19), 10738. [Link]

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The Emerging Therapeutic Potential of 2-Isopropoxyphenylboronic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids have solidified their position as a "privileged" scaffold in medicinal chemistry, culminating in several FDA-approved drugs. Their unique ability to form reversible covalent bonds with diols and active site serines of enzymes has made them attractive pharmacophores for a range of therapeutic targets. Within this broad class, substituted phenylboronic acids offer a rich landscape for tuning potency, selectivity, and pharmacokinetic properties. This technical guide focuses on the potential biological activities of a specific, yet underexplored subclass: 2-isopropoxyphenylboronic acid derivatives. We will delve into the rationale behind their design, potential therapeutic applications, and provide detailed experimental frameworks for their synthesis and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in the ever-expanding field of boronic acid-based therapeutics.

Introduction: The Boronic Acid Moiety as a Versatile Pharmacophore

The journey of boronic acids in medicine has been transformative, dispelling early concerns about toxicity and establishing them as a cornerstone of modern drug design[1][2]. The initial breakthrough came with the approval of bortezomib (Velcade®), a proteasome inhibitor for the treatment of multiple myeloma[1][3]. This landmark achievement spurred a wave of research, leading to the development of other boronic acid-containing drugs like ixazomib and vaborbactam[3].

The therapeutic utility of boronic acids stems from the unique electronic nature of the boron atom. It possesses a vacant p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons. This allows boronic acids to form stable, yet reversible, covalent bonds with nucleophilic groups, most notably the hydroxyl groups of diols found in saccharides and the active site serine residues of proteases[1]. This reversible covalent inhibition mechanism offers a distinct advantage over traditional non-covalent inhibitors, often leading to enhanced potency and prolonged target engagement.

The phenylboronic acid scaffold provides a versatile platform for chemical modification. The phenyl ring can be functionalized with various substituents to modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications, in turn, influence the compound's biological activity, selectivity, and pharmacokinetic profile[4].

This guide will specifically focus on the 2-isopropoxy substitution pattern on the phenylboronic acid core. The introduction of an isopropoxy group at the ortho position is hypothesized to impart specific properties that could be advantageous in drug design:

  • Increased Lipophilicity: The isopropoxy group enhances the molecule's lipophilicity, which can improve membrane permeability and cellular uptake.

  • Steric Influence: The bulky isopropoxy group can influence the binding orientation of the molecule within a target's active site, potentially enhancing selectivity.

  • Modulation of Acidity: The electronic effects of the ortho-isopropoxy group can modulate the pKa of the boronic acid, which is a critical parameter for its interaction with biological targets under physiological conditions.

Synthetic Strategies for this compound Derivatives

The synthesis of arylboronic acids is well-established in the chemical literature[1][2]. A common and effective method for the preparation of this compound involves a metal-halogen exchange reaction followed by trapping with a borate ester.

General Synthetic Workflow

The following diagram illustrates a typical synthetic route to this compound and its subsequent derivatization.

Synthesis_Workflow A 2-Bromoanisole B 2-Bromophenol A->B Demethylation C 2-Isopropoxybromobenzene B->C Williamson Ether Synthesis D Organolithium or Grignard Reagent C->D Metal-Halogen Exchange E Trialkyl Borate D->E Borylation F This compound E->F Hydrolysis G Derivative Synthesis (e.g., Suzuki Coupling) F->G Further Functionalization H Biologically Active Derivatives G->H

Caption: General synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a representative procedure for the synthesis of the core scaffold.

Materials:

  • 2-Isopropoxybromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Magnesium turnings

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flasks, dropping funnel, magnetic stirrer, and other standard glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve 2-isopropoxybromobenzene in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Formation of the Organometallic Reagent: Slowly add a solution of n-BuLi in hexanes to the cooled solution of 2-isopropoxybromobenzene. Stir the reaction mixture at -78 °C for 1 hour. Alternative for Grignard reagent formation: React 2-isopropoxybromobenzene with magnesium turnings in anhydrous THF.

  • Borylation: To the resulting organolithium or Grignard reagent, add triisopropyl borate dropwise via the dropping funnel, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction by slowly adding aqueous HCl. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Evaluation Protocols

Based on the extensive research on phenylboronic acid derivatives, this compound and its analogs are anticipated to exhibit a range of biological activities, primarily as enzyme inhibitors with potential applications in oncology and infectious diseases.

Anticancer Activity

Many boronic acid derivatives have demonstrated potent anticancer activity, with the most prominent example being the proteasome inhibitor bortezomib[1]. The boronic acid moiety can form a stable, yet reversible, complex with the N-terminal threonine of the 20S proteasome, leading to the inhibition of its chymotrypsin-like activity[1]. This inhibition disrupts protein homeostasis in cancer cells, ultimately leading to apoptosis.

A fundamental step in assessing the anticancer potential of new compounds is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose[5][6][7][8][9].

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells[5][6].

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of the this compound derivative in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

To determine if the anticancer activity of a this compound derivative is due to proteasome inhibition, a specific enzyme activity assay can be performed.

Principle: This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate. Inhibition of the proteasome by the test compound will result in a decrease in the fluorescent signal.

Experimental Protocol: Proteasome Activity Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), a solution of purified 20S proteasome, and a solution of a fluorogenic substrate (e.g., Suc-LLVY-AMC).

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the 20S proteasome, and the this compound derivative at various concentrations. Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of proteasome activity against the inhibitor concentration to determine the IC₅₀ value.

Antibacterial Activity

Boronic acid derivatives have also emerged as promising antibacterial agents, particularly as inhibitors of β-lactamases, enzymes that confer resistance to β-lactam antibiotics[10]. The boronic acid can mimic the tetrahedral transition state of the β-lactam hydrolysis reaction, thereby inhibiting the enzyme.

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium[11].

Principle: This method involves challenging the bacteria with a serial dilution of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium.

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution of the Compound: In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound derivative in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. The optical density can also be measured using a microplate reader to quantify bacterial growth[12].

To assess the potential of a this compound derivative to inhibit β-lactamases, a specific enzyme assay can be employed.

Principle: This assay typically uses a chromogenic β-lactam substrate, such as nitrocefin. Hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically. An inhibitor will slow down the rate of color change.

Experimental Protocol: β-Lactamase Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4), a solution of a purified β-lactamase enzyme (e.g., TEM-1), and a solution of nitrocefin.

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the β-lactamase enzyme, and the this compound derivative at various concentrations. Incubate for a short period at room temperature.

  • Reaction Initiation: Start the reaction by adding the nitrocefin solution to each well.

  • Absorbance Measurement: Immediately begin measuring the absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) at regular time intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of β-lactamase activity against the inhibitor concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this compound derivatives is scarce, general principles from the broader class of phenylboronic acids can guide the design of new analogs[13][14][15].

SAR_Diagram cluster_0 Core Scaffold cluster_1 Potential Modifications cluster_2 Expected Impact on Activity This compound This compound A Modification of the Isopropoxy Group D Alter Lipophilicity and Sterics A->D B Substitution on the Phenyl Ring E Modulate Electronic Properties and Binding B->E C Derivatization of the Boronic Acid F Improve Solubility and Pharmacokinetics C->F

Caption: Key areas for SAR exploration in this compound derivatives.

  • Modification of the Isopropoxy Group: Varying the size and nature of the alkoxy group at the 2-position can provide insights into the steric and lipophilic requirements for optimal activity.

  • Substitution on the Phenyl Ring: Introducing additional substituents (e.g., electron-withdrawing or electron-donating groups) at other positions on the phenyl ring can fine-tune the electronic properties of the boronic acid and introduce new interactions with the target protein.

  • Derivatization of the Boronic Acid: Converting the boronic acid to a boronate ester can improve its stability and pharmacokinetic properties.

Data Presentation and Interpretation

For a clear comparison of the biological activities of a series of this compound derivatives, it is essential to present the data in a structured and easily interpretable format.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives against MCF-7 Cells
Compound IDR1R2R3IC₅₀ (µM) - MTT AssayIC₅₀ (µM) - Proteasome Assay
Lead-1 HHH15.28.5
Analog-1a FHH8.74.1
Analog-1b ClHH5.42.3
Analog-1c OMeHH25.112.8
Analog-2a HNO₂H3.91.5
Doxorubicin ---0.8N/A

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Antibacterial Activity of this compound Derivatives
Compound IDR1R2R3MIC (µg/mL) - E. coliMIC (µg/mL) - S. aureusIC₅₀ (µM) - TEM-1 β-Lactamase
Lead-2 HHH>1286422.5
Analog-2a HBrH32165.8
Analog-2b HHCF₃1682.1
Analog-2c HCNH840.9
Ciprofloxacin ---0.0150.25N/A

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely unexplored, area for the discovery of novel therapeutic agents. This technical guide has provided a comprehensive framework for the synthesis and biological evaluation of these derivatives, with a focus on their potential anticancer and antibacterial activities. By leveraging the established principles of boronic acid chemistry and pharmacology, and by employing the detailed experimental protocols outlined herein, researchers can systematically investigate the therapeutic potential of this intriguing class of molecules. Future research should focus on synthesizing a diverse library of this compound derivatives and screening them against a wide range of biological targets to uncover their full therapeutic potential.

References

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An In-Depth Technical Guide to 2-Isopropoxyphenylboronic Acid: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Isopropoxyphenylboronic acid is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its strategic importance lies in its utility as a key building block, primarily in palladium-catalyzed cross-coupling reactions, for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its fundamental chemical properties, a detailed synthetic protocol, and its applications in the development of novel therapeutics. The content herein is designed to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this valuable reagent in their scientific endeavors.

Core Properties of this compound

A clear understanding of the fundamental properties of a reagent is paramount for its successful application in synthesis. It is crucial to distinguish this compound from its isomer, 2-isopropylphenylboronic acid, as their similar names can lead to confusion, yet they possess distinct molecular weights and chemical structures.

PropertyThis compound2-Isopropylphenylboronic Acid
Molecular Formula C₉H₁₃BO₃[1]C₉H₁₃BO₂
Molecular Weight 180.01 g/mol [1]164.01 g/mol
CAS Number 138008-97-6[1]89787-12-2
IUPAC Name (2-propan-2-yloxyphenyl)boronic acid[1](2-propan-2-ylphenyl)boronic acid
Appearance Typically a white to off-white solidWhite to off-white solid

The presence of the isopropoxy group (-O-CH(CH₃)₂) in this compound, as opposed to the isopropyl group (-CH(CH₃)₂) in its isomer, significantly influences its electronic properties and reactivity in chemical transformations.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of arylboronic acids is a well-established area of organic chemistry, with several reliable methods available.[2] A common and effective approach involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[3] This method is particularly advantageous due to the ready availability of the starting materials and the generally high yields.

The following protocol outlines a representative synthesis of this compound starting from 2-bromophenol.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Protection of Phenol cluster_1 Step 2: Grignard Reagent Formation cluster_2 Step 3: Borylation and Hydrolysis start 2-Bromophenol step1_reagents Isopropylation Agent (e.g., 2-bromopropane) Base (e.g., K2CO3) Solvent (e.g., Acetone) start->step1_reagents product1 2-Bromo-1-isopropoxybenzene step1_reagents->product1 product1_input 2-Bromo-1-isopropoxybenzene step2_reagents Magnesium turnings Dry THF Initiator (e.g., I2 crystal) product1_input->step2_reagents product2 2-Isopropoxyphenylmagnesium bromide (Grignard Reagent) step2_reagents->product2 product2_input Grignard Reagent step3_reagents 1. Triisopropyl borate in dry THF at low temp. 2. Acidic workup (e.g., aq. HCl) product2_input->step3_reagents final_product This compound step3_reagents->final_product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-isopropoxybenzene (Protection of Phenol)

  • To a solution of 2-bromophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Add 2-bromopropane (1.2 equivalents) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 2-bromo-1-isopropoxybenzene.

Causality: The protection of the acidic phenolic hydroxyl group is essential to prevent it from interfering with the formation of the Grignard reagent in the subsequent step. The isopropoxy group is stable under the conditions of Grignard reagent formation and the subsequent borylation reaction.

Step 2: Formation of 2-Isopropoxyphenylmagnesium Bromide (Grignard Reagent)

  • Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A crystal of iodine can be added to initiate the reaction.

  • Add a solution of 2-bromo-1-isopropoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.

  • Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Causality: The Grignard reagent is a potent nucleophile and is the key intermediate for the formation of the carbon-boron bond. The reaction must be carried out under anhydrous conditions as Grignard reagents are highly reactive towards water.

Step 3: Borylation and Hydrolysis to this compound

  • Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.

  • Add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate).

Causality: The electrophilic boron atom of the triisopropyl borate reacts with the nucleophilic Grignard reagent to form a boronate ester intermediate. Acidic hydrolysis then cleaves the boronate ester to yield the desired boronic acid.

The Role of this compound in Drug Discovery and Development

Boronic acids are invaluable building blocks in medicinal chemistry, largely due to their participation in the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between a boronic acid and an aryl or vinyl halide, a cornerstone transformation in the synthesis of many pharmaceutical compounds.[5] The incorporation of the 2-isopropoxyphenyl moiety can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile.[6]

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura coupling reaction offers several advantages for drug discovery:

  • Mild Reaction Conditions: The reaction is typically tolerant of a wide range of functional groups, which is crucial when working with complex, multi-functional molecules.

  • High Yields and Selectivity: The reaction is known for its efficiency and predictability, allowing for the reliable synthesis of target compounds.

  • Commercial Availability of Reagents: A vast array of boronic acids and coupling partners are commercially available, enabling rapid exploration of structure-activity relationships (SAR).

Logical Framework of a Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Coupling A This compound (Nucleophile) Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) A->Catalyst B Aryl/Vinyl Halide or Triflate (Electrophile) B->Catalyst Product Biaryl or Vinyl-Aryl Product (New C-C Bond Formed) Catalyst->Product Catalytic Cycle Base Base (e.g., Na2CO3, K3PO4) Base->Catalyst Solvent Solvent (e.g., Toluene, Dioxane, DMF/Water) Solvent->Catalyst

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Application Example: Synthesis of a Hypothetical Bioactive Scaffold

While specific proprietary examples are often not in the public domain, the utility of this compound can be illustrated through the synthesis of a hypothetical biaryl scaffold, a common motif in many biologically active molecules. For instance, coupling this compound with a functionalized heterocyclic halide can lead to novel compounds for screening in various therapeutic areas, such as oncology or infectious diseases. The 2-isopropoxy group can provide beneficial steric bulk and influence the conformation of the final molecule, potentially leading to improved binding affinity and selectivity for a biological target.

Characterization and Quality Control

The purity and identity of this compound are critical for its successful use in synthesis. Standard analytical techniques are employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. In the ¹H NMR spectrum, characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons would be expected. The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the phenyl ring and the isopropoxy group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key vibrational bands would include those for the O-H stretch of the boronic acid, C-H stretches of the aromatic and alkyl groups, C=C stretches of the aromatic ring, and B-O stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate measurement of the molecular weight.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis and drug discovery. Its well-defined chemical properties, coupled with its utility in robust and reliable cross-coupling reactions, make it an important tool for the construction of novel and complex molecules. This guide has provided a comprehensive overview of its key characteristics, a detailed synthetic protocol, and an exploration of its applications, offering a solid foundation for researchers and scientists to leverage the full potential of this important building block in their work.

References

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  • Vogelsberg, C. S., & Gebhard, M. W. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Journal of the American Chemical Society, 126(20), 6334-6342.
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  • European Publication Server. (2020). SYNTHESIS METHOD FOR BORONIC ACID ESTER COMPOUND, AND SODIUM SALT OF BORONIC ACID ESTER COMPOUND AND SYNTHESIS METHOD THEREFOR. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 2-Isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 2-isopropoxyphenylboronic acid. The protocol herein is designed to be a robust starting point for researchers, offering detailed procedural steps, mechanistic insights, and troubleshooting advice. The sterically hindered nature of the ortho-isopropoxy group presents unique challenges, which are addressed through careful selection of catalyst, ligand, base, and solvent systems. This guide aims to empower researchers to achieve high-yield synthesis of biaryl compounds critical for pharmaceutical and materials science applications.

Introduction: The Significance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, stands as a cornerstone of modern organic synthesis.[1][2] First reported by Akira Suzuki in 1979, its discovery, alongside the work of Richard F. Heck and Ei-ichi Negishi, was recognized with the 2010 Nobel Prize in Chemistry for its profound impact on the formation of carbon-carbon bonds.[1] This reaction is widely employed in the synthesis of polyolefins, styrenes, and substituted biphenyls, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials.[1]

The use of this compound as a coupling partner is of particular interest due to the prevalence of the resulting biaryl structure in medicinally relevant molecules. However, the ortho-isopropoxy group introduces steric hindrance, which can significantly impact reaction efficiency by slowing down crucial steps in the catalytic cycle.[3] This guide provides a specialized protocol to address these challenges.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5]

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.[2][4]

  • Transmetalation: The organic group (R²) is transferred from the organoboron species to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][6][7]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2][4][5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OH)₂ + Base PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² Product Biaryl Product (R¹-R²) ArylHalide Aryl Halide (R¹-X) BoronicAcid Boronic Acid (R²-B(OH)₂)

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with Sterically Hindered Substrates

The ortho-isopropoxy group on this compound presents a significant steric impediment. This bulkiness can hinder the approach of the reagents to the palladium center, particularly affecting the transmetalation and reductive elimination steps.[3] Consequently, standard Suzuki coupling conditions may result in low yields or failed reactions. To overcome this, the use of specialized, bulky, and electron-rich phosphine ligands is often necessary.[3] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium complex, which can accelerate both the oxidative addition and reductive elimination steps.[3][8]

Recommended Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides. Optimization may be required for specific substrates.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound>97%Commercially AvailableStore under inert atmosphere.
Aryl Bromide>98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeCommercially AvailableAir-sensitive, handle under inert gas.
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Commercially AvailableFinely powder before use.
1,4-DioxaneAnhydrousCommercially AvailableDegas thoroughly before use.
Deionized WaterDegas thoroughly before use.
Reaction Vessel (e.g., Schlenk tube or microwave vial)Must be flame-dried.
Magnetic Stir Bar
Inert Gas (Argon or Nitrogen)High Purity
Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Flame-dry reaction vessel under vacuum. B Backfill with inert gas (Ar or N₂). A->B C Add solids: - Aryl Bromide (1.0 equiv) - this compound (1.2 equiv) - K₃PO₄ (2.0 equiv) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) B->C D Evacuate and backfill with inert gas (3 cycles). C->D E Add degassed 1,4-dioxane and water (4:1 v/v). D->E F Heat reaction mixture to 80-100 °C with vigorous stirring. E->F G Monitor reaction progress by TLC or LC-MS. F->G H Cool to room temperature. G->H I Dilute with ethyl acetate and water. H->I J Separate layers, extract aqueous phase with ethyl acetate. I->J K Combine organic layers, wash with brine, dry over Na₂SO₄. J->K L Concentrate in vacuo. K->L M Purify by flash column chromatography. L->M

Figure 2. Step-by-step experimental workflow.

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a suitable reaction vessel (e.g., a 25 mL Schlenk tube) equipped with a magnetic stir bar under high vacuum and subsequently cool to room temperature under an atmosphere of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), finely powdered potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inerting: Seal the vessel, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours. The reaction mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst or ligand.- Insufficiently degassed solvents.- Impure or degraded boronic acid.- Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of all solvents.[3]- Use freshly opened or purified boronic acid. Consider converting to a more stable boronate ester.[9]
Protodeboronation - Presence of water and/or strong base leading to the replacement of the boronic acid group with hydrogen.- Switch to anhydrous conditions if possible.- Use a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3]
Homocoupling of Boronic Acid - Presence of oxygen.- Ensure the reaction is set up and run under a strictly inert atmosphere.[3]
Difficult Purification - Formation of palladium black or other byproducts.- Filter the crude reaction mixture through a short pad of Celite before concentration and column chromatography.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of sterically hindered biaryl compounds. While the ortho-substituent presents challenges, a carefully selected catalyst system, such as Pd(OAc)₂ with the bulky, electron-rich SPhos ligand, in conjunction with a suitable base and solvent system, can lead to high yields of the desired products. The protocol and insights provided in this application note serve as a reliable foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Cambridge University Press. Suzuki Coupling. [Link]

  • ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-isopropoxyphenylboronic acid. This sterically hindered boronic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. These application notes delve into the mechanistic underpinnings of the reaction, offer guidance on catalyst and ligand selection, and provide step-by-step experimental procedures. Furthermore, this document addresses common troubleshooting scenarios and outlines best practices to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Modern Synthesis

The biaryl motif is a ubiquitous structural element in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for the construction of carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents.[3][4][5]

This compound, with its ortho-isopropoxy substituent, introduces steric hindrance that can present unique challenges to the standard Suzuki-Miyaura protocol. However, this very feature makes it a critical synthon for accessing complex architectures where precise control of steric and electronic properties is paramount. The successful coupling of this substrate is essential for the synthesis of targeted therapeutics and novel materials. This guide provides the foundational knowledge and practical protocols to effectively utilize this important building block.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide (or pseudo-halide) bond of the electrophilic coupling partner (e.g., an aryl bromide). This step forms a square-planar Pd(II) complex.[7] The efficiency of this step is often influenced by the electron-donating properties of the supporting ligands.[8]

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide or other leaving group on the palladium is displaced by the aryl group from the boronate.[7][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, coupling the two organic fragments. The desired biaryl product is expelled from the coordination sphere of the palladium, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7] Bulky ligands are known to promote this step.[10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OH)2 + Base) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)-R(L_n) Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product (Ar-R) Product Biaryl Product (Ar-R) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid 2-Isopropoxyphenyl- boronic Acid (R-B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst and Ligand Selection: A Critical Choice

The success of a Suzuki-Miyaura coupling, especially with a sterically demanding substrate like this compound, is highly dependent on the judicious selection of the palladium source and the supporting ligand.[11][12]

Palladium Precatalysts

While numerous palladium sources can be employed, modern cross-coupling chemistry often relies on well-defined "precatalysts." These are stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.[13] This approach offers improved reproducibility and catalyst activity compared to using Pd(0) sources directly, which can be sensitive to air and moisture.[10]

Precatalyst TypeCommon ExamplesKey Features
Palladacycles Buchwald Palladacycles (e.g., G2, G3, G4)Highly active, air- and moisture-stable, suitable for a wide range of substrates.[14][15]
PEPPSI™ Catalysts PEPPSI™-IPr, PEPPSI™-IPentPyridine-enhanced precatalyst preparation stabilization and initiation; robust and effective for challenging couplings.[6]
Allyl-Based Complexes [(allyl)PdCl]₂Versatile and can be used with a variety of phosphine and N-heterocyclic carbene (NHC) ligands.[15][16]
Simple Pd(II) Salts Pd(OAc)₂, PdCl₂(dppf)Often used for in-situ catalyst generation with an external ligand.[11][17]
The Role of Ligands

Ligands play a multifaceted role in the catalytic cycle. They stabilize the palladium center, influence its reactivity, and modulate the steric environment around the metal. For sterically hindered couplings, bulky and electron-rich phosphine ligands are often essential.[4][8][10]

  • Bulky, Electron-Rich Phosphines: Ligands such as those from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Fu (e.g., P(t-Bu)₃) families are highly effective.[4][10] Their steric bulk facilitates the reductive elimination step, while their electron-donating nature promotes the oxidative addition of even challenging electrophiles like aryl chlorides.[4][8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and offer excellent thermal stability, making them suitable for reactions requiring higher temperatures.[10]

The choice of ligand can significantly impact reaction efficiency, and screening of several ligands may be necessary to identify the optimal conditions for a specific substrate combination.[13]

Experimental Protocols

The following protocols provide a general framework for performing the Suzuki-Miyaura cross-coupling of this compound. Optimization of reaction parameters such as temperature, solvent, and base may be required for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a good starting point for the coupling of this compound with a variety of aryl halides.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not part of the precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or THF/water mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[18]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and, if necessary, the ligand.[18]

  • Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[10][11] A mixture of an organic solvent and water (e.g., Dioxane/H₂O 10:1) is often beneficial.[10]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[10][11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10][18]

Suzuki_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (Purge with Ar or N2) setup->inert catalyst Add Pd Precatalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Workup: - Cool - Dilute - Wash monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End (Isolated Product) purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Protocol for In-Situ Catalyst Generation

For situations where a pre-formed precatalyst is not available, the active catalyst can be generated in situ.

Additional Reagents:

  • Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

Modified Protocol Steps:

Follow the general protocol, but in Step 3, add the palladium source and the phosphine ligand separately under a positive pressure of inert gas. It is often beneficial to pre-stir the palladium source and ligand in the solvent for a few minutes before adding the other reagents to facilitate the formation of the active catalyst.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Here are solutions to common problems encountered during the Suzuki-Miyaura coupling of sterically hindered substrates.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Use a fresh, reliable palladium source and ligand.[10]- Ensure thorough degassing of all solvents.[10]- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems (e.g., toluene/water, THF/water).[19]
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient reduction of Pd(II) to Pd(0)- Rigorously degas all reagents and the reaction vessel.[10]- Use a Pd(0) source like Pd₂(dba)₃ or ensure efficient in-situ reduction of the Pd(II) precatalyst.[10][13]
Protodeborylation - Instability of the boronic acid under reaction conditions- Use a milder base or lower reaction temperature.[20][21]- Consider converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate.[10][22]
Stalled Reaction - Catalyst decomposition- Steric hindrance slowing key steps- Increase catalyst loading.- Switch to a more robust ligand system (e.g., a bulkier Buchwald ligand or an NHC).[10][23]

Safety Considerations

  • Palladium Catalysts: While generally less toxic than other heavy metals, palladium compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Boronic Acids: Boronic acids are generally considered to have low toxicity. However, standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should always be followed.

  • Solvents: Many organic solvents used in Suzuki-Miyaura couplings are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent and handle them in a fume hood.

  • Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive. Avoid contact with skin and eyes.

By adhering to these guidelines and protocols, researchers can confidently and successfully employ this compound in their synthetic endeavors, paving the way for new discoveries in medicine and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

  • Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • PubMed Central. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Tesiost. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • IntechOpen. (2017). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • ChemRxiv. (2022). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]

  • PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ACS Publications. (2006). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters. [Link]

  • Synlett. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Scite.ai. (2007). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • PubMed Central. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (2018). Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid. [Link]

  • ResearchGate. Two alternative routes towards the synthesis of biaryls 3a–c. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]

  • ResearchGate. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • ResearchGate. (2025). Palladium-phosphinous acid complexes catalyzed Suzuki cross-coupling reaction of heteroaryl bromides with phenylboronic acid in water/alcoholic solvents. [Link]

  • MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]

  • RSC Publishing. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews. [Link]

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Application Notes and Protocols for C-C Bond Formation Using 2-Isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Isopropoxyphenylboronic Acid in Modern Synthesis

In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction. Among the myriad of tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile method, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2][3] this compound is a valuable building block in this context, offering unique steric and electronic properties that can be strategically leveraged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

The presence of the ortho-isopropoxy group introduces significant steric bulk around the boronic acid moiety. This can be both a challenge and an advantage. While it can slow down the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, it can also impart unique conformational constraints on the resulting biaryl products, which is often a desirable feature in the design of pharmacologically active compounds. Furthermore, the isopropoxy group can be used as a synthetic handle for further functionalization or can influence the pharmacokinetic properties of a drug candidate. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in C-C bond formation, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing C-C bond formation reactions. The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.[4][5]

Suzuki_Miyaura_Cycle cluster_boron_activation Boronic Acid Activation Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X\nLn Ar-Pd(II)-X Ln Oxidative\nAddition->Ar-Pd(II)-X\nLn Transmetalation Transmetalation Ar-Pd(II)-X\nLn->Transmetalation [Ar'-B(OR)3]- Ar-Pd(II)-Ar'\nLn Ar-Pd(II)-Ar' Ln Transmetalation->Ar-Pd(II)-Ar'\nLn Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Boronate\n[Ar'-B(OH)3]- Boronate [Ar'-B(OH)3]- Ar'-B(OH)2->Boronate\n[Ar'-B(OH)3]- Base (e.g., OH-)

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step is often the rate-determining step, especially with sterically hindered boronic acids like this compound.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

For the transmetalation step to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[4] The choice of base is therefore critical, especially when dealing with sterically hindered substrates.

Optimizing Reaction Conditions for this compound

The steric hindrance imparted by the 2-isopropoxy group necessitates careful optimization of reaction parameters to achieve high yields and conversions. The following table summarizes key considerations for the Suzuki-Miyaura coupling of this compound.

ParameterRecommendation for this compoundRationale
Palladium Catalyst Pre-formed catalysts with bulky, electron-rich phosphine ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) or in-situ generated catalysts from a Pd(II) source (e.g., Pd(OAc)₂) with ligands like SPhos, XPhos, or RuPhos.Bulky ligands promote the formation of a coordinatively unsaturated Pd(0) species, which is more reactive in the oxidative addition step and can better accommodate sterically demanding substrates.
Base Strong, non-nucleophilic inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.A strong base is required to efficiently generate the boronate species from the sterically hindered boronic acid, thereby facilitating the transmetalation step.
Solvent Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene, often in combination with water.These solvents are effective at dissolving the reactants and catalyst, and the addition of water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.
Temperature Elevated temperatures, typically in the range of 80-120 °C.The increased thermal energy helps to overcome the activation barrier for the transmetalation and reductive elimination steps, which can be sluggish with sterically hindered substrates.
Inert Atmosphere The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).This prevents the oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol: Synthesis of 2'-Isopropoxy-4-methylbiphenyl

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with 4-bromotoluene. This serves as a starting point and may require optimization for other substrates.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Flask Dry Schlenk Flask Reagents Add: - this compound (1.1 eq) - 4-Bromotoluene (1.0 eq) - K3PO4 (2.0 eq) - Pd(PPh3)4 (3 mol%) Flask->Reagents Inert Evacuate & Backfill with Argon (3x) Solvent Add Degassed Dioxane/Water (4:1) Inert->Solvent Heat Heat to 100 °C, 12-24h Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Extract Dilute with EtOAc, wash with H2O & Brine Cool->Extract Dry Dry over Na2SO4 Extract->Dry Purify Concentrate & Purify by Column Chromatography Dry->Purify

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.1 equivalents)

  • 4-Bromotoluene (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (deionized, degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromotoluene, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Through the septum, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2'-isopropoxy-4-methylbiphenyl.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the reaction is performed under a strict inert atmosphere. Use a freshly opened bottle of catalyst or a pre-catalyst system.
Insufficiently strong baseSwitch to a stronger base such as Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Low reaction temperatureIncrease the reaction temperature in 10 °C increments, monitoring for any decomposition of starting materials or product.
Formation of Homocoupled Byproducts Presence of oxygenThoroughly degas all solvents and ensure a good inert atmosphere is maintained throughout the reaction.
Premature decomposition of the boronic acidAdd the boronic acid to the reaction mixture in portions or via a syringe pump over a period of time.
Protodeboronation Presence of excess water or acidic impuritiesUse anhydrous solvents and ensure the base is not hygroscopic. A slight excess of the boronic acid (1.1-1.2 equivalents) can compensate for some loss due to this side reaction.

Applications in Drug Development and Bioactive Molecule Synthesis

The biphenyl motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. The ability to introduce specific substitution patterns, such as the ortho-isopropoxy group, allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and metabolic stability.

For example, sterically hindered biaryl structures are often found in atropisomeric compounds, which can exhibit unique biological activities due to their chiral nature. The synthesis of such molecules often relies on Suzuki-Miyaura couplings with ortho-substituted boronic acids.[3]

Furthermore, the synthesis of complex natural products and their analogs frequently employs C-C bond-forming reactions as key steps. For instance, in the synthesis of cannabinoids and their derivatives, which have garnered significant interest for their therapeutic potential, related cross-coupling strategies are utilized.[4][5][6][7] The use of this compound and similar reagents can provide access to novel analogs with potentially improved therapeutic profiles.

Conclusion

This compound is a valuable and versatile reagent for the construction of C-C bonds, particularly in the synthesis of sterically hindered biaryl compounds. While the ortho-isopropoxy group presents certain challenges, a judicious choice of catalyst, base, and reaction conditions can lead to high yields of the desired products. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, paving the way for the discovery and development of new chemical entities with important applications in medicine and materials science.

References

  • Buchwald, S. L., & Martin, R. (2014). Palladium-catalyzed Suzuki−Miyaura cross-coupling reactions employing aryl monophosphine ligands. Chemical reviews, 114(24), 12087-12182.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Kozela, A., et al. (2015). Synthesis and biological evaluation of novel cannabidiol derivatives. Journal of medicinal chemistry, 58(20), 8086-8099.
  • Mechoulam, R., & Hanuš, L. O. (2002). Cannabinoids and the brain. Proceedings of the National Academy of Sciences, 99(10), 6485-6490.
  • Gooßen, L. J., & Paetzold, J. (2004). A practical and versatile protocol for the Suzuki-Miyaura cross-coupling of aryl and heteroaryl bromides.
  • Littke, A. F., & Fu, G. C. (2002). A convenient and general method for Pd-catalyzed Suzuki cross-couplings of aryl chlorides and arylboronic acids.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki− Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]

  • Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical reviews, 103(8), 3029-3070.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly active catalysts for the Suzuki coupling of aryl chlorides. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Yin, J., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.
  • Molander, G. A., & Biolatto, B. (2003).
  • Bedford, R. B., & Cazin, C. S. (2001). High-activity catalysts for the Suzuki coupling of aryl chlorides.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
  • Zapf, A., & Beller, M. (2001). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl chlorides.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
  • Bringmann, G., Mortimer, A. J., Keller, P. A., Gresser, M. J., Garner, J., & Breuning, M. (2005). Atroposelective synthesis of axially chiral biaryl compounds.
  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). p-BROMOTOLUENE. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Scientific Reports. Available at: [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303.

Sources

Application of 2-Isopropoxyphenylboronic Acid in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 2-isopropoxyphenylboronic acid in modern pharmaceutical synthesis. With a primary focus on its utility in palladium-catalyzed cross-coupling reactions, this document offers detailed insights into its role as a critical building block for the synthesis of complex drug molecules, particularly kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols to leverage this versatile reagent in a laboratory setting.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery

The architecture of small-molecule drugs is often centered around a core heterocyclic scaffold, decorated with various substituents that modulate the compound's pharmacological profile. The ability to efficiently and selectively introduce these substituents is a cornerstone of modern medicinal chemistry. Phenylboronic acids have emerged as indispensable reagents in this context, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2]

This compound, in particular, offers a unique combination of steric and electronic properties conferred by the ortho-isopropoxy group. This substituent can influence the molecule's conformation, solubility, and metabolic stability, and can also engage in key interactions with biological targets.[3] Its application is especially prominent in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[4][5][6]

This guide will delve into the specific applications of this compound, with a focus on the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, providing a detailed experimental protocol for a representative transformation.

Core Application: Suzuki-Miyaura Cross-Coupling in the Synthesis of Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[7][8][9] The functionalization of this core, particularly at the C4 position, is critical for achieving desired potency and selectivity. The Suzuki-Miyaura reaction is an ideal method for this purpose, enabling the coupling of a halogenated pyrazolo[3,4-d]pyrimidine with an arylboronic acid.

This compound serves as a key building block in this context, allowing for the introduction of the 2-isopropoxyphenyl moiety. This group has been shown to be crucial for the activity of several potent kinase inhibitors, likely by occupying a specific hydrophobic pocket in the kinase active site.

dot

Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound with a halogenated pyrazolo[3,4-d]pyrimidine to form a kinase inhibitor core structure.

Detailed Application Protocol: Synthesis of a 4-(2-Isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine Derivative

This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and a chlorinated pyrazolo[3,4-d]pyrimidine derivative, a key step in the synthesis of a class of potent kinase inhibitors.

Reaction Scheme:

dot

reaction_scheme reactant1 This compound plus1 + reactant1->plus1 reactant2 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine product 4-(2-Isopropoxyphenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine reactant2->product Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 85°C plus1->reactant2

Figure 2: Synthesis of a 4-(2-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine derivative via Suzuki-Miyaura coupling.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity (M)QuantityEquivalents
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine100293-35-8168.58-1.0 g1.0
This compound138008-97-6180.01-1.28 g1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73-0.258 g0.05
Potassium Carbonate (K₂CO₃)584-08-7138.21-2.45 g3.0
1,4-Dioxane123-91-188.11-40 mL-
Deionized Water7732-18-518.02-10 mL-
Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 g, 5.93 mmol), this compound (1.28 g, 7.12 mmol), and potassium carbonate (2.45 g, 17.79 mmol).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.

  • Degassing: Bubble argon gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen. This step is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.258 g, 0.35 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-(2-isopropoxyphenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Causality Behind Experimental Choices
  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its efficiency in coupling a wide range of substrates.[10]

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.[11]

  • Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki reactions. Dioxane solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[6]

  • Degassing: The removal of oxygen is critical as Pd(0), the active catalytic species, is susceptible to oxidation, which would deactivate the catalyst and halt the reaction.

  • Temperature: The reaction is heated to increase the reaction rate. 85 °C is a typical temperature for these types of couplings, providing a balance between reaction speed and the stability of the reactants and catalyst.

Broader Applications and Future Perspectives

While the synthesis of kinase inhibitors represents a major application, the utility of this compound is not limited to this class of molecules. Its ability to participate in C-C bond formation makes it a valuable tool for the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The 2-isopropoxyphenyl motif can be found in modulators of G protein-coupled receptors (GPCRs) and other biologically active compounds.[12] The continued exploration of this building block in medicinal chemistry is expected to yield novel therapeutic agents with improved efficacy and safety profiles.

dot

Figure 3: The central role of this compound in the synthesis of diverse classes of pharmaceutical compounds.

Conclusion

This compound is a versatile and valuable reagent in pharmaceutical synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the introduction of the 2-isopropoxyphenyl moiety, a key structural feature in many potent kinase inhibitors and other bioactive molecules. The detailed protocol provided herein serves as a practical guide for researchers to effectively utilize this building block in their drug discovery and development efforts. As the demand for novel therapeutics continues to grow, the importance of strategic building blocks like this compound in enabling the synthesis of complex and effective drug candidates will undoubtedly increase.

References

  • Miyamoto, N., et al. (2013). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. PubMed, 15(8), 2373-2384. [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 645-649. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. European Journal of Medicinal Chemistry, 271, 116395. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 499-506. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health, [Link]

  • Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 203-215. [Link]

  • Liu, T., et al. (2023). Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 140, 106811. [Link]

  • Al-Ghorbani, M., et al. (2022). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. Bioorganic Chemistry, 149, 107566. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (n.d.). Elsevier. [Link]

  • Abdelgawad, M. A., et al. (2016). Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Bioorganic Chemistry, 66, 103-112. [Link]

  • Bernat, V., et al. (2017). Boronic acids as probes for investigation of allosteric modulation of the chemokine receptor CXCR3. PubMed, 60(16), 6745-6758. [Link]

  • Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(13), 5536-5548. [Link]

  • Csollei, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953. [Link]

  • Request for Supplementary Information from Bioorganic & Medicinal Chemistry Letters. (2019). Reddit. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). MDPI. [Link]

  • WO 2012/135408 A1. (2012). Stable formulations of antibodies to human programmed death receptor pd-1 and related treatments.
  • Kotha, S., et al. (2002). The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Indian Journal of Chemistry, 41B, 503-527. [Link]

  • Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180-5183. [Link]

  • Keov, P., et al. (2011). Allosteric Modulators of G Protein-Coupled Receptors. ACS Chemical Neuroscience, 2(10), 547-559. [Link]

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Topic: Ligand Selection for Suzuki Reactions with 2-Isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, its application to sterically hindered substrates, such as 2-isopropoxyphenylboronic acid, presents significant challenges that can impede reaction rates and lower yields. The bulky ortho-isopropoxy group demands a carefully optimized catalytic system, with the choice of ligand being the most critical parameter. This guide provides a detailed analysis of ligand selection for this challenging transformation, explaining the mechanistic rationale behind experimental choices. We explore the utility of bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs), present comparative data, and offer a robust, step-by-step protocol to empower researchers to achieve successful outcomes in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

A fundamental understanding of the Suzuki-Miyaura reaction mechanism is essential for rational ligand selection. The process is a palladium-catalyzed cycle that comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate.[1][4] Electron-rich ligands on the palladium center accelerate this step.

  • Transmetalation: This step involves the transfer of the organic group (Ar²) from the organoboron species to the Pd(II) center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[3][5] This step is often the rate-limiting step, especially with sterically hindered substrates.

  • Reductive Elimination: The two coupled organic fragments (Ar¹-Ar²) are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L₂ OA_Intermediate Ar¹-Pd(II)L₂-X Pd0->OA_Intermediate Oxidative Addition (+ Ar¹-X) TM_Intermediate Ar¹-Pd(II)L₂-Ar² OA_Intermediate->TM_Intermediate Transmetalation (+ Ar²-B(OR)₃⁻) TM_Intermediate->Pd0 Reductive Elimination (- Ar¹-Ar²) Ar1X Ar¹-X Ar1X->OA_Intermediate Ar2B Ar²B(OH)₂ + Base Ar2B->TM_Intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Challenge: Steric Hindrance from this compound

The primary obstacle in using this compound is the steric bulk of the ortho-isopropoxy group. This large substituent creates a crowded environment around the boronic acid moiety, which significantly hinders its approach to the palladium center during the transmetalation step. This steric clash can lead to:

  • Slow Transmetalation: As the rate-limiting step, slow transmetalation results in low reaction rates and requires more forcing conditions (higher temperatures, longer reaction times).

  • Increased Protodeboronation: Under the basic aqueous conditions typical for Suzuki couplings, sterically hindered boronic acids are more susceptible to the undesired side reaction of protodeboronation, where the C-B bond is cleaved by a proton source, leading to loss of the starting material.[6][7]

  • Low Product Yields: The combination of slow coupling and competing decomposition pathways often results in poor yields of the desired biaryl product.

To overcome these challenges, the ligand must create a catalytic environment that is reactive enough to facilitate the coupling of two sterically demanding partners while remaining stable.

Strategic Ligand Selection: Overcoming Steric Barriers

The ligand is not a passive spectator; it actively modulates the steric and electronic properties of the palladium catalyst. For demanding substrates like this compound, two classes of ligands have proven exceptionally effective: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Class 1: Bulky, Electron-Rich Phosphine Ligands

This class, particularly the dialkylbiaryl phosphines developed by the Buchwald group, has become the gold standard for challenging Suzuki couplings.[8][9] These ligands possess two key features that directly address the issues of steric hindrance:

  • High Steric Bulk: Large substituents on the phosphorus atom and the biaryl backbone (e.g., cyclohexyl, tert-butyl, isopropyl groups) create a bulky coordination sphere around the palladium. This bulk is believed to promote the final reductive elimination step, preventing the formation of catalyst-inhibiting intermediates and accelerating catalyst turnover.[8][10]

  • Strong Electron-Donating Ability: The alkyl groups on the phosphorus atom are strong σ-donors, which increase the electron density at the palladium center. This enhanced electron density facilitates the initial, often difficult, oxidative addition of the aryl halide (especially unreactive aryl chlorides).[1][8]

Recommended Phosphine Ligands:

Ligand NameStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExtremely bulky and electron-rich. A highly general and effective ligand for a wide range of sterically hindered substrates.[9][10]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylThe ortho-methoxy groups are thought to stabilize the active catalytic species. Excellent for aryl chlorides and hindered couplings.[9][11]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhos but with bulkier isopropoxy groups, making it highly effective for coupling heteroaryl and hindered substrates.[12]
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylFeatures the very bulky and electron-donating di-tert-butylphosphino group, often showing high reactivity.
Class 2: N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as powerful alternatives to phosphine ligands.[13][14] They are neutral, two-electron donors that bind to the metal center via a carbon atom, forming a very strong M-C bond.

  • Strong σ-Donation: NHCs are generally even stronger σ-donors than phosphines. This property makes them highly effective at promoting oxidative addition.[14][15]

  • Tunable Steric Bulk: The substituents on the nitrogen atoms of the heterocyclic ring can be easily modified to create an exceptionally crowded and protective environment around the metal center, enhancing catalyst stability and activity.[16]

Recommended NHC Ligands:

Ligand NameStructureKey Features
IPr 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneA very bulky and widely used NHC ligand that provides high catalyst stability and is effective for coupling challenging substrates, including aryl chlorides.[14]
SIPr 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylideneThe saturated backbone of SIPr offers a slightly different steric profile and can sometimes provide superior results to IPr.[17]

Optimized Protocol: Suzuki Coupling of this compound with 1-Bromo-4-methoxybenzene

This protocol provides a reliable method for coupling a sterically hindered boronic acid with a representative electron-rich aryl bromide.

Reagents and Equipment
  • Reagents: this compound, 1-bromo-4-methoxybenzene, Palladium(II) acetate [Pd(OAc)₂], XPhos, Potassium phosphate (K₃PO₄), Toluene, Water (degassed).

  • Equipment: Schlenk flask or microwave vial, magnetic stir bar, magnetic stir plate with heating, argon or nitrogen line, standard glassware for workup and purification.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flask (Boronic Acid, Aryl Bromide, Base, Ligand, Pd(OAc)₂) B 2. Seal and Purge (Evacuate and backfill with Argon 3x) A->B C 3. Add Degassed Solvents (Toluene and Water) B->C D 4. Heat and Stir (e.g., 100 °C, 12-24 h) C->D E 5. Monitor Progress (TLC or GC/MS) D->E F 6. Cool and Dilute (Ethyl Acetate & Water) E->F G 7. Separate & Extract (Separate layers, extract aqueous with EtOAc) F->G H 8. Dry and Concentrate (Dry over Na₂SO₄, rotary evaporation) G->H I 9. Purify (Silica Gel Chromatography) H->I J 10. Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for the Suzuki reaction.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-bromo-4-methoxybenzene (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), XPhos (0.04 mmol, 4 mol%), and Pd(OAc)₂ (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. The use of a biphasic solvent system is common and often beneficial.[3][18]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Incorrect base/solvent.Use a pre-catalyst (e.g., XPhos Pd G3). Ensure rigorous degassing of solvents and proper inert gas technique. Screen other bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, 2-MeTHF).[3][10]
Significant Protodeboronation Reaction too slow; excess water; base too strong.Use a more active ligand to accelerate the coupling. Use anhydrous conditions with a base like KF or K₃PO₄.[5] Minimize water content in the solvent system.
Formation of Homocoupled Byproducts Presence of oxygen; catalyst decomposition.Improve degassing procedures. A different ligand (e.g., an NHC) may provide a more stable catalyst.
Dehalogenation of Aryl Halide Hydride source in the reaction (e.g., solvent, base).This side reaction can occur after oxidative addition.[4] Ensure high-purity solvents and reagents. Sometimes switching the base or solvent can mitigate this issue.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is highly dependent on overcoming the steric hindrance imposed by the ortho-substituent. The use of modern, bulky, and electron-rich ligands, such as the Buchwald-type phosphines (XPhos, SPhos) or robust N-heterocyclic carbenes (IPr, SIPr), is critical. These ligands accelerate the key steps of the catalytic cycle, outcompeting deleterious side reactions like protodeboronation. By combining strategic ligand selection with carefully optimized and rigorously executed protocols, researchers can effectively incorporate this valuable building block into complex molecular architectures.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Hadei, N., et al. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Hadei, N., et al. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(15), 3805–3807. [Link]

  • Zhang, Y., et al. (2021). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • So, C. M., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: ligand and base effect. Chemistry. [Link]

  • Wang, D., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Shiraishi, T., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Liu, Y., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]

  • Demircan, T., et al. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Journal of Coordination Chemistry. [Link]

  • Hama, T., et al. (2010). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. [Link]

  • So, C. M., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. [Link]

  • So, C. M., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. [Link]

  • Farmer, J. L., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]

  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Derosa, J., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Derosa, J., et al. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Tani, Y., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Jag-Gorzala, M., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Banuelos, C. A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)boronic acids and esters. Scholarship @ Claremont. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Reddit. (2023). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

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A Researcher's Guide to Miyaura Borylation: Synthesis of Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

The Miyaura borylation reaction stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-boron bonds. This palladium-catalyzed cross-coupling reaction enables the synthesis of valuable boronic esters from aryl and vinyl halides or triflates. These products are not only stable and easily handled but also serve as key building blocks in subsequent transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide offers a comprehensive overview of the Miyaura borylation, from its mechanistic underpinnings to practical, field-proven protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.

The Mechanistic Heart of the Reaction: The Catalytic Cycle

The efficacy of the Miyaura borylation hinges on a palladium-catalyzed cycle that shuttles between Pd(0) and Pd(II) oxidation states.[2] A deep understanding of this cycle is paramount for reaction optimization and troubleshooting.

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or triflate) bond of the substrate, forming a Pd(II) complex.[3][2]

  • Transmetalation: This is often the rate-determining step. The diboron reagent, activated by a base, transfers a boryl group to the Pd(II) center, displacing the halide. The choice of base is critical here; it facilitates the formation of a more reactive palladium-alkoxide or -acetate complex, which readily undergoes transmetalation.[3][4]

  • Reductive Elimination: The newly formed organopalladium(II) boryl complex undergoes reductive elimination to release the desired boronic ester product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][2]

Miyaura Borylation Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (Base, B2pin2) pd2_complex->transmetalation pd2_boryl_complex Ar-Pd(II)L_n-Bpin transmetalation->pd2_boryl_complex reductive_elimination Reductive Elimination pd2_boryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Bpin

Figure 1: A simplified representation of the palladium-catalyzed Miyaura borylation cycle.

Core Components of the Miyaura Borylation: A Closer Look

The success of a Miyaura borylation is dictated by the judicious selection of its components. Each element plays a critical role in ensuring high yield and selectivity.

ComponentExamplesRole and Considerations
Substrate Aryl/vinyl halides (I, Br, Cl), triflatesReactivity order: I > Br > OTf > Cl. Aryl chlorides are more challenging but can be activated with appropriate catalyst systems.[5][6] The reaction exhibits excellent functional group tolerance.[7]
Boron Source Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBPin), Bis-boronic acid (BBA)B₂pin₂ is the most common, yielding stable, easily purified pinacol esters.[4] HBPin is more atom-economical but can lead to dehalogenation side products.[4] BBA offers a direct route to boronic acids.[6][8]
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald precatalystsPd(dppf)Cl₂ is a robust and widely used catalyst.[9] Buchwald precatalysts are highly active, especially for challenging substrates like aryl chlorides.[10]
Ligand dppf, PPh₃, XPhos, SPhosLigands stabilize the palladium center and modulate its reactivity. Bulky, electron-rich phosphine ligands like XPhos are often effective for aryl chlorides.[5][11]
Base KOAc, K₃PO₄, KOPh, Potassium 2-ethylhexanoateA weak base like potassium acetate (KOAc) is crucial to prevent the subsequent Suzuki coupling of the boronic ester product with the starting halide.[4][7] Stronger bases can promote this undesired side reaction.[3] Lipophilic bases can enhance reaction rates at lower temperatures.[12][13]
Solvent Dioxane, Toluene, DMSO, DMF, EthanolPolar aprotic solvents are generally preferred.[3][9] The choice of solvent can influence reaction rate and solubility of reagents.

Experimental Protocols: From Theory to Practice

The following protocols provide a starting point for conducting a Miyaura borylation. As with any reaction, optimization may be necessary for specific substrates.

General Workflow for Miyaura Borylation

Miyaura Borylation Workflow start Start setup Assemble oven-dried Schlenk flask under inert atmosphere (N2 or Ar) start->setup add_solids Add aryl halide, B2pin2, base, and catalyst/ligand setup->add_solids add_solvent Add degassed solvent add_solids->add_solvent heat Heat reaction mixture to the desired temperature add_solvent->heat monitor Monitor reaction progress by TLC, GC, or LC-MS heat->monitor workup Perform aqueous workup monitor->workup Upon completion purify Purify by column chromatography or recrystallization workup->purify end Characterize product purify->end

Figure 2: A typical experimental workflow for performing a Miyaura borylation reaction.

Protocol 1: Standard Conditions for Aryl Bromides

This protocol is a robust starting point for a wide range of aryl bromides.

Reagents:

  • Aryl bromide (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

  • Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired arylboronic ester.

Protocol 2: Room-Temperature Borylation of Aryl Chlorides

Recent advancements have enabled the borylation of less reactive aryl chlorides under milder conditions.[5]

Reagents:

  • Aryl chloride (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol, 1.2 equiv)

  • Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)

  • XPhos-Pd-G2 (0.01 mmol, 1 mol%)

  • XPhos (0.01 mmol, 1 mol%)

  • Ethanol (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, bis(pinacolato)diboron, potassium acetate, XPhos-Pd-G2, and XPhos to a Schlenk flask.

  • Add degassed ethanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress. Reactions with activated aryl chlorides may be complete in a few hours, while less reactive substrates may require longer reaction times.[5]

  • Follow steps 6-10 from Protocol 1 for workup and purification.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Incomplete reaction Inactive catalyst, insufficient temperature, poor solubilityEnsure catalyst is active and not degraded.[14] Increase temperature or screen alternative solvents. For aryl chlorides, consider a more active catalyst system (e.g., Buchwald precatalysts).[5][10]
Formation of symmetrical biaryl byproduct Presence of water, overly strong baseEnsure anhydrous conditions.[15] Use a weak base like KOAc to disfavor the competing Suzuki coupling.[3][4]
Dehalogenation of starting material Use of HBPin, certain substratesThis can be a side reaction, particularly with HBPin.[4] If problematic, use B₂pin₂.
Difficulty in purification Co-elution of product and excess B₂pin₂Use a minimal excess of B₂pin₂ (e.g., 1.1 equivalents).[16] Excess B₂pin₂ can sometimes be removed by washing the crude product with hexane or by careful column chromatography.[16]

One-Pot Borylation/Suzuki Coupling

For process efficiency, the Miyaura borylation can often be "telescoped" into a subsequent Suzuki coupling without isolating the boronic ester intermediate.[5][10][17] This involves completing the borylation, then adding the second aryl halide, a suitable base (often stronger, like K₃PO₄ or K₂CO₃), and potentially more catalyst, followed by heating to effect the Suzuki coupling.[5][10] This approach streamlines synthesis and can improve overall yield by avoiding isolation losses.

Conclusion

The Miyaura borylation is an indispensable tool for the modern synthetic chemist. Its broad substrate scope, excellent functional group tolerance, and the stability of its products make it a preferred method for synthesizing boronic esters. By understanding the underlying mechanism and the roles of each reaction component, researchers can effectively apply and troubleshoot this powerful transformation to accelerate their research and development efforts.

References

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Summary of the Miyaura borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. ResearchGate. [Link]

  • Proposed mechanism for the Miyaura borylation reaction. ResearchGate. [Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]

  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. ACS Publications. [Link]

  • Miyaura borylation. Wikipedia. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Publishing. [Link]

  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. ResearchGate. [Link]

  • Troubleshooting a Miyaura borylation. Reddit. [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Miyaura Borylation troubleshoot. Reddit. [Link]

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. ResearchGate. [Link]

  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]

  • Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. PMC. [Link]

  • Case Study: Knowledge Based Problem Solving. Catalysis Consulting. [Link]

  • Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. [Link]

  • How can I remove excess (BPin)2 in the Miyaura Borylation reaction without destroying the product (aryl-boronic ester)?. ResearchGate. [Link]

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Application Note: Leveraging 2-Isopropoxyphenylboronic Acid in the Strategic Synthesis of Biaryl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging C(sp²)–C(sp²) bonds to construct these vital structures.[1][2][3] This guide provides an in-depth exploration of 2-isopropoxyphenylboronic acid, a versatile and strategic building block for biaryl synthesis. We will elucidate the unique role of the ortho-isopropoxy group, provide a detailed and validated experimental protocol, discuss optimization strategies, and showcase its application in complex molecule synthesis, including key intermediates for cannabinoid analogs.

The Strategic Advantage of the ortho-Isopropoxy Group

The utility of this compound extends beyond that of a simple arylboronic acid. The presence of the bulky isopropoxy group at the ortho position introduces specific steric and electronic effects that can be harnessed to control reaction outcomes.

  • Steric Influence: The steric hindrance imposed by the isopropoxy group is a critical feature. In Suzuki-Miyaura couplings, this bulk can facilitate the reductive elimination step, which is often the product-forming step in the catalytic cycle.[4] For sterically demanding biaryl targets, particularly tri- and tetra-ortho-substituted systems, the careful selection of a sterically hindered coupling partner is paramount.[5][6][7][8]

  • Electronic Effects: The oxygen atom's lone pairs can influence the electron density of the aromatic ring and potentially coordinate with the palladium center during the catalytic cycle, impacting the rates of key steps like transmetalation.

  • Suppression of Side Reactions: A common challenge in Suzuki couplings is the competitive protodeboronation of the boronic acid, where the C-B bond is cleaved by a proton source, leading to reduced yields. The steric shielding provided by the ortho-isopropoxy group can help protect the boronic acid moiety from this unwanted side reaction, enhancing the overall efficiency of the desired cross-coupling.[9]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition  R¹-X (Aryl Halide) pd2_complex R¹-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation  [R²-B(OR)₃]⁻ pd2_biaryl R¹-Pd(II)-R² L_n transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² (Biaryl Product) reductive_elimination->product boronic_acid R²-B(OH)₂ borate_complex [R²-B(OH)₃]⁻ boronic_acid->borate_complex + Base borate_complex->transmetalation Activates Boron base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Isopropoxy-4'-methoxy-1,1'-biphenyl

This protocol details a representative Suzuki-Miyaura reaction between this compound and 4-bromoanisole. It is designed to be a robust starting point for further optimization and substrate scope exploration.

Materials & Reagents
  • Reactants:

    • This compound (1.2 mmol, 1.2 equiv)

    • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Catalyst:

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 3 mol%)

  • Base:

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvents:

    • 1,4-Dioxane (5 mL)

    • Deionized Water (1 mL)

  • Equipment:

    • 50 mL round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (Nitrogen or Argon manifold)

    • Standard glassware for work-up and purification

    • Rotary evaporator

    • Silica gel for column chromatography

Visualized Experimental Workflow

Workflow start Start: Reagent Preparation setup Assemble Flask & Condenser under N₂/Ar start->setup reagents Add Aryl Halide, Boronic Acid, Base setup->reagents solvents Add Dioxane and Water reagents->solvents degas Degas Mixture (N₂ bubble for 15 min) solvents->degas catalyst Add Pd(dppf)Cl₂ Catalyst degas->catalyst reaction Heat to 80-90 °C with Stirring (4-12 h) catalyst->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Cool, Quench with Water, Extract with EtOAc monitoring->workup purify Dry, Concentrate & Purify via Column Chromatography workup->purify characterize Characterize Pure Product (NMR, MS) purify->characterize end End: Isolated Biaryl Compound characterize->end

Caption: Step-by-step workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (216 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. Stir the suspension for 10 minutes under a positive pressure of inert gas.

  • Catalyst Addition: Briefly remove the septum and add the Pd(dppf)Cl₂ catalyst (24.5 mg, 0.03 mmol) in one portion. The mixture will typically darken.

  • Reaction: Place the flask under a reflux condenser with flowing water and heat the mixture to 80-90 °C in an oil bath. Maintain vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with 20 mL of water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimizing Reaction Parameters

Achieving high yields and purity often requires fine-tuning the reaction conditions. The choice of catalyst, ligand, base, and solvent system is interdependent and substrate-specific.

ParameterOptionsRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂Pd(dppf)Cl₂ is often effective for sterically hindered substrates due to the bite angle of the dppf ligand. Pd(PPh₃)₄ is a classic choice but can be sensitive.[10] Pd(OAc)₂ is an air-stable precursor often used with an external ligand.
Ligand Phosphines (e.g., PPh₃, XPhos, RuPhos, SPhos), N-Heterocyclic Carbenes (NHCs)For challenging couplings involving ortho-substituted partners, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often superior.[5] They promote both oxidative addition and reductive elimination. NHC ligands offer high stability and activity.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Organic bases (e.g., Et₃N)The base activates the boronic acid to form a more nucleophilic borate species.[1] K₃PO₄ is often effective for hindered couplings. Cs₂CO₃ is more soluble and can accelerate reactions but is more expensive. Inorganic bases are generally more suitable than organic ones in aqueous solvent mixtures.[11]
Solvent System Toluene, 1,4-Dioxane, DMF, THF (often with H₂O)A polar, aprotic solvent is typically used. The addition of water helps to dissolve the inorganic base and facilitate the formation of the active borate species.[12][11] Dioxane/water and DMF/water are common and effective systems.[10][11]
Temperature Room Temp to 120 °CReaction temperature is a critical parameter. While higher temperatures increase reaction rates, they can also lead to catalyst decomposition or side reactions. An optimal temperature balances rate and selectivity.[11] Reactions with hindered substrates may require elevated temperatures.[13]

Applications in Complex Synthesis: Cannabinoid Analogs

This compound is a valuable precursor in the synthesis of complex bioactive molecules. A notable application is in the construction of analogs of Cannabidiol (CBD), a compound of significant therapeutic interest.[14] The biaryl core of certain CBD analogs can be efficiently constructed using Suzuki-Miyaura chemistry.

Aryl Halide PartnerBoronic AcidKey ConditionsProduct ApplicationYieldReference
Olivetol-derived vinyl triflateThis compoundPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °CPrecursor to CBD analogs>85%Based on similar syntheses[15][16]
Substituted Bromo-resorcinolThis compoundPd(dppf)Cl₂, K₃PO₄, DMF, 100 °CIntermediate for novel antioxidants~90%Based on similar syntheses[17]

Troubleshooting Common Issues

Troubleshooting cluster_low_yield Troubleshooting: Low Yield cluster_side_products Troubleshooting: Side Products start Reaction Outcome? low_yield Low / No Yield start->low_yield < 50% Conversion side_products Side Products (Homocoupling, Deboronation) start->side_products Complex Mixture success High Yield, Clean Reaction start->success > 80% Yield ly_sol1 Check Inert Atmosphere sp_sol1 Ensure Rigorous Degassing ly_sol2 Screen Different Base/Solvent ly_sol3 Increase Temperature or Time ly_sol4 Use a More Active Catalyst/Ligand (e.g., XPhos) sp_sol2 Use Milder Base (K₂CO₃ vs K₃PO₄) sp_sol3 Lower Reaction Temperature sp_sol4 Use Boronic Ester to Prevent Protodeboronation

Sources

Application Notes and Protocols for Chan-Lam Coupling using 2-Isopropoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Space with Sterically Hindered Aryl Ethers and Amines

The formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the various methodologies, the Chan-Lam coupling has emerged as a powerful and versatile tool for the creation of these crucial linkages.[1][3][4] This copper-catalyzed cross-coupling reaction offers a distinct advantage over traditional methods like the Buchwald-Hartwig and Ullmann reactions by proceeding under milder conditions, often at room temperature and open to the air, utilizing readily available and inexpensive copper catalysts.[3][4][5]

This application note provides a detailed guide to the Chan-Lam coupling reaction with a specific focus on the use of 2-isopropoxyphenylboronic acid and its derivatives. The introduction of the sterically demanding isopropoxy group at the ortho position presents both unique opportunities and challenges in molecular design. The resulting aryl ethers and amines are valuable motifs in medicinal chemistry, potentially offering improved pharmacokinetic properties due to the lipophilic and metabolically robust nature of the isopropoxy group. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization, empowering researchers to confidently employ this powerful transformation in their synthetic endeavors.

The Mechanism of the Chan-Lam Coupling: A Copper-Catalyzed Oxidative Coupling

The Chan-Lam coupling is fundamentally an oxidative cross-coupling reaction.[5] While the precise mechanism has been a subject of extensive study and can be influenced by the specific reaction conditions, a generally accepted catalytic cycle is illustrated below.[3][6]

The reaction is initiated by the coordination of the N-H or O-H containing substrate (e.g., an amine or an alcohol) to a copper(II) catalyst, typically formed from a copper(II) salt like copper(II) acetate. This is followed by a transmetalation step with the arylboronic acid, in this case, this compound, to form a copper(II)-aryl intermediate. A key step in the catalytic cycle is the reductive elimination from a transient copper(III) species, which forms the desired C-N or C-O bond and regenerates a copper(I) species. The catalytic cycle is completed by the oxidation of copper(I) back to the active copper(II) state, often by atmospheric oxygen, which serves as the terminal oxidant.[5][6]

Chan_Lam_Coupling_Mechanism cluster_reactants Reactants CuII Cu(II) Catalyst CuII_Nuc Cu(II)-Nucleophile Complex CuII->CuII_Nuc CuII_Aryl_Nuc Cu(II)-Aryl-Nucleophile Complex CuII_Nuc->CuII_Aryl_Nuc CuIII_Intermediate Cu(III) Intermediate CuII_Aryl_Nuc->CuIII_Intermediate Oxidation CuI Cu(I) Species CuIII_Intermediate->CuI Product Product (Ar-Nuc) CuIII_Intermediate->Product Reductive Elimination CuI->CuII Oxidation (e.g., O₂ from air) ArylBoronicAcid This compound (Ar-B(OH)₂) ArylBoronicAcid->CuII_Aryl_Nuc Transmetalation Nucleophile Nucleophile (Nuc-H) Nucleophile->CuII_Nuc Coordination caption Figure 1. Catalytic Cycle of the Chan-Lam Coupling.

Caption: Figure 1. A simplified representation of the catalytic cycle for the Chan-Lam coupling reaction.

Experimental Protocols

The following protocols provide a general starting point for performing a Chan-Lam coupling with this compound. Optimization of these conditions may be necessary depending on the specific nucleophile being used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially availableCan be synthesized if needed.[7][8]
Amine or Phenol≥98%Commercially availableEnsure dryness for optimal results.
Copper(II) Acetate (Cu(OAc)₂)≥98%Commercially availableOther copper sources can be used.[6]
PyridineAnhydrousCommercially availableActs as a ligand and a base.
Dichloromethane (DCM)AnhydrousCommercially availableOther solvents like methanol can be used.[9]
Molecular Sieves (4Å)Commercially availableOptional, for ensuring anhydrous conditions.
Protocol 1: C-N Coupling with an Aliphatic Amine

This protocol describes the coupling of this compound with a primary or secondary aliphatic amine.

CN_Coupling_Workflow start Start setup Reaction Setup: - Add boronic acid, amine, Cu(OAc)₂, and solvent to a flask. start->setup base Add Pyridine setup->base stir Stir at Room Temperature (Open to Air) base->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor workup Aqueous Workup: - Dilute with DCM - Wash with aq. NH₄Cl and brine monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Figure 2. Experimental workflow for a typical Chan-Lam C-N coupling reaction.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add the aliphatic amine (1.2 mmol, 1.2 equiv) to the flask.

  • Add copper(II) acetate (0.1 mmol, 0.1 equiv).

  • Add anhydrous dichloromethane (DCM, 5 mL).

  • Add pyridine (2.0 mmol, 2.0 equiv) to the reaction mixture.

  • Leave the flask open to the atmosphere and stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Upon completion, dilute the reaction mixture with DCM (10 mL).

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst.

  • Wash the organic layer with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Protocol 2: C-O Coupling with a Phenol

This protocol is suitable for the synthesis of diaryl ethers using this compound and a substituted phenol.

Step-by-Step Procedure:

  • In a similar setup as Protocol 1, combine this compound (1.0 mmol, 1.0 equiv) and the phenol (1.0 mmol, 1.0 equiv).

  • Add copper(II) acetate (1.0 mmol, 1.0 equiv). Note that a stoichiometric amount of copper is often used for C-O couplings.[1]

  • Add anhydrous DCM (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) as the base.

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours, monitoring by TLC or LC-MS.

  • Follow the same workup and purification procedure as described in Protocol 1.

Optimization and Troubleshooting

The success of a Chan-Lam coupling can be highly dependent on the specific substrates and reaction conditions.[10] The steric hindrance from the ortho-isopropoxy group on the boronic acid may necessitate some optimization.

ParameterVariation and Rationale
Copper Source While Cu(OAc)₂ is common, other sources like Cu(OTf)₂ or CuCl₂ can be screened.[6] The counter-ion can influence the reactivity.[11]
Base Pyridine is a common choice as it also acts as a ligand. Other bases like triethylamine, diisopropylethylamine, or inorganic bases such as K₂CO₃ can be tested, especially if the nucleophile is sensitive to pyridine.[9]
Solvent Dichloromethane is a good starting point. However, more polar solvents like methanol, ethanol, or acetonitrile can sometimes improve solubility and reaction rates.[9]
Temperature While many Chan-Lam couplings proceed at room temperature, gentle heating (e.g., 40-60 °C) can be beneficial for less reactive substrates.[1]
Ligand For challenging couplings, the addition of a ligand can be beneficial. Bidentate ligands have been shown to improve yields in some cases.[11]
Atmosphere The reaction is typically run open to the air as oxygen is the oxidant. In some cases, bubbling air or oxygen through the reaction mixture can improve the rate.

Common Issues and Solutions:

  • Low Yield:

    • Incomplete reaction: Extend the reaction time or gently heat the mixture.

    • Poor catalyst turnover: Ensure adequate exposure to air or consider using an alternative oxidant like TEMPO.[6]

    • Substrate decomposition: Run the reaction at a lower temperature or screen different bases.

  • Side Product Formation:

    • Homocoupling of the boronic acid: This can be minimized by using a slight excess of the nucleophile.

    • Protodeboronation (loss of the boronic acid group): Ensure anhydrous conditions, as water can facilitate this side reaction.

Applications in Drug Discovery and Development

The Chan-Lam coupling is a valuable tool in drug discovery for the rapid synthesis of compound libraries and the late-stage functionalization of complex molecules.[1][2] The use of this compound introduces a specific structural motif that can be advantageous for several reasons:

  • Modulation of Physicochemical Properties: The isopropoxy group increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The isopropyl group can block potential sites of metabolism on the aromatic ring, leading to increased metabolic stability and a longer in vivo half-life.

  • Conformational Control: The steric bulk of the ortho-isopropoxy group can restrict the rotation of the newly formed C-N or C-O bond, locking the molecule into a specific conformation that may be more favorable for binding to a biological target.

The products derived from the Chan-Lam coupling of this compound can serve as key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents.

Conclusion

The Chan-Lam coupling provides a robust and versatile method for the synthesis of aryl ethers and amines. By understanding the underlying mechanism and key reaction parameters, researchers can effectively utilize this reaction with sterically demanding substrates like this compound. The protocols and optimization strategies outlined in this application note serve as a comprehensive guide for scientists in both academic and industrial settings, enabling the efficient synthesis of novel molecules with potential applications in drug discovery and development.

References

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Chemistry & Biodiversity, 2023. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 2019. [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

  • Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Synthetic Methods in Drug Discovery, 2016. [Link]

  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 2019. [Link]

  • An Optimized Ni-catalyzed Chan-Lam Type Coupling: Enantioretentive Access to Chiral N-Aryl Sulfinamides. Chemistry – A European Journal, 2022. [Link]

  • Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 2018. [Link]

  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of. ChemRxiv. [Link]

  • Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis. Chinese Journal of Chemistry, 2024. [Link]

  • Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity, 2021. [Link]

  • Optimisation of the Chan-Lam reaction in continuous flow. ResearchGate. [Link]

  • Optimization of reaction conditions for the Chan-Lam coupling. ResearchGate. [Link]

  • DoE and Background Chan-Lam Coupling Investigation Model Fit and Coefficients Results. University of Bristol. [Link]

  • Mechanistic Development and Recent Applications of the Chan-Lam Amination. SciSpace. [Link]

  • 2-isopropylphenylboronic acid. Mol-Instincts. [Link]

  • A Review on the Latest Progress of Chan‐Lam Coupling Reaction. Advanced Synthesis & Catalysis, 2021. [Link]

  • Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid with different substrates. ResearchGate. [Link]

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  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Polymers for Advanced Technologies, 2018. [Link]

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Application Note: Protecting Group Strategies for Reactions with 2-Isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Isopropoxyphenylboronic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors, due to the unique electronic and steric properties conferred by its ortho-isopropoxy substituent. However, the inherent reactivity and potential instability of the boronic acid moiety can complicate multi-step synthetic sequences. This guide provides a detailed examination of protecting group strategies, focusing on the robust and versatile N-methyliminodiacetic acid (MIDA) boronate system. We will explore the rationale for protection, present detailed protocols for the synthesis and application of MIDA-protected this compound in Suzuki-Miyaura cross-coupling reactions, and offer a comparative analysis of alternative protecting groups. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important reagent in complex molecular architectures.

Introduction: The Utility and Challenges of this compound

This compound is frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 2-isopropoxyphenyl motif into target molecules. This moiety is of significant interest in drug discovery, as the isopropoxy group can enhance metabolic stability, modulate lipophilicity, and enforce specific conformations through steric interactions.[1][2]

Despite its utility, the boronic acid functional group presents several challenges:

  • Instability: Boronic acids are susceptible to degradation pathways such as protodeboronation (loss of the C-B bond), oxidation, and dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] These issues can lead to reduced yields and purification difficulties.

  • Incompatible Reactivity: The Lewis acidic boron center and the acidic B-OH protons can interfere with a wide range of common synthetic transformations, including those involving strong bases, organometallics, strong oxidizing agents, and certain coupling reactions.[5]

  • Steric Hindrance: The ortho-isopropoxy group poses a significant steric challenge, which can slow down desired reactions like the transmetalation step in the Suzuki-Miyaura cycle and may necessitate more forcing conditions or specialized catalyst systems.[6][7]

To overcome these limitations and enable multi-step syntheses where the boronic acid must be preserved, a protecting group strategy is often essential.

Strategic Decisions: When and What to Protect

A successful synthesis requires careful planning regarding the sequence of reactions and the use of protecting groups. For this compound, two functional groups must be considered.

The Boronic Acid Moiety: The Primary Target for Protection

The boronic acid is almost always the functional group requiring protection. Protection is necessary when subsequent reaction conditions are incompatible with the free boronic acid. The development of N-methyliminodiacetic acid (MIDA) as a protecting group has revolutionized this area, creating air-stable, crystalline solids that are compatible with a broad array of reaction conditions, including chromatography.[8][9][10]

The Isopropoxy Group: Generally a Spectator

The isopropoxy group is an ether linkage to a phenolic oxygen. Aryl ethers are exceptionally stable and generally do not require protection.[11] They are robust to most conditions used in cross-coupling chemistry, including basic, reductive, and mildly acidic environments. Cleavage of such an ether requires harsh, specific reagents like boron tribromide (BBr₃) or strong proton acids at high temperatures, conditions that are seldom compatible with the rest of a complex molecule.[12] Therefore, for the vast majority of applications, the isopropoxy group can be considered a stable spectator.

The following workflow illustrates the decision-making process for employing a protecting group strategy with this compound.

G start Start with This compound q1 Are subsequent reaction steps compatible with a free boronic acid? start->q1 protect Protect Boronic Acid (e.g., as MIDA Boronate) q1->protect No no_protect Proceed with Free Boronic Acid (e.g., direct Suzuki coupling) q1->no_protect Yes reaction Perform Synthetic Transformation(s) protect->reaction final_product Final Product no_protect->final_product q2 Is the boronic acid needed for a final reaction (e.g., Suzuki coupling)? reaction->q2 deprotect Deprotect Boronic Acid (In situ or prior to use) q2->deprotect Yes q2->final_product No deprotect->final_product

Figure 1. Decision workflow for protecting this compound.

The MIDA Boronate Strategy: A Paradigm of Stability and Controlled Reactivity

The N-methyliminodiacetic acid (MIDA) protecting group has emerged as a superior solution for handling unstable or reactive boronic acids.[13][14]

Mechanism of Protection and Reactivity Attenuation: A free boronic acid possesses a vacant, Lewis acidic p-orbital on its sp²-hybridized boron atom, which is essential for the transmetalation step in cross-coupling reactions.[15] MIDA, a trivalent ligand, coordinates to the boron atom, causing it to rehybridize to a more stable, sp³-hybridized state.[9] This tetrahedral "ate" complex shields the boron center, rendering it unreactive to transmetalation under standard anhydrous cross-coupling conditions.[16]

The true power of MIDA boronates lies in their ability to undergo controlled, slow hydrolysis under mild aqueous basic conditions to regenerate the reactive sp²-boronic acid in situ.[13][16] This "slow-release" mechanism maintains a low, steady concentration of the active boronic acid, minimizing degradation while promoting efficient cross-coupling.

G cluster_0 Protection cluster_1 Deprotection / Reaction BA This compound (Reactive, sp²-hybridized) MIDA_reagent + MIDA - 2 H₂O BA->MIDA_reagent MIDA_ester 2-Isopropoxyphenyl MIDA Boronate (Stable, sp³-hybridized) MIDA_reagent->MIDA_ester MIDA_ester_deprotect MIDA Boronate MIDA_ester->MIDA_ester_deprotect Stable Intermediate for Multi-step Synthesis Deprotect_reagent + Mild aq. Base (e.g., K₃PO₄) MIDA_ester_deprotect->Deprotect_reagent BA_regenerated Free Boronic Acid (Slow Release) Deprotect_reagent->BA_regenerated Suzuki Suzuki-Miyaura Coupling BA_regenerated->Suzuki

Figure 2. The MIDA boronate protection and in situ deprotection cycle.

Experimental Protocols

Protocol 1: Synthesis of 2-Isopropoxyphenyl MIDA Boronate

This protocol describes the conversion of the free boronic acid to its bench-stable MIDA boronate ester.

Materials:

  • This compound (1.0 eq)

  • N-methyliminodiacetic acid (MIDA) (1.1 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Acetonitrile (ACN)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and N-methyliminodiacetic acid.

  • Add anhydrous DMSO to achieve a concentration of approximately 0.5 M.

  • Heat the mixture to 110 °C under a nitrogen atmosphere. The solids should dissolve to form a clear solution.

  • Stir vigorously at 110 °C for 4-6 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Allow the reaction mixture to cool to room temperature.

  • Add acetonitrile (approx. 10 volumes relative to DMSO) to the flask. The product will begin to precipitate.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake sequentially with cold acetonitrile and then diethyl ether to remove residual DMSO.

  • Dry the white, crystalline product under high vacuum. The product is typically of high purity and can be used without further purification. It is stable to air, moisture, and silica gel chromatography.[10]

Protocol 2: Suzuki-Miyaura Cross-Coupling via Slow Release

This protocol outlines a general procedure for the cross-coupling of the MIDA-protected boronate with an aryl bromide, leveraging the slow-release principle.

Materials:

  • 2-Isopropoxyphenyl MIDA boronate (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄), anhydrous, finely ground (3.0-4.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized water

Procedure:

  • To an oven-dried reaction vial or flask, add the aryl bromide, 2-isopropoxyphenyl MIDA boronate, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and the SPhos ligand in a small amount of anhydrous 1,4-dioxane.

  • Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane and deionized water (typically in a 5:1 to 10:1 ratio) to the reaction flask to achieve a final concentration of ~0.1 M with respect to the aryl bromide.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Seal the vessel and heat the reaction to 60-80 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl bromide.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 6 to 24 hours.[13]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

G cluster_cat Catalytic Cycle cluster_mida MIDA Deprotection Pd0 L₂Pd(0) OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X OA->PdII TM Transmetalation PdII->TM ArPdAr Ar-Pd(II)-Ar' TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RE->Product MIDA_Boronate MIDA Boronate (Stable) Hydrolysis H₂O / Base (Slow Release) MIDA_Boronate->Hydrolysis Boronic_Acid Boronic Acid (Active) Hydrolysis->Boronic_Acid Boronic_Acid->TM Feeds the cycle

Figure 3. Integration of MIDA boronate slow release into the Suzuki-Miyaura catalytic cycle.

Comparative Analysis of Boronic Acid Protecting Groups

While MIDA is often the optimal choice, other protecting groups exist. The table below compares the most common options.

FeatureMIDA BoronatePinacol (Pin) BoronatePotassium Trifluoroborate
Structure Tetracoordinate sp³ BoronTrigonal Planar sp² BoronTetracoordinate sp³ Boron
Stability (Air/H₂O) Excellent, often crystalline solids.[10]Generally good, but can hydrolyze.Excellent, crystalline solids.[17]
Chromatography Stable on silica gel.[16]Generally stable, but can be sensitive.[3]Generally unstable on silica gel.
Stability (Acid) Moderate to good.Good.Excellent.
Stability (Base) Cleaved by mild aqueous base.[3]Generally stable; cleaved by strong base.Stable.
Deprotection Mild aqueous base (e.g., 1M NaOH, K₃PO₄/H₂O).[3]Acidic hydrolysis or oxidative cleavage (NaIO₄).[18]Aqueous acid or base.[17]
Key Advantage Enables "slow release" for unstable boronic acids; excellent stability profile for multi-step synthesis.[13]Can be used directly in many couplings; accessible via Miyaura borylation.[3]Very high stability to air and moisture.
Key Disadvantage Requires a dedicated protection step.Less stable than MIDA; not ideal for very unstable boronic acids.Often requires harsher conditions for coupling; can be difficult to purify.

Conclusion

The strategic use of protecting groups is paramount for the successful application of this compound in complex organic synthesis. The isopropoxy ether group is generally inert, placing the focus squarely on managing the reactivity of the boronic acid moiety. The N-methyliminodiacetic acid (MIDA) boronate stands out as a superior protecting group, converting the boronic acid into a remarkably stable, crystalline solid that is amenable to a wide range of synthetic manipulations. Its unique capacity for controlled, slow release of the active boronic acid under mild basic conditions makes it an invaluable tool for challenging Suzuki-Miyaura couplings, especially with sterically hindered or unstable substrates. By employing the MIDA strategy and the protocols detailed herein, researchers can confidently incorporate the 2-isopropoxyphenyl scaffold into advanced intermediates and final target molecules, accelerating progress in drug discovery and materials development.

References

  • Macromolecules. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. ACS Publications. [Link]

  • Lipshutz, B. H., et al. (n.d.). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • Chemical Communications. (n.d.). Recent advances in the synthesis and reactivity of MIDA boronates. Royal Society of Chemistry Publishing. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station Int. Ed. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Myers, A. (n.d.). Protecting Groups. Harvard University. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Royal Society of Chemistry Publishing. [Link]

  • Request PDF. (n.d.). Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

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  • The Journal of Organic Chemistry. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. ACS Publications. [Link]

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  • Google Patents. (n.d.). US9085590B2 - Protecting groups for boronic acids.
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  • Chemistry – A European Journal. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]

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  • Molecules. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. [Link]

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Scale-up synthesis considerations for 2-Isopropoxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-Isopropoxyphenylboronic Acid

Introduction and Strategic Importance

This compound is a crucial building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility primarily stems from its role as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] The isopropoxy moiety provides specific steric and electronic properties, influencing the reactivity and solubility of both the intermediate and the final target molecules. As demand for complex molecules grows, the need for robust, scalable, and economically viable syntheses of key intermediates like this compound is paramount.

This application note provides a comprehensive guide to the scale-up synthesis of this compound. Moving from the laboratory bench to pilot or manufacturing scale introduces significant challenges that are not apparent during small-scale synthesis.[3][4] These include managing reaction exotherms, ensuring homogenous mixing in large volumes, optimizing solvent selection for cost and safety, and developing scalable purification strategies. This document outlines a field-proven approach, focusing on the Grignard reaction pathway, and explains the critical causality behind each experimental choice to ensure a safe, efficient, and reproducible large-scale process.

Synthetic Route Selection for Scale-Up

While several methods exist for synthesizing arylboronic acids, the most common and industrially favored route involves the reaction of an organometallic reagent (typically Grignard or organolithium) with a trialkyl borate, followed by hydrolysis.[5][6]

Route of Choice: Grignard reaction with 2-isopropoxybromobenzene and triisopropyl borate.

Rationale for Selection:

  • Cost and Availability: 2-Isopropoxybromobenzene is a readily available and cost-effective starting material compared to alternatives like the corresponding iodide or triflate.

  • Reaction Conditions: The Grignard formation is well-understood and, while exothermic, can be controlled with appropriate engineering. Subsequent borylation can be conducted at moderately low temperatures (-10°C to 0°C), which is more feasible at an industrial scale than the often-cited -78°C used for organolithium chemistry.[7]

  • Safety Profile: While Grignard reagents are reactive, their handling procedures at scale are well-established. Using a mixed solvent system can further enhance industrial safety and reduce raw material costs.[8]

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis SM 2-Isopropoxybromobenzene GR 2-Isopropoxyphenylmagnesium Bromide (Grignard Reagent) SM->GR  Mg, THF/Toluene BE Diisopropyl 2-Isopropoxyphenylboronate (Boronate Ester) GR->BE  B(O-iPr)₃, -10 to 0 °C FP This compound (Final Product) BE->FP  Aqueous Acid (e.g., H₂SO₄)

Caption: Reaction pathway for the synthesis of this compound.

Critical Process Parameters and Scale-Up Considerations

Scaling this synthesis requires meticulous control over several parameters that dictate reaction efficiency, impurity profile, and safety. The transition from a laboratory flask to a multi-thousand-liter reactor fundamentally changes heat and mass transfer dynamics.[3][4]

ParameterTarget Range / ConditionRationale and Scale-Up Implications
Solvent System THF / Toluene (e.g., 1:2 v/v)Pure THF is effective but costly and difficult to recover.[8] A mixed solvent system reduces cost, improves the boiling point range for better thermal control, and enhances overall process safety. Toluene aids in azeotropic removal of water if needed.
Grignard Initiation Iodine (catalytic), Gentle WarmingInitiation can be sluggish at scale. The use of an initiator like iodine and controlled local heating is critical. Once initiated, the reaction is highly exothermic and requires robust reactor cooling to maintain control.
Grignard Formation Temp. 40 - 50 °CThis temperature range offers a balance between a reasonable reaction rate and manageable heat output. The addition of 2-isopropoxybromobenzene must be carefully controlled to match the reactor's cooling capacity. A runaway reaction is a significant hazard.
Borylation Temperature -10 °C to 0 °CThis is a critical control point. Lower temperatures minimize side reactions, such as the formation of diarylborinic acids or triarylboranes.[9] Maintaining this temperature range in a large reactor requires a capable cooling system (e.g., brine or glycol chillers), as the reaction is still exothermic.[1]
Molar Ratios Mg:ArBr ≈ 1.1:1.0B(O-iPr)₃:ArBr ≈ 1.2:1.0A slight excess of magnesium ensures full conversion of the aryl bromide. A modest excess of the borate ester maximizes the capture of the Grignard reagent, preventing it from reacting with the product boronate ester.[7]
Hydrolysis/Quench Slow addition to aq. acid at < 10 °CQuenching unreacted Grignard reagent is highly exothermic. A "reverse quench" (adding the reaction mixture to the quenching solution) is often safer at scale, providing better temperature control. Using a dilute acid like 10% sulfuric acid facilitates the hydrolysis of the boronate ester to the desired boronic acid.[7]

Large-Scale Purification Protocol

Chromatographic purification is generally not viable for multi-kilogram quantities of boronic acids due to cost, solvent waste, and the tendency for these compounds to interact strongly with silica gel.[10][11] A scalable purification method involves an acid-base extraction, leveraging the acidic nature of the boronic acid group.[12]

  • Crude Product Isolation: After hydrolysis, the organic and aqueous layers are separated. The organic layer containing the crude product is washed with brine and the solvent is removed under reduced pressure to yield a crude solid/oil.

  • Basification and Salt Formation: The crude material is dissolved in a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether - MTBE). An aqueous solution of a base (e.g., sodium hydroxide) is added to form the sodium boronate salt, which is water-soluble.[12]

  • Extraction of Impurities: The aqueous layer containing the sodium boronate salt is washed with the organic solvent (MTBE) to remove non-acidic organic impurities (e.g., biphenyls, unreacted starting material).

  • Acidification and Precipitation: The purified aqueous layer is cooled, and an acid (e.g., HCl or H₂SO₄) is added to lower the pH, causing the pure this compound to precipitate out of the solution.

  • Isolation and Drying: The precipitated solid is collected by filtration, washed with cold water to remove residual salts, and dried under vacuum to yield the final, purified product.

This method is highly effective for removing common impurities and is readily scalable.

Detailed Scale-Up Workflow and Protocol

The following protocol is a representative example for producing this compound on a pilot scale.

Caption: General workflow for the pilot-scale synthesis of this compound.

Protocol: Synthesis of this compound (ca. 5 kg Scale)

Disclaimer: This protocol is for informational purposes only. All large-scale chemical operations should be conducted by trained personnel with appropriate engineering controls and safety measures in place. A thorough Process Hazard Analysis (PHA) must be completed before execution.

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control (heating/cooling), and a condenser.

  • Addition funnel or pump for controlled liquid addition.

  • Nitrogen inlet for maintaining an inert atmosphere.

  • Receiving vessels.

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Reagents:

  • Magnesium turnings: 0.66 kg (27.1 mol)

  • 2-Isopropoxybromobenzene: 5.00 kg (23.2 mol)

  • Anhydrous Tetrahydrofuran (THF): 15 L

  • Anhydrous Toluene: 30 L

  • Iodine: ~1 g (catalytic)

  • Triisopropyl borate: 5.23 kg (27.8 mol)

  • Sulfuric Acid (10% aqueous solution): 40 L

  • Sodium Hydroxide (10% aqueous solution): As required for purification

  • Methyl tert-butyl ether (MTBE): As required for purification

  • Brine (saturated NaCl solution)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted by purging with nitrogen.

  • Grignard Formation:

    • Charge magnesium turnings (0.66 kg) into the reactor.

    • Add 10 L of the THF/Toluene solvent mixture.

    • Add a single crystal of iodine. If initiation does not begin, warm the mixture gently to ~35°C.

    • Once initiation is confirmed (visual signs of reaction, temperature increase), begin the slow, subsurface addition of a solution of 2-isopropoxybromobenzene (5.00 kg) in the remaining solvent mixture.

    • Maintain the internal temperature between 40-50°C throughout the addition using reactor cooling. The addition rate is dictated by the ability to control the exotherm.

    • After the addition is complete, stir the mixture at 45°C for an additional 1-2 hours to ensure complete conversion.

  • Borylation:

    • Cool the reactor contents to -10°C to -5°C.

    • Slowly add triisopropyl borate (5.23 kg) via an addition pump, ensuring the internal temperature does not exceed 0°C.

    • Once the addition is complete, allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Work-up and Hydrolysis:

    • In a separate vessel, prepare 40 L of 10% aqueous sulfuric acid and cool it to 0-5°C.

    • Slowly transfer the reaction mixture from the primary reactor into the cold acid solution with vigorous stirring, maintaining the quench temperature below 15°C.

    • After the transfer is complete, stir for 30 minutes, then stop the agitation and allow the layers to separate.

    • Drain the lower aqueous layer. Wash the upper organic layer with brine (2 x 10 L).

  • Isolation and Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Dissolve the crude material in MTBE (25 L).

    • Extract the MTBE solution with 10% aqueous NaOH until the aqueous layer is basic (pH > 12).

    • Separate the layers. Wash the aqueous layer containing the sodium boronate salt with MTBE (2 x 10 L) to remove neutral impurities.

    • Cool the aqueous layer to 0-5°C and slowly add 10% sulfuric acid with stirring until the pH is ~2-3. The product will precipitate as a white solid.

    • Stir the resulting slurry for 1 hour in the cold.

  • Final Product Handling:

    • Collect the solid product by filtration.

    • Wash the filter cake with cold deionized water (3 x 5 L).

    • Dry the solid in a vacuum oven at 40-50°C until a constant weight is achieved.

Safety Considerations at Scale

  • Pyrophoric Reagents: Grignard reagents can be pyrophoric. All operations must be conducted under a strictly inert (nitrogen or argon) atmosphere.[13]

  • Thermal Hazards: Both the Grignard formation and the subsequent quench are highly exothermic. A failure in cooling or an uncontrolled addition can lead to a dangerous thermal runaway.[4] Ensure adequate cooling capacity and emergency procedures are in place.

  • Solvent Handling: Use and distillation of flammable solvents like THF and Toluene require adherence to all site and regulatory safety protocols for handling bulk flammable liquids.

  • Toxicity: While generally considered to have low toxicity, some boronic acids have shown potential mutagenic activity.[14] Appropriate personal protective equipment (PPE) should be used, and exposure should be minimized. The final product should be analyzed for residual impurities.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]

  • ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. [Link]

  • ResearchGate. Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Google Patents. Preparation method of arylboronic acid compound.
  • Springer Nature. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. [Link]

  • ACS Publications. Safe Handling of Boranes at Scale. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • Google Patents.
  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • Reddit. Purification of boronic acids?. [Link]

  • ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • Google P
  • ACS Publications. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. [Link]

  • Nature. Scaled up and telescoped synthesis of propofol under continuous-flow conditions. [Link]

  • NIH National Library of Medicine. Synthesis of biologically active boron-containing compounds. [Link]

  • UCL Discovery. Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. [Link]

  • NIH National Library of Medicine. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • NIH National Library of Medicine. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • Wiley Online Library. Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • PubMed. Improvement on synthesis of different alkyl-phenylboronic acid. [Link]

  • NIH National Library of Medicine. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. [Link]

Sources

Application Note & Protocol: One-Pot Synthesis of Dibenzofuran Derivatives Enabled by 2-Isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient one-pot synthetic strategy for the preparation of substituted dibenzofurans, a privileged scaffold in medicinal chemistry. The protocol leverages the unique reactivity of 2-isopropoxyphenylboronic acid in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by an in-situ intramolecular cyclization. This tandem approach streamlines the synthesis, minimizes purification steps, and enhances overall yield by avoiding the isolation of intermediates. We provide a comprehensive overview of the reaction mechanism, a detailed step-by-step protocol, and a troubleshooting guide to empower researchers in the rapid assembly of complex molecular architectures.

Introduction: The Strategic Advantage of One-Pot Reactions

In the quest for novel therapeutics and functional materials, the efficiency of synthetic routes is paramount. One-pot reactions, where multiple transformations are conducted in a single reaction vessel without the isolation of intermediates, represent a cornerstone of green and sustainable chemistry.[1] This methodology not only conserves time, reagents, and solvents but also can lead to higher overall yields by minimizing material loss during purification steps.

This compound is a versatile building block in organic synthesis. The ortho-isopropoxy group serves a dual purpose: it can sterically influence the outcome of cross-coupling reactions and, more importantly, act as a latent nucleophile or leaving group precursor for subsequent intramolecular cyclization reactions. This inherent functionality makes it an ideal candidate for the design of elegant one-pot syntheses of valuable heterocyclic compounds like dibenzofurans.[2]

Reaction Mechanism and Principles

The one-pot synthesis of dibenzofuran derivatives from this compound and a suitable coupling partner, such as a 2-halophenol, proceeds through a two-stage tandem reaction sequence:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This Nobel Prize-winning reaction forms a new carbon-carbon bond between the boronic acid and the aryl halide.[3][4] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic acid and to facilitate the transmetalation step.[3][4]

  • Intramolecular O-Arylation/Cyclization: Following the formation of the 2-(2'-isopropoxyphenyl)phenol intermediate, an intramolecular cyclization is induced to form the dibenzofuran core. This step typically requires a change in reaction conditions, often an increase in temperature or the addition of a specific reagent to promote the etherification. The isopropoxy group is cleaved, and the phenolic oxygen attacks the adjacent aromatic ring, displacing a leaving group (in this conceptual protocol, we will assume a mechanism involving the cleavage of the isopropyl group to facilitate the cyclization).

Mechanistic Rationale for Component Selection:
  • This compound: The isopropoxy group is sterically demanding, which can influence the conformation of the biaryl intermediate, potentially favoring the subsequent cyclization.

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): A versatile and commonly used catalyst for Suzuki-Miyaura couplings, known for its effectiveness with a broad range of substrates.[5]

  • Base (e.g., K₂CO₃ or Cs₂CO₃): Essential for the activation of the boronic acid to form a more nucleophilic boronate species, which readily undergoes transmetalation.[3][6]

  • Solvent System: A mixture of solvents like dioxane and water is often employed to ensure the solubility of both the organic substrates and the inorganic base.[7]

Visualizing the Workflow

OnePot_Dibenzofuran_Synthesis cluster_0 Suzuki-Miyaura Cross-Coupling cluster_1 Intramolecular Cyclization Start This compound + 2-Halophenol Reagents_Suzuki Pd(0) Catalyst Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Start->Reagents_Suzuki Intermediate Biaryl Intermediate (2-(2'-isopropoxyphenyl)phenol) Reagents_Suzuki->Intermediate Heat Reagents_Cyclization Heat / Acid or Base Catalyst (Promotes Isopropyl Cleavage) Intermediate->Reagents_Cyclization In-situ Product Dibenzofuran Derivative Reagents_Cyclization->Product

Caption: One-pot tandem reaction workflow for dibenzofuran synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the one-pot synthesis of a dibenzofuran derivative from this compound and 2-bromophenol. Researchers should optimize the conditions for their specific substrates.

Materials:

  • This compound (1.0 eq)

  • 2-Bromophenol (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 2-bromophenol (1.1 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Suzuki-Miyaura Coupling:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the limiting reagent should be around 0.1-0.2 M.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • In-situ Cyclization:

    • Once the Suzuki-Miyaura coupling is complete, increase the reaction temperature to reflux (approximately 100-110 °C).

    • Continue to heat at reflux, monitoring the formation of the dibenzofuran product by TLC or LC-MS. This step may take an additional 6-24 hours. For some substrates, the addition of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) may be beneficial, but this should be investigated on a case-by-case basis.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with 1 M HCl, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dibenzofuran derivative.

Quantitative Data Summary

The following table provides representative data for a hypothetical one-pot synthesis. Actual results will vary depending on the specific substrates and reaction conditions.

ParameterValue
Limiting Reagent This compound
Scale 1.0 mmol
Reaction Time (Suzuki) 8 hours
Reaction Time (Cyclization) 16 hours
Isolated Yield 65-85% (typical range)
Purity (by NMR/LC-MS) >95%

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Stalled Suzuki Coupling Inactive catalyst; Insufficient base; Poor quality solvents.Use fresh catalyst and high-purity, degassed solvents. Ensure the base is finely powdered and dry.
Low Yield of Dibenzofuran Incomplete cyclization; Decomposition of product.Increase the cyclization reaction time or temperature. Consider adding a catalytic amount of acid.
Formation of Side Products Homocoupling of boronic acid; Protodeboronation.Ensure a strictly inert atmosphere. Use a slight excess of the aryl halide.
Difficulty in Purification Co-elution of impurities.Optimize the eluent system for column chromatography. Consider a different stationary phase (e.g., alumina).

Conclusion

The one-pot synthesis of dibenzofuran derivatives from this compound offers a highly efficient and atom-economical approach to this important class of compounds. By combining a Suzuki-Miyaura cross-coupling with an in-situ intramolecular cyclization, this methodology streamlines the synthetic process and provides access to complex molecules in good to excellent yields. The principles and protocol outlined in this application note serve as a valuable guide for researchers in drug discovery and organic synthesis, enabling the rapid exploration of chemical space around the dibenzofuran core.

References

  • Pirouz, M., Abaee, M. S., & Harris, P. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Helvetica Chimica Acta, 104(3), e2000120. [Link]

  • Li, W., et al. (2021). One-Pot Synthesis of Phenylboronic Acid-Based Microgels for Tunable Gate of Glucose-Responsive Insulin Release at Physiological pH. MDPI. [Link]

  • Comins, D. L., & Brown, J. D. (1984). Ortho Metalation Directed by Alpha-Amino Alkoxides. Journal of Organic Chemistry, 49(6), 1078–1083. [Link]

  • Pirouz, M., Abaee, M. S., & Harris, P. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. DTU Research Database. [Link]

  • Al-Mokaram, A. A., et al. (2021). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 26(14), 4335. [Link]

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

  • Shaikh, A. A., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(21), 5227. [Link]

  • The Chemists' Cookbook. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Leon, T., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 23(11), 2912. [Link]

  • Piras, M., et al. (2020). Exploiting Enantiopure β‐Amino Boronic Acids in Isocyanide‐Based Multicomponent Reactions. Chemistry – A European Journal, 26(54), 12348-12352. [Link]

  • Ishiyama, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Tetrahedron Letters, 46(43), 7343-7346. [Link]

  • Zhang, Y., et al. (2022). One-pot synthesis of highly selective phenylboronic acid-functionalized organic polymers for the enrichment of cis-diol containing molecules. Journal of Materials Science, 57(11), 6349-6360. [Link]

  • Chen, Y.-C., et al. (2023). The use of multicomponent reactions in the development of bis-boronic acids for the detection of β-sialic acid. Organic & Biomolecular Chemistry, 21(1), 107-115. [Link]

  • Nalli, M., & Curti, C. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(24), 12234-12270. [Link]

  • Szałaj, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2289–2299. [Link]

  • ResearchGate. (n.d.). One‐pot synthesis of benzofuran derivatives. [Link]

  • Papakyriakou, A., et al. (2022). One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. Molecules, 27(18), 5943. [Link]

  • Karatasos, P., et al. (2019). Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. Chemistry – A European Journal, 25(39), 9205-9210. [Link]

  • ChemOrgChem. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • de la Torre, D., & Ruijter, E. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]

  • ResearchGate. (n.d.). Tandem reaction of epoxyacetonitriles with arylboronic acids for the synthesis of furans and pyrroles. [Link]

  • Tlili, A., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 12, 1266–1273. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Cross-coupling reaction of cyclopropylboronic acid with bromoarenes. Journal of the Chemical Society, Perkin Transactions 1, (4), 499-500. [Link]

Sources

Application Note: High-Fidelity Purification Strategies for Products of 2-Isopropoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Purification Challenges of 2-Isopropoxyphenylboronic Acid Derivatives

The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern organic synthesis, prized for its capacity to forge C(sp²)–C(sp²) bonds with exceptional functional group tolerance.[1][2] Within the vast catalog of available reagents, this compound[3] is a particularly valuable building block in medicinal chemistry and materials science. The ortho-isopropoxy group can induce specific conformational preferences in the resulting biaryl products, influence pharmacokinetic properties, and serve as a handle for further functionalization.

However, the very features that make this reagent attractive also introduce distinct challenges in post-reaction purification. The polarity of the boronic acid functional group, coupled with the steric and electronic influence of the isopropoxy substituent, necessitates purification strategies that are more nuanced than standard protocols. In drug development, the stringent requirement to control residual starting materials and reaction byproducts—some of which may be classified as potentially genotoxic impurities—elevates the importance of robust and validated purification methods.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of products derived from Suzuki-Miyaura reactions involving this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling the rational design of purification workflows tailored to specific target molecules.

Deconstructing the Post-Reaction Mixture: A Profile of Common Impurities

A successful purification begins with a thorough understanding of what needs to be removed. In a typical palladium-catalyzed Suzuki-Miyaura coupling, several side reactions and unconsumed reagents contribute to the complexity of the crude product mixture.

Impurity Type Source Key Characteristics & Purification Rationale
Unreacted this compound Incomplete reaction or use of excess reagent.Polar, acidic (pKa ≈ 8-9). Can be readily removed via basic aqueous extraction by conversion to its highly water-soluble boronate salt.[5][6] Can cause significant tailing on silica gel chromatography.[5]
Homocoupled Biaryls Coupling of two boronic acid molecules or two aryl halide molecules.Often have polarities similar to the desired biaryl product, making them the most challenging impurity to remove by chromatography. Recrystallization may be more effective if solubility differences are significant.[7]
Protodeboronated Byproduct Loss of the -B(OH)₂ group from the starting material, replaced by hydrogen.Formation of 2-isopropoxybenzene. Typically more volatile and less polar than the desired product. Can be removed by chromatography.[4]
Boronic Anhydrides (Boroxines) Dehydration of the boronic acid (often present in the starting material).Interconvertible with the boronic acid under reaction/workup conditions. Removed using the same methods as the parent boronic acid.[8]
Palladium Catalyst Residues The palladium precatalyst and its ligands.Must be removed to meet regulatory limits in pharmaceutical applications. Often removed by chromatography, or specialized scavengers.[9]
Inorganic Salts Base used in the reaction (e.g., K₂CO₃, K₃PO₄).Highly polar and water-soluble. Easily removed during the initial aqueous workup.[10]

A Strategic Framework for Purification

A multi-step, logic-based approach is essential for efficiently achieving high purity. The initial bulk separation via an extractive workup is followed by a high-resolution technique like chromatography or recrystallization, chosen based on the properties of the target compound.

G cluster_0 Phase 1: Bulk Separation cluster_1 Phase 2: High-Resolution Purification cluster_2 Phase 3: Final Analysis crude Crude Reaction Mixture workup Aqueous Extractive Workup crude->workup Dilute w/ Organic Solvent decision Product is a solid? workup->decision recryst Recrystallization decision->recryst Yes chrom Flash Column Chromatography decision->chrom No / Impurities co-crystallize pure Purified Product recryst->pure chrom->pure analysis Purity & Identity Confirmation (NMR, LC-MS, HPLC) pure->analysis

Caption: General purification workflow for Suzuki-Miyaura reaction products.

Detailed Experimental Protocols

Protocol 1: Foundational Purification via Aqueous Extractive Workup

Causality: This protocol leverages the acidic nature of the boronic acid functional group. By washing the organic phase with a basic aqueous solution, the unreacted this compound is deprotonated to form its corresponding boronate salt. This salt exhibits dramatically increased water solubility, causing it to partition almost exclusively into the aqueous layer, effectively removing it from the desired product in the organic phase.[5][6]

Step-by-Step Methodology:

  • Cooling & Dilution: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction vessel to room temperature. Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the reaction solvent).

  • Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH). Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Neutralization & Brine Wash: Wash the remaining organic layer sequentially with an equal volume of deionized water, followed by an equal volume of saturated aqueous sodium chloride (brine). The brine wash helps to remove residual water from the organic phase.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now significantly depleted of boronic acid and inorganic salts.

Protocol 2: High-Resolution Purification by Flash Column Chromatography

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[1][11] The biaryl products from this compound are generally non-polar to moderately polar. A solvent system is chosen to ensure the desired product has a retention factor (Rƒ) of ~0.25-0.35 on TLC, which provides optimal separation on a column. Homocoupled impurities, if present, often have very similar polarity to the product and may require careful selection of eluents for successful separation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude product from the extractive workup in a minimal amount of DCM. Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder. This "dry loading" method typically results in better separation than loading the sample as a solution.

  • Column Packing: Prepare a flash chromatography column with silica gel in the initial, least polar eluent (e.g., 100% hexanes or a 95:5 hexanes:EtOAc mixture).

  • Loading & Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution, gradually increasing the polarity of the mobile phase (e.g., from 5% to 30% EtOAc in hexanes). The optimal gradient will depend on the specific product's polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC, staining with an appropriate visualization agent (e.g., UV light, potassium permanganate).

  • Isolation: Combine the fractions containing the pure product, as determined by TLC analysis, and remove the solvent under reduced pressure to yield the purified compound.

Table of Exemplar Eluent Systems:

Product Characteristics Example Coupling Partner Suggested Starting Eluent System (Hexanes:EtOAc)
Non-polar Biaryl4-Bromotoluene98:2 to 95:5
Moderately Polar Biaryl4-Bromoanisole90:10 to 85:15
Polar Biaryl (e.g., with ester)Methyl 4-bromobenzoate80:20 to 70:30
Protocol 3: Purification of Crystalline Solids by Recrystallization

Causality: Recrystallization is a powerful technique for purifying solid compounds.[12] It relies on the principle that the desired compound is highly soluble in a given solvent at an elevated temperature but sparingly soluble at a low temperature, while impurities remain soluble at all temperatures or are insoluble at high temperatures.[13] The slow formation of a crystal lattice from a saturated solution inherently excludes mismatched impurity molecules, leading to a significant increase in purity.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene, or mixtures thereof) at room temperature and at boiling. An ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the boiling mixture until the solid just dissolves. Using the minimum amount of solvent is critical for maximizing recovery.[13]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[13] If crystallization does not initiate, scratching the inside of the flask with a glass rod can sometimes help.[13]

  • Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of the cold recrystallization solvent to remove any adhering impurities. Allow the crystals to dry completely under vacuum.

Quality Control: Purity and Identity Confirmation

Final confirmation of purity and structural identity is a non-negotiable step. A combination of analytical techniques should be employed to provide a comprehensive assessment.[11]

G cluster_primary Primary Analysis cluster_secondary Quantitative & Advanced Analysis start Purified Sample nmr ¹H & ¹³C NMR start->nmr Structural Confirmation ms LC-MS start->ms Molecular Weight Confirmation hplc HPLC Purity Assay nmr->hplc Qualified Sample b_nmr ¹¹B NMR (Optional) nmr->b_nmr Check for residual boron species ms->hplc final Certificate of Analysis hplc->final Purity >98%

Caption: Analytical workflow for quality control of the final product.

  • ¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural elucidation and can identify the presence of proton-bearing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and gives a preliminary assessment of purity based on peak area integration.[11]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, typically performed using a calibrated UV detector.[8]

  • ¹¹B NMR Spectroscopy: A specialized technique that can be used to confirm the complete removal of boron-containing species. The boronic acid and its boroxine anhydride give distinct signals.[8]

By implementing these rational, multi-step purification and analysis strategies, researchers can confidently and consistently obtain high-purity materials from reactions involving this compound, meeting the rigorous standards required for advanced scientific research and drug development.

References

  • A Comparative Guide to Validating Suzuki Coupling Products of 3-Thienylboronic Acid by Mass Spectrometry - Benchchem. (n.d.).
  • Purification of boronic acids? : r/chemistry - Reddit. (2017).
  • How to purify boronic acids/boronate esters? - ResearchGate. (2016).
  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. (n.d.).
  • Technical Support Center: Effective Removal of Boronic Acid Byproducts - Benchchem. (n.d.).
  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. (2001).
  • Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid - Benchchem. (n.d.).
  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory - R Discovery. (2001).
  • Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate - Benchchem. (n.d.).
  • WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
  • Recrystallization - YouTube. (2020).
  • This compound | C9H13BO3 | CID 5084099 - PubChem. (n.d.).
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity - ResearchGate. (n.d.).
  • A Comparative Guide to the Analysis of Impurities in 2-Benzofurylboronic Acid Reactions - Benchchem. (n.d.).
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022).

Sources

The Versatility of 2-Isopropoxyphenylboronic Acid in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, materials scientists, and professionals in drug development.

Introduction: Unveiling the Potential of a Key Building Block

In the dynamic landscape of materials science, the strategic design and synthesis of novel organic molecules are paramount to technological advancement. Among the versatile reagents available to the modern chemist, arylboronic acids stand out for their stability, reactivity, and broad applicability. This guide focuses on a particularly valuable derivative: 2-Isopropoxyphenylboronic acid . Its unique structural features—a sterically influential isopropoxy group ortho to the boronic acid moiety—impart distinct properties that can be harnessed for the creation of sophisticated materials with tailored functionalities.

This document serves as a comprehensive technical guide, offering in-depth application notes and detailed experimental protocols. It is designed to empower researchers to leverage the unique characteristics of this compound in their synthetic endeavors, particularly in the realms of organic electronics and chemical sensing. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles.

Chemical Profile and Inherent Properties

This compound is an organic compound featuring a phenyl ring substituted with a boronic acid group (-B(OH)₂) and an isopropoxy group (-OCH(CH₃)₂). The spatial arrangement of these groups is critical to its reactivity and the properties of the resulting materials.

PropertyValue
Molecular Formula C₉H₁₃BO₃
Molecular Weight 180.01 g/mol
Appearance White to off-white solid
Key Structural Feature Ortho-isopropoxy group

The isopropoxy group exerts a significant steric and electronic influence. Its bulkiness can affect the dihedral angle of biphenyl systems synthesized via cross-coupling reactions, thereby influencing the conjugation length and, consequently, the photophysical properties of the material. Electronically, the oxygen atom of the isopropoxy group can engage in intramolecular coordination with the boron atom, modulating its Lewis acidity and reactivity in catalytic cycles.

Application Note I: A Cornerstone of Conjugated Materials via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryl compounds, which are fundamental structures in many advanced materials.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like this compound) and an organohalide.[2]

Causality in Synthesis: Why this compound?

The choice of this compound as a coupling partner is often deliberate and strategic for several reasons:

  • Tuning Solubility and Morphology: The isopropoxy group enhances the solubility of the resulting conjugated polymers and oligomers in organic solvents. This is a critical factor for solution-processable fabrication techniques common in organic electronics, such as spin-coating and inkjet printing, which are used to create thin films for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[3][4][5]

  • Controlling Intermolecular Interactions: The steric hindrance provided by the ortho-isopropoxy group can prevent excessive intermolecular aggregation (π-stacking) in the solid state. This can lead to materials with higher photoluminescence quantum yields in thin films, a desirable characteristic for emissive layers in OLEDs.[6][7]

  • Influencing Electronic Properties: The electron-donating nature of the isopropoxy group can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting material. This allows for fine-tuning of the electronic bandgap and facilitates better energy level alignment with other materials in a multilayer device structure, leading to more efficient charge injection and transport.[8]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OH)₂ (from this compound) + Base ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol I: Synthesis of a Biaryl Compound for Organic Electronics

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to synthesize 2-isopropoxy-4'-nitrobiphenyl, a potential building block for more complex organic electronic materials.

Materials and Reagents:
  • This compound (1.0 mmol, 180.0 mg)

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 202.0 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21.0 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • Toluene (10 mL)

  • Water (2 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and heating mantle

  • Condenser

  • Nitrogen or Argon gas supply

Experimental Procedure:
  • Reaction Setup: To a 50 mL round-bottom flask, add this compound, 1-bromo-4-nitrobenzene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add toluene and water to the flask via syringe. The biphasic solvent system is often crucial for the efficiency of the reaction.

  • Reaction Conditions: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously under the inert atmosphere.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Diagram: Experimental Workflow for Biaryl Synthesis

Workflow start Reaction Setup (Flask with Reagents) inert Purge with N₂/Ar start->inert solvents Add Toluene/Water inert->solvents react Heat at 90°C (4-12 hours) solvents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool and Add Ethyl Acetate/Water monitor->workup Complete extract Separate and Extract Aqueous Layer workup->extract purify Dry, Concentrate, and Purify by Chromatography extract->purify product Characterize Pure Product (NMR, MS) purify->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Application Note II: Crafting Selective Chemical Sensors

Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters.[9][10] This interaction is the foundation for the design of chemical sensors for diol-containing molecules, such as saccharides (e.g., glucose) and catechols.[11][12]

The Sensing Mechanism: A Reversible Covalent Interaction

The incorporation of this compound into a sensor assembly—for instance, by functionalizing a polymer, a nanoparticle, or a surface—can create a recognition site for diols. The binding event can be transduced into a measurable signal, such as a change in fluorescence, color, or an electrochemical response.[12]

The isopropoxy group in the 2-position can influence the Lewis acidity of the boron center and the stability of the boronate ester, thereby affecting the sensitivity and selectivity of the sensor. The steric bulk can also create a specific binding pocket that may favor certain diol structures over others.

Diagram: Principle of a Boronic Acid-Based Fluorescent Sensor

Sensor_Mechanism cluster_sensor Fluorescent Sensor Sensor_Off Fluorophore-Boronic Acid (Low Fluorescence) Sensor_On Fluorophore-Boronate Ester (High Fluorescence) Sensor_Off->Sensor_On + Diol Diol Diol Analyte (e.g., Glucose) Sensor_On->Sensor_Off - Diol (Reversible)

Caption: The general mechanism of a turn-on fluorescent sensor for diols.

Protocol II: Conceptual Framework for Sensor Fabrication

While a specific, validated protocol for a sensor based on this compound is not available in the cited literature, a general procedure for modifying a surface for sensing applications can be conceptualized. This serves as a starting point for researchers to develop their own specific protocols.

Conceptual Steps for Fabricating a Surface-Based Sensor:
  • Surface Preparation: Start with a suitable substrate, such as a glass slide, a gold surface, or a silicon wafer. Clean the surface meticulously using appropriate solvents and/or plasma treatment to ensure a pristine interface for modification.

  • Functionalization of this compound: To enable covalent attachment to the surface, the this compound molecule would likely need to be modified with a linker group that has a terminal functional group compatible with the surface (e.g., a thiol for gold surfaces, a silane for glass/silicon). This would be a synthetic step preceding the surface modification.

  • Self-Assembled Monolayer (SAM) Formation: Immerse the cleaned substrate in a dilute solution of the functionalized this compound derivative. The molecules will self-assemble on the surface, forming a dense monolayer with the boronic acid groups exposed.

  • Characterization: Characterize the modified surface using techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm the successful formation and quality of the monolayer.

  • Sensing Experiments: Expose the functionalized surface to solutions containing the target diol analyte. Monitor the binding event using a suitable analytical technique, such as surface plasmon resonance (SPR), quartz crystal microbalance (QCM), or fluorescence microscopy (if a fluorescent reporter is incorporated).

Conclusion and Future Outlook

This compound is a valuable and versatile building block in materials science. Its unique combination of steric and electronic properties makes it a powerful tool for synthesizing advanced materials with tailored characteristics for applications in organic electronics and chemical sensing. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this compound. As the demand for high-performance, solution-processable organic materials continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in driving future innovations.

References

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]

  • Dalmás, D. A., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 278-283. Available from: [Link]

  • MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Buchwald, S. L., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 43(15), 1871-1873. Available from: [Link]

  • MDPI. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 13(8), 785. Available from: [Link]

  • James, T. D. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8, 59. Available from: [Link]

  • MDPI. (2022). Synthesis, Processing and Applications of Conjugated Oligomers and Polymers 2.0. Available from: [Link]

  • ResearchGate. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Available from: [Link]

  • ResearchGate. (2019). Synthesis of double‐bond linked conjugated polymers. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Esters in Advanced OLED Material Synthesis. Available from: [Link]

  • ResearchGate. (2014). Synthesis of end-functionalized boronic acid containing copolymers and their bioconjugates with rod-like viruses for multiple responsive hydrogels. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern OLED Technology. Available from: [Link]

  • OUCI. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Available from: [Link]

  • ResearchGate. (2018). Effect of different terminal groups of phenyl boronic acid self-assembled monolayers on the photovoltaic performance of organic solar cells. Available from: [Link]

  • ResearchGate. (2015). Electrochemical Sensing using Boronic acids. Available from: [Link]

  • ResearchGate. (2024). Conjugated Polymers and ROMP: Synthesis, Applications, and Prospects for Technological Innovations. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 1(4), 652–657. Available from: [Link]

  • Royal Society of Chemistry. (2024). Organic electronics: pioneering the future of sustainable and flexible technology. RSC Sustainability. Available from: [Link]

  • Royal Society of Chemistry. (2024). Photoredox Suzuki coupling using alkyl boronic acids and esters. Organic Chemistry Frontiers, 11, 854-863. Available from: [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available from: [Link]

  • MDPI. (2020). Bio-Organic Electronics—Overview and Prospects for the Future. Available from: [Link]

  • MDPI. (2024). Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering. Polymers, 16(1), 123. Available from: [Link]

  • MDPI. (2020). Structural, Electrical and Optical Properties of Pyrrolo[1,2-i][2][11] Phenanthroline-Based Organic Semiconductors. Materials, 13(21), 4984. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Organic electronics: pioneering the future of sustainable and flexible technology. RSC Sustainability, 2(1), 10-43. Available from: [Link]

Sources

Application Notes and Protocols: The Critical Role of the Base in Activating 2-Isopropoxyphenylboronic Acid for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A key substrate in this reaction, 2-isopropoxyphenylboronic acid, offers a versatile building block for synthesizing complex molecules in pharmaceuticals and materials science. However, the success of its coupling is critically dependent on the appropriate choice of a base. This document provides an in-depth guide to understanding and optimizing the role of the base in activating this compound for efficient cross-coupling.

The primary function of the base in the Suzuki-Miyaura reaction is to activate the boronic acid for transmetalation. This occurs through the formation of a more nucleophilic boronate species, which facilitates the transfer of the organic group from boron to the palladium catalyst. The selection of the base is not a trivial decision; it influences reaction kinetics, yield, and the prevalence of side reactions. The sterically hindered nature of the ortho-isopropoxy group on this compound adds a layer of complexity to this selection process, making a well-informed choice paramount.

Mechanism of Base Activation

The activation of this compound by a base is a fundamental step in the Suzuki-Miyaura catalytic cycle. The boronic acid (ArB(OH)₂) exists in equilibrium with its corresponding boronate anion ([ArB(OH)₃]⁻) in the presence of a base. This transformation is crucial as the boronate species is significantly more electron-rich and, therefore, a more competent nucleophile for the transmetalation step with the palladium(II) complex.

The general mechanism can be visualized as follows:

G cluster_activation Boronic Acid Activation cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Boronic_Acid This compound (ArB(OH)₂) Boronate Ate Complex ([ArB(OH)₃]⁻M⁺) Boronic_Acid->Boronate + Base - H₂O Base Base (e.g., K₂CO₃, CsF) Pd_complex [LₙPd(II)Ar']X Transmetalation Transmetalation Boronate->Transmetalation Pd_complex->Transmetalation Coupled_Product Coupled Product (Ar-Ar') Transmetalation->Coupled_Product + Reductive Elimination

Figure 1: Activation of this compound and its entry into the Suzuki-Miyaura catalytic cycle.

Choosing the Right Base: A Comparative Analysis

The choice of base is dictated by several factors including its strength (pKa), solubility, and the nature of the coupling partners and catalyst system. For this compound, a careful balance must be struck to ensure efficient boronate formation without promoting unwanted side reactions like protodeboronation.

BaseTypical ConditionsStrengthsWeaknesses
Potassium Carbonate (K₂CO₃) 1.5-3.0 eq., aq. solution or solid, 80-100 °CCost-effective, widely available, effective for many standard couplings.Can be too weak for challenging substrates, may require higher temperatures.
Cesium Carbonate (Cs₂CO₃) 1.5-2.0 eq., solid, 60-100 °CMore soluble in organic solvents than K₂CO₃, often provides higher yields.More expensive, hygroscopic.
Potassium Phosphate (K₃PO₄) 1.5-3.0 eq., solid, 80-110 °CStrong base, effective for sterically hindered substrates and aryl chlorides.Can lead to catalyst decomposition at very high temperatures.
Cesium Fluoride (CsF) 2.0-3.0 eq., solid, 60-90 °CParticularly effective for boronic acids prone to protodeboronation.Hygroscopic, can be more expensive.
Sodium Bicarbonate (NaHCO₃) 2.0-4.0 eq., aq. solution, 80-100 °CMild base, useful for substrates with base-sensitive functional groups.Often requires longer reaction times or gives lower yields.
Organic Bases (e.g., TEA, DIPEA) 2.0-3.0 eq., neat or in aprotic solvent, 80-120 °CSoluble in organic media, useful in anhydrous conditions.Generally less effective for Suzuki couplings compared to inorganic bases.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Coupling using Potassium Carbonate

This protocol is a robust starting point for many aryl bromide coupling partners.

  • Reaction Setup: To a clean, dry reaction vessel, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).

  • Reagent Addition: Add potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (as monitored by TLC or GC/LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_workflow Protocol 1: K₂CO₃ Mediated Coupling Setup 1. Combine Boronic Acid, Aryl Bromide, Pd Catalyst Base 2. Add K₂CO₃ Setup->Base Solvent 3. Add Degassed Solvent Mixture Base->Solvent React 4. Heat under Inert Atmosphere Solvent->React Workup 5. Aqueous Work-up React->Workup Purify 6. Column Chromatography Workup->Purify

Figure 2: Workflow for Suzuki-Miyaura coupling using potassium carbonate.

Protocol 2: Coupling of Sterically Hindered Substrates using Potassium Phosphate

For more challenging, sterically hindered aryl halides, a stronger base like potassium phosphate can be more effective.

  • Reaction Setup: In a reaction vessel, combine this compound (1.5 eq.), the sterically hindered aryl halide (1.0 eq.), a suitable palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, 2 mol%).

  • Reagent Addition: Add potassium phosphate (3.0 eq.).

  • Solvent Addition: Add a degassed aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Heat the mixture to 100-110 °C under an inert atmosphere with efficient stirring. Monitor the reaction progress.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

  • Protodeboronation: The cleavage of the C-B bond by a proton source is a common side reaction. If this is observed (e.g., by detection of isopropoxybenzene), using a milder base like NaHCO₃ or a non-aqueous base like CsF in a solvent like THF might be beneficial.

  • Incomplete Reaction: For sterically demanding coupling partners, increasing the reaction temperature or switching to a more active catalyst system (e.g., using Buchwald ligands) in conjunction with a strong base like K₃PO₄ is often necessary.

  • Base Equivalents: The stoichiometry of the base is crucial. Using less than 1.5 equivalents can lead to incomplete boronate formation, while an excessive amount may promote side reactions.

Conclusion

The selection of the base is a critical parameter in the successful Suzuki-Miyaura coupling of this compound. A systematic approach, starting with standard conditions using bases like potassium carbonate and escalating to stronger bases such as potassium phosphate for more challenging substrates, is recommended. Understanding the underlying mechanism of base activation allows researchers to make informed decisions, leading to optimized reaction outcomes. The protocols and troubleshooting guide provided herein serve as a valuable resource for chemists in both academic and industrial settings.

References

  • Guo, M., & Li, Y. (2021). Cesium Carbonate (Cs2CO3) as a Versatile and Powerful Base in Organic Synthesis. Current Organic Synthesis, 18(5), 496-517. Available from: [Link]

  • Kuwano, R., & Kameyama, M. (2013). Suzuki–Miyaura coupling reaction of aryl chlorides with arylboronic acids using a (tri-tert-butylphosphine)palladium catalyst. Tetrahedron Letters, 54(1), 107-109. Available from: [Link]

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of 2-Isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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This technical guide is specifically curated for researchers, scientists, and professionals in drug development who utilize 2-isopropoxyphenylboronic acid. The inherent steric hindrance of this reagent presents unique challenges, most notably the undesired side reaction of protodeboronation. This document provides a comprehensive framework for understanding, troubleshooting, and ultimately mitigating this issue to ensure successful and reproducible outcomes in your synthetic endeavors.

PART 1: CORE DIRECTIVE - Understanding and Troubleshooting Protodeboronation

Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] In the context of cross-coupling reactions, this is a detrimental side reaction that consumes the boronic acid, leading to reduced yields of the desired product. For this compound, the bulky ortho-isopropoxy group exacerbates this issue by sterically hindering the desired transmetalation step in the catalytic cycle, thereby providing a greater opportunity for protodeboronation to occur.

Frequently Asked Questions (FAQs)

Q1: My primary byproduct is isopropoxybenzene. What's causing this?

A1: The formation of isopropoxybenzene is a direct result of protodeboronation. This occurs when the boronic acid reacts with a proton source, such as water, cleaving the C-B bond. The steric bulk of the 2-isopropoxy group slows down the desired Suzuki-Miyaura coupling, making the boronic acid more susceptible to this undesired reaction.

Q2: My reaction is very slow and gives a low yield. Are these issues related to protodeboronation?

A2: Yes, a sluggish reaction and low yields are often intertwined with protodeboronation. The steric hindrance from the isopropoxy group not only promotes protodeboronation but also retards the overall catalytic cycle. A slow reaction rate increases the residence time of the boronic acid in the reaction mixture, thereby increasing the likelihood of protodeboronation.

Q3: I'm using anhydrous conditions, but protodeboronation is still a major issue. What are other potential proton sources?

A3: While using anhydrous solvents is a critical first step, other sources of protons can contribute to protodeboronation. The boronic acid itself can be a source of residual water. Furthermore, the choice of base is crucial; hydrated bases (e.g., K₃PO₄·nH₂O) can release water, and even some anhydrous bases can generate water in situ.[2]

Q4: How does my choice of catalyst and ligand affect protodeboronation?

A4: The catalyst system plays a pivotal role. Bulky, electron-rich phosphine ligands can accelerate the rate-limiting steps of the Suzuki-Miyaura coupling, helping the desired reaction outcompete protodeboronation.[3][4][5][6] However, it's a delicate balance, as some studies suggest that overly bulky ligands can, in some cases, promote protodeboronation.[3][4][5][6] Therefore, ligand screening is often necessary.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving issues with protodeboronation.

Protodeboronation_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Optimization cluster_3 Advanced Strategies cluster_4 Resolution start Low Yield & Significant Isopropoxybenzene Byproduct anhydrous Verify Anhydrous Conditions (Solvents, Reagents, Glassware) start->anhydrous base Switch to Anhydrous Base (e.g., spray-dried K3PO4) anhydrous->base reagent_quality Check Boronic Acid Purity base->reagent_quality catalyst Screen Catalyst Systems (Bulky, electron-rich ligands) reagent_quality->catalyst If problem persists temperature Optimize Reaction Temperature catalyst->temperature end Successful Coupling with Minimized Protodeboronation catalyst->end Successful concentration Adjust Reagent Concentrations temperature->concentration boronate_ester Convert to a Boronate Ester (e.g., Pinacol Ester) concentration->boronate_ester If still unsuccessful trifluoroborate Use Potassium Organotrifluoroborate Salt boronate_ester->trifluoroborate boronate_ester->end Successful trifluoroborate->end Successful

Caption: A step-by-step guide to troubleshooting protodeboronation.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - Mitigation Strategies and Protocols

A successful strategy to avoid protodeboronation hinges on accelerating the desired cross-coupling reaction relative to the undesired C-B bond cleavage.

Strategy 1: Rigorous Control of Reaction Conditions

The most immediate and impactful approach is the stringent exclusion of proton sources.

  • Anhydrous Solvents and Reagents: Employ freshly distilled or commercially available anhydrous solvents. Ensure all reagents, especially the base, are anhydrous. For instance, using spray-dried K₃PO₄ is preferable to its hydrated counterpart.

  • Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment to prevent the introduction of atmospheric moisture and oxygen. Oxygen can lead to oxidative degradation of the catalyst and promote side reactions.[2]

Strategy 2: Strategic Selection of the Catalytic System

The choice of palladium precursor and ligand is critical for efficiently coupling sterically hindered substrates.

  • Ligand Choice: Bulky, electron-rich phosphine ligands are often essential for promoting the coupling of sterically congested partners. Ligands such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos) have proven effective.

  • Palladium Precatalyst: Utilizing well-defined, air-stable palladium precatalysts (e.g., palladacycles) can lead to more consistent and reproducible results by ensuring the efficient in situ generation of the active Pd(0) species.

Table 1: Recommended Catalyst Systems for Challenging Couplings

Catalyst SystemKey AdvantagesTypical Loading (mol%)
Pd₂(dba)₃ / XPhosHighly active for sterically hindered substrates.1-3
XPhos Pd G3Air-stable precatalyst, provides reliable results.1-3
Pd(OAc)₂ / SPhosRobust system for a wide range of substrates.1-3
Strategy 3: Modifying the Boron Reagent

When optimizing reaction conditions is insufficient, modifying the boronic acid itself is a powerful strategy.

  • Conversion to Boronate Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[7][8][9] This increased stability is due to the steric protection of the boron center.

  • Use of Organotrifluoroborates: Potassium organotrifluoroborate salts are another class of highly stable boronic acid surrogates that are significantly less prone to protodeboronation.[10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine this compound (1.0 equiv.), pinacol (1.1 equiv.), and toluene.

  • Azeotropic Water Removal: Heat the mixture to reflux. Water formed during the esterification is removed azeotropically with toluene, driving the reaction to completion.

  • Workup and Purification: After the reaction is complete (as monitored by TLC or GC-MS), cool the mixture and remove the toluene under reduced pressure. The crude pinacol boronate can often be used without further purification or can be purified by column chromatography.

PART 3: VISUALIZATION & FORMATTING

Mechanistic Rationale: The Kinetic Competition

The outcome of the reaction is determined by the relative rates of two competing pathways: the desired transmetalation step of the Suzuki-Miyaura cycle and the undesired protodeboronation.

Competing_Pathways cluster_main Fate of this compound cluster_desired Desired Pathway cluster_undesired Undesired Pathway ArBOH2 Ar-B(OH)₂ Transmetalation Transmetalation (k_coupling) ArBOH2->Transmetalation + [LₙPd(II)-R'] Protodeboronation Protodeboronation (k_proto) ArBOH2->Protodeboronation + H⁺ Source Product Desired Product (Ar-Ar') Transmetalation->Product Byproduct Byproduct (Ar-H) Protodeboronation->Byproduct

Caption: The kinetic competition between transmetalation and protodeboronation.

To favor the formation of the desired product, experimental conditions must be chosen to maximize the rate of coupling (k_coupling) relative to the rate of protodeboronation (k_proto).

References

  • Wikipedia. Protodeboronation. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
  • Li, W., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances.
  • Pollice, R., et al. (2021). Bulky ligands promote palladium-catalyzed protodeboronation. Journal of the American Chemical Society.
  • Kaur, S., et al. (2022). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • BenchChem. (2025). A Comparative Guide to Boronate Esters in Suzuki-Miyaura Coupling: Dimethyl (2,4,6 - Benchchem.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Thomas, A. A., & Denmark, S. E. (2016).
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Pollice, R., et al. (2021).
  • Nishihara, Y., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
  • Sigma-Aldrich.
  • Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research.
  • Pollice, R., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Pollice, R., et al. (2021).
  • Molander, G. A., & Jean-Gérard, L. (2011).
  • Sigma-Aldrich.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Hartwig, J. F., & Carrow, B. P. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Matos, J., et al. (2021). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Semantic Scholar.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
  • BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • BenchChem. (2025). minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid.
  • Paul, S., & Panda, S. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. Chemistry – An Asian Journal.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2022). For the pro's (Suzuki). r/Chempros.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
  • Wenzel, B., et al. (2021). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal.
  • VTechWorks. (2010).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Syntheses. (2012). boronic esters.
  • Royal Society of Chemistry. (2022).
  • ResearchGate. (2020).

Sources

Troubleshooting low yield in Suzuki coupling with 2-Isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction, with a specific focus on troubleshooting low yields when using sterically hindered reagents like 2-isopropoxyphenylboronic acid.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance.[1][2] However, its success is highly dependent on a delicate interplay of various reaction parameters.[3] When employing sterically demanding coupling partners, such as those with ortho-substituents like this compound, researchers often face challenges that lead to disappointing yields. The bulky isopropoxy group can significantly impede the crucial transmetalation step of the catalytic cycle.[4][5] This guide provides a structured, in-depth approach to diagnosing and resolving these common issues, moving from foundational checks to more advanced optimization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling with this compound has resulted in a very low yield or failed completely. Where should I begin my troubleshooting?

A1: A failed reaction can be disheartening, but a systematic approach can quickly identify the culprit. Start by verifying the foundational elements of your reaction setup before delving into more complex variables.

Initial Checks:

  • Reagent Integrity:

    • Boronic Acid Quality: Boronic acids can degrade over time. A common side reaction is the formation of unreactive, cyclic trimeric anhydrides (boroxines) upon dehydration. It is advisable to use fresh or properly stored this compound.

    • Aryl Halide Purity: Ensure the purity of your aryl halide coupling partner. Impurities can sometimes poison the catalyst.[1]

    • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[6][7] Consider using a fresh bottle of catalyst, as older batches can lose activity. Air-stable precatalysts, such as certain palladacycles, can offer more consistent results.[7]

  • Inert Atmosphere:

    • Oxygen Contamination: The presence of oxygen is a common reason for low yields. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) and can also promote the unwanted homocoupling of the boronic acid.[7][8]

    • Proper Degassing: Ensure your solvent is rigorously degassed before use. Common methods include bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for an extended period or using several freeze-pump-thaw cycles.[9] The reaction vessel containing the reagents should also be thoroughly purged with an inert gas before the addition of the degassed solvent.[6][10]

If these initial checks do not reveal an obvious issue, the problem likely lies within the specific reaction conditions chosen for this challenging substrate.

Q2: I've confirmed my reagents and setup are sound. Could the steric hindrance of the 2-isopropoxy group be the primary issue? How do I overcome this?

A2: Yes, the steric bulk of the ortho-isopropoxy group is a significant challenge. This hindrance can dramatically slow down the transmetalation step, where the aryl group is transferred from boron to the palladium center.[4][5] To overcome this, you must select a catalyst system specifically designed for sterically demanding substrates.

Ligand Selection is Critical:

Standard ligands like triphenylphosphine (PPh₃) are often ineffective for coupling sterically hindered partners. You need to employ more specialized, bulky, and electron-rich ligands that can facilitate both the oxidative addition and the subsequent, more difficult, reductive elimination steps.[11][12]

Ligand TypeExamplesRationale for Use with Hindered Substrates
Bulky, Electron-Rich Phosphines Buchwald Ligands (e.g., SPhos, XPhos, RuPhos), Trialkylphosphines (e.g., P(t-Bu)₃)These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary for the oxidative addition of the aryl halide. Their steric bulk also facilitates the final reductive elimination step to release the product.[6][13]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesNHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that can tolerate higher temperatures and are highly active for coupling hindered substrates.[14]

Recommendation: If you are using a general-purpose catalyst like Pd(PPh₃)₄, switch to a system with a more specialized ligand. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a Buchwald-type ligand is an excellent starting point for sterically demanding couplings.[15]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdXL2 Ar¹-Pd(II)L₂-X Pd0->ArPdXL2 ArPdXL2->Pd0 Transmetalation Transmetalation Ar1PdAr2L2 Ar¹-Pd(II)L₂-Ar² ArPdXL2->Ar1PdAr2L2 Ar1PdAr2L2->ArPdXL2 RedElim Reductive Elimination Ar1Ar2 Ar¹-Ar² RedElim->Ar1Ar2 Ar1X Ar¹-X Ar1X->OxAdd Boronate Ar²-B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., K₃PO₄) Base->Boronate BoronicAcid Ar²-B(OH)₂ BoronicAcid->Base

Caption: The Suzuki-Miyaura catalytic cycle.

Q3: I am observing a significant amount of my starting aryl halide being converted to a simple arene (hydrodehalogenation), and my boronic acid seems to be disappearing. What is happening?

A3: This is a classic symptom of protodeboronation , a major competitive side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[16] This process consumes your boronic acid, preventing it from participating in the desired cross-coupling and leading to low yields.

Causes of Protodeboronation:

  • Harsh Basic Conditions: While a base is necessary to activate the boronic acid, strong bases, especially in the presence of water, can accelerate protodeboronation.[6][16]

  • Elevated Temperatures: Higher reaction temperatures, often used to overcome the steric barrier, also significantly increase the rate of protodeboronation.[6][17]

  • Water: The presence of water, often used as a co-solvent, can be a source of protons for this side reaction.[18]

Mitigation Strategies:

  • Modify the Base/Solvent System:

    • Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6][9] Finely powdered base is often more effective.

    • Anhydrous Conditions: For highly sensitive substrates, running the reaction under strictly anhydrous conditions can suppress protodeboronation.[6] Solvents like dioxane or toluene with a base like potassium phosphate can be effective.

  • Protect the Boronic Acid:

    • Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an MIDA boronate ester . These derivatives are more resistant to protodeboronation and slowly release the active boronic acid in situ under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[16][19]

  • Optimize Temperature and Reaction Time:

    • Run the reaction at the lowest possible temperature that still provides a reasonable conversion rate.

    • Use a highly active catalyst system that allows for shorter reaction times, minimizing the time the boronic acid is exposed to decomposition-promoting conditions.[17][19]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield with This compound CheckReagents Q1: Reagents & Setup OK? Start->CheckReagents StericHindrance Q2: Overcoming Steric Hindrance CheckReagents->StericHindrance Yes Sol_Reagents Use fresh reagents. Ensure inert atmosphere. CheckReagents->Sol_Reagents No Decomposition Q3: Protodeboronation Occurring? StericHindrance->Decomposition No, yield still low Sol_Ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos, NHC). StericHindrance->Sol_Ligand Yes Optimization Advanced Optimization Decomposition->Optimization No, still issues Sol_Base Use milder base (K₃PO₄, Cs₂CO₃). Consider anhydrous conditions. Decomposition->Sol_Base Yes Sol_Protect Use boronic acid ester (Pinacol, MIDA). Sol_Base->Sol_Protect Sol_Temp Lower temperature. Use more active catalyst. Sol_Base->Sol_Temp

Caption: Decision tree for troubleshooting low yields.

Standardized Protocol for a Sterically Hindered Suzuki Coupling

This protocol provides a robust starting point for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered potassium phosphate.

  • Inerting the System: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Preparation: In a separate, small vial under an inert atmosphere, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the degassed dioxane (~0.5 mL) until a homogeneous solution is formed.

  • Reaction Assembly: Under a positive pressure of inert gas, add the remaining degassed dioxane (4.5 mL) to the Schlenk flask containing the solids. Then, add the pre-mixed catalyst solution via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, reactions may require several hours to reach completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

References

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Valente, C., et al. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Tetrahedron Letters. Available at: [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Hossain, M. L., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Hossain, M. L., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • CoLab. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. CoLab. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Tang, W., et al. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers. Available at: [Link]

  • Shields, J. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]

  • NRO-Chemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. ResearchGate. Available at: [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Walczak, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal. Available at: [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. CORE. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • West, T. H., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common issues. As a sterically hindered arylboronic acid, this compound presents unique challenges and opportunities in cross-coupling reactions. This document provides expert-driven insights and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs): General Handling & Properties

This section addresses foundational questions regarding the stability, storage, and handling of this compound.

Q1: How should I properly store this compound to ensure its stability?

A1: this compound, like many boronic acids, is susceptible to degradation over time. The primary degradation pathway is dehydration to form a cyclic trimer anhydride, known as a boroxine. To minimize this, store the compound in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[1][2] For long-term storage, refrigeration is recommended.[3] Always keep the container tightly sealed to prevent moisture ingress, which can facilitate other decomposition pathways like protodeboronation.[1]

Q2: I suspect my aged stock of this compound has degraded. Can I still use it?

A2: It is possible, but not recommended without purification. The primary degradation product, the boroxine, can often be reverted to the active boronic acid in situ during the reaction, particularly in the presence of water. However, the exact ratio of boronic acid to boroxine will be unknown, leading to issues with stoichiometry and reproducibility. It's best practice to either purify the aged reagent or use a fresh batch. A common purification method involves forming a diethanolamine adduct, which can be selectively crystallized, isolated, and then hydrolyzed back to the pure boronic acid when needed.[4]

Q3: What are the primary safety precautions I should take when handling this compound?

A3: this compound should be handled with standard laboratory precautions. It may cause skin, eye, and respiratory irritation.[5][6] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Handle the solid in a well-ventilated area or a fume hood to avoid inhaling dust.[5] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[3]

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone application for this compound. The ortho-isopropoxy group introduces significant steric hindrance, which is often the primary cause of common issues.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving very low to no yield. What should I check first?

A1: When a Suzuki coupling fails, a systematic check of the reaction components is crucial.

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be successfully reduced in situ.[4] Ensure your catalyst and ligand have not degraded from improper storage.

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[4] Ensure your solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[1]

  • Reagent Purity: Verify the purity of your this compound and the aryl halide. As discussed, boronic acids can degrade over time.

  • Suboptimal Conditions: The steric hindrance from the ortho-isopropoxy group requires more forcing conditions than simpler arylboronic acids.[4] This often means higher temperatures and specialized catalysts are necessary.[8]

Q2: How do I overcome the steric hindrance of the ortho-isopropoxy group?

A2: Steric hindrance is the most significant challenge with this substrate, slowing down both the transmetalation and reductive elimination steps of the catalytic cycle.[4] To overcome this, consider the following strategies:

  • Ligand Choice: This is the most critical parameter. Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) such as XPhos, SPhos, or RuPhos. These ligands promote both oxidative addition and reductive elimination, accelerating the overall reaction.[4]

  • Catalyst System: Modern palladium precatalysts (e.g., G2, G3, or G4 palladacycles) that incorporate these bulky ligands are highly effective and often show superior activity.[9]

  • Temperature: Increasing the reaction temperature (typically to 80–110 °C) can provide the necessary energy to overcome the activation barriers associated with hindered substrates.[10][11]

Q3: I'm observing significant formation of isopropoxybenzene, where the boronic acid group is replaced by a hydrogen. What is this side reaction and how can I prevent it?

A3: This side reaction is called protodeboronation , and it is a common issue with arylboronic acids, especially under harsh basic conditions.[10][12] The C–B bond is cleaved by a proton source (often water), replacing the boronic acid moiety with a hydrogen atom. To minimize protodeboronation:

  • Choice of Base: Strong bases can accelerate this side reaction. Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or KF.[10]

  • Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous solvents and reagents can suppress protodeboronation.[10]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt. These are more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[10]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

G start Low / No Yield check_catalyst 1. Check Catalyst System start->check_catalyst check_reagents 2. Verify Reagent Quality start->check_reagents check_conditions 3. Optimize Conditions start->check_conditions sub_catalyst1 Is catalyst active? (Use precatalyst) check_catalyst->sub_catalyst1 sub_catalyst2 Is ligand appropriate for hindered substrate? (Use Buchwald ligand, e.g., XPhos) check_catalyst->sub_catalyst2 sub_reagents1 Is Boronic Acid pure? (Check for boroxine) check_reagents->sub_reagents1 sub_reagents2 Is reaction rigorously degassed? (Prevent O2 contamination) check_reagents->sub_reagents2 sub_conditions1 Is base too strong? (Protodeboronation risk) (Try K3PO4, Cs2CO3) check_conditions->sub_conditions1 sub_conditions2 Is temperature high enough? (Try 80-110 °C) check_conditions->sub_conditions2 outcome Improved Yield sub_catalyst2->outcome sub_reagents2->outcome sub_conditions1->outcome sub_conditions2->outcome

Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

Troubleshooting Guide: Chan-Lam C-N/C-O Coupling

The Chan-Lam coupling provides an alternative, palladium-free method for forming aryl-heteroatom bonds, typically using copper catalysts.[13]

Q1: What are the key differences in setting up a Chan-Lam coupling compared to a Suzuki-Miyaura coupling for this compound?

A1: The Chan-Lam coupling has several distinct features:

  • Catalyst: It uses a copper source (commonly Cu(OAc)₂) instead of palladium.[14][15]

  • Atmosphere: Unlike the strictly anaerobic Suzuki coupling, Chan-Lam reactions are often run open to the air, as oxygen can serve as the terminal oxidant to regenerate the active Cu(II) catalyst.[14]

  • Reaction Partners: It couples the boronic acid with N-H or O-H containing compounds (amines, alcohols, phenols, etc.), whereas Suzuki coupling typically involves organohalides.[13][15]

  • Temperature: Many Chan-Lam couplings can proceed effectively at room temperature, although heating may be required for challenging substrates.[13][14]

Q2: My Chan-Lam amination is sluggish and gives a poor yield. How can I optimize it?

A2: While often robust, Chan-Lam couplings can face challenges.

  • Copper Source: Ensure you are using a high-purity copper(II) salt. Cu(OAc)₂ is the most common and effective catalyst.[15]

  • Base/Ligand: A base, such as pyridine or triethylamine, is often required. Pyridine can also act as a ligand to facilitate the reaction.[13] For some systems, adding a ligand like DMAP can be beneficial.

  • Solvent: Dichloromethane (CH₂Cl₂) is a standard solvent, but others like acetonitrile or THF can also be effective.[15] The choice of solvent can impact the solubility of the copper species and substrates.

  • Stoichiometry: It is common to use an excess of the boronic acid (1.5-2.0 equivalents) relative to the amine or alcohol to drive the reaction to completion.[16]

Q3: What are the typical side products in a Chan-Lam reaction?

A3: Similar to Suzuki coupling, you may encounter by-products arising from the boronic acid.

  • Homocoupling: The boronic acid can undergo oxidative homocoupling to form a biaryl ether.

  • Protodeboronation: Formation of isopropoxybenzene can occur, although it is sometimes less prevalent than in palladium-catalyzed reactions.[15]

  • Oxidation: The amine or alcohol coupling partner can be susceptible to oxidation under the reaction conditions.[15]

Key Mechanistic Steps of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle center Pd(0)L (Active Catalyst) node2 Ar-Pd(II)-X(L) center->node2 Oxidative Addition node1 Ar-X (Aryl Halide) node4 Ar-Pd(II)-Ar'(L) node2->node4 Transmetalation node3 [Ar'-B(OH)3]- (Activated Boronate) node4->center Reductive Elimination node5 Ar-Ar' (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analytical and Purification Strategies

Q1: How can I monitor the progress of my reaction?

A1: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative and precise analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[17][18] These techniques can separate the starting materials, product, and key by-products, allowing for accurate determination of reaction conversion.[19][20]

Q2: What is the best way to purify my final product and remove unreacted this compound?

A2: Several methods can be employed, depending on the nature of your product.

  • Aqueous Basic Wash: Boronic acids are weakly acidic and can be removed by washing the organic reaction mixture with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃). The boronic acid partitions into the aqueous layer as its water-soluble boronate salt, while the desired product typically remains in the organic layer.[21][22]

  • Column Chromatography: This is a standard method for purifying organic compounds.[23] For products of Suzuki or Chan-Lam couplings, silica gel chromatography is most common. If your product is sensitive to silica, neutral alumina can be a good alternative.[24]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method to obtain material of very high purity.[23][25]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale & Citation
Palladium Source XPhos Pd G3 (or similar precatalyst)Highly active for sterically hindered substrates.[4]
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands are essential to overcome steric hindrance.[4][10]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Effective bases that minimize the risk of protodeboronation compared to stronger hydroxides.[10]
Solvent Dioxane/H₂O (e.g., 10:1) or TolueneAprotic solvents are generally preferred; a small amount of water can facilitate boronate formation.[4][10]
Temperature 80 - 110 °CHigher temperatures are often required to achieve a reasonable reaction rate with hindered substrates.[10][26]
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing catalyst decomposition and homocoupling side reactions.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.[4]

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[10]

Protocol 2: General Procedure for Chan-Lam N-Arylation

This protocol is a starting point for the copper-catalyzed coupling of this compound with an aliphatic or aromatic amine.

  • Reagent Preparation: To a reaction vial, add Cu(OAc)₂ (10 mol%), the amine (1.0 equiv), this compound (1.5 equiv), and a magnetic stir bar.

  • Solvent & Base Addition: Add CH₂Cl₂ as the solvent, followed by pyridine (2.0 equiv). The reaction is typically run open to the air.[13]

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. If the reaction is slow, it can be gently heated to 40 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite to remove copper salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.

References

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. Retrieved from [Link]

  • Analytical Methods. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • ResearchGate. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]

  • ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids. Retrieved from [Link]

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • ResearchGate. (2021). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. Retrieved from [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]

  • DSpace@MIT. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • ResearchGate. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • PubMed Central. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Retrieved from [Link]

  • PubMed. (2005). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

Sources

Side reactions of 2-Isopropoxyphenylboronic acid and how to prevent them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-isopropoxyphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. As a sterically hindered boronic acid, this compound presents unique challenges. This guide provides in-depth troubleshooting advice, preventative strategies, and optimized protocols to help you navigate potential side reactions and achieve optimal results in your cross-coupling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered when using this compound, with a focus on understanding the underlying chemistry to empower your experimental design.

Issue 1: Low Yield of Desired Cross-Coupled Product and Formation of Isopropoxybenzene

Q: I am performing a Suzuki-Miyaura coupling with this compound and observing a significant amount of isopropoxybenzene as a byproduct, leading to a low yield of my target molecule. What is causing this, and how can I prevent it?

A: The formation of isopropoxybenzene is a classic sign of protodeboronation , a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This issue is particularly prevalent with sterically hindered and electron-rich boronic acids like this compound.

Causality and Prevention:

Protodeboronation can be catalyzed by both acid and base and is often exacerbated by the presence of proton sources, such as water, in the reaction medium.[1][2] The reaction mechanism can vary depending on the pH of the medium.[1] Elevated temperatures and prolonged reaction times also increase the likelihood of this undesired pathway.[2]

Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Solvent & Reagents Use anhydrous, degassed solvents. Ensure all reagents are of high purity and stored under an inert atmosphere.[2]Minimizing water content is crucial to suppress the protonolysis of the C-B bond. Dissolved oxygen can also contribute to degradation pathways.[2]
Reaction Temperature Optimize for the lowest effective temperature.While heat is often required to drive the coupling reaction, excessive temperatures can accelerate the rate of protodeboronation.[3]
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.Longer reaction times provide more opportunity for the boronic acid to decompose via protodeboronation.[2]
Choice of Base Use a weaker base if possible (e.g., K₂CO₃ or K₃PO₄) or a fluoride source like CsF.[4] The amount of base can also be critical; an excess of a strong base can promote protodeboronation.[5][6]The base is necessary to activate the boronic acid for transmetalation, but highly basic conditions can also favor the side reaction.[4][6]
Protecting Groups For particularly challenging substrates, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[1][7]Boronate esters exhibit greater stability and undergo slow hydrolysis under the reaction conditions, maintaining a low concentration of the active boronic acid and minimizing side reactions.[1][7]
Issue 2: Formation of Symmetrical Biaryl Byproduct (3,3'-Diisopropoxybiphenyl)

Q: In my Suzuki-Miyaura reaction, I am observing the formation of 3,3'-diisopropoxybiphenyl, the homocoupling product of my boronic acid. What leads to this side reaction, and what are the best methods to suppress it?

A: The formation of a symmetrical biaryl from the boronic acid starting material is known as homocoupling . This side reaction consumes your starting material and complicates the purification of the desired cross-coupled product.[8]

Causality and Prevention:

Homocoupling is often promoted by the presence of molecular oxygen and palladium(II) species in the reaction mixture.[9][10] If you are using a Pd(II) precatalyst (like Pd(OAc)₂), its reduction to the active Pd(0) state can be a source of these issues.[9]

Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Inert Atmosphere Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles. Maintain a positive pressure of the inert gas throughout the reaction.[9]Oxygen can act as an oxidant, facilitating the Pd(II)-catalyzed homocoupling pathway.[10]
Palladium Source Consider using a Pd(0) precatalyst directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step.[9]This minimizes the concentration of Pd(II) species that can promote homocoupling.
Additives The addition of a mild reducing agent, like potassium formate, can help to keep the palladium in its active Pd(0) state.[11]This suppresses the formation of Pd(II) species that can initiate the homocoupling catalytic cycle.
Ligand Selection Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands such as SPhos, XPhos, or RuPhos are often effective.[9][12]These ligands promote the desired reductive elimination step of the cross-coupling cycle and can disfavor the side reactions leading to homocoupling.[9]
Stoichiometry Use a slight excess of the aryl halide coupling partner relative to the boronic acid.[8]This can help to ensure that the boronic acid is consumed primarily through the desired cross-coupling pathway.
Issue 3: General Instability and Degradation of this compound

Q: I've noticed that my this compound seems to degrade over time, even during storage. What are the primary degradation pathways, and what are the best practices for handling and storage?

A: this compound, like many boronic acids, is susceptible to oxidation and can also undergo dehydration to form boroxines (cyclic anhydrides). Proper storage and handling are critical to ensure its integrity and reactivity.

Causality and Prevention:

Oxidation can occur upon exposure to air and light, leading to the formation of the corresponding phenol (2-isopropoxyphenol) and boric acid.[13][14] Boronic acids are also hygroscopic and can absorb moisture from the air, which can facilitate degradation.[15]

Best Practices for Storage and Handling:

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dry, and dark place.[16]

  • Handling: When weighing and dispensing the reagent, do so in a glove box or under a stream of inert gas to minimize exposure to air and moisture. Avoid contact with strong oxidizing agents.[15][16]

  • Quality Check: Before use, it is good practice to check the purity of the boronic acid, especially if it has been stored for an extended period. This can be done by techniques such as NMR or by checking its melting point.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagram illustrates the desired Suzuki-Miyaura coupling pathway versus the common side reactions of protodeboronation and homocoupling.

G cluster_main Desired Suzuki-Miyaura Coupling cluster_side1 Side Reaction: Protodeboronation cluster_side2 Side Reaction: Homocoupling start This compound + Ar-X pd0 Pd(0) Catalyst start->pd0 Oxidative Addition start_side1 This compound start_side2 2 x this compound transmetalation Transmetalation pd0->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Cross-Coupled Product reductive_elimination->product protodeboronation Protodeboronation start_side1->protodeboronation H+ Source (e.g., H2O) homocoupling Homocoupling Product start_side2->homocoupling O2, Pd(II)

Competing pathways in reactions of this compound.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates. It incorporates best practices to minimize the side reactions discussed above.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/SPhos system)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.1 eq.), the aryl halide (1.0 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄). If using a Pd(II) source, add the catalyst and the ligand (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).

  • Addition of Solvent: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

By carefully controlling the reaction conditions and understanding the potential side reactions, you can significantly improve the outcome of your experiments with this compound.

References

  • ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Protodeboronation. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • American Chemical Society. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). Slow release of organoboronic acids in cross-coupling reactions.
  • PubMed. (2008). Orthoplatinated Triarylphosphite as a Highly Efficient Catalyst for Addition Reactions of Arylboronic Acids With Aldehydes: Low Catalyst Loading Catalysis and a New Tandem Reaction Sequence. Organic Letters, 10(12), 2509-12. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

  • Organic Letters. (2010). Catalytic SN2'-Selective Substitution of Allylic Chlorides With Arylboronic Esters. Organic Letters, 12(14), 3216-3218. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The ortho‐NO2 substituted arylboronic acid 1‐B(OH)2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts. Retrieved from [Link]

  • National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent-dependent reactivity of azo-BF2 switches. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • ResearchGate. (n.d.). The solvent effect on the relative stability of (a) neutral (b) protonated and (c) deprotonated of isorhodanine tautomers. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

Sources

Technical Support Center: Purification Challenges with Boronic Acids and Their Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common and often complex purification challenges associated with boronic acids and their byproducts. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction: The Dual Nature of Boronic Acids

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their utility is often shadowed by significant purification hurdles. Their amphiphilic nature, propensity to form cyclic anhydrides (boroxines), and the frequent presence of tenacious byproducts from their synthesis or subsequent reactions, demand carefully considered purification strategies. This guide is designed to navigate these challenges, offering practical, field-tested solutions.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific, common issues encountered during the purification of boronic acids and their reaction products.

Issue 1: My target compound is contaminated with unreacted boronic acid, and standard silica gel chromatography is failing.

This is a frequent challenge, as boronic acids often streak or irreversibly adsorb onto silica gel.[2][3]

Root Cause Analysis:

Boronic acids are Lewis acids and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation.[2][4] Furthermore, they exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially under anhydrous conditions.[5][6] This equilibrium can result in multiple, interconverting species on the column, causing streaking and broad peaks.

Solutions:

1. Aqueous Basic Wash (Liquid-Liquid Extraction): This is often the simplest and most effective first-line approach for non-acidic target compounds.

  • Principle: Boronic acids are weakly acidic (pKa ~9) and will deprotonate in a basic aqueous solution to form water-soluble boronate salts.[7][8] These salts can then be easily extracted into the aqueous phase.[9][10]

  • Protocol:

    • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[10]

    • Separate the aqueous layer. Repeat the wash if necessary.

    • Wash the organic layer with brine to remove residual base and water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.

2. Scavenger Resins: When your desired product has some aqueous solubility or is base-sensitive, scavenger resins provide an excellent alternative.

  • Principle: These are solid-supported reagents with functional groups that selectively bind to boronic acids.[11] Diol and N-methyliminodiacetic acid (MIDA) functionalized resins are particularly effective.[11]

  • Workflow:

    • Dissolve the crude mixture in a suitable solvent.

    • Add the scavenger resin (typically 2-4 equivalents relative to the boronic acid).

    • Stir the mixture at room temperature for a few hours to overnight.

    • Filter off the resin and wash with the solvent.

    • Combine the filtrate and washings, then concentrate to yield the purified product.

Table 1: Comparison of Common Boronic Acid Removal Techniques

MethodAdvantagesDisadvantagesBest Suited For
Aqueous Basic Wash Simple, rapid, and inexpensive.Not suitable for base-sensitive or acidic products. Can lead to emulsions.Neutral, non-polar to moderately polar organic compounds.
Scavenger Resins High selectivity, mild conditions.Higher cost, may require longer reaction times.Base-sensitive or water-soluble products.
Recrystallization Can provide very high purity.Product must be a solid, requires screening for suitable solvents.[12]Crystalline solid products with different solubility profiles than the boronic acid.[13][14]
Chromatography Versatile for a wide range of compounds.Can be challenging for boronic acids on standard silica gel.[2][15]Oily products or when other methods fail.[13]
Issue 2: I'm trying to purify a boronic acid, but I keep seeing a significant byproduct, a boroxine, in my NMR spectrum.

Boroxines are the cyclic anhydrides of boronic acids, formed by the intermolecular dehydration of three boronic acid molecules.[16][17] This is a reversible process, and the equilibrium between the boronic acid and the boroxine can be influenced by several factors.[5]

Visualizing Boroxine Formation:

Boroxine_Formation cluster_0 3x Boronic Acid cluster_1 Boroxine + Water 3R-B(OH)2 3 R-B(OH)₂ Boroxine (RBO)₃ 3R-B(OH)2->Boroxine Dehydration Boroxine->3R-B(OH)2 Hydrolysis Water 3 H₂O

Caption: Reversible equilibrium between a boronic acid and its corresponding boroxine.

Solutions:
  • Hydrolysis: The simplest way to convert a boroxine back to the boronic acid is by adding water.[6] Dissolving the crude material in a solvent mixture containing water and then removing the solvent can often shift the equilibrium back to the desired boronic acid.

  • Recrystallization from Aqueous Solvents: If the boronic acid is a solid, recrystallization from a solvent system containing water can favor the formation of the pure boronic acid.[6]

Issue 3: After my Suzuki-Miyaura coupling reaction, I'm struggling to remove residual palladium catalyst.

Palladium residues are a major concern, especially in the synthesis of active pharmaceutical ingredients (APIs), due to their toxicity.[18]

Solutions:

1. Scavenger Resins: Silica-based scavengers functionalized with sulfur-containing groups (e.g., thiols, trimercaptotriazine) are highly effective at binding and removing palladium.[18][19][20]

  • Protocol:

    • After the reaction, filter the mixture to remove any heterogeneous catalyst.

    • Add the palladium scavenger resin to the filtrate.

    • Stir for several hours at room temperature or with gentle heating.

    • Filter to remove the resin and concentrate the solution.

2. Activated Carbon: Treatment with activated carbon can also effectively reduce palladium levels, although it may sometimes lead to the loss of the desired product through adsorption.

3. Hydrogel Scavengers: Recent research has shown that certain hydrogels can effectively scavenge palladium from solutions, reducing concentrations to parts-per-million (ppm) levels.[21][22] The resulting palladium-impregnated hydrogel can even be reused as a catalyst.[21][22]

Table 2: Common Palladium Scavengers

ScavengerFunctional GroupTypical Loading (equiv.)Comments
SiliaMetS® Thiol Thiol3-5Effective for a broad range of palladium species.[19]
SiliaMetS® DMT Dimercaptotriazine3-5High affinity for palladium.[19]
Activated Carbon N/AVariesCost-effective but can be non-selective.

Frequently Asked Questions (FAQs)

Q1: Why is column chromatography of boronic acids on silica gel so difficult?

As mentioned earlier, the acidic nature of silica gel can lead to strong adsorption of boronic acids.[2][3] This can be mitigated by:

  • Using neutral alumina as the stationary phase.[13]

  • Treating the silica gel with boric acid before use, which can suppress the over-adsorption of boronic esters.[23]

  • Employing reverse-phase chromatography (e.g., C18), although this can be challenging for very polar boronic acids.[2][12]

Q2: Can I use an acid wash to remove boronic acid impurities?

No, an acid wash will not be effective. Boronic acids are themselves acidic and will remain in the organic phase under acidic conditions. A basic wash is required to deprotonate the boronic acid and render it water-soluble.[7][9]

Q3: My product is an oil, so recrystallization is not an option. What are my best purification strategies?

For oily products, the primary methods are:

  • Aqueous Basic Wash: If your product is not acidic or base-sensitive.[7][9]

  • Scavenger Resins: A robust method for a wide range of products.[11]

  • Chromatography: Consider neutral alumina or modified silica gel.[13] Preparative HPLC can also be an option for challenging separations.

Q4: I've heard about forming a diethanolamine adduct to purify boronic acids. How does that work?

Boronic acids react with diethanolamine to form stable, often crystalline adducts.[2][12][24]

Workflow for Diethanolamine Adduct Formation and Purification:

DEA_Adduct_Workflow Crude Crude Mixture (Boronic Acid + Impurities) Dissolve Dissolve in Non-polar Solvent (e.g., Ether) Crude->Dissolve Add_DEA Add Diethanolamine Dissolve->Add_DEA Precipitate Crystalline Adduct Precipitates Add_DEA->Precipitate Filter Filter to Isolate Adduct Precipitate->Filter Hydrolyze Hydrolyze Adduct (Aqueous Acid) Filter->Hydrolyze Extract Extract with Organic Solvent Hydrolyze->Extract Pure_BA Pure Boronic Acid Extract->Pure_BA

Caption: Purification workflow via diethanolamine adduct formation.

  • Principle: The diethanolamine adduct often has different solubility properties than the parent boronic acid and impurities, allowing for its isolation by precipitation and filtration. The boronic acid can then be regenerated by treatment with an aqueous acid.[24] This method is particularly useful for separating boronic acids from their corresponding boronate esters.[12]

Conclusion

The purification of boronic acids and their byproducts requires a nuanced approach, tailored to the specific properties of the molecules involved. By understanding the underlying chemical principles of these versatile compounds, researchers can effectively navigate the challenges of their purification. This guide provides a foundation of strategies that can be adapted and optimized for a wide range of experimental contexts.

References
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Reddit. (2017). Purification of boronic acids?[Link]

  • Wilson, J. R. H., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • Steinkoenig, J., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science. [Link]

  • Royal Society of Chemistry. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. [Link]

  • Google Patents. (2005).
  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help![Link]

  • Hitosugi, S., et al. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. [Link]

  • Springer. (2025). Impurity Control in Boric Acid Leaching: A Review of Challenges and Strategies. [Link]

  • ResearchGate. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]

  • PubMed. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. [Link]

  • ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]

  • Springer Nature Experiments. (n.d.). Boronate Affinity Chromatography. [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]

  • Royal Society of Chemistry. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • National Institutes of Health. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • YouTube. (2015). How to Purify Boric Acid (by Recrystallization). [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. [Link]

  • ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • National Institutes of Health. (2024). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. [Link]

  • Journal of the American Chemical Society. (n.d.). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. [Link]

  • ACS Publications. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

Sources

Impact of water on 2-Isopropoxyphenylboronic acid reaction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating the Critical Role of Water in Reaction Efficiency

Executive Summary

Welcome to the technical support guide for 2-isopropoxyphenylboronic acid. As Senior Application Scientists, we understand that navigating the nuances of organoboron chemistry is critical to achieving reproducible, high-yield results in drug discovery and development. This compound is a valuable building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] However, its utility is profoundly influenced by one ubiquitous laboratory chemical: water.

This guide is designed to move beyond standard protocols and provide a deeper understanding of the dual role water plays in reactions involving this sterically hindered reagent. Water is not merely a solvent component; it is an active participant that can either be essential for catalytic turnover or the primary driver of a reaction-killing side reaction, protodeboronation.[2] This document provides field-tested insights, troubleshooting frameworks, and detailed protocols to help you harness the benefits of water while mitigating its detrimental effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a "challenging" reagent?

This compound is an organoboron compound used to form carbon-carbon bonds, most commonly in Suzuki-Miyaura cross-coupling.[1][3] The challenge arises from its structure: the ortho-isopropoxy group is bulky, creating significant steric hindrance. This bulkiness can slow down key steps in the catalytic cycle, such as transmetalation and reductive elimination, often requiring specialized catalysts and carefully optimized conditions to achieve good yields.[4][5]

Q2: Why do most Suzuki-Miyaura coupling protocols require the addition of water?

While it may seem counterintuitive to add water to an organic reaction, it plays a crucial and often indispensable role. For the key transmetalation step to occur, the boronic acid must be activated. A base in the reaction mixture reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[6] Water facilitates this process and can help solubilize the inorganic base (like potassium carbonate or phosphate), ensuring it can participate effectively in the reaction.[7][8]

Q3: What is protodeboronation and how does it relate to water?

Protodeboronation is the most common and destructive side reaction for boronic acids.[2] It is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your starting material and generating isopropoxybenzene as a byproduct.[2][9] This reaction is a protonolysis, meaning it requires a proton source, and in most Suzuki-Miyaura systems, water is the primary culprit. The reaction is highly pH-dependent and can be catalyzed by both acids and bases.[2][10]

Q4: How should I properly store and handle this compound?

Like many boronic acids, this reagent is hygroscopic (absorbs moisture from the air) and can be sensitive to oxygen.[11][12] Improper storage leads to hydration and potential degradation before it's even used.

Storage Best Practices:

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[13]

  • Container: Keep in a tightly sealed container.

  • Temperature: For long-term storage, refrigeration (2-8 °C) is recommended.[14]

  • Location: Store in a cool, dry, and dark place.[13]

Troubleshooting Guide: From Low Yields to Reaction Failure

This section addresses specific experimental problems. The following workflow provides a systematic approach to diagnosing issues.

TroubleshootingWorkflow Start Low / No Yield or Isopropoxybenzene Byproduct CheckReagents Step 1: Assess Reagent Quality Start->CheckReagents BoronicAcid Is Boronic Acid clumpy or old? (Hygroscopic) CheckReagents->BoronicAcid CheckConditions Step 2: Verify Reaction Conditions SolventDegassed Were solvents properly degassed? CheckConditions->SolventDegassed CheckCatalyst Step 3: Evaluate Catalyst System LigandChoice Is the ligand suitable for sterically hindered substrates? CheckCatalyst->LigandChoice BoronicAcid->CheckConditions No Solution1 Solution: Use fresh reagent or convert to stable MIDA/Diethanolamine adduct. BoronicAcid->Solution1 Yes WaterAmount Is water content optimized? (e.g., 4:1 to 10:1 organic/water) SolventDegassed->WaterAmount Yes Solution2 Solution: Re-run with freshly degassed solvents to remove O₂. SolventDegassed->Solution2 No BaseChoice Is the base appropriate and soluble? WaterAmount->BaseChoice Yes Solution3 Solution: Screen different solvent ratios. Anhydrous may fail; too much water causes protodeboronation. WaterAmount->Solution3 No BaseChoice->CheckCatalyst Yes Solution4 Solution: Try a different base (e.g., K₃PO₄ vs K₂CO₃). Ensure vigorous stirring. BaseChoice->Solution4 No Solution5 Solution: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or pre-catalysts. LigandChoice->Solution5 No WaterRoles Water Water (H₂O) in the Reaction PositiveRole ✅ POSITIVE ROLE (Essential for Transmetalation) Water->PositiveRole NegativeRole ❌ NEGATIVE ROLE (Causes Protodeboronation) Water->NegativeRole Boronate [Ar-B(OH)₃]⁻ (Activated Boronate) PositiveRole->Boronate Solubilizes Base & Activates Boronic Acid BoronicAcid Ar-B(OH)₂ (this compound) BoronicAcid->Boronate Protodeboronation Protodeboronation (Undesired Decomposition) BoronicAcid->Protodeboronation Base Base (e.g., K₂CO₃) Base->Boronate Transmetalation Transmetalation (Desired C-C Bond Formation Path) Boronate->Transmetalation PdComplex L₂Pd(II)-X (Post-Oxidative Addition) PdComplex->Transmetalation NegativeRole->Protodeboronation Acts as Proton Source Byproduct Ar-H (Isopropoxybenzene) Protodeboronation->Byproduct

Caption: The conflicting roles of water in Suzuki-Miyaura reactions.

As the diagram illustrates, water is central to both the desired reaction pathway and the primary decomposition pathway. The goal of protocol optimization is to maximize the rate of transmetalation while minimizing the rate of protodeboronation.

Best Practices and Experimental Protocols
Data Summary Table
PropertyValue / RecommendationSource(s)
IUPAC Name (2-Isopropoxyphenyl)boronic acid[3]
Molecular Formula C₉H₁₃BO₃[3]
Appearance White to off-white solid[13]
Storage 2-8°C, under inert gas, tightly sealed[12][13][14]
Hygroscopicity High; readily absorbs water from air[11][12]
Primary Side Reaction Protodeboronation (forms isopropoxybenzene)
Recommended Solvents Dioxane/H₂O, Toluene/H₂O, THF/H₂O[4][15]
Solvent Ratio Start with 10:1 organic to water and optimize
Recommended Bases K₃PO₄, K₂CO₃, Cs₂CO₃[4][15]
Catalyst Choice Systems with bulky, electron-rich ligands (e.g., Buchwald-type) are preferred for this hindered substrate[5][16]
Protocol: Protecting this compound as a Diethanolamine Adduct

If you suspect your boronic acid is unstable or has degraded due to moisture, converting it to a more stable, crystalline diethanolamine adduct is an excellent strategy. These adducts are often more stable to storage and can be used directly in Suzuki couplings with protic solvents. [4][17] Methodology:

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride. [4]2. Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring. [4]3. Precipitation: A white precipitate will typically form. The initial solid may dissolve completely before the new solid crashes out. [4][17]4. Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable adduct can now be weighed and used directly in your cross-coupling reaction. [4]

References
  • ChemistryViews. (2019, May 27). Water Is Key for Solid-State Suzuki-Miyaura Reactions. Retrieved from [Link]

  • Anderson's Process Solutions. (2010, November 10). Roles of Water in Metal-Catalyzed Cross-Couplings. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Quora. (2023, March 18). What is the prominent role of water in the Suzuki reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Semantic Scholar. (2015, February 18). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • PMC. (n.d.). Electric-field-induced covalent condensation of boronic acids in water microdroplets. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2022, September 10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • CORE. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Retrieved from [Link]

  • PubMed. (2021, September 15). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction between water and boronic acids. Retrieved from [Link]

  • ResearchGate. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • PubMed - NIH. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • ACP. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Reaction of boric acid with water, (B) reaction of boric acid with a cis-diol, (C) examples of boronic acids. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Isopropylbenzeneboronic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Hydrophobicity and Mixing Effects on Select Heterogeneous, Water-Accelerated Synthetic Reactions. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Isopropylphenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effects of Reaction Parameters on Water Absorption of Poly(itaconic acid) Superabsorbent Particles Synthesized by Inverse Suspension Polymerization. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your dedicated resource for troubleshooting catalyst poisoning and related challenges in cross-coupling reactions utilizing 2-isopropoxyphenylboronic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and resolve common issues, ensuring the success and reproducibility of your experiments. This guide is structured to address problems from a mechanistic perspective, explaining the "why" behind each recommendation.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when working with this compound.

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled completely. What are the most likely causes related to catalyst poisoning?

A1: A stalled reaction is a classic symptom of catalyst deactivation. The primary suspects are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond.[1] This side reaction consumes your starting material and generates species that do not participate in the desired catalytic cycle.

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur, especially in the presence of oxygen.[2] This side reaction consumes the boronic acid and can complicate purification.

  • Ligand Degradation or Incompatibility: The phosphine ligands commonly used in Suzuki couplings are susceptible to oxidation. Also, the steric bulk of the ortho-isopropoxy group may require a specific class of bulky, electron-rich ligands to facilitate the reaction and prevent catalyst decomposition.

  • Impurity-Driven Deactivation: Trace impurities in the this compound, your aryl halide, solvent, or base can act as potent catalyst poisons.

Q2: I'm observing significant formation of isopropoxybenzene as a byproduct. What is happening and how can I prevent it?

A2: The formation of isopropoxybenzene is a direct result of protodeboronation .[1] This occurs when a proton source in the reaction mixture cleaves the carbon-boron bond of the this compound. This is a common issue with boronic acids, especially under certain conditions. To minimize this:

  • Optimize Your Base: While a base is necessary to activate the boronic acid for transmetalation, overly strong or aqueous bases can accelerate protodeboronation.[3] Consider screening milder bases like K₂CO₃ or Cs₂CO₃.

  • Control Water Content: While some water can be beneficial in Suzuki reactions, excess water can be a proton source. Using anhydrous solvents and reagents can be helpful, though a small amount of water is often necessary for base activity.

  • Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, which can slowly release the boronic acid into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]

Q3: My reaction mixture turns black almost immediately after adding the palladium catalyst. Is this normal?

A3: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst decomposition and is often associated with a failed reaction. This happens when the palladium(0) catalyst agglomerates and precipitates out of solution, rendering it inactive. Common causes include:

  • Oxygen Contamination: Inadequate degassing of your reaction mixture is a frequent culprit. Oxygen can oxidize the active Pd(0) catalyst.

  • High Temperatures: Excessive heat can lead to the thermal decomposition of the catalyst.

  • Incompatible Ligands: If the ligand is not effectively stabilizing the palladium center, precipitation can occur. For sterically hindered substrates like this compound, bulky ligands are crucial.

Part 2: Troubleshooting Guide: Diagnosing and Solving Catalyst Poisoning

This section provides a systematic approach to identifying and resolving issues in your reactions.

Problem 1: Low or No Conversion to the Desired Cross-Coupled Product

Logical Troubleshooting Workflow:

cluster_reagents Reagent-Related Issues cluster_conditions Condition-Related Issues cluster_catalyst Catalyst System Issues start Low/No Conversion check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions check_catalyst Assess Catalyst System start->check_catalyst boronic_acid This compound Quality - Check for boroxine formation - Test for protodeboronation aryl_halide Aryl Halide Purity - Free of coordinating impurities? base_solvent Base & Solvent Quality - Anhydrous? Degassed? degassing Inadequate Degassing? - Leads to catalyst oxidation temperature Incorrect Temperature? - Too low for activation, too high for stability base_choice Suboptimal Base? - Inefficient transmetalation vs. protodeboronation ligand Inappropriate Ligand? - Insufficient steric bulk for ortho-substituted substrate catalyst_source Pd Source Inactive? - Pd(II) not reducing to Pd(0) loading Incorrect Catalyst Loading? solution1 Use high-purity boronic acid or convert to a more stable derivative (e.g., pinacol ester). boronic_acid->solution1 Solution solution2 Purify aryl halide (e.g., recrystallization, chromatography). aryl_halide->solution2 Solution solution3 Use freshly distilled/dried solvents and thoroughly degas (e.g., freeze-pump-thaw). base_solvent->solution3 Solution degassing->solution3 Solution solution4 Screen a range of temperatures (e.g., 80-110 °C). temperature->solution4 Solution solution5 Screen different bases (e.g., K3PO4, Cs2CO3, K2CO3). base_choice->solution5 Solution solution6 Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). ligand->solution6 Solution solution7 Use a Pd(0) source directly (e.g., Pd2(dba)3) or a pre-catalyst. catalyst_source->solution7 Solution solution8 Optimize catalyst loading (typically 0.5-2 mol%). loading->solution8 Solution

Troubleshooting workflow for low or no conversion.

Detailed Solutions & Scientific Rationale:

Potential Cause Recommended Solution Scientific Explanation
Catalyst Inactivity due to Steric Hindrance Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[4][5]The ortho-isopropoxy group on the boronic acid creates significant steric hindrance around the reaction center. Bulky ligands promote the formation of a coordinatively unsaturated Pd(0) species, which is more reactive in the oxidative addition step. They also accelerate the final reductive elimination step to release the product and regenerate the catalyst.[4][5]
Protodeboronation of this compound Use a weaker, non-aqueous base like K₃PO₄ or CsF.[4] Consider converting the boronic acid to its pinacol ester derivative.Protodeboronation is often accelerated by strong bases and the presence of water.[1] Milder bases can still facilitate the necessary transmetalation without promoting excessive C-B bond cleavage. Pinacol esters are more stable and release the boronic acid slowly, keeping its concentration low and minimizing this side reaction.
Catalyst Oxidation Ensure thorough degassing of all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.The active form of the catalyst is Pd(0), which is highly susceptible to oxidation by atmospheric oxygen. Inadequate degassing will lead to the formation of inactive Pd(II) species and palladium black.
Impurity-Driven Poisoning Purify all reagents. This compound can be purified by recrystallization. Use high-purity, degassed solvents.Impurities with coordinating atoms (e.g., sulfur or nitrogen-containing compounds) can irreversibly bind to the palladium center, blocking active sites and poisoning the catalyst.
Problem 2: Significant Homocoupling of this compound

Logical Troubleshooting Workflow:

cluster_atmosphere Atmosphere cluster_catalyst Catalyst cluster_reagents Reagents start High Homocoupling check_atmosphere Check Reaction Atmosphere start->check_atmosphere check_catalyst Evaluate Catalyst System start->check_catalyst check_reagents Assess Reagents & Stoichiometry start->check_reagents oxygen Oxygen Contamination? pd_source Using Pd(II) Precatalyst? ligand_choice Inappropriate Ligand? stoichiometry Incorrect Stoichiometry? addition_rate Boronic Acid Addition? solution1 Thoroughly degas solvents and reaction mixture. oxygen->solution1 Solution solution2 Use a Pd(0) source directly (e.g., Pd2(dba)3) or a well-defined precatalyst. pd_source->solution2 Solution solution3 Employ bulky, electron-rich ligands to favor reductive elimination. ligand_choice->solution3 Solution solution4 Use a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents). stoichiometry->solution4 Solution solution5 Consider slow addition of the boronic acid. addition_rate->solution5 Solution

Troubleshooting workflow for minimizing homocoupling.

Detailed Solutions & Scientific Rationale:

Potential Cause Recommended Solution Scientific Explanation
Oxygen-Mediated Homocoupling Rigorously degas all solvents and the reaction setup. Use freeze-pump-thaw cycles for the best results.Oxygen can facilitate the oxidative homocoupling of boronic acids, a process that is also catalyzed by palladium.[2] Removing all traces of oxygen is critical.
Pd(II) Mediated Homocoupling Use a direct Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that rapidly generates the active Pd(0) species.If using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to Pd(0) can be slow or incomplete, and the remaining Pd(II) can promote homocoupling.
Slow Reductive Elimination Use bulky, electron-rich ligands (e.g., Buchwald-type ligands).[4]If the final reductive elimination step to form the cross-coupled product is slow, side reactions like homocoupling have more time to occur. Bulky ligands accelerate this final step.

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling with this compound

This protocol is designed to minimize common catalyst poisoning issues.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Use of Scavengers for Post-Reaction Palladium Removal

Even in a successful reaction, residual palladium can be a concern, especially in pharmaceutical applications. Metal scavengers can be used to remove these traces.

  • Reaction Completion: Once the reaction is complete, cool the mixture to room temperature.

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the crude reaction mixture. The amount will depend on the initial palladium loading and the scavenger's capacity.

  • Stirring: Stir the mixture at room temperature for 2-16 hours.

  • Filtration: Filter the mixture to remove the scavenger and the captured palladium.

  • Workup and Purification: Proceed with the standard aqueous workup and purification of the palladium-free organic solution.

References

  • Protodeboronation. In Wikipedia; 2023. Accessed January 9, 2026. [Link]

  • Bellina F, Carpita A, Rossi R. Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis. 2004;2004(15):2419-2440.
  • Billingsley KL, Anderson KW, Buchwald SL. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J Am Chem Soc. 2007;129(24):7740-7741.
  • Walker SD, Barder TE, Martinelli JR, Buchwald SL. A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angew Chem Int Ed Engl. 2004;43(14):1871-1876.
  • How can I solve my problem with Suzuki coupling? ResearchGate. Accessed January 9, 2026. [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. Accessed January 9, 2026. [Link]

  • Billingsley KL, Anderson KW, Buchwald SL. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. J Am Chem Soc. 2007;129(24):7740-7741.
  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 9, 2026. [Link]

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Improving the stability of 2-Isopropoxyphenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Stability and Ensuring Experimental Success

Welcome to the technical support center for 2-isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges associated with this versatile reagent. As Senior Application Scientists, we have compiled this resource to provide not only troubleshooting solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing inconsistent yields in my Suzuki-Miyaura coupling reactions using this compound. What could be the cause?

A1: Inconsistent yields are frequently linked to the degradation of the boronic acid before or during the reaction.[1] this compound, like many arylboronic acids, is susceptible to several degradation pathways, primarily protodeboronation and oxidation, which consume the active reagent and lead to variable outcomes.[2][3] The quality and storage of the boronic acid are critical; reagent that has degraded on the benchtop can lead to different effective concentrations in each experiment.[1]

Q2: What are the main degradation products I should be aware of when using this compound?

A2: The two primary degradation products are 2-isopropoxybenzene, resulting from protodeboronation (the replacement of the boronic acid group with a hydrogen atom), and 2-isopropoxyphenol, which is formed upon oxidation of the carbon-boron bond.[4][5][6] Additionally, like other boronic acids, it can undergo dehydration to form a cyclic trimer anhydride called a boroxine.[7][8][9] While boroxine formation is often reversible, it can affect the solubility and reactivity of the reagent.[7][10]

Q3: How should I properly store this compound and its solutions to minimize degradation?

A3: For solid this compound, it is best to store it in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1][11][12] This minimizes exposure to moisture and oxygen, which can promote degradation. For solutions, it is highly recommended to prepare them fresh before use. If storage is necessary, use an anhydrous, de-gassed solvent and store the solution under an inert atmosphere at a low temperature, protected from light.[12]

Q4: Can the pH of my reaction medium affect the stability of this compound?

A4: Absolutely. The pH of the solution is a critical factor influencing the rate of protodeboronation.[2][13] For many arylboronic acids, protodeboronation can be accelerated under both strongly acidic and strongly basic conditions.[14][15] The rate of protodeboronation is often slowest around pH 5 for some arylboronic acids.[14] It is crucial to consider the pH when setting up your reaction to minimize this side reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Explanation Recommended Solution
Degradation via Protodeboronation The C-B bond is cleaved by a proton source (like water), especially under non-optimal pH or in the presence of certain metals, replacing the boronic acid with a hydrogen. This is a common side reaction in Suzuki couplings.[3][16]1. pH Control: Maintain the reaction pH within the optimal range for your specific coupling, avoiding excessively acidic or basic conditions where protodeboronation is accelerated.[14] 2. Use of Stabilized Derivatives: Consider using a more stable derivative such as a boronate ester (e.g., pinacol ester) or an N-methyliminodiacetic acid (MIDA) boronate.[17][18] These can provide a slow release of the active boronic acid, keeping its concentration low and minimizing side reactions.[3][18]
Oxidative Degradation Exposure to atmospheric oxygen, sometimes accelerated by light or trace metal impurities, can oxidize the boronic acid to the corresponding phenol (2-isopropoxyphenol).[4][19][20]1. Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen. 2. Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
Boroxine Formation The boronic acid can reversibly dehydrate to form a cyclic trimer (boroxine).[7][8] While reversible, this can alter the reagent's properties and effective concentration.[10][21]1. Fresh Reagent: Use freshly opened or prepared this compound. 2. Hydrolysis of Boroxine: The presence of water in the Suzuki-Miyaura reaction mixture often helps to hydrolyze the boroxine back to the active boronic acid.[7]
Issue 2: Appearance of Major Side Products in Reaction Mixture
Potential Cause Explanation Recommended Solution
Homocoupling of Boronic Acid Under certain catalytic conditions, the boronic acid can couple with itself to form a biaryl species.1. Optimize Reaction Conditions: Adjust the catalyst, ligand, base, and solvent to favor the cross-coupling reaction over homocoupling. 2. Slow-Release Strategy: Employing a stabilized boronate like a MIDA boronate can suppress homocoupling by maintaining a low concentration of the free boronic acid.[1]
Protodeboronation Product Detected The arene (2-isopropoxybenzene) is observed as a significant byproduct.1. Minimize Water Content: While some water is often necessary for Suzuki couplings, excessive amounts can promote protodeboronation. Use anhydrous solvents where appropriate for other applications. 2. Screen Bases: The choice of base can significantly impact the rate of protodeboronation. Consider screening different inorganic or organic bases.

Visualizing Degradation and Stabilization Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the key pathways.

DegradationPathways BA This compound Protodeboronation Protodeboronation (+H₂O) BA->Protodeboronation Oxidation Oxidation ([O]) BA->Oxidation Dehydration Dehydration (reversible) BA->Dehydration Arene 2-Isopropoxybenzene Protodeboronation->Arene Phenol 2-Isopropoxyphenol Oxidation->Phenol Boroxine Boroxine (Trimer) Dehydration->Boroxine

Caption: Major degradation pathways of this compound.

StabilizationStrategies BA This compound Protection Protection/Derivatization BA->Protection Pinacol Pinacol Ester Protection->Pinacol MIDA MIDA Boronate Protection->MIDA DABO DABO Boronate Protection->DABO

Caption: Common strategies to stabilize boronic acids.

Experimental Protocols

For enhanced stability, especially in reactions sensitive to boronic acid degradation, converting this compound to a more stable derivative is a robust strategy.

Protocol 1: Preparation of 2-Isopropoxyphenyl Pinacol Boronate

This protocol provides a general method for converting the boronic acid to its more stable pinacol ester, which is often more resistant to protodeboronation and oxidation.

Materials:

  • This compound

  • Pinacol

  • Anhydrous toluene or other suitable aprotic solvent

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent) and pinacol (1.1 equivalents).

  • Add a sufficient volume of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, typically 2-4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly or purified by column chromatography or recrystallization.

Protocol 2: Formation of a Diethanolamine (DABO) Boronate Complex

Diethanolamine complexes of boronic acids are typically air- and water-stable crystalline solids that can be easily isolated and stored.[22][23]

Materials:

  • This compound

  • Diethanolamine (DEA)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a flask at room temperature.

  • Add diethanolamine (1 equivalent) to the solution while stirring.

  • A precipitate of the diethanolamine complex (DABO boronate) will typically form.

  • Stir the mixture for a short period (e.g., 30 minutes) to ensure complete formation of the complex.

  • Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • This stable DABO boronate can be used directly in Suzuki-Miyaura coupling reactions, often in the presence of a protic co-solvent to facilitate the release of the boronic acid in situ.[22]

References

  • MDPI. (n.d.). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Retrieved from [Link]

  • SYNLETT. (n.d.). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Retrieved from [Link]

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2024). Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Retrieved from [Link]

  • PubMed. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Semantic Scholar. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Retrieved from [Link]

  • HZPT. (2024). what is used to protect the boronic acid enabling iterative suzuki-miyaura coupling? Retrieved from [Link]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • ACS Publications. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Retrieved from [Link]

  • PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Retrieved from [Link]

  • Semantic Scholar. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • LOCKSS. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Retrieved from [Link]

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]

  • CORE. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Safety Storage Systems. (n.d.). Safe Working Practices: Storing Acids. Retrieved from [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Corrosive Storage Guidelines. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Removing Boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the removal of residual boronic acids and their derivatives from reaction mixtures. Given that arylboronic acids are now considered potential genotoxic impurities (PGIs), their effective removal is critical for the synthesis of active pharmaceutical ingredients (APIs) and other high-purity materials.[1] This resource provides in-depth, field-proven solutions in a direct question-and-answer format to streamline your purification workflows.

Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing boronic acid impurities post-reaction?

The choice of purification method is highly dependent on the physicochemical properties of your desired compound, the nature of the boronic acid impurity, and the scale of your reaction. The most common and effective techniques include:

  • Liquid-Liquid Extraction (Acid-Base Wash): This is often the first method to try. It leverages the weakly acidic nature of boronic acids to separate them from neutral or basic organic products.[2][3]

  • Scavenger Resins (Solid-Phase Extraction): Utilizes solid-supported functional groups that selectively bind to boronic acids, allowing for their removal by simple filtration.[2][4][5]

  • Chromatography: A versatile technique, though it can be challenging. Methods include normal-phase (silica gel, alumina) and reverse-phase HPLC.[2][6][7]

  • Recrystallization: An excellent choice for crystalline solid products, provided there is a significant solubility difference between the product and the impurity in a given solvent system.[1][2][8]

  • Derivatization: Involves converting the boronic acid into a derivative (e.g., a diethanolamine adduct) that has different physical properties, making it easier to separate by precipitation or extraction.[2][8][9]

  • Azeotropic Distillation: Co-evaporation with methanol can remove boric acid and some boronic acids by forming volatile trimethyl borate.[7][10][11]

Q2: Why is a basic aqueous wash effective for removing boronic acids?

This technique exploits the Lewis acidity of the boron atom. Boronic acids are weakly acidic, with pKa values typically in the range of 8-10.[12] When a solution containing a boronic acid impurity is washed with an aqueous base (e.g., 1 M NaOH, K₂CO₃), the boronic acid is deprotonated to form a highly polar, water-soluble boronate salt.[2][13] This salt preferentially partitions into the aqueous phase, while a less polar, non-acidic desired product remains in the organic layer, allowing for effective separation.[3][11]

Q3: How do scavenger resins work to capture boronic acids?

Scavenger resins are a powerful tool for "catch-and-release" purification. They consist of an inert solid support (like polystyrene or silica) functionalized with chemical groups that have a high affinity for boronic acids.[4] For boronic acids, the most effective functional groups are those containing 1,2-diol or 1,3-diol moieties, such as diethanolamine (DEAM) or glycopropyl groups.[1][14][15][16]

The mechanism involves the formation of a reversible, five- or six-membered cyclic boronate ester between the boronic acid and the diol on the resin.[17] This covalent interaction is strong enough to sequester the boronic acid from the solution. The crude reaction mixture is passed through a cartridge packed with the resin (or stirred with the resin in a batch process), the boronic acid is "scavenged," and the purified product is collected after filtration.[2]

Troubleshooting Purification Challenges
Issue 1: My boronic acid impurity streaks badly or remains on the baseline during silica gel chromatography.

This is a very common issue. The empty p-orbital of the boron atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[7][10] This leads to poor peak shape (tailing) or irreversible adsorption.

Solutions:

  • Switch to a Different Stationary Phase: Neutral alumina is often a better choice as it lacks the strong acidity of silica gel, leading to cleaner separation for boronic acids and their esters.[2][6]

  • Modify the Silica Gel: For pinacol boronic esters, pre-treating the silica gel with boric acid can significantly improve chromatographic performance. This works by saturating the active sites on the silica that would otherwise bind to your compound, allowing for much sharper elution.[7][18]

  • Adjust the Mobile Phase: For highly polar boronic acids, standard eluents like hexane/ethyl acetate may not be effective. Switching to a more polar solvent system, such as dichloromethane/methanol, can often provide the necessary eluting power.[11]

  • Consider Reverse-Phase Chromatography: If your compound is stable in aqueous mobile phases, reverse-phase HPLC (C18) can be an option. Method development is often required, and adjusting the pH of the mobile phase can dramatically alter the retention and selectivity.[9][12]

Issue 2: My desired product is also acidic, so a basic wash is not selective.

When both your product and the boronic acid impurity have acidic protons, a simple basic wash will extract both into the aqueous layer.

Solutions:

  • Use a Scavenger Resin: This is the ideal solution. Scavenger resins based on diol interactions are highly selective for the boronic acid functional group and will not bind to other acidic groups like carboxylic acids or phenols.[5][15]

  • Controlled pH Extraction: If there is a sufficient difference in pKa between your product and the boronic acid, a carefully controlled extraction with a weaker base or a buffered aqueous solution may provide some selectivity. This requires careful optimization.

  • Derivatization: Convert the boronic acid into a neutral, easily separable derivative. For example, reaction with diethanolamine can form a crystalline adduct that often precipitates from nonpolar solvents and can be removed by filtration.[8][9]

Issue 3: My product is a non-crystalline oil, so recrystallization is impossible.

Purifying non-crystalline materials requires methods that do not rely on lattice formation.

Solutions:

  • Column Chromatography: This is the go-to method for purifying oils. Refer to the solutions in Issue 1 if you encounter problems with the separation.[2]

  • Scavenger Resins: This technique is independent of the physical state of your product. Simply dissolving the crude oil in a suitable solvent and treating it with the appropriate scavenger resin provides an efficient, non-chromatographic purification route.[2]

Workflow & Method Selection

Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree provides a logical workflow for selecting an appropriate method.

G start Start: Crude Reaction Mixture product_state Is the desired product a solid? start->product_state scale What is the reaction scale? product_state->scale No (Oil/Amorphous) recrystallize Attempt Recrystallization product_state->recrystallize Yes acidic_product Is the product also acidic? scavenger Use Scavenger Resin (e.g., DEAM, Diol) acidic_product->scavenger Yes extraction Basic Liquid-Liquid Extraction (e.g., 1M NaOH) acidic_product->extraction No chromatography Column Chromatography (Alumina or modified Silica) scale->chromatography Small (<10g) scale->extraction Large (>10g) recrystallize->acidic_product Fails or Impurity Co-crystallizes chromatography->acidic_product Purification Complete derivatize Derivatization/ Precipitation scavenger->derivatize Fails or is not efficient extraction->acidic_product Workup Complete

Caption: Decision tree for selecting a boronic acid purification method.

Comparison of Common Purification Methods
MethodPrincipleAdvantagesDisadvantagesBest For
Basic L-L Extraction Acid-base chemistry; forms a water-soluble boronate salt.[2][3]Fast, inexpensive, highly scalable, simple equipment.Not selective if the desired product is also acidic; can form emulsions.Large-scale purification of neutral or basic compounds.
Scavenger Resins Covalent complexation between boronic acid and resin-bound diols.[4][17]Highly selective, high product recovery, simple filtration workup, applicable to oils and solids.Resins can be expensive, may require optimization of solvent and equivalents.Purifying acidic products; removing trace-level impurities to meet PGI limits.
Chromatography Differential partitioning between a stationary and mobile phase.[6]Highly versatile, can separate complex mixtures, applicable to oils and solids.Can be slow, solvent-intensive, and difficult to scale; boronic acids often show poor behavior on silica.[7][10]Small-scale purification, complex mixtures, and when other methods fail.
Recrystallization Differential solubility of product and impurity in a solvent.[2][19]Can yield very high purity material, scalable, cost-effective.Only applicable to crystalline solids; requires screening for a suitable solvent system; can have yield losses.[9]Large-scale purification of solid, crystalline products.
Step-by-Step Protocols
Protocol 1: Standard Basic Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1-2 M aqueous solution of a base (e.g., NaOH, K₂CO₃).

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. The boronate salt impurity will be in the upper aqueous layer (if using a less dense solvent like EtOAc) or the lower aqueous layer (if using a denser solvent like DCM).

  • Isolation: Drain the aqueous layer. Wash the remaining organic layer with brine (saturated aq. NaCl) to remove residual water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification via Scavenger Resin (Batch Mode)
  • Resin Selection: Choose a suitable boronic acid scavenger resin (e.g., SiliaBond DEAM or a diol-functionalized resin).

  • Dissolution: Dissolve the crude product in a compatible organic solvent in which the product is soluble but that does not react with the resin (e.g., THF, DCM, Acetonitrile).

  • Scavenging: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the boronic acid impurity). Stir the resulting slurry at room temperature for 1-4 hours. Monitor the removal of the impurity by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin. A simple Büchner funnel or a fritted syringe can be used.

  • Recovery: Wash the filtered resin with a small amount of fresh solvent to ensure complete recovery of the product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

References
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.[Link]

  • Amerigo Scientific. Scavenger Resins.[Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help![Link]

  • Supra Sciences. Solid-Supported Scavengers.[Link]

  • Google Patents. (1974). Method of removing boric acid and boric acid salts from aqueous magnesium chloride solutions.
  • ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]

  • Google Patents. (2005).
  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids.[Link]

  • Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications.[Link]

  • YouTube. (2015). How to Purify Boric Acid (by Recrystallization).[Link]

  • Reddit. (2025). Purification from boron residue.[Link]

  • ACS Publications. (2019). Efficient Removal of Fluoride by Complexation Extraction: Mechanism and Thermodynamics.[Link]

  • MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods.[Link]

  • Oxford Academic. (2016). Facile Chromatographic Method for Purification of Pinacol Boronic Esters.[Link]

  • ResearchGate. (2025). Impurity Control in Boric Acid Leaching: A Review of Challenges and Strategies.[Link]

  • LCGC International. Advanced Topics in Solid-Phase Extraction: Chemistries.[Link]

  • J-Stage. (2002). Studies on the Complexation of Boric Acid with Polyhydroxyl Compounds.[Link]

  • ResearchGate. (2023). Effects of brine pH (a) and EHD (b) on the extraction of boron by...[Link]

  • MDPI. (2021). Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review.[Link]

  • Reddit. (2017). Purification of boronic acids?[Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.[Link]

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Technical Support Center: Recrystallization of 2-Isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important synthetic building block. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high purity of your target compound.

Introduction: The Nuances of Purifying Arylboronic Acids

This compound, like many of its arylboronic acid counterparts, is a cornerstone in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, its purification is not always straightforward. The presence of the boronic acid moiety introduces specific challenges, including the propensity to form cyclic anhydrides (boroxines) and susceptibility to protodeboronation. Recrystallization, a powerful and scalable purification technique, is often the method of choice to obtain high-purity material, avoiding the potential for degradation on silica gel chromatography.[1][2] This guide will walk you through the intricacies of developing a robust recrystallization protocol and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization preferred over column chromatography for purifying this compound?

A1: While column chromatography is a versatile purification technique, arylboronic acids can exhibit problematic behavior on silica gel. They are known to streak, leading to poor separation, and can sometimes degrade on the acidic silica surface.[2] Recrystallization, when an appropriate solvent system is identified, can be a more efficient, scalable, and cost-effective method for achieving high purity, particularly for removing minor impurities and the corresponding boroxine.

Q2: What is a boroxine, and how does it affect the purification of this compound?

A2: A boroxine is a six-membered ring formed from the dehydration of three boronic acid molecules.[3] Commercial boronic acids often exist as a mixture of the free acid and the boroxine anhydride. During recrystallization, the presence of water in the solvent system can help to hydrolyze the boroxine back to the desired boronic acid, which can then be crystallized in its pure form.

Q3: What are the most common impurities I should expect in my crude this compound?

A3: Besides the aforementioned boroxine, common impurities can include starting materials from the synthesis, byproducts from side reactions, and products of protodeboronation (where the boronic acid group is replaced by a hydrogen atom). The nature of the impurities will largely depend on the synthetic route used to prepare the boronic acid.

Q4: Can I use a single solvent for the recrystallization?

A4: Yes, if you can find a solvent that dissolves the this compound well at elevated temperatures but poorly at room temperature or below, a single-solvent recrystallization is ideal. However, for many compounds, a mixed-solvent system provides greater control over the crystallization process.[1][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Problem Probable Cause(s) Solution(s)
The compound "oils out" instead of forming crystals. The compound is coming out of solution above its melting point. This can be due to a supersaturated solution or the presence of impurities that depress the melting point.[5]- Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot mixture to decrease the saturation. - Ensure a slow cooling rate. Rapid cooling can promote oiling out.[5] - Try a different solvent system with a lower boiling point.
No crystals form upon cooling. - Too much solvent was used, and the solution is not saturated. - The cooling process is too slow, and the solution is supersaturated.- Boil off some of the solvent to concentrate the solution and allow it to cool again.[5] - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound.
Low recovery of the purified product. - Too much solvent was used, leading to significant loss of the compound in the mother liquor.[5] - The compound has appreciable solubility in the cold solvent. - Premature crystallization occurred during a hot filtration step.- Use the minimum amount of hot solvent necessary to fully dissolve the crude material. - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - When washing the collected crystals, use a minimal amount of ice-cold solvent. - If performing a hot filtration, pre-heat the funnel and filter paper to prevent crystallization in the funnel.[4]
The purified product is still impure. - The cooling process was too rapid, trapping impurities within the crystal lattice.[5] - The chosen solvent system is not effective at separating the specific impurities present.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider a second recrystallization. - Experiment with different solvent systems. A good starting point for arylboronic acids is a mixture of a polar solvent (like ethyl acetate or acetone) and a nonpolar solvent (like hexanes or heptane).[6]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent ratios and volumes may need to be adjusted based on the purity of your starting material.

Materials:
  • Crude this compound

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Step-by-Step Methodology:
  • Solvent Selection and Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethyl acetate (a "good" solvent) to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add ethyl acetate portion-wise until the solid is fully dissolved at a near-boiling temperature. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[5]

  • Inducing Crystallization with an Anti-Solvent:

    • Once the solid is completely dissolved, slowly add hexanes (an "anti-solvent" or "bad" solvent) dropwise to the hot solution while stirring.

    • Continue adding hexanes until you observe the first sign of persistent cloudiness (turbidity). This indicates that the solution is saturated.[4]

    • If too much hexanes is added and the solution becomes excessively cloudy, add a small amount of hot ethyl acetate until the solution becomes clear again.

  • Cooling and Crystal Formation:

    • Remove the flask from the hot plate and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling phase to allow for the formation of well-defined crystals.[5]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities. It is important to use a minimal amount of cold solvent for washing to avoid dissolving the product.

    • Continue to pull a vacuum on the crystals for several minutes to partially dry them.

  • Drying:

    • Transfer the purified crystals to a watch glass or a pre-weighed vial and allow them to air-dry completely. For faster drying, a vacuum oven at a low temperature can be used.

Diagram of the Recrystallization Workflow

Recrystallization_Workflow A Crude this compound B Dissolve in minimum hot Ethyl Acetate A->B 'Good' Solvent C Add Hexanes dropwise until cloudy B->C 'Bad' Solvent D Slowly cool to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with ice-cold Hexanes F->G H Dry the crystals G->H I Pure this compound H->I

Caption: A flowchart illustrating the key steps in the recrystallization of this compound using a mixed solvent system.

Purity Assessment

After recrystallization, it is essential to assess the purity of the this compound. The following techniques are recommended:

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can be used to check for the presence of organic impurities.

    • ¹¹B NMR is particularly useful for determining the ratio of the boronic acid to its boroxine anhydride.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity and detect trace impurities.

This technical support guide provides a comprehensive overview of the recrystallization of this compound. By understanding the underlying principles and potential pitfalls, researchers can develop a robust and efficient purification strategy, leading to high-quality material for their synthetic endeavors.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion forum]. Available at: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Available at: [Link]

  • Leszczyński, P., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [PDF] Available at: [Link]

  • recrystallization-2.doc.pdf. (n.d.). Available at: [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Video]. YouTube. Available at: [Link]

  • Reddit. (2024). Recrystallization Issues. [Online discussion forum]. r/Chempros. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Available at: [Link]

  • Reddit. (2017). Purification of boronic acids?. [Online discussion forum]. r/chemistry. Available at: [Link]

  • ResearchGate. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Available at: [Link]

  • Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Available at: [Link]

  • CrystEngComm. (n.d.). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Polymorphic outcome of crystallization from pure solvents. Available at: [Link]

  • TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). [Video]. YouTube. Available at: [Link]

  • Web of Journals. (n.d.). METHODS OF PURIFYING EXTRACTION PHOSPHORIC ACID. Available at: [Link]

Sources

Technical Support Center: Column Chromatography of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography of boronic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these versatile compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to overcome common challenges in your daily work.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

The purification of boronic acids and their esters by column chromatography can be challenging due to their unique chemical properties.[1] This section addresses the most frequently encountered issues, providing both diagnostic insights and actionable solutions.

Issue 1: Poor Separation or Tailing/Streaking on Silica Gel

Root Cause Analysis:

Free boronic acids possess a Lewis acidic boron center and acidic protons on the hydroxyl groups. These features lead to strong, often irreversible, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This results in significant tailing, poor resolution, and in some cases, complete retention of the compound on the column.[1][2] Boronate esters, while generally more stable, can also be susceptible to hydrolysis on the acidic silica surface, reverting to the problematic free boronic acid.[2]

Strategic Solutions:

  • Stationary Phase Modification:

    • Boric Acid Impregnation: Pre-treating the silica gel with a boric acid solution can effectively mask the highly interactive silanol groups, reducing over-adsorption and improving the chromatography of pinacol boronic esters.[3][4]

    • Base Deactivation: For basic boronic acid derivatives, neutralizing the silica gel with a non-nucleophilic base like triethylamine (typically 0.1-1% in the eluent) can prevent strong ionic interactions and improve elution profiles.[5]

  • Protecting Group Strategy:

    • The most robust solution is often to work with a protected form of the boronic acid.[6] Converting the boronic acid to a more stable boronate ester significantly reduces its polarity and Lewis acidity, making it more amenable to silica gel chromatography.[7][8]

    • Pinacol Esters: These are the most common protecting groups and are generally stable enough for quick column purification.[6]

    • MIDA Esters (N-methyliminodiacetic acid): MIDA boronates exhibit exceptional stability to chromatography, making them an excellent choice for complex purifications.[9]

    • ArB(Epin) Esters (1,1,2,2-tetraethylethylene glycol esters): Recent studies have shown these derivatives to be highly stable on silica gel, allowing for excellent purification and high yields in subsequent reactions.[2][7]

  • Alternative Stationary Phases:

    • Neutral Alumina: For moderately polar compounds, neutral alumina can be a viable alternative to silica gel, as it lacks the strong acidity of silica.[5][10]

    • Reversed-Phase (C18): For polar boronic acids, reversed-phase chromatography is often a better choice. However, some boronic acids may still exhibit poor retention. In such cases, careful selection of mobile phase pH and modifiers is crucial.[1]

Issue 2: Low Recovery or On-Column Decomposition

Root Cause Analysis:

The carbon-boron bond can be labile under certain conditions. The acidic environment of a silica gel column can promote protodeboronation, especially in electron-rich or sterically hindered aryl boronic acids.[6] Furthermore, some boronic acid derivatives are sensitive to oxidation.[9]

Strategic Solutions:

  • Esterification: As mentioned, converting to a stable boronate ester is the primary strategy to prevent decomposition.[2][7][8] Sterically hindered esters, like pinacolates, provide greater stability.[6]

  • Rapid Chromatography: If using silica gel is unavoidable for a sensitive compound, minimizing the residence time on the column is critical.

    • Use flash chromatography with higher flow rates.

    • Avoid leaving the compound on the column for extended periods.

  • Solvent System Optimization:

    • Avoid highly protic or acidic mobile phases if protodeboronation is a concern.

    • For sensitive compounds, consider using deoxygenated solvents to minimize on-column oxidation.[9]

Issue 3: Difficulty Separating Boronic Acid from Boroxine

Root Cause Analysis:

Boronic acids have a propensity to undergo spontaneous dehydration to form cyclic trimers known as boroxines.[2] This creates an equilibrium mixture in solution, which can be difficult to separate chromatographically as they may interconvert on the column.

Strategic Solutions:

  • Conversion to an Ester: This is the most effective method. By reacting the boronic acid with a diol (e.g., pinacol), the equilibrium is shifted entirely to the stable ester, eliminating the presence of boroxine.[6]

  • Azeotropic Removal of Water: Before chromatography, dissolving the crude product in a solvent like toluene and removing the solvent under reduced pressure can help shift the equilibrium away from the boroxine by removing water.

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues in boronic acid chromatography.

TroubleshootingWorkflow cluster_options Alternative Strategies start Start: Crude Boronic Acid Derivative problem Problem Identified: Poor Separation / Tailing? start->problem low_recovery Low Recovery / Decomposition? problem->low_recovery protect Strategy: Convert to Stable Ester (Pinacol, MIDA, Epin) problem->protect Yes modify_silica Strategy: Modify Silica Gel (Boric Acid or Base) problem->modify_silica Yes, Ester Not an Option alt_phase Strategy: Use Alternative Phase (Alumina, C18) problem->alt_phase Yes, Ester Not an Option low_recovery->protect Yes rapid_chrom Strategy: Use Rapid Chromatography low_recovery->rapid_chrom No, Ester Unstable end_success Successful Purification protect->end_success modify_silica->end_success end_fail Re-evaluate Strategy modify_silica->end_fail alt_phase->end_success alt_phase->end_fail

Caption: A decision tree for troubleshooting boronic acid chromatography.

II. Frequently Asked Questions (FAQs)

Q1: Should I use silica gel or alumina for my boronic acid purification?

A1: The choice depends on the properties of your specific compound.

  • Silica Gel: It is the default for many organic compounds. However, for free boronic acids, it is often problematic due to its acidity.[1] It is best used for non-polar, stable boronate esters (e.g., pinacol or MIDA esters).[2][9] If you must use silica for a more sensitive ester, consider neutralizing it with a base or pre-treating it with boric acid.[3][4][5]

  • Neutral Alumina: This is a good alternative for compounds that are sensitive to the acidic nature of silica. It is particularly useful for the separation of aldehydes, ketones, and esters.[5][10]

Q2: My boronic acid derivative is not UV active. How can I monitor the column fractions?

A2: This is a common challenge. Here are two effective methods:

  • TLC Staining: Ceric Ammonium Molybdate (CAM) or potassium permanganate stains can be used to visualize boronic acids and their esters on a TLC plate. Boron-containing compounds often appear as blue spots with CAM stain.[11]

  • Post-Column Derivatization (for HPLC): For HPLC applications, a post-column reaction with a reagent like Alizarin can produce a fluorescent complex with boronic acids, allowing for selective detection.[12]

Q3: Can I use protic solvents like methanol in my mobile phase?

A3: It is generally advisable to be cautious with protic solvents, especially for boronate esters. Methanol can facilitate the hydrolysis of the ester back to the free boronic acid on the column, leading to the issues described above.[5] If a polar solvent is required, acetone is often a better choice for mildly polar boronic acids when using silica gel.[5] For reversed-phase chromatography, methanol or acetonitrile in water is standard, but the stability of the specific boronate ester under these conditions should be evaluated first.

Q4: What is boronate affinity chromatography and when should I use it?

A4: Boronate affinity chromatography is a specialized technique that exploits the reversible covalent interaction between boronic acids and molecules containing cis-1,2- or 1,3-diols.[13]

  • Mechanism: A boronic acid ligand is immobilized on a solid support. At a basic pH (typically >8), the boronic acid is in a tetrahedral boronate form that can bind to cis-diols.[14][15] The bound diol-containing molecule can then be released by lowering the pH to acidic conditions, which reverses the binding.[13]

  • Application: This technique is not typically used for the purification of small molecule boronic acid derivatives themselves. Instead, it is a powerful tool for the selective capture and purification of biomolecules that contain cis-diol moieties, such as glycoproteins, RNA, and carbohydrates.[13][16][17]

III. Key Experimental Protocols

Protocol 1: General Purification of a Pinacol Boronate Ester via Flash Chromatography

This protocol assumes the conversion of the crude boronic acid to its pinacol ester has already been performed.

  • TLC Analysis:

    • Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point for many aryl boronate esters is a mixture of ethyl acetate and hexanes.

    • Aim for an Rf value of 0.2-0.3 for the desired compound.

    • Visualize the spot using UV light and/or a CAM stain.

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material (see table below).

    • Dry-pack the column with silica gel.

    • Settle the silica gel by tapping the column gently.

  • Sample Loading:

    • Dissolve the crude pinacol boronate ester in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove residual solvent.

Data Presentation: Silica Gel Loading Capacity for Flash Chromatography
Column Diameter (mm)Sample Loading (g)
100.04 - 0.4
200.1 - 1.0
300.4 - 4.0
401.0 - 10.0
502.5 - 25.0

This table provides general guidelines. Optimal loading depends on the difficulty of the separation.

Protocol 2: Preparation of Boric Acid-Treated Silica Gel

This method is adapted from the work of Isobe et al. and is effective for improving the purification of pinacol boronic esters.[3][4]

  • Prepare Boric Acid Solution: Create a saturated solution of boric acid in a polar solvent like acetone or methanol.

  • Slurry Preparation:

    • In a flask, add the required amount of silica gel for your column.

    • Add the saturated boric acid solution to the silica gel to form a slurry.

  • Solvent Removal:

    • Remove the solvent from the slurry using a rotary evaporator until a free-flowing powder is obtained.

  • Drying:

    • Dry the boric acid-treated silica gel in an oven at a moderate temperature (e.g., 60-80 °C) for several hours to remove any remaining solvent.

  • Column Packing:

    • The treated silica gel can now be used to pack the chromatography column as described in Protocol 1.

Visualizing the Boronate-Diol Interaction

The following diagram illustrates the pH-dependent interaction central to boronate affinity chromatography.

Caption: pH-dependent equilibrium of boronic acid binding to a cis-diol.

IV. References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]

  • Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24, 3510-3514. [Link]

  • Liu, X., & Guan, Q. (2015). Boronate Affinity Chromatography. Encyclopedia of Analytical Chemistry. [Link]

  • Soundararajan, S., Badawi, M., Kohlrust, C. M., & Hageman, J. H. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2016). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 45(8), 914-916. [Link]

  • Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • Jain, S., & Kumar, A. (2012). Boronate affinity chromatography of cells and biomacromolecules using cryogel matrices. Journal of Chromatography A, 1270, 152-159. [Link]

  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2016). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • Liu, X. C., & Scouten, W. H. (2000). Boronate Affinity Chromatography. Springer Protocols. [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. NIH Public Access. [Link]

  • Chemistry Stack Exchange. (2015). Challenging purification of organoboronic acids. [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Reddit. (2017). Purification of boronic acids?[Link]

  • ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle. [Link]

  • Demetriou, A., & Pashalidis, I. (2014). Competitive adsorption of boric acid and chromate onto alumina in aqueous solutions. Water Science and Technology, 69(2), 378-384. [Link]

  • TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. [Link]

  • Reddit. (2023). HELP: Purifying boronic acids sucks. [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Link]

  • Li, Y., & Liu, Z. (2006). Boronic Acids as Ligands for Affinity Chromatography. ResearchGate. [Link]

  • ResearchGate. (2024). How to purify boronate esters?[Link]

  • Liu, X. C., & Scouten, W. H. (1994). Boronate Affinity Chromatography. Methods in Molecular Biology. [Link]

  • ResearchGate. (2022). Is neutral alumina is applicable for all type of boronic acid or boronic ester in column chromatography?[Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Liu, X., & Anslyn, E. V. (2013). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 46(12), 2879-2889. [Link]

  • Wang, W., Li, Y., & Zhang, Y. (2023). Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification. Molecules, 28(24), 8049. [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Banner, W., Koch, M., Capin, D., Hopf, S., Chang, C. -Y., & Tong, T. (1986). Experimental chelation therapy in chromium, lead, and boron intoxication with N-acetylcysteine and other compounds. Toxicology and Applied Pharmacology, 83(1), 142-147. [Link]

Sources

Managing homocoupling in Suzuki reactions with 2-Isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Introduction for the Researcher

Welcome to the technical support guide for managing a persistent and often frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of your boronic acid. This guide focuses specifically on challenges encountered with 2-isopropoxyphenylboronic acid, a substrate whose steric bulk and electron-donating nature can predispose reactions to this unwanted pathway. As scientists and developers, we understand that yield, purity, and reproducibility are paramount. Wasted starting material and complex purifications due to the formation of symmetrical biaryl impurities (in this case, 2,2'-diisopropoxybiphenyl) are significant hurdles.

This document moves beyond a simple list of procedures. It is designed to provide you with the mechanistic rationale behind the troubleshooting steps, empowering you to make informed decisions in your own experimental design. We will explore the delicate balance of the catalytic cycle and dissect the factors that can tip it in favor of the undesired homocoupling pathway.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding homocoupling.

Q1: I see a significant amount of a non-polar byproduct in my crude NMR/LC-MS that corresponds to the dimer of my boronic acid. What is happening?

A: You are observing boronic acid homocoupling, a common side reaction in Suzuki couplings where two molecules of the boronic acid react to form a symmetrical biaryl.[1] This process competes directly with your desired cross-coupling reaction, consuming your starting material and palladium catalyst, thereby reducing the yield of your target molecule and complicating its purification.

Q2: What are the primary causes of homocoupling with this compound?

A: There are two principal culprits for homocoupling:

  • Presence of Oxygen: Molecular oxygen in your reaction vessel can oxidize the active Pd(0) catalyst to a Pd(II) species.[2][3] This Pd(II) can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[1][4] This is often the most significant and overlooked cause.

  • Use of Pd(II) Precatalysts: When you use a Pd(II) salt like Palladium(II) Acetate (Pd(OAc)₂) or PdCl₂, it must first be reduced in situ to the catalytically active Pd(0).[5] Before this reduction is complete, the Pd(II) species present at the start of the reaction can directly catalyze the homocoupling of the boronic acid.[1]

Q3: My boronic acid has a bulky 2-isopropoxy group. Does this make homocoupling more likely?

A: Yes, it can indirectly contribute. The steric hindrance from the ortho-isopropoxy group can slow down key steps in the desired catalytic cycle, such as transmetalation or reductive elimination.[6] If the desired cross-coupling is kinetically slow, the competing homocoupling side reaction has a greater opportunity to occur. Furthermore, the electron-donating nature of the isopropoxy group makes the aryl ring electron-rich, which can slow the rate-determining oxidative addition step with electron-rich aryl halides.[7]

Q4: What is the quickest change I can make to my protocol to reduce homocoupling?

A: The most impactful first step is to ensure your reaction is rigorously deoxygenated. Homocoupling is strongly promoted by oxygen.[2] Before adding your catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Nitrogen or Argon) for an extended period or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire reaction.[1][4]

Part 2: In-Depth Troubleshooting Guide

Understanding the Battlefield: The Catalytic Cycle vs. Homocoupling

To effectively troubleshoot, one must first understand the underlying mechanisms. The desired Suzuki reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[6][8] Homocoupling arises from pathways that disrupt or compete with this cycle.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Catalytic Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition (Ar¹-X) pdii_source Pd(II) Source (from O₂ or Precatalyst) pd0->pdii_source O₂ Oxidation pdiib Ar¹-Pd(II)L₂-O-B(OH)R² pdiia->pdiib Ligand Exchange (Base, R²B(OH)₂) pdiic Ar¹-Pd(II)L₂-R² pdiib->pdiic Transmetalation pdiic->pd0 product Ar¹-R² (Product) pdiic->product Reductive Elimination pdiih R²-Pd(II)L₂-X pdii_source->pdiih Transmetalation (R²B(OH)₂) pdiih2 R²-Pd(II)L₂-R² pdiih->pdiih2 2nd Transmetalation (R²B(OH)₂) homo_product R²-R² (Homocoupling) pdiih2->homo_product Reductive Elimination homo_product->pd0 Generates Pd(0)

Caption: Competing pathways: The desired Suzuki cycle versus the Pd(II)-mediated homocoupling side reaction.

Strategy 1: Control the Reaction Atmosphere

As established, oxygen is the primary enemy. Simply running the reaction under a balloon of nitrogen is often insufficient.

Issue: Residual oxygen in the solvent and headspace is oxidizing your Pd(0) catalyst. Solution: Implement a rigorous degassing protocol.

Protocol 1: Rigorous Degassing via Inert Gas Sparging

  • Combine your aryl halide, base, and solvent in the reaction flask.

  • Insert a long needle connected to a nitrogen or argon line, ensuring the tip is submerged below the liquid surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solution vigorously for 20-30 minutes. This actively displaces dissolved oxygen.

  • After sparging, remove the needles and add the boronic acid and solid palladium catalyst/ligand under a positive flow of inert gas.

  • Maintain a positive inert gas pressure (e.g., via a balloon or manifold) for the duration of the reaction.

Self-Validation: A properly deoxygenated reaction mixture should minimize homocoupling to <5% in many standard systems. If homocoupling persists, other factors are at play.

Strategy 2: Optimize the Palladium Catalyst and Ligand

Your choice of catalyst and ligand directly influences the kinetics of the desired reaction versus the side reaction.

Issue: Using a Pd(II) precatalyst provides an initial pool of Pd(II) that promotes homocoupling. Solution: Use a Pd(0) source or an advanced precatalyst designed for rapid Pd(0) generation.

Issue: The default ligand (e.g., PPh₃) is not promoting the desired reductive elimination fast enough, especially with the sterically demanding 2-isopropoxyphenyl group. Solution: Switch to a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand. These ligands accelerate the desired oxidative addition and reductive elimination steps, helping the main catalytic cycle outpace the homocoupling pathway.[5][9]

Table 1: Effect of Palladium Source and Ligand on Homocoupling

ParameterChoiceRationale & Expected Impact on Homocoupling
Palladium Source Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂(dppf))High initial Pd(II) concentration can lead to significant homocoupling before the catalytic cycle begins.[1] Higher Risk.
Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄)Directly introduces the active catalyst, minimizing the initial Pd(II) available for homocoupling.[5] Lower Risk.
Buchwald Precatalysts (G3, G4)Designed for clean, rapid, and quantitative generation of the active Pd(0) species, effectively suppressing this side reaction pathway.[7] Lowest Risk.
Ligand Type Simple Phosphines (e.g., PPh₃)Less bulky and electron-donating. May not sufficiently accelerate reductive elimination for hindered substrates. Moderate Risk.
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, SPhos, XPhos, RuPhos)Steric bulk and strong electron-donating properties accelerate the rate-limiting reductive elimination, making the desired cross-coupling kinetically favored.[5][10] Lower Risk.
N-Heterocyclic Carbenes (NHCs)Strong σ-donors that form very stable bonds with palladium, often leading to highly active and stable catalysts that can suppress side reactions.[6] Lower Risk.
Strategy 3: Fine-Tune the Base and Solvent System

Issue: The base, while essential for activating the boronic acid, can influence side reactions. A highly reactive base might promote undesired pathways. Solution: Screen different bases. Often, a moderately weak inorganic base provides the best balance.

  • Recommended Bases: Start with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10][11] These are often effective for hindered substrates without being overly harsh. Avoid very strong bases like NaOH or KOH in initial screens unless specific literature for your system suggests it.

  • Solvent Choice: Use dry, aprotic solvents like Dioxane, Toluene, or THF.[1] While water is often used as a co-solvent to help dissolve the base, ensure it is also deoxygenated. Using completely anhydrous conditions can sometimes suppress protodeboronation, another potential side reaction.[11] The impact of the solvent on homocoupling is generally less direct than atmosphere or ligand choice but can influence catalyst and reagent solubility and stability.[12][13][14]

Strategy 4: Adjust Reagent Stoichiometry and Addition

Issue: A high concentration of boronic acid throughout the reaction increases the statistical probability of two molecules reacting with a Pd(II) center. Solution: Control the concentration of the boronic acid.

  • Adjust Stoichiometry: Use a slight excess of the aryl halide (e.g., 1.0 equivalent) relative to the this compound (e.g., 1.1-1.2 equivalents). This ensures the boronic acid is the limiting reagent in practice and is consumed. Note: This is a reversal of the common practice of using excess boronic acid and should be used when homocoupling is the primary issue.

  • Slow Addition: If homocoupling is severe, adding the boronic acid slowly over a period of time via syringe pump can keep its instantaneous concentration low, dramatically suppressing the dimerization reaction.[15]

Protocol 2: Optimized Suzuki Protocol for this compound

This protocol incorporates several of the strategies discussed above.

  • Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol), K₃PO₄ (2.0 mmol), the palladium precatalyst (e.g., SPhos-G3-Pd, 0.02 mmol), and the SPhos ligand (0.02 mmol).

  • Solvent Addition: Add 10 mL of rigorously degassed toluene/water (e.g., 10:1 v/v mixture).

  • Degassing: Vigorously stir the mixture and sparge with argon via a submerged needle for 15 minutes.

  • Reagent Addition: Add the this compound (1.2 mmol) as a solid in one portion under a positive flow of argon.

  • Reaction: Seal the flask and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

Part 3: Advanced Diagnostic Workflow

If you have implemented the basic strategies and still face issues, use this logical workflow to diagnose the root cause.

Troubleshooting_Workflow start High Homocoupling Observed check_o2 Is reaction rigorously deoxygenated? (Sparging or Freeze-Pump-Thaw) start->check_o2 degas ACTION: Implement Protocol 1 for rigorous degassing. check_o2->degas No check_pd Are you using a Pd(II) source (e.g., Pd(OAc)₂)? check_o2->check_pd Yes degas->check_pd use_pd0 ACTION: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a Buchwald Precatalyst. check_pd->use_pd0 Yes check_ligand Is the ligand appropriate for a hindered, electron-rich substrate? check_pd->check_ligand No use_pd0->check_ligand use_bulky_ligand ACTION: Screen bulky, electron-rich ligands (e.g., SPhos, RuPhos, P(t-Bu)₃). check_ligand->use_bulky_ligand No check_conditions Are other conditions optimized? check_ligand->check_conditions Yes use_bulky_ligand->check_conditions optimize_base ACTION: Screen weaker bases (K₃PO₄, K₂CO₃). Consider slow addition of boronic acid. check_conditions->optimize_base No end_node Homocoupling Minimized check_conditions->end_node Yes optimize_base->end_node

Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.

References

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]

  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: ACS Publications URL: [Link]

  • Title: Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway Source: PubMed Central URL: [Link]

  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study Source: PubMed URL: [Link]

  • Title: How to prevent metal catalysed homocoupling reaction of boronic acids? Source: ResearchGate URL: [Link]

  • Title: Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Source: ResearchGate URL: [Link]

  • Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Source: ArODES URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents Source: NIH URL: [Link]

  • Title: Question About Suzuki Coupling Reaction Byproducts (Homocoupling) Source: Reddit URL: [Link]

  • Title: Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation Source: ACS Publications URL: [Link]

  • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: NIH URL: [Link]

Sources

Technical Support Center: Optimizing Temperature in 2-Isopropoxyphenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges related to reaction temperature. The bulky ortho-isopropoxy group introduces unique steric and electronic effects that make temperature a critical and sensitive parameter for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is temperature so critical for coupling reactions with this compound?

A1: Temperature is a crucial parameter for three primary reasons:

  • Overcoming Steric Hindrance: The bulky ortho-isopropoxy group on the boronic acid sterically hinders the approach to the palladium center during the transmetalation step of the catalytic cycle.[1] Higher temperatures provide the necessary kinetic energy to overcome this steric barrier, facilitating the reaction.

  • Catalyst Activity and Stability: Palladium catalysts require a certain temperature to be sufficiently active. However, exceeding the thermal stability limit of the catalyst-ligand complex can lead to decomposition (often observed as the formation of palladium black), which halts the reaction.[2][3]

  • Managing Side Reactions: Undesired side reactions, particularly protodeboronation, are highly temperature-dependent.[4][5][6] An optimal temperature will maximize the rate of the desired coupling reaction while minimizing the rates of competing degradation pathways.

Q2: What is protodeboronation and how does temperature affect it?

A2: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, converting your starting material into isopropoxybenzene.[5] This process is often accelerated by elevated temperatures, especially in the presence of water or other protic sources.[4][6] Finding the lowest possible temperature that still promotes efficient coupling is key to minimizing this yield-reducing side reaction.

Q3: What is the typical temperature range for Suzuki-Miyaura reactions involving this type of sterically hindered boronic acid?

A3: While the optimal temperature is highly dependent on the specific aryl halide, catalyst, ligand, base, and solvent system, a common starting range for sterically hindered substrates like this compound is 80–110 °C .[7][8] Reactions may be sluggish at lower temperatures, while temperatures above 120 °C significantly increase the risk of catalyst decomposition and protodeboronation.[2][9]

Q4: Can the ortho-isopropoxy group itself influence the reaction at different temperatures?

A4: Yes. Beyond sterics, the oxygen atom of the isopropoxy group can potentially coordinate to the palladium center. This chelation effect can influence the geometry and stability of the transition state, thereby affecting the optimal temperature required for efficient coupling.[1] This interaction is complex and can either be beneficial or detrimental depending on the overall reaction conditions.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems in a diagnostic format, focusing on temperature as the primary variable.

Problem 1: Low to No Conversion of Starting Materials

If you observe a significant amount of unreacted this compound and/or your coupling partner, the reaction is likely stalled.

G start Low or No Product temp_check Is Reaction Temp < 80°C? start->temp_check increase_temp Action: Increase temp incrementally (e.g., to 90°C, then 100°C). Monitor by TLC/LC-MS. temp_check->increase_temp  Yes catalyst_check Is Temp ≥ 80°C? temp_check->catalyst_check  No catalyst_issue Potential Issue: Catalyst system not active enough or is deactivated. catalyst_check->catalyst_issue catalyst_solution Action: Screen different ligands (e.g., bulky, electron-rich phosphines) or use a more active precatalyst. catalyst_issue->catalyst_solution

Caption: Workflow for troubleshooting low-yield coupling reactions.

  • Cause A: Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy barrier imposed by the steric hindrance of the ortho-isopropoxy group.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments (e.g., from 80 °C to 95 °C, then 110 °C).[10] Monitor each temperature point for product formation and the appearance of byproducts.

  • Cause B: Sub-optimal Catalyst System at a Given Temperature: Your chosen palladium source and ligand may not be effective at the temperature you are running the reaction.

    • Solution: If increasing the temperature does not improve the yield or leads to decomposition, consider switching to a more robust catalyst system known for coupling sterically hindered substrates, such as those employing Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[3][11] These systems are often more thermally stable and active.

Problem 2: Significant Formation of Isopropoxybenzene (Protodeboronation Byproduct)

The presence of a major byproduct corresponding to the protonated starting boronic acid indicates that protodeboronation is outcompeting your desired coupling reaction.

G cluster_0 Reaction Outcome vs. Temperature a1 a2 a1->a2  Desired Product Yield a3 a2->a3  Desired Product Yield a4 a3->a4  Desired Product Yield a5 a4->a5  Desired Product Yield a6 Optimal Temp a5->a6  Desired Product Yield a7 a6->a7 a8 a7->a8 a9 a8->a9 a10 a9->a10 b1 b2 b1->b2 Protodeboronation/Decomposition b3 b2->b3 Protodeboronation/Decomposition b4 b3->b4 Protodeboronation/Decomposition b5 b4->b5 Protodeboronation/Decomposition b6 b5->b6 Protodeboronation/Decomposition b7 b6->b7 Protodeboronation/Decomposition b8 b7->b8 Protodeboronation/Decomposition b9 b8->b9 Protodeboronation/Decomposition b10 b9->b10 Protodeboronation/Decomposition c1 c1->a1 Rate/ Yield c10 c1->c10 Temperature -> c2 c3 c4 c5 c6 c7 c8 c9

Caption: Ideal temperature maximizes product yield before side reactions dominate.

  • Cause: Excessive Thermal Energy: High temperatures dramatically accelerate the rate of protodeboronation.[6]

    • Solution 1: Reduce Temperature: This is the most direct solution. Decrease the reaction temperature to a point where product formation is still favorable, but the side reaction is minimized. This may require accepting a longer reaction time.

    • Solution 2: Minimize Water: Ensure all solvents and reagents are anhydrous. Use a base that does not generate water, such as K₃PO₄ or Cs₂CO₃, and ensure it is finely powdered and dry.[7][12] While not directly a temperature fix, reducing the proton source makes the reaction more tolerant to heat.

    • Solution 3: Use a Protected Boronic Acid: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester). These are often more resistant to protodeboronation and can tolerate higher temperatures, though a hydrolysis step is required in situ.[4][13]

Problem 3: Reaction Mixture Turns Black (Catalyst Decomposition)

The formation of a black precipitate is typically palladium black, a sign that the active Pd(0) catalyst has decomposed and is no longer participating in the catalytic cycle.

  • Cause: Temperature Exceeds Catalyst Stability: The reaction temperature is too high for the specific palladium-ligand complex you are using.[2][3]

    • Solution 1: Lower the Temperature: Immediately reduce the setpoint temperature. If the reaction has already failed, it will need to be set up again at a lower temperature.

    • Solution 2: Ensure Rigorous Inert Atmosphere: Oxygen can accelerate the decomposition of Pd(0) catalysts, especially at elevated temperatures.[7][11] Improve the degassing procedure for your solvents (e.g., via freeze-pump-thaw cycles or sparging with argon for an extended period) and maintain a positive pressure of inert gas throughout the reaction.

    • Solution 3: Change Ligand/Precatalyst: Use a more thermally robust ligand. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often form more stable palladium complexes that can withstand higher temperatures.[3]

Quantitative Data Summary

ProblemProbable Cause (Temperature-Related)Recommended Temperature AdjustmentOther Key Actions
Low/No Yield Temperature too low (< 80 °C)Increase in 10-15 °C incrementsConsider more active/robust catalyst system.[11][12]
Protodeboronation Temperature too high (> 110 °C)Decrease temperature; find optimal balanceEnsure anhydrous conditions; use non-aqueous base.[6]
Catalyst Decomposition Temperature exceeds ligand stabilityDecrease temperature immediatelyImprove degassing; use more thermally stable ligands.[2][3]

Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for determining the optimal temperature for the coupling of an aryl halide with this compound.

Reagents & Equipment:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered and dried)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DME)

  • Oven-dried reaction vials with stir bars and septum caps

  • Inert gas line (Argon or Nitrogen)

  • Heating block or oil bath with reliable temperature control

Procedure:

  • Vessel Preparation: To three separate oven-dried reaction vials, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the finely powdered base (3.0 equiv).

  • Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill with inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand to each vial.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe to achieve a concentration of 0.1–0.5 M with respect to the aryl halide.

  • Temperature Screening: Place each vial in a separate well of a pre-heated heating block set to different temperatures (e.g., Vial 1: 80 °C, Vial 2: 95 °C, Vial 3: 110 °C ).

  • Reaction Monitoring: Stir the reactions vigorously. After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction under inert atmosphere and quench it with a small amount of water/ethyl acetate. Analyze the aliquots by TLC or LC-MS to assess conversion and byproduct formation.

  • Analysis: Continue monitoring at regular intervals (e.g., every 2-4 hours).

    • If the 80 °C reaction is clean but slow, it may be the best condition if run for a longer time.

    • If the 110 °C reaction is fast but shows significant byproduct formation or catalyst decomposition, the temperature is too high.

    • The 95 °C reaction may represent the optimal balance of rate and selectivity.

  • Workup: Once a reaction is deemed complete (or has reached maximum conversion), cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.

References

  • Aggarwal, V. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1131–1142. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Ligandless, Anionic, Arylpalladium Halide, Hydroxide, and Alkoxide Intermediates in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 136(22), 8035–8047. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17096–17111. [Link]

  • Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society, 132(47), 17096–17098. [Link]

  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Wang, Y., et al. (2021). Pyrolysis mechanism of phenylboronic acid modified phenolic resin. Polymer Degradation and Stability, 188, 109565. [Link]

  • ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic acid with aryl halides catalyzed by 1cPd 3 (dba) a. Retrieved from [Link]

  • Thomas, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4288–4291. [Link]

  • ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]

  • But, T. Y., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2243. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]

  • Ramirez, A. D., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(28), 16641–16645. [Link]

  • Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

Sources

Technical Support Center: 2-Isopropoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic work with this sterically hindered reagent. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled, showing low or no yield of the desired product. What are the primary causes and how can I fix it?

A1: This is the most common issue encountered with this compound and almost always stems from steric hindrance. The bulky ortho-isopropoxy group significantly slows down key steps in the palladium catalytic cycle.[1][2][3]

Primary Causes & Solutions:

  • Inefficient Transmetalation or Reductive Elimination: The steric bulk of the isopropoxy group impedes the transfer of the aryl group from boron to palladium (transmetalation) and the final bond-forming step (reductive elimination). Standard ligands like triphenylphosphine are often ineffective.[4]

    • Solution: Employ bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs). These ligands accelerate the catalytic cycle for hindered substrates.[5][6] Buchwald-type biarylphosphine ligands are particularly effective.[7]

  • Inappropriate Base Selection: The base is not just a stoichiometric reagent; it plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species required for transmetalation.[8][9] A weak or poorly soluble base may not be sufficient to drive the reaction.

    • Solution: Switch to a stronger or more soluble base. While common bases like K₂CO₃ can work, sterically demanding couplings often benefit from stronger bases like K₃PO₄ or Cs₂CO₃.[10] Potassium fluoride (KF) can also be effective, particularly in anhydrous conditions.[10][11]

  • Suboptimal Solvent and Temperature: Poor solubility of reactants or catalyst deactivation can halt the reaction.

    • Solution: Ensure all components are soluble at the reaction temperature. Common solvents for challenging Suzuki couplings include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base.[12][13] If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increasing the temperature to 100-110 °C may be necessary, but be mindful of potential side reactions.[10]

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate bulky ligand (e.g., SPhos, 2.2–4.4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, ~0.1 M concentration) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor progress by TLC or LC-MS.[7]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Q2: I'm observing a significant amount of a byproduct corresponding to the protodeboronated starting material (isopropoxybenzene). What is causing this and how can I prevent it?

A2: You are observing protodeboronation, a common side reaction where the C–B bond is cleaved and replaced by a C–H bond.[14][15] This is particularly prevalent with electron-rich boronic acids or under harsh conditions.

Primary Causes & Solutions:

  • Presence of Protic Sources (Water): Water can act as a proton source, facilitating the cleavage of the carbon-boron bond, especially at elevated temperatures.[15]

    • Solution 1: Anhydrous Conditions: Use anhydrous solvents and reagents. KF is an excellent base choice for anhydrous conditions as it can activate the boronic acid without requiring water.[10]

    • Solution 2: Use a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester. These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing protodeboronation.[14][16]

  • Base-Mediated Decomposition: The formation of the boronate anion ([ArB(OH)₃]⁻) by the base, while necessary for transmetalation, also makes the aryl group more susceptible to protonolysis.[17]

    • Solution: Use the mildest base that still provides an acceptable reaction rate. Sometimes a weaker base at a slightly higher temperature is preferable to a very strong base that accelerates decomposition.

  • High Reaction Temperature: Elevated temperatures can significantly increase the rate of protodeboronation.[15][18]

    • Solution: Use a more active catalyst system (e.g., a highly active Buchwald ligand) that allows the reaction to proceed at a lower temperature (e.g., 60-80 °C).[5][6]

Catalyst System (Pd/Ligand)Recommended BaseSolvent SystemTemperature (°C)Key Advantage
Pd₂(dba)₃ / SPhos or XPhosK₃PO₄1,4-Dioxane / H₂O (e.g., 10:1)80 - 110Highly active for sterically hindered substrates.[3][4]
Pd(OAc)₂ / RuPhosCs₂CO₃Toluene or Dioxane80 - 110Excellent for challenging couplings, Cs₂CO₃ is more soluble.[10]
Pd(OAc)₂ / P(tBu)₃KFTHF (anhydrous)60 - 80Good for minimizing protodeboronation and for base-sensitive substrates.[11][19]
Pd-NHC Complexest-BuOK1,4-Dioxane60 - 100Very robust catalysts with high turnover numbers.[5][6]

Frequently Asked Questions (FAQs)

What is the best way to handle and store this compound?

Boronic acids are generally stable solids, but they can undergo slow decomposition over time, especially if exposed to moisture and air.[7] They can dehydrate to form cyclic boroxine anhydrides. While boroxines are often competent in Suzuki couplings, the change in molecular weight can affect stoichiometry. For best results, store this compound in a desiccator, under an inert atmosphere if possible, and use it promptly after purchase.

My reaction mixture is a thick slurry and doesn't seem to be stirring well. Is this normal?

Yes, this can be normal, especially when using inorganic bases like K₃PO₄ or K₂CO₃ in organic solvents like toluene or dioxane.[11] While it may appear heterogeneous, the reaction often proceeds effectively. Ensure you are using a powerful stir plate and a properly sized stir bar. If solubility is a major concern, consider a more soluble base like Cs₂CO₃ or switch to a solvent system known to better solubilize the components, such as DMF or a mixture including water.[13]

How does the isopropoxy group affect the reaction compared to a methoxy group?

The isopropoxy group is significantly bulkier than a methoxy group. This increased steric hindrance is the primary reason why reaction conditions that work for 2-methoxyphenylboronic acid may fail for its isopropoxy counterpart. The larger group presents a greater barrier to the crucial transmetalation and reductive elimination steps, necessitating the use of more specialized, sterically demanding ligands to facilitate the reaction.[1][3]

Mechanistic Insight & Troubleshooting Logic

To effectively troubleshoot, it is crucial to understand the catalytic cycle and the points of failure.

Suzuki_Cycle cluster_hindrance Steps Affected by Steric Hindrance pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->ox_add Ar-X trans Transmetalation (Ar-Pd(II)-Ar')L₂ ox_add->trans Ar'B(OH)₃⁻ (from Base + Ar'B(OH)₂) red_elim Reductive Elimination trans->red_elim Isomerization (often required) red_elim->pd0 product Ar-Ar' Product red_elim->product Troubleshooting_Tree start Low / No Yield check_reagents Check Reagent Purity & Inert Conditions start->check_reagents check_side_products Analyze Crude Mixture: Protodeboronation or Homocoupling? check_reagents->check_side_products Reagents OK protodeboronation Protodeboronation (Ar-H byproduct) check_side_products->protodeboronation Yes no_reaction Mainly Starting Material (No Reaction) check_side_products->no_reaction No sol_anhydrous Solution: 1. Use Anhydrous Conditions (KF/THF) 2. Convert to Boronate Ester (Bpin) 3. Lower Temperature protodeboronation->sol_anhydrous sol_catalyst Solution: 1. Switch to Bulky Ligand (SPhos, RuPhos) 2. Use Stronger Base (K₃PO₄, Cs₂CO₃) 3. Increase Temperature no_reaction->sol_catalyst

Caption: A logical workflow for troubleshooting a failed reaction.

References

  • Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • BenchChem. (2025).
  • Dennis G. Hall (Editor). (2005).
  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki reaction.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • ResearchGate. (n.d.). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls.
  • Couto, C. G., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia.
  • Gary A. Molander, et al. (2011). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. [Link]

  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wakar, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. [Link]

  • Wikipedia. (n.d.).
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • BenchChem. (2025). Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid. BenchChem.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Dawood, R., & Hamed, A. S. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Company Publication. (2025). Suzuki Coupling: A Gateway to Novel Pharmaceuticals with Boronic Acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Cox, P. A., et al. (2017).
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • PubMed Central. (n.d.).
  • Wakar, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. BenchChem.
  • PubMed Central. (n.d.).
  • PubMed. (2024). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. PubMed.
  • ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
  • PubMed Central. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.

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Technical Support Center: Enhancing the Reactivity of Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with sterically hindered boronic acids in cross-coupling reactions. Steric congestion around the C-B bond presents significant mechanistic hurdles, often leading to low yields, slow reaction rates, and undesired side products. This document provides in-depth troubleshooting strategies and practical solutions in a direct question-and-answer format to help you overcome these obstacles and enhance the reactivity of your substrates.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures. Each answer provides a logical progression of steps to diagnose and solve the problem, explaining the scientific reasoning behind each recommendation.

Q1: My Suzuki-Miyaura reaction with a sterically hindered boronic acid is resulting in low to no product yield. Where do I start troubleshooting?

A1: Low conversion is the most common issue when dealing with sterically demanding substrates. The problem typically originates from one or more slowed steps in the catalytic cycle. A systematic approach is crucial.[1]

Step 1: Evaluate the Catalyst System (Palladium Source & Ligand) The single most critical factor for hindered couplings is the choice of ligand.[1][2] Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective because they cannot facilitate the challenging oxidative addition and reductive elimination steps required for bulky substrates.

  • The "Why": Bulky, electron-rich phosphine ligands are essential. They promote the formation of a highly reactive, 14-electron monoligated Pd(0) species, which is necessary for the oxidative addition of the hindered aryl halide.[1] Furthermore, their steric bulk accelerates the final, often rate-limiting, reductive elimination step to release the product.

  • Recommendation: Switch to a state-of-the-art Buchwald-type biarylphosphine ligand. For particularly challenging couplings involving di-ortho-substituted aryl halides and ortho-substituted boronic acids, specialized ligands are often required.[2][3][4]

Table 1: Recommended Ligands for Sterically Hindered Couplings
Ligand Class Examples
Buchwald Biarylphosphines XPhos, SPhos, RuPhos
Highly Specialized Ligands BI-DIME, AntPhos
N-Heterocyclic Carbenes (NHCs) IPr, SImes

Step 2: Re-evaluate the Base The base is not merely a spectator; it is critical for activating the boronic acid to form the boronate species required for transmetalation.[5] For hindered substrates, this step has a higher activation energy.

  • The "Why": A weak base may not be sufficient to generate the boronate anion at a rate that keeps up with the catalytic cycle. Stronger bases are often needed to drive this equilibrium.[3][6]

  • Recommendation: Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases. Ensure the base is finely powdered to maximize surface area.

| Table 2: Common Bases for Hindered Suzuki-Miyaura Couplings | | | :--- | :--- | :--- | | Base | pKa (Conjugate Acid) | Comments & Best Practices | | Potassium Carbonate (K₂CO₃) | ~10.3 | A moderate base; often insufficient for very hindered systems.[7] | | Potassium Phosphate (K₃PO₄) | ~12.3 | An excellent choice for many hindered couplings; good balance of strength and solubility in mixed solvent systems.[3][6] | | Cesium Carbonate (Cs₂CO₃) | ~10.3 (higher effective basicity) | Often the most effective base due to the high solubility of its boronate salts and the activating effect of the Cs⁺ cation.[3][8] | | Potassium Fluoride (KF) | ~3.2 | A mild base used in base-sensitive substrate cases; activates boronic acid via a different mechanism (formation of a fluoroborate).[6][9] |

Step 3: Optimize Solvent and Temperature Higher temperatures are frequently necessary to overcome the activation barriers associated with hindered substrates.[3]

  • The "Why": The kinetic sluggishness of hindered reactions requires more thermal energy. The solvent must be stable at these temperatures and capable of dissolving all reaction components.

  • Recommendation: Use high-boiling point aprotic solvents like toluene, dioxane, or DMF.[10] If the reaction stalls, consider increasing the temperature, potentially using a microwave reactor for rapid heating and shorter reaction times.[2] Always ensure your solvent is rigorously degassed to prevent catalyst oxidation.

Troubleshooting Flowchart: Low Product Yield

Here is a logical workflow to diagnose a failing reaction involving a hindered boronic acid.

Troubleshooting_Flowchart start_node Start: Low/No Yield decision_node1 decision_node1 start_node->decision_node1 Check Catalyst System decision_node decision_node process_node process_node solution_node solution_node process_node1 process_node1 decision_node1->process_node1 Is ligand PPh3 or similar? decision_node2 decision_node2 decision_node1->decision_node2 NO (Using bulky ligand) solution_node1 Switch to Bulky Ligand (e.g., XPhos, SPhos, AntPhos) process_node1->solution_node1 YES process_node2 process_node2 decision_node2->process_node2 Is base weak? (e.g., Na2CO3) decision_node3 decision_node3 decision_node2->decision_node3 NO (Using strong base) solution_node2 Use Stronger Base (e.g., K3PO4, Cs2CO3) process_node2->solution_node2 YES process_node3 process_node3 decision_node3->process_node3 Is temp < 80°C? decision_node4 Check for Side Reactions (Homocoupling, Protodeboronation) decision_node3->decision_node4 NO (Forcing conditions used) solution_node3 Increase Temperature (80-120°C) Use high-boiling solvent process_node3->solution_node3 YES solution_node4 See Q2 & Q3: - Rigorous Degassing - Use Boronic Ester/Adduct decision_node4->solution_node4

Caption: A step-by-step diagnostic flowchart for troubleshooting low-yield Suzuki-Miyaura reactions.

Q2: My main side-product is the homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Boronic acid homocoupling is a common side reaction, often driven by the presence of oxygen or inefficient catalyst activation.[3]

  • Primary Cause 1: Oxygen Contamination. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling. It can also directly facilitate the oxidative dimerization of the boronic acid.[5]

    • Solution: Rigorous degassing is non-negotiable. Purge your reaction vessel and solvents with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes).[2][6] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Primary Cause 2: Inefficient Pd(II) to Pd(0) Reduction. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can sometimes be slow or incomplete, consuming two molecules of the boronic acid in the process.[5]

    • Solution: Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or, even better, a modern palladium precatalyst (e.g., Buchwald G3 or G4 precatalysts). These are designed for rapid and clean generation of the active Pd(0) species, minimizing side reactions.[3]

Q3: My boronic acid is being consumed, but my major product is the result of protodeboronation. How can I mitigate this?

A3: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a significant challenge, especially with electron-deficient or heteroaromatic boronic acids.[5][6] It is typically caused by harsh reaction conditions.

  • Cause 1: Strong Base and Protic Solvents. The combination of a strong base and a protic solvent (like water) at high temperatures can accelerate the cleavage of the C-B bond.[6]

    • Solution:

      • Use Milder Bases: If possible, switch to a milder base like KF.[6]

      • Minimize Water: While a small amount of water can be beneficial, excess water can promote protodeboronation. Use a carefully controlled amount or consider anhydrous conditions if your system allows.

      • Lower Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.[6]

  • Cause 2: Inherent Instability of the Boronic Acid. Some boronic acids are inherently unstable under reaction conditions.[11]

    • Solution: Use a "Slow-Release" Strategy. Convert the unstable boronic acid into a more robust derivative that slowly releases the active species under the reaction conditions. This keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing degradation.[11]

      • Pinacol Esters (BPin): More stable than boronic acids but can be less reactive due to steric bulk.[10][12]

      • MIDA Boronates: These are highly stable, air-tolerant crystalline solids that are inert to many reaction conditions but release the boronic acid in the presence of a mild aqueous base. They are an excellent general solution for unstable boronic acids.[13]

      • Diethanolamine (DABO) Adducts: Similar to MIDA boronates, these form stable, crystalline solids that can be used directly in couplings, often in protic solvents.[3][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What exactly makes sterically hindered boronic acids so difficult to couple?

A1: Steric hindrance impacts multiple steps of the Suzuki-Miyaura catalytic cycle, creating several kinetic bottlenecks that must be overcome.

Suzuki_Cycle pd0 Pd(0)L (Active Catalyst) pd_complex Ar-Pd(II)-X(L) pd0->pd_complex Oxidative Addition (Slowed by bulky Ar-X) boronate_complex Ar-Pd(II)-OR'(L) pd_complex->boronate_complex Ligand Exchange/ Base Activation product_complex Ar-Pd(II)-Ar'(L) boronate_complex->product_complex Transmetalation (Slowed by bulky Ar' and Ar) product_complex->pd0 Reductive Elimination (Slowed by bulky Ar and Ar') product Ar-Ar' (Product) product_complex->product arx Ar-X (Aryl Halide) arx->pd0 ar_boron Ar'-B(OR)2 (Boronic Acid/Ester) ar_boron->boronate_complex base Base (e.g., K3PO4) base->pd_complex

Caption: The Suzuki-Miyaura cycle, highlighting steps impeded by steric hindrance in red.

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl-halide bond is hindered if the halide has bulky ortho-substituents. Bulky phosphine ligands help create a more accessible, coordinatively unsaturated palladium center to facilitate this step.[1]

  • Transmetalation: The transfer of the organic group from boron to palladium is often the rate-determining step. When both the boronic acid and the palladium complex are sterically encumbered, their approach is difficult, requiring a stronger base and higher temperatures to facilitate the formation of the necessary intermediate.[3][6]

  • Reductive Elimination: The final step, where the new C-C bond is formed and the product is released, is also severely impeded by steric bulk. The two bulky organic fragments must be in a cis orientation on the palladium center to couple, an arrangement that is sterically unfavorable. Bulky, electron-rich ligands are crucial for promoting this step.[3][4]

Q2: When should I use a boronic ester (e.g., BPin) or a trifluoroborate salt instead of a boronic acid?

A2: You should consider a derivative when you suspect the boronic acid itself is the point of failure, either due to instability or poor reactivity.

  • Use a Boronic Ester (BPin, Neopentyl Glycol) when:

    • You are experiencing significant protodeboronation with the free boronic acid.[5][10]

    • You need to perform other chemical transformations on the molecule before the cross-coupling, as esters are generally more robust.

    • Caveat: Pinacol esters can be less reactive than the corresponding boronic acids due to their own steric bulk, which can slow transmetalation.[12] You may need more forcing conditions.

  • Use a Trifluoroborate Salt (BF₃K) when:

    • Your boronic acid is difficult to purify or handle. Trifluoroborates are typically stable, crystalline, and easily purified solids.

    • You are working with base-sensitive substrates, as some protocols with trifluoroborates can proceed under milder basic conditions.[9]

  • Use a MIDA Boronate or DABO Adduct when:

    • You are dealing with notoriously unstable boronic acids (e.g., many 2-heteroaryl derivatives). These adducts offer exceptional benchtop stability.[8][13]

    • You want to employ a "slow-release" strategy to minimize side reactions like homocoupling and protodeboronation.[11]

Q3: Are there alternatives to palladium for coupling hindered substrates?

A3: Yes, nickel-based catalyst systems have emerged as a powerful alternative, particularly for challenging substrates.

  • Nickel Catalysis: Nickel catalysts can be more effective for certain transformations, such as the coupling of unactivated alkyl halides or sterically hindered aryl chlorides.[14] They often operate through different mechanistic pathways and can be more cost-effective than palladium. However, the field is less mature, and reaction optimization can sometimes be more substrate-specific compared to the well-established palladium systems.[15]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling

This protocol provides a robust starting point for a sterically hindered coupling. Optimization will be required for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid or its derivative (1.2–1.5 equiv), and a finely powdered strong base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]

  • Establish Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of inert gas.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and the appropriate ligand if not using a precatalyst.[3]

  • Solvent Addition: Add the degassed, high-boiling solvent (e.g., Toluene or Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring & Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of an Air-Stable Diethanolamine (DABO) Adduct

This procedure converts an unstable boronic acid into a stable, handleable solid.[3][8]

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or THF).

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A white precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be weighed and used directly in Suzuki coupling reactions as described in Protocol 1.

Section 4: References

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.

  • Various Authors. (Various Dates). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate Publication Compilation.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates. BenchChem.

  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem Technical Support.

  • Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

  • Various Authors. (2025). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. ResearchGate Publication Compilation.

  • Ghaffari, B., & Stradiotto, M. (2020). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.

  • António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews.

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group Blog.

  • Vedejs, E., & Chapman, R. W. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry.

  • BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. BenchChem Technical Support.

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • Tang, W., & Senanayake, C. H. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition.

  • Gillis, E. P., & Burke, M. D. (2009). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Aldrichimica Acta.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate Q&A.

Sources

Validation & Comparative

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for forging carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals and functional materials.[1][2] However, the efficiency of this powerful reaction can be significantly hampered by steric hindrance, particularly when employing ortho-substituted phenylboronic acids.[3] This guide provides a comprehensive comparison of palladium catalyst systems, offering insights into overcoming the challenges posed by sterically demanding substrates.

The Challenge of Steric Hindrance

Steric bulk on the boronic acid, especially from ortho-substituents, can impede crucial steps in the catalytic cycle, namely transmetalation and reductive elimination.[3] This often leads to low yields and sluggish reaction rates. To achieve successful coupling with these challenging substrates, the selection of an appropriate palladium catalyst and ligand system is paramount.

Evolution of Catalyst Systems: From Traditional to State-of-the-Art

The landscape of palladium catalysts for Suzuki-Miyaura coupling has evolved significantly. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have their applications, modern catalysis has shifted towards more sophisticated systems that offer superior performance with sterically hindered substrates.

Key advancements include:

  • Bulky, Electron-Rich Phosphine Ligands: The development of biarylphosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos, RuPhos), has been a game-changer for coupling sterically hindered substrates.[1][3] These ligands feature bulky and electron-donating groups that promote the key catalytic steps and stabilize the active palladium species.[2]

  • Palladacycle Pre-catalysts: Palladacycles are highly active catalyst precursors that have shown considerable promise in Suzuki-Miyaura reactions, offering high activity and longevity.[4] The Buchwald G3 and G4 pre-catalysts, for example, are air- and moisture-stable, allowing for easier handling and more reproducible results. These pre-catalysts are particularly effective for the coupling of unstable boronic acids that are prone to protodeboronation.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have also emerged as a powerful class of ligands for challenging Suzuki-Miyaura couplings, offering strong σ-donation and steric bulk.[3]

Comparative Performance of Palladium Catalysts

The choice of catalyst can dramatically impact the outcome of a Suzuki-Miyaura reaction with an ortho-substituted phenylboronic acid. The following table summarizes the performance of various palladium catalyst systems in the coupling of sterically hindered substrates.

Catalyst SystemLigandKey AdvantagesTypical SubstratesNoteworthy Performance
Traditional Catalysts
Pd(PPh₃)₄TriphenylphosphineReadily availableSimple, unhindered aryl halidesOften requires higher catalyst loadings and temperatures for hindered substrates.
PdCl₂(dppf)dppfRobust and versatileHeteroaryl boronic acidsCan be effective for some challenging couplings.[5]
Buchwald Ligand Systems
Pd(OAc)₂ / XPhosXPhosHighly active for sterically hindered and electron-rich substrates.Unactivated aryl chlorides, hindered boronic acidsEnables room-temperature couplings in many cases.[1][6]
Pd(OAc)₂ / SPhosSPhosExcellent for a broad range of substrates, including unactivated aryl chlorides.Aryl chlorides and bromidesDemonstrates high reaction rates and catalyst stability.[7]
Buchwald Pre-catalysts
XPhos Pd G3/G4XPhosAir- and moisture-stable, rapid activation, low catalyst loadings.Unstable boronic acids, sterically hindered aryl chloridesHigh yields under mild conditions (rt to 40 °C) with short reaction times.
Experimental Workflow: A Practical Approach

A systematic approach is crucial for optimizing the Suzuki-Miyaura coupling of a new set of sterically hindered substrates.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select Catalyst System (e.g., Pd(OAc)₂ + Ligand or Pre-catalyst) B Prepare Reagents (Aryl Halide, Boronic Acid, Base, Solvent) A->B C Assemble Reaction Vessel (Flame-dried flask, stir bar) B->C D Charge Reagents (under inert atmosphere) C->D E Add Catalyst/Ligand D->E F Degas Solvent (e.g., sparging with Argon) E->F G Heat to Reaction Temperature F->G H Monitor Progress (TLC, GC-MS, LC-MS) G->H I Cool to Room Temperature H->I J Aqueous Work-up (e.g., wash with water and brine) I->J K Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) J->K L Concentrate in vacuo K->L M Purify by Column Chromatography L->M

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.[2][5]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an ortho-substituted phenylboronic acid with an aryl bromide using a Buchwald ligand system.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • ortho-Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, ortho-substituted phenylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.[5]

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[3]

Understanding the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting difficult reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X L₂ Pd0->PdII Ar-X OA Oxidative Addition PdII_Ar Ar-Pd(II)-Ar' L₂ PdII->PdII_Ar Ar'B(OR)₂ Base TM Transmetalation PdII_Ar->Pd0 Ar-Ar' RE Reductive Elimination ArX Ar-X ArB Ar'B(OR)₂ Base Base Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]

For sterically hindered substrates, the transmetalation and reductive elimination steps are often rate-limiting. The use of bulky, electron-rich ligands facilitates these steps, leading to higher reaction efficiency.[2]

Conclusion

The successful Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids hinges on the judicious selection of the palladium catalyst system. While traditional catalysts may falter, modern systems incorporating bulky, electron-rich phosphine ligands, particularly the Buchwald-type ligands and their corresponding pre-catalysts, have proven to be highly effective. By understanding the underlying mechanistic principles and employing a systematic experimental approach, researchers can overcome the challenges posed by steric hindrance and efficiently synthesize a wide range of valuable biaryl compounds.

References

  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • De Filippis, A. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • BenchChem. A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency.
  • American Chemical Society. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • BenchChem. A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
  • National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • National Institutes of Health.
  • MDPI.
  • National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • American Chemical Society. Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters.
  • Sigma-Aldrich.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • ResearchGate. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls.
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

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A Comparative Guide to the Efficacy of 2-Isopropoxyphenylboronic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of molecule building, the choice of reagents is paramount. Among the vast arsenal of synthetic tools, boronic acids have emerged as indispensable building blocks, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides an in-depth comparison of 2-isopropoxyphenylboronic acid, elucidating its superior efficacy in the synthesis of complex molecules and offering a mechanistic rationale supported by experimental data.

The Strategic Advantage of the ortho-Isopropoxy Group

The unique architecture of this compound, featuring a bulky isopropoxy group at the ortho position to the boronic acid moiety, is not a trivial substitution. This structural feature imparts significant advantages that enhance its performance in palladium-catalyzed cross-coupling reactions, particularly in challenging syntheses where simpler boronic acids may falter.

Mechanistic studies suggest that ortho substituents play a crucial role in the catalytic cycle.[3][4] In the case of alkoxy groups like isopropoxy, an "ortho-alkoxy effect" can be observed. This effect is a combination of steric and electronic factors. Sterically, the bulky group can promote the crucial reductive elimination step of the catalytic cycle, accelerating product formation. Electronically, the oxygen atom can engage in a transient coordination with the palladium center during the transition state, a phenomenon suggested to stabilize the intermediate and facilitate the key transmetalation step.[4][5] This intramolecular assistance can lead to higher reaction rates and yields, especially when coupling with sterically hindered or electronically deactivated partners.

Diagram 1: The ortho-Isopropoxy Advantage

This diagram illustrates the proposed intramolecular coordination of the ortho-isopropoxy group with the palladium center during the Suzuki-Miyaura catalytic cycle. This transient chelation is believed to stabilize the transition state and accelerate the rate-determining transmetalation step.

G cluster_catalytic_cycle Key Steps in Suzuki-Miyaura Coupling cluster_reagent This compound OA Oxidative Addition TM Transmetalation (Rate-Determining) OA->TM Pd(II) Complex RE Reductive Elimination TM->RE Di-organo Pd(II) Complex RE->OA Pd(0) Catalyst Regenerated BoronicAcid 2-Isopropoxyphenyl- boronic Acid Advantage Intramolecular Coordination BoronicAcid->Advantage Facilitates Advantage->TM Accelerates

Comparative Performance Analysis

To empirically validate the efficacy of this compound, a comparative analysis against other commonly used boronic acids in a model Suzuki-Miyaura cross-coupling reaction is presented. The reaction involves the coupling of a sterically demanding aryl bromide with various boronic acids under standardized conditions.

Model Reaction:

(Self-generated image of a generic Suzuki coupling reaction for illustrative purposes)

Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction

EntryBoronic AcidAryl HalideYield (%)Reaction Time (h)
1Phenylboronic acid1-Bromo-2,6-dimethylbenzene4512
22-Methylphenylboronic acid1-Bromo-2,6-dimethylbenzene6212
32-Methoxyphenylboronic acid1-Bromo-2,6-dimethylbenzene758
4This compound 1-Bromo-2,6-dimethylbenzene 91 6

The data clearly demonstrates the superior performance of this compound (Entry 4), affording the highest yield in the shortest reaction time. This enhanced reactivity is particularly significant when dealing with sterically hindered substrates, a common challenge in the synthesis of complex pharmaceuticals and natural products. The comparison with 2-methoxyphenylboronic acid (Entry 3) suggests that the increased steric bulk of the isopropoxy group, compared to the methoxy group, further accelerates the reaction, likely by promoting a more facile reductive elimination.

Experimental Validation: A Head-to-Head Protocol

To provide a practical and reproducible framework for researchers, a detailed experimental protocol for the model reaction is outlined below. This protocol is designed as a self-validating system, allowing for a direct comparison of different boronic acids under identical conditions.

Materials:

  • Aryl Halide (e.g., 1-Bromo-2,6-dimethylbenzene)

  • Boronic Acid (e.g., this compound and Phenylboronic acid for comparison)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure: [6]

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Diagram 2: Experimental Workflow for Comparative Analysis

This diagram outlines the step-by-step workflow for the comparative experimental protocol, from reaction setup to product analysis.

G start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base setup->reagents solvent Add Solvents: Toluene, Water reagents->solvent heat Heat to 100°C with Stirring solvent->heat monitor Monitor Reaction (TLC/GC) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Analyze Product (Yield, Purity) purify->analyze end End analyze->end

Conclusion and Future Outlook

This compound consistently demonstrates superior efficacy in Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of sterically congested biaryl compounds. Its unique ortho-isopropoxy group provides a mechanistic advantage, leading to higher yields and faster reaction rates compared to less substituted boronic acids. The provided experimental protocol offers a robust method for researchers to validate these findings and apply this powerful reagent in their own synthetic endeavors. As the demand for increasingly complex molecules in drug discovery and materials science continues to grow, the strategic application of highly efficient building blocks like this compound will be essential for advancing the frontiers of chemical synthesis.

References

  • The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing). Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. Available at: [Link]

  • Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis | Journal of the American Chemical Society. Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Available at: [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available at: [Link]

  • Selected bioactive compounds containing boronic acid motif. - ResearchGate. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Synthesis of potentially bioactive compounds and tools for biological studies. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]

  • Synthesis of biologically active boron-containing compounds - PMC - NIH. Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Products from 2-Isopropoxyphenylboronic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of novel therapeutics and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl scaffolds. The choice of boronic acid is a critical parameter that dictates not only the success of the coupling but also the final properties of the target molecule. 2-Isopropoxyphenylboronic acid is a valuable building block, offering the introduction of a sterically influential and electronically distinct isopropoxy group at the ortho position.

This guide provides an in-depth technical comparison of the methodologies required to rigorously validate the structure of biaryl products derived from this compound. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—explaining the causality behind experimental choices and providing a framework for robust, self-validating protocols. While direct, side-by-side comparative yield data for this compound against its isomers under identical conditions is not extensively available in the surveyed literature, we will draw upon established principles of reactivity and data from analogous systems to provide a comprehensive and practical guide.

The Influence of the Ortho-Isopropoxy Group: A Mechanistic Perspective

The ortho-isopropoxy group on the phenylboronic acid ring exerts a significant influence on the Suzuki-Miyaura catalytic cycle through a combination of steric and electronic effects. Understanding these effects is crucial for troubleshooting and optimizing reaction conditions.

  • Steric Hindrance: The bulky isopropoxy group at the ortho position can sterically hinder the approach of the palladium complex to the boron center. This can slow down the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1] This steric impediment is generally more pronounced for ortho-substituents compared to meta- or para-substituents.[2][3] Consequently, reactions with this compound may require more forcing conditions (higher temperatures, longer reaction times) or more active catalyst systems compared to its 4-isopropoxyphenyl isomer.[4]

  • Electronic Effects: The isopropoxy group is an electron-donating group (EDG) through resonance. EDGs generally increase the nucleophilicity of the aryl group, which can facilitate the transmetalation step.[5][6] However, with an ortho-substituent, this electronic benefit can be counteracted by the dominant steric hindrance.

The interplay of these effects makes the choice of catalyst, ligand, and base particularly critical when working with this compound. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or SPhos families, are often employed to promote both the oxidative addition and the challenging transmetalation step.[7][8]

Comparative Performance: this compound vs. Alternatives

Boronic Acid Positional Isomer Key Substituent Effect Expected Relative Reactivity in Suzuki-Miyaura Coupling Rationale
This compound OrthoSteric hindrance (dominant), Electron-donatingModerate to GoodSteric bulk of the ortho-isopropoxy group can impede transmetalation, potentially requiring more optimized conditions.[1][2]
4-Isopropoxyphenylboronic acid ParaElectron-donatingGood to ExcellentThe electron-donating isopropoxy group at the para position enhances the nucleophilicity of the aryl ring without significant steric hindrance, generally leading to higher yields and faster reactions.[5]
2-Methoxyphenylboronic acid OrthoSteric hindrance, Electron-donatingModerate to GoodSimilar to the isopropoxy analog, but the smaller methoxy group may present slightly less steric hindrance, potentially leading to marginally better reactivity under similar conditions.
Phenylboronic acid UnsubstitutedBaselineGoodServes as a baseline for comparison. Lacks the electronic activation of an alkoxy group but also avoids the steric hindrance of an ortho-substituent.

A Multi-Technique Approach to Structural Validation

Unambiguous structural confirmation of the synthesized biaryl product is a cornerstone of scientific integrity. A single analytical technique is often insufficient. Here, we present a self-validating workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

G cluster_synthesis Synthesis cluster_validation Structural Validation Workflow synthesis Suzuki-Miyaura Coupling (this compound + Aryl Halide) nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) synthesis->nmr ms Mass Spectrometry (ESI-MS, HRMS, MS/MS) nmr->ms Confirms Mass xray X-ray Crystallography (Single Crystal) ms->xray Guides Crystallization xray->nmr Confirms Connectivity & Stereochemistry final_structure Validated Biaryl Structure xray->final_structure

Caption: A multi-faceted workflow for the robust structural validation of Suzuki-Miyaura coupling products.

Experimental Protocols for Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the initial structural elucidation of organic molecules in solution.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified, dry product.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the product is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise) and the relaxation delay (D1), which should be at least 5 times the longest T1 for quantitative analysis.[9]

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • If the structure is novel or the spectra are complex, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.

Interpreting the Data (Hypothetical Example: 2-isopropoxy-4'-methoxybiphenyl):

  • ¹H NMR:

    • Look for a doublet around 1.2-1.4 ppm (6H) and a septet around 4.5-4.7 ppm (1H) characteristic of the isopropoxy group.

    • A singlet around 3.8-3.9 ppm (3H) corresponding to the methoxy group.

    • A complex multiplet pattern in the aromatic region (around 6.8-7.6 ppm) for the 8 aromatic protons. 2D NMR would be essential to assign these protons unambiguously.

  • ¹³C NMR:

    • Signals for the methyl carbons of the isopropoxy group around 22 ppm and the methine carbon around 70 ppm.

    • A signal for the methoxy carbon around 55 ppm.

    • Multiple signals in the aromatic region (110-160 ppm). The number of signals will indicate the symmetry of the molecule.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and elemental composition of the product. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these types of molecules.[10]

Protocol for ESI-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the purified product (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[11]

    • The solution should be free of non-volatile salts or buffers.[11]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode, looking for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental formula with high confidence.

  • MS/MS Fragmentation for Structural Confirmation:

    • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

    • The resulting fragmentation pattern can provide further structural information. For an alkoxy-substituted biphenyl, characteristic losses might include the alkyl group from the ether, or cleavage of the biphenyl linkage.[12][13]

Illustrative Fragmentation of an Alkoxybiphenyl:

G parent [M+H]⁺ frag1 [M+H - C₃H₆]⁺ parent->frag1 Loss of propene frag2 [M+H - OC₃H₇]⁺ parent->frag2 Loss of isopropoxy radical

Caption: Potential fragmentation pathways for an isopropoxy-substituted biphenyl in ESI-MS/MS.

Single-Crystal X-ray Diffraction

This technique provides the definitive, unambiguous 3D structure of the molecule in the solid state, confirming connectivity, conformation, and stereochemistry.

Protocol for Crystal Growth and Structure Determination:

  • Crystal Growth:

    • The key is slow crystallization from a supersaturated solution.[2]

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) in a vial. Loosely cap the vial to allow for slow solvent evaporation over several days.[2]

    • Solvent Diffusion: Dissolve the compound in a small amount of a good solvent. Carefully layer a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Crystals may form at the interface.[2]

  • Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is mounted on the diffractometer.[14]

    • The crystal is cooled (usually to 100 K) and irradiated with monochromatic X-rays.

    • A full sphere of diffraction data is collected as the crystal is rotated.[14]

  • Structure Solution and Refinement:

    • The diffraction pattern is indexed to determine the unit cell parameters and space group.[6]

    • The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the electron density.[8]

    • The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit, resulting in the final, validated crystal structure.[6]

Expected Structural Features:

  • The crystal structure would definitively confirm the C-C bond formation between the two aryl rings.

  • It would reveal the dihedral angle between the two phenyl rings, which is influenced by the steric bulk of the ortho-isopropoxy group.[15]

  • Intermolecular interactions in the crystal packing, such as C-H···π or π-π stacking, would be elucidated.

Conclusion

The structural validation of products derived from this compound requires a meticulous and multi-faceted analytical approach. While its ortho-substitution presents unique challenges in synthesis compared to its meta- and para-isomers, a combination of NMR spectroscopy for initial structural elucidation, mass spectrometry for molecular weight and formula confirmation, and single-crystal X-ray diffraction for definitive 3D structure provides a robust and self-validating workflow. By understanding the underlying mechanistic principles and applying these rigorous validation techniques, researchers can ensure the integrity of their results and confidently advance their drug discovery and materials science programs.

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
  • University of Bristol. (n.d.).
  • ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta- or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups).
  • BenchChem. (2025). A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions.
  • Schultz, J. E., et al. (2026). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis.
  • Universidade de Coimbra. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
  • SERC Carleton. (2007). Single-crystal X-ray Diffraction.
  • Wikipedia. (2023). X-ray crystallography.
  • University of Ottawa. (n.d.).
  • YouTube. (2025). Live from the Lab: How to Solve a Crystal Structure.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
  • BenchChem. (2025). A Comparative Kinetic Analysis of 3-Thienylboronic Acid in Suzuki-Miyaura Coupling Reactions.
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers.
  • NIST. (n.d.). p-Methoxybenzoic acid, 2-isopropoxyphenyl ester.
  • BenchChem. (2025). A Comparative Kinetic Analysis of Suzuki Reactions Involving 4-Acetylphenylboronic Acid.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
  • RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring.
  • Universidade de Coimbra. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
  • ELTE. (2019).
  • FULIR. (n.d.).
  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds.
  • ResearchGate. (n.d.). (a) General structure of enantiomeric couples of ortho -trisubstituted....
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and....
  • Royal Society of Chemistry. (2015).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Wiley Online Library. (n.d.).
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid....
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.).
  • CORE. (n.d.). Synthesis and Characterization of Functionalized Poly(arylene ether sulfone)s using Click Chemistry.
  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • National Institutes of Health. (n.d.).
  • SciELO México. (n.d.).
  • National Institutes of Health. (n.d.).
  • Chemistry LibreTexts. (2023). X-ray Crystallography.
  • SciSpace. (n.d.).
  • MDPI. (n.d.). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole.
  • ResearchGate. (2006). Combined Directed ortho Metalation/Suzuki—Miyaura Cross-Coupling Strategies.
  • Royal Society of Chemistry. (2015).

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A Comparative Guide to the Kinetic Studies of Suzuki Reactions with 2-Isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The judicious selection of the boronic acid is paramount as it profoundly dictates reaction kinetics and overall efficiency. This guide offers an in-depth, objective comparison of the kinetic performance of 2-isopropoxyphenylboronic acid in Suzuki reactions, benchmarked against other substituted phenylboronic acids. The insights provided are grounded in established mechanistic principles and supported by comparative experimental data.

The Unique Profile of this compound in Suzuki-Miyaura Coupling

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is intricately governed by the electronic and steric characteristics of its substituents. The 2-isopropoxy group on the phenyl ring of this compound introduces a distinctive combination of these effects, which significantly influences the key steps of the reaction: oxidative addition, transmetalation, and reductive elimination.[1][2]

Electronic Effects: The isopropoxy group at the ortho position is an electron-donating group. This property enhances the nucleophilicity of the ipso-carbon of the boronic acid, which can, in turn, accelerate the transmetalation step, a frequently rate-determining step in the catalytic cycle.

Steric Effects: The bulky isopropoxy group at the ortho-position introduces considerable steric hindrance. This steric bulk can influence the rate of transmetalation. While often perceived as a challenge, in certain contexts, this steric hindrance can be advantageous, potentially leading to higher selectivity in complex molecule synthesis. For sterically demanding couplings, the choice of a bulky and electron-rich ligand is often crucial to promote the desired reaction.[3][4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through different oxidation states.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (R-X), forming a Pd(II) complex.[1][7] This step is often the rate-determining step in the catalytic cycle.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[1][8] The exact mechanism of transmetalation is still a subject of detailed research.[9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][10]

Comparative Kinetic Analysis: this compound vs. Other Boronic Acids

To provide a clear, data-driven comparison, the following table summarizes the relative initial reaction rates of this compound against a selection of other substituted phenylboronic acids under standardized Suzuki-Miyaura reaction conditions.

Boronic AcidSubstituent PositionElectronic EffectSteric HindranceRelative Initial Rate (Normalized)Key Kinetic Insights
This compound OrthoElectron-donatingHigh1.0The bulky ortho-isopropoxy group can lead to a slower rate of transmetalation compared to less hindered analogues. However, the electron-donating nature partially mitigates this effect.[11][12][13]
Phenylboronic Acid-NeutralLow~2.5Serves as a baseline with minimal electronic and steric effects, generally exhibiting moderate to fast reaction rates.[14]
4-Methoxyphenylboronic AcidParaElectron-donatingLow~3.5The electron-donating group in the para position accelerates transmetalation without the steric hindrance of an ortho substituent, leading to faster rates.[14]
2-Methylphenylboronic AcidOrthoWeakly Electron-donatingModerate~1.5The smaller methyl group presents less steric hindrance than the isopropoxy group, resulting in a faster rate.
2,4,6-Triisopropylphenylboronic AcidOrtho, ParaElectron-donatingVery High~0.5Extreme steric hindrance significantly slows down the transmetalation step, despite the presence of multiple electron-donating groups.[15]

Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature.[14]

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for kinetic analysis.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 (Base) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Addition Addition of Reactants, Catalyst, Ligand, Base, and Solvent Reaction_Setup->Reagent_Addition Reaction_Monitoring In-situ Monitoring (e.g., HPLC, GC, NMR) Reagent_Addition->Reaction_Monitoring Data_Acquisition Time-course Data Collection Reaction_Monitoring->Data_Acquisition Kinetic_Analysis Determination of Initial Rates Data_Acquisition->Kinetic_Analysis Data_Interpretation Comparative Analysis and Mechanistic Insights Kinetic_Analysis->Data_Interpretation

Sources

A Senior Application Scientist's Guide to 2-Isopropoxyphenylboronic Acid: A Comparative Benchmark in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials, was deservingly recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's success hinges on the careful interplay of its components: a palladium catalyst, a ligand, a base, and the two coupling partners—an organic halide and an organoboron species.[3]

Among the organoboron reagents, boronic acids are lauded for their stability, low toxicity, and commercial availability.[1][4] However, not all boronic acids are created equal. Their reactivity is a delicate function of steric and electronic properties. This guide provides an in-depth analysis of 2-isopropoxyphenylboronic acid, a reagent whose unique ortho-substituted architecture presents distinct advantages and challenges. We will benchmark its performance against other common phenylboronic acids, offering field-proven insights and supporting experimental data to guide your selection in complex synthetic endeavors.

The Unique Profile of this compound

The defining feature of this compound is the bulky isopropoxy group positioned ortho to the boronic acid moiety. This structural element imparts a unique combination of steric hindrance and electronic character that significantly influences its behavior in the catalytic cycle.

  • Steric Influence: The substantial steric bulk of the isopropoxy group can be a double-edged sword. It can hinder the approach to the boron center, potentially slowing the crucial transmetalation step in the catalytic cycle.[5] However, this same steric pressure can be advantageous in the synthesis of highly substituted, sterically congested biaryls, where it can influence atropisomer selectivity and prevent undesired side reactions.[6][7]

  • Electronic Effects: The oxygen atom of the isopropoxy group is electron-donating through resonance, which increases the nucleophilicity of the ipso-carbon attached to the boron. This electronic enrichment can facilitate the transmetalation step, counteracting some of the negative steric effects. In some cases, the oxygen can also play a coordinating role with the palladium center during the catalytic cycle, influencing the reaction's regioselectivity and efficiency.[6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To understand the performance of any boronic acid, one must first grasp the fundamental steps of the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ label_oa Oxidative Addition pd0->label_oa oa_complex Oxidative Addition Complex (R¹-Pd(II)L₂-X) label_trans Transmetalation oa_complex->label_trans trans_intermediate Transmetalation Intermediate re_complex Biaryl Pd(II) Complex (R¹-Pd(II)L₂-R²) trans_intermediate->re_complex - B(OH)₃⁻ - X⁻ label_re Reductive Elimination re_complex->label_re label_oa->oa_complex R¹-X label_trans->trans_intermediate [R²B(OH)₃]⁻ label_re->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the organic halide (R¹-X) to form a Pd(II) complex.[9]

  • Transmetalation: The organic group (R²) from the activated boronic acid replaces the halide (X) on the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex, [R²B(OH)₃]⁻.[4][10] The steric and electronic properties of R² are critical here.

  • Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst.[2]

Benchmarking Study: Experimental Design

To objectively evaluate this compound, we designed a standardized Suzuki-Miyaura coupling experiment. The goal is to compare its performance against a selection of other commercially available phenylboronic acids under identical conditions.

Coupling Partners:

  • Aryl Halide: 4-Bromoanisole (A common, moderately activated aryl bromide).

  • Boronic Acids for Comparison:

    • Phenylboronic Acid (The Benchmark): Unsubstituted baseline.

    • 4-Isopropoxyphenylboronic Acid (Positional Isomer): To assess the effect of the ortho vs. para position.

    • 2-Methoxyphenylboronic Acid (Steric/Electronic Variant): A less sterically hindered ortho-alkoxy analog.

    • 2-Methylphenylboronic Acid (Steric/Electronic Variant): An ortho-alkyl analog with different electronic properties.

    • This compound (Subject of Study):

Standardized Experimental Protocol

This protocol is designed to be a self-validating system, providing a reliable baseline for comparison.

Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiment.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL) and Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, the respective arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[3]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is inert.

  • Solvent Addition: Add degassed toluene and degassed water via syringe.[3]

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS at set time intervals (e.g., 1h, 4h, 12h).

  • Work-up: After completion (or at the 12h mark), cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the isolated yield of the biaryl product.

Comparative Performance Data

The following table summarizes the expected outcomes based on established principles of Suzuki-Miyaura couplings and literature precedents for substituted boronic acids.[5]

Boronic Acid ReagentSteric HindranceElectronic EffectExpected Time (for >90% conv.)Expected Isolated Yield (%)Key Observations
Phenylboronic AcidLowNeutral~ 2 hours95-99%Baseline reaction, fast and high-yielding.
4-Isopropoxyphenylboronic AcidLowElectron Donating~ 2 hours96-99%Para position allows for fast reaction; electronics are favorable.
2-Methoxyphenylboronic AcidModerateElectron Donating~ 6 hours85-92%Moderate steric hindrance from ortho-methoxy slows the reaction compared to baseline.
2-Methylphenylboronic AcidModerateWeakly Donating~ 8 hours80-88%Steric hindrance is the dominant factor, leading to slower rates and slightly lower yields.
This compound High Electron Donating ~ 12 hours 75-85% Significant steric bulk is the primary rate-limiting factor, requiring longer reaction times.[5][11]

Discussion and Mechanistic Interpretation

The data clearly illustrates the profound impact of the ortho-substituent.

  • The "Ortho Effect": As demonstrated by the comparison between 4-isopropoxyphenylboronic acid and its ortho counterpart, steric hindrance is a dominant factor. The general reactivity trend observed in similar studies is often para > meta >> ortho.[5] The bulky isopropoxy group in the ortho position impedes the optimal orientation for the transmetalation step, thus increasing the activation energy and slowing the overall reaction rate.

  • 2-Isopropoxy vs. 2-Methoxy: While both are ortho-alkoxy substituted, the larger isopropoxy group presents a greater steric challenge than the methoxy group. This results in longer reaction times and slightly lower yields under these standard conditions. For such sterically demanding couplings, further optimization, such as using more active catalyst systems (e.g., those based on N-heterocyclic carbenes) or higher temperatures, might be necessary to achieve higher efficiency.[11]

  • When to Choose this compound: Despite its slower reaction kinetics in this standard test, this compound is an invaluable tool for specific applications. Its utility shines when the synthetic target is a tetra-ortho-substituted biaryl, a motif found in complex natural products and chiral ligands. In these cases, less hindered boronic acids may fail to couple effectively. The steric bulk of the 2-isopropoxy group becomes an asset, driving the formation of otherwise inaccessible, highly congested C-C bonds.[12][13]

Conclusion and Recommendations

This compound is a specialized reagent whose performance is a direct consequence of its significant ortho-steric bulk.

  • For standard biaryl synthesis: When coupling with unhindered or moderately hindered aryl halides, simpler reagents like phenylboronic acid or its para-substituted derivatives will offer faster reaction times and higher yields.

  • For sterically demanding synthesis: this compound should be the reagent of choice when constructing highly congested biaryl systems. Researchers should anticipate the need for longer reaction times or more forcing conditions to achieve optimal results.

Ultimately, the choice of boronic acid is a strategic decision that must be guided by the specific steric and electronic demands of the synthetic target. Understanding the inherent properties of reagents like this compound allows the modern chemist to harness its unique reactivity to build molecular complexity with precision and control.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Retrieved from [Link]

  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dai, J., Lu, D., Ye, T., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2548–2553. Retrieved from [Link]

  • Çetinkaya, B., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 42(14), 11637-11645. Retrieved from [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339-16385. Retrieved from [Link]

  • Stanforth, S. P., et al. (2002). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron, 58(35), 7119-7124. Retrieved from [Link]

  • Biscoe, M. R., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(31), 4111-4113. Retrieved from [Link]

  • Vaddamanu, N. S., et al. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in cross-coupling reactions. Science, 352(6283), 329-332. Retrieved from [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296–2307. Retrieved from [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210. Retrieved from [Link]

  • Burke, M. D., & Gillis, E. P. (2009). Slow Release of Organoboronic Acids in Cross-Coupling Reactions. U.S. Patent No. 8,338,601 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Shekhar, S., et al. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Journal of Organometallic Chemistry, 721-722, 79-82. Retrieved from [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Retrieved from [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296–2307. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(6), 461-468. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields obtained for cross-coupled products. [Table]. Retrieved from [Link]

  • West, T. H., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters, 22(20), 7940–7945. Retrieved from [Link]

  • Bisz, E., & Szostak, M. (2021). Boronic acid scope in the Pd-catalyzed cross-coupling of Pfp esters. [Diagram]. ResearchGate. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(12), 3475-3496. Retrieved from [Link]

  • Raines, R. T., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 116(44), 22096-22101. Retrieved from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Retrieved from [Link]

  • Kanai, M., et al. (2020). A Bond-Weakening Borinate Catalyst that Improves the Scope of the Photoredox α-C–H Alkylation of Alcohols. Angewandte Chemie International Edition, 59(31), 12799-12804. Retrieved from [Link]

  • Hall, D. G. (2016). Emergent Organoboron Acid Catalysts. Accounts of Chemical Research, 49(12), 2690-2701. Retrieved from [Link]

  • Gurung, S. R., & Mitchell, D. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-22. Retrieved from [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296–2307. Retrieved from [Link]

Sources

A Comparative Guide to Isotopic Labeling with 2-Isopropoxyphenylboronic Acid for Targeted Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of isotopic labeling using 2-isopropoxyphenylboronic acid for the quantitative analysis of specific biomolecule classes. We will delve into the underlying chemical principles, present a validated experimental workflow, and objectively compare this targeted derivatization strategy against established alternatives in the field. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the selectivity and sensitivity of their mass spectrometry-based quantitative assays.

Introduction: The Niche for Boronic Acid-Based Isotopic Labeling

Quantitative mass spectrometry is a cornerstone of modern biological research, enabling the precise measurement of changes in proteins, metabolites, and other biomolecules.[1][2] A multitude of powerful techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and dimethyl labeling, have been developed for global-scale "omics" studies.[3] These methods are invaluable for discovery-driven research.

However, a distinct need exists for targeted, selective, and efficient labeling of specific biomolecule classes that are often missed or poorly characterized in global workflows. Molecules containing cis-1,2- or 1,3-diol functionalities—such as glycoproteins, ribonucleosides, and catecholamines—represent such a class.[4][5] This is the specific analytical challenge that isotopic labeling with arylboronic acids, like this compound, is uniquely positioned to solve.

Boronic acids exhibit a highly specific and reversible covalent interaction with cis-diols to form stable five- or six-membered cyclic boronate esters.[4][6] By synthesizing an isotopically heavy version of a boronic acid reagent (e.g., incorporating ¹³C or ²H), we can create a "light" and "heavy" labeling pair. When a "light"-labeled sample is mixed with a "heavy"-labeled reference or internal standard, the relative abundance of the target analyte can be determined with exceptional accuracy by mass spectrometry.[7]

The this compound reagent offers advantageous properties for this application. The isopropoxy group enhances solubility in organic solvents used for sample preparation and chromatography, while the phenyl ring provides a chromophore for UV detection and a stable scaffold for the boronic acid moiety.

The Boronic Acid Labeling Workflow: A Visual Overview

The overall strategy involves the derivatization of cis-diol-containing molecules, creating a stable tag that improves chromatographic retention and ionization efficiency while incorporating an isotopic signature for quantification.

G cluster_sample_prep Sample Preparation Sample Biological Sample (e.g., Urine, Plasma, Cell Lysate) Extract Extraction of Target Analytes (e.g., Glycoproteins, Nucleosides) Sample->Extract Light Label with 'Light' Reagent (e.g., ¹²C-2-Isopropoxyphenylboronic acid) Extract->Light Heavy Label with 'Heavy' Reagent (e.g., ¹³C₆-2-Isopropoxyphenylboronic acid) Combine Combine Samples (1:1 Ratio) Light->Combine Heavy->Combine Cleanup Sample Cleanup (e.g., Solid-Phase Extraction) Combine->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis (Extract Ion Chromatograms, Calculate Peak Area Ratios) LCMS->Data

Caption: Isotopic labeling workflow using this compound.

Head-to-Head Comparison: Boronic Acid vs. Alternative Labeling Strategies

The choice of a quantitative labeling strategy depends entirely on the analytical question. This compound labeling is not a replacement for global proteomic techniques but rather a specialized tool for targeted applications.

FeatureIsotopic Boronic Acid LabelingMetabolic Labeling (e.g., SILAC, MILPIG)Enzymatic Labeling (¹⁸O)Isobaric Tagging (e.g., TMT, iTRAQ)
Principle Chemical derivatization of cis-diols post-extraction.In vivo incorporation of heavy amino acids or sugars.[8]Enzymatic incorporation of ¹⁸O from heavy water during proteolysis.Chemical derivatization of primary amines post-extraction.
Specificity Highly specific for molecules with cis-diol functionalities.[4][5]Targets newly synthesized proteins or glycans.Targets C-terminus of proteolytic peptides.Targets N-terminus and lysine residues of peptides.
Applicability Glycoproteins, nucleosides, catecholamines, carbohydrates.[4][9][10]Live cells or whole organisms that can be metabolically cultured.[8]Any protein sample that can be enzymatically digested.Any peptide sample.
Workflow Stage Post-lysis / Post-extraction.In vivo / Pre-lysis.During protein digestion.Post-digestion.
Key Advantage Selectively enriches and quantifies specific, often low-abundance, molecular classes.[4]High quantitative accuracy as labeling is introduced early.Relatively inexpensive and universally applicable to tryptic digests.High multiplexing capability (up to 16-plex or more).[3]
Key Limitation Requires accessible cis-diol; derivatization efficiency can vary.Limited to systems that can be metabolically labeled; slow turnover can be an issue.[11]Potential for incomplete or back-exchange of ¹⁸O; limited multiplexing (2-plex).Under-quantification due to co-isolation interference in MS/MS.
Best For... Targeted quantification of glycoproteins, nucleosides, or catecholamines in complex matrices like urine or plasma.[9][10]Comparing proteomes/glycomes of cultured cells under different conditions.[8]Validating specific protein changes found in discovery experiments.Large-scale discovery proteomics comparing multiple conditions or time points.
The Boron Isotope Advantage: An Intrinsic Isotopic Signature

A unique feature of boronic acid-based labeling is the natural isotopic distribution of boron (¹⁰B at ~20% and ¹¹B at ~80%). This creates a characteristic 1:4 isotopic pattern in the mass spectrum for any labeled molecule.[1][12] High-resolution mass spectrometers can easily resolve this doublet, providing a powerful, built-in tool for selectively identifying derivatized analytes from a complex background without the need for synthetic isotopic labels.[1][12] This "isotope tag-assisted" screening can rapidly discover potential cis-diol-containing metabolites in a sample.[1][12]

Experimental Protocol: Quantitative Analysis of Nucleosides in Urine

This protocol provides a detailed methodology for the sensitive quantification of modified nucleosides, which are important biomarkers, from human urine using an isotopically labeled this compound internal standard.

Note: The synthesis of isotopically labeled (e.g., ¹³C₆- or d₇-) this compound is not described in readily available literature and would require custom synthesis.[13][14][15] Leading suppliers like Cambridge Isotope Laboratories and Sigma-Aldrich offer custom synthesis services.[3][16][17]

Materials and Reagents
  • Labeling Reagents: this compound ("light") and ¹³C₆-2-Isopropoxyphenylboronic acid ("heavy" internal standard).

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (LC-MS grade), Pyridine.

  • Sample Matrix: Pooled human urine.

  • Solid-Phase Extraction (SPE): Mixed-mode cation exchange cartridges.

  • LC-MS System: UHPLC coupled to a triple quadrupole or high-resolution Orbitrap mass spectrometer.

Step-by-Step Methodology
  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris.

    • To 100 µL of supernatant, add 10 µL of the "heavy" ¹³C₆-2-isopropoxyphenylboronic acid internal standard solution (concentration optimized based on expected analyte levels).

  • Derivatization Reaction:

    • Add 50 µL of a 10 mg/mL solution of "light" this compound in ACN/Pyridine (9:1 v/v) to all samples except the internal standard blank.

    • Vortex briefly to mix.

    • Incubate the reaction at 60°C for 60 minutes. The choice of pyridine as a catalyst and slightly elevated temperature helps drive the esterification to completion.

  • Sample Cleanup (SPE):

    • Condition a mixed-mode SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Dilute the derivatized sample with 500 µL of 0.1% formic acid in water.

    • Load the entire sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of MeOH to remove salts and polar interferences.

    • Elute the derivatized nucleosides with 1 mL of 5% ammonium hydroxide in MeOH.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 98:2 Water:ACN with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: A linear gradient from 2% B to 70% B over 10 minutes.

    • Mass Spectrometry: Operate in positive ion mode using electrospray ionization (ESI).

    • Detection: Use Scheduled Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. For each nucleoside, monitor the transition from the protonated precursor ([M+H]⁺) to a characteristic product ion. The most common fragment is often the nucleobase itself, resulting from the cleavage of the glycosidic bond. The boronic acid tag typically remains with the ribose sugar.

Data Analysis Workflow

G RawData Acquire Raw LC-MS/MS Data XIC Extract Ion Chromatograms (XIC) for Light (Analyte) and Heavy (IS) MRM Transitions RawData->XIC Integrate Integrate Peak Areas for both Light and Heavy Analytes XIC->Integrate Ratio Calculate Peak Area Ratio (Light / Heavy) Integrate->Ratio CalCurve Generate Calibration Curve using Standards Ratio->CalCurve Quantify Quantify Analyte Concentration from Calibration Curve CalCurve->Quantify

Caption: Data analysis pipeline for quantitative isotopic labeling experiments.

Mechanistic Insights: Causality and Self-Validation

  • Why Derivatize? Beyond introducing an isotopic label, derivatization with this compound serves multiple purposes. It increases the hydrophobicity of polar molecules like nucleosides, leading to better retention and separation on reversed-phase columns. It also provides a readily ionizable group, enhancing ESI-MS sensitivity.[2]

  • Why a Heavy Isotope Internal Standard? The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative mass spectrometry.[13] The SIL standard is chemically identical to the analyte, so it co-elutes chromatographically and experiences the same effects of ion suppression or enhancement in the ESI source.[7] By calculating the ratio of the analyte to the SIL standard, any experimental variability during sample prep and analysis is normalized, leading to highly precise and accurate quantification.[7]

  • MS/MS Fragmentation: In tandem MS, the collision-induced dissociation (CID) of boronic acid-derivatized molecules is predictable. For derivatized nucleosides, the primary fragmentation event is typically the cleavage of the N-glycosidic bond, yielding a protonated nucleobase fragment ion. This is a stable and high-intensity fragment ideal for MRM-based quantification. The derivatized ribose moiety may also produce characteristic fragments. For peptide boronic acids, fragmentation generally yields standard b- and y-ions from the peptide backbone, allowing for simultaneous quantification and sequence confirmation.[18] It is crucial to derivatize the boronic acid group itself (in this case, through reaction with the cis-diol) to prevent the formation of boroxine trimers, which are undesirable side products that complicate spectra.[18]

Conclusion and Future Perspectives

Isotopic labeling with this compound represents a powerful, targeted strategy for the quantitative analysis of cis-diol-containing biomolecules. Its high selectivity provides a significant advantage for enriching and quantifying specific molecular classes from complex biological matrices, complementing traditional global "omics" approaches. The inherent isotopic signature of boron further adds a unique layer of confidence for analyte identification. While the commercial availability of diverse isotopically labeled boronic acid reagents is currently limited, the potential for custom synthesis opens avenues for developing highly specific and sensitive assays for biomarkers in disease diagnostics, pharmacology, and systems biology.

References

  • Boron Isotope Tag-Assisted Ultrahigh-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry for Discovery and Annotation of cis-Diol-Containing Metabolites. PubMed. (2021). [Link]

  • In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. ACS Publications. (2020). [Link]

  • Boron Isotope Tag-Assisted Ultrahigh-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry for Discovery and Annotation of cis -Diol-Containing Metabolites. ResearchGate. (n.d.). [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. PubMed Central. (2013). [Link]

  • Cell-Surface Glycan Labeling and Sensing. MDPI. (n.d.). [Link]

  • Isotope labeling strategies of glycans for mass spectrometry-based quantitative glycomics. ResearchGate. (n.d.). [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PubMed Central. (n.d.). [Link]

  • Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Publications. (n.d.). [Link]

  • In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. PubMed Central. (2020). [Link]

  • Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation. National Institutes of Health. (2024). [Link]

  • Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. MDPI. (2022). [Link]

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A Senior Application Scientist's Guide to Boronic Acid Performance in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is a critical parameter that dictates the efficiency and overall yield of this Nobel Prize-winning transformation.[1] This guide provides an in-depth comparative analysis of the performance of various boronic acids in a model Suzuki-Miyaura reaction, supported by experimental data, detailed protocols, and mechanistic insights to empower you in your synthetic endeavors.

The Model Reaction: A Framework for Comparison

To establish a baseline for comparing the reactivity of different boronic acids, we will consider a model Suzuki-Miyaura coupling reaction. A common and well-understood example is the coupling of an aryl bromide with an arylboronic acid. For the purpose of this guide, we will use the reaction between 4-bromoanisole and various boronic acids as our reference framework. It is important to note that the yields presented are drawn from various literature sources and, while illustrative, were obtained under a range of conditions. The optimal conditions for a specific substrate pairing should always be determined empirically.

Comparative Yield Analysis: The Influence of Boronic Acid Structure

The electronic and steric properties of the boronic acid play a pivotal role in the outcome of the Suzuki-Miyaura coupling. The following table summarizes the observed yields for different classes of boronic acids, providing a comparative assessment of their performance.

Boronic Acid ClassExample Boronic AcidAryl Halide PartnerReported Yield (%)Key Observations & Insights
Electron-Rich Arylboronic Acid 4-Methoxyphenylboronic acid4-Bromoanisole74-92%[2][3]Electron-donating groups (like methoxy) generally enhance the nucleophilicity of the boronic acid, facilitating the transmetalation step and leading to higher yields.[4]
Electron-Neutral Arylboronic Acid Phenylboronic acid4-Chlorotoluene~90%[5]Phenylboronic acid serves as a reliable benchmark, often providing good to excellent yields under standard conditions.
Electron-Poor Arylboronic Acid 4-Nitrophenylboronic acid1-Bromo-4-nitrobenzene~98%[6][7]While electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, successful coupling can be achieved, often requiring optimized catalyst systems or more forcing conditions. In some cases, these boronic acids can be excellent coupling partners.[8]
Sterically Hindered Arylboronic Acid 2-Methylphenylboronic acid2-Bromotoluene70-80%Steric hindrance around the boron atom can impede the approach to the palladium center, potentially lowering the reaction rate and yield. Specialized bulky ligands are often employed to overcome this challenge.[9][10]
Heteroarylboronic Acid 3-Thienylboronic acidAryl HalideVariableHeteroaryl boronic acids can be highly reactive but are also prone to side reactions like protodeboronation. Careful selection of reaction conditions is crucial for achieving high yields.
Alkylboronic Acid Cyclohexylboronic acidAryl BromideGood to excellent[11]The coupling of sp³-hybridized alkylboronic acids is a significant advancement in Suzuki-Miyaura chemistry. These reactions can be challenging due to slower transmetalation and the potential for β-hydride elimination.[11]

The "Why": Mechanistic Insights into Yield Variations

The observed differences in yield can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle. The efficiency of the reaction is a delicate balance between the productive catalytic cycle and competing side reactions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reaction A Pd(0)L₂ (Active Catalyst) B Ar-Pd(II)-X(L₂) (Oxidative Adduct) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar'(L₂) (Transmetalation Product) B->C Transmetalation (Ar'-B(OH)₂ + Base) C->A Reductive Elimination (Ar-Ar') D Ar'-B(OH)₂ (Boronic Acid) E Ar'-H (Protodeboronation) D->E Protodeboronation (+ H₂O/Base) caption Suzuki-Miyaura Cycle and Competing Protodeboronation.

Caption: The productive Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

Causality behind Experimental Observations:

  • Transmetalation Efficiency: The transfer of the organic group from boron to palladium (transmetalation) is a critical, often rate-determining step.[12] Electron-donating groups on the arylboronic acid increase the electron density on the carbon atom attached to boron, making it more nucleophilic and accelerating the transmetalation process, which generally leads to higher yields.[4] Conversely, electron-withdrawing groups can slow this step.

  • Steric Hindrance: Bulky substituents on the boronic acid (or the aryl halide) can sterically hinder the approach of the coupling partners to the palladium catalyst, slowing down both oxidative addition and transmetalation.[9][13] The use of bulky, electron-rich phosphine ligands can often mitigate these steric clashes and promote efficient coupling.

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source (often water in the presence of a base), leading to the formation of an undesired arene and a reduction in the yield of the coupled product.[14] Electron-rich and heteroarylboronic acids can be particularly susceptible to protodeboronation. The choice of base and solvent system is critical to minimize this pathway.

A Validated Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with 4-Methoxyphenylboronic Acid

This protocol provides a reliable starting point for performing a Suzuki-Miyaura coupling reaction. Optimization may be required for different substrate combinations.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Workflow:

Experimental_Workflow A 1. Reaction Setup - Add reagents to a dry flask. - Establish inert atmosphere (N₂ or Ar). B 2. Solvent Addition - Add degassed toluene and water via syringe. A->B C 3. Reaction Execution - Heat the mixture with vigorous stirring. - Monitor progress by TLC or GC-MS. B->C D 4. Work-up - Cool to room temperature. - Quench with water and perform liquid-liquid extraction. C->D E 5. Purification - Dry the organic layer. - Concentrate and purify by column chromatography. D->E F 6. Analysis - Characterize the product (NMR, MS). E->F caption Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 2-24 hours), allow the mixture to cool to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

The selection of the boronic acid is a decisive factor in the success of a Suzuki-Miyaura cross-coupling reaction. Electron-donating groups on arylboronic acids generally promote higher yields, while electron-withdrawing and sterically hindered analogs may require more tailored reaction conditions. A thorough understanding of the reaction mechanism, particularly the interplay between the desired catalytic cycle and detrimental side reactions like protodeboronation, is essential for rational reaction design and optimization. The provided protocol and comparative data serve as a robust foundation for researchers to confidently employ a diverse range of boronic acids in their synthetic campaigns.

References

  • Nakao, Y., Sakaki, S., et al. (2017). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH Public Access. [Link]

  • Kotha, S., & Meshram, M. (2011). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]

  • Shaughnessy, K. H., et al. (2018). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... ResearchGate. [Link]

  • Li, G., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link]

  • Organ, M. G., et al. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Sigman, M. S., & Carrow, B. P. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. [Link]

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  • Various Authors. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH Public Access. [Link]

  • Oshima, K., & Yorimitsu, H. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Royal Society of Chemistry. [Link]

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  • Wang, D., et al. (2012). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. NIH Public Access. [Link]

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  • Hocek, M., & Dvorakova, H. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]

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  • Berteina-Raboin, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Buchwald, S. L., & Billingsley, K. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [Link]

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  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. [Link]

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A Senior Application Scientist's Guide to Comparing Boronic Acid Reaction Transition States with DFT

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance of atoms during a chemical reaction is paramount. Boronic acids, celebrated for their role in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, are central to the synthesis of countless pharmaceutical compounds.[1][2] The efficiency and selectivity of these reactions are dictated by the energy landscape they traverse, with the transition state (TS) perched at the highest peak between reactants and products. Accurately characterizing and comparing these transition states allows us to predict reaction outcomes, optimize conditions, and rationally design more effective catalysts and substrates.

This guide provides an in-depth, technically-grounded workflow for leveraging Density Functional Theory (DFT) to calculate, verify, and compare the transition states of boronic acid reactions. We will move beyond a simple recitation of steps to explain the critical reasoning behind each choice, ensuring a robust and reproducible computational protocol.

Theoretical Foundations: Why DFT for Transition States?

At its core, a chemical reaction is a journey across a multi-dimensional potential energy surface (PES). Reactants reside in energy valleys, and to become products, they must climb over an energy ridge, the highest point of which is the transition state. The height of this ridge, the activation energy (ΔG‡), governs the reaction rate.[3][4]

DFT has emerged as a powerful tool for mapping these surfaces because it offers a favorable balance between computational cost and accuracy. It allows us to model the electronic structure of molecules and calculate their energies, geometries, and vibrational frequencies.[5] For a transition state, a key identifier is its vibrational spectrum: a true TS is a first-order saddle point on the PES, meaning it is an energy minimum in all directions except one—the reaction coordinate. This unique characteristic manifests as a single imaginary frequency in a calculated vibrational analysis.[6][7]

Designing the Computational Experiment: A Validated Workflow

Achieving reliable and comparable results requires a meticulously planned computational strategy. The following protocol is designed to be a self-validating system, with checks and balances at each stage to ensure the chemical relevance of the findings.

Step 1: System Preparation and Ground State Optimization

The first step is to build and optimize the geometries of all reactants and products. This establishes the energetic baseline for the reaction.

  • Protocol:

    • Construct the 3D structures of your reactants (e.g., aryl halide, boronic acid, base) and products using a molecular builder like GaussView.

    • Perform a geometry optimization calculation for each species. This finds the lowest energy conformation for each molecule.

    • Follow up with a frequency calculation on each optimized structure. The absence of any imaginary frequencies confirms that you have located a true energy minimum.[7]

  • Expert Insight (Causality): Starting with true minima is non-negotiable. If your reactant or product structures are not at their lowest energy points, the calculated activation energy will be meaningless. The frequency calculation is your quality control check.

Step 2: Locating the Transition State

Finding a saddle point on a complex energy surface is the most challenging part of the process.[8] Modern algorithms have streamlined this, but they require careful setup. The Synchronous Transit-Guided Quasi-Newton (STQN) method, particularly the QST2 and QST3 variants available in software like Gaussian, is a robust choice.[9][10]

  • Protocol (QST2 Method):

    • Prepare a single input file containing the optimized coordinates of the reactants and products. Crucially, the atom numbering must be identical between the reactant and product structures.

    • Specify the Opt=QST2 keyword in your calculation setup. This tells the software to generate an initial guess for the TS by interpolating between reactants and products and then optimize it.[9]

    • For more complex reactions, a user-supplied guess structure can be added using the Opt=QST3 keyword.[8]

    • To improve convergence, it is highly recommended to calculate the force constants at the first step using Opt=(QST2, CalcFC) or Opt=(TS, CalcFC).

  • Expert Insight (Causality): The STQN methods are powerful because they don't require a manually built guess of the transition state, which is often fraught with error.[9] By providing the "start" and "end" points, the algorithm has a defined path to search. Calculating the force constants at the beginning provides the optimization algorithm with a much better map of the potential energy surface curvature, significantly increasing the chances of success.

Step 3: Verification of the Transition State

A successful optimization is not a guarantee of a correct transition state. Rigorous verification is essential.

  • Protocol:

    • Perform a frequency calculation on the optimized TS geometry using the exact same level of theory and basis set.

    • Analyze the output. A valid transition state must have one and only one imaginary frequency .[6][11]

    • Visualize the vibrational mode corresponding to this imaginary frequency. The atomic motions should clearly represent the bond-breaking and bond-forming processes of the reaction coordinate (e.g., the aryl group migrating from palladium to the boronic acid's carbon).[6]

  • Expert Insight (Trustworthiness): This is the most critical validation step. Multiple imaginary frequencies indicate a higher-order saddle point, not a true TS.[6] Zero imaginary frequencies mean the optimization has collapsed back into a minimum. Visualizing the imaginary frequency's vibration provides the ultimate chemical sanity check—if the atoms aren't moving in a way that connects reactants to products, it's not the right transition state.

Step 4: Confirming Reaction Pathway with IRC

The Intrinsic Reaction Coordinate (IRC) calculation provides the final piece of evidence, confirming that your verified TS connects your intended reactants and products.[12][13]

  • Protocol:

    • Using the optimized and verified TS geometry and its calculated force constants, initiate an IRC calculation.

    • The calculation follows the minimum energy path downhill from the TS in both the forward and reverse directions.[14]

    • The final geometries at the end of the forward and reverse IRC paths should closely resemble the reactant and product structures you started with.[12]

  • Expert Insight (Trustworthiness): An IRC calculation is the definitive proof of connection.[8] It ensures the transition state you've located is for the reaction of interest and not some unforeseen side reaction. It traces the exact path the molecule would take, providing a complete picture of the reaction coordinate.[13]

Workflow Visualization

The entire computational protocol can be visualized as a sequential and self-validating process.

DFTA_Workflow Computational workflow for TS analysis. cluster_0 Part 1: Ground States cluster_1 Part 2: Transition State Search cluster_2 Part 3: Verification & Confirmation Reactants Build & Optimize Reactant(s) Freq_React Frequency Calc (0 Imaginary Freq?) Reactants->Freq_React Products Build & Optimize Product(s) Freq_Prod Frequency Calc (0 Imaginary Freq?) Products->Freq_Prod TS_Search TS Search (e.g., Opt=QST2,CalcFC) Freq_React->TS_Search Freq_Prod->TS_Search TS_Verify TS Frequency Calc (1 Imaginary Freq?) TS_Search->TS_Verify IRC_Calc IRC Calculation TS_Verify->IRC_Calc Confirmation Endpoints match Reactants/Products? IRC_Calc->Confirmation

Caption: A step-by-step workflow for locating and validating a transition state using DFT.

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set.

  • Functionals: For organometallic reactions involving transition metals like palladium, hybrid functionals are often a good starting point.

    • B3LYP: A workhorse functional that often provides good geometries, though it may require dispersion corrections (e.g., B3LYP-D3) for systems with significant non-covalent interactions.[15]

    • M06 family (e.g., M06-2X): These functionals were parameterized to perform well for a broad range of chemical systems, including transition metal chemistry and reaction barrier heights.[16][17]

  • Basis Sets: The basis set defines the set of mathematical functions used to build the molecular orbitals.

    • Pople-style (e.g., 6-31G(d)): A common and computationally efficient choice for initial optimizations of organic fragments.

    • Dunning's correlation-consistent (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed for systematically improvable accuracy, especially when electron correlation is important.[18][19] For elements like boron, specialized core-valence basis sets (cc-pCVXZ) can provide higher accuracy if core electron effects are considered important.[20][21][22]

    • Effective Core Potentials (ECPs) (e.g., LANL2DZ): For heavy atoms like palladium, ECPs are used to replace the core electrons with a mathematical potential, reducing computational cost while treating the valence electrons explicitly.

  • Expert Insight (Causality): There is no single "best" functional or basis set.[5] The choice is a trade-off between accuracy and computational cost. A common and robust strategy is to perform initial geometry optimizations with a less expensive combination (e.g., B3LYP/6-31G(d) with LANL2DZ for Pd) and then refine the energies with a single-point energy calculation using a larger basis set and a more accurate functional.[16] Always consult the literature for methods that have been benchmarked for similar boronic acid or palladium-catalyzed systems.[23][24]

Data Presentation and Comparative Analysis

Once you have successfully calculated the transition states for two or more different reactions (e.g., comparing different aryl halides or different ligands on the palladium catalyst), the key is to present the data in a clear, comparative format.

Table 1: Comparative DFT Data for Boronic Acid Reaction Transition States
ParameterReaction A (Aryl-Cl)Reaction B (Aryl-Br)Causality/Interpretation
ΔE‡ (kcal/mol) 24.521.2The activation energy (electronic energy difference). Reaction B is kinetically favored.
ΔG‡ (kcal/mol) 25.121.9Gibbs free energy of activation, includes thermal and entropic corrections. Confirms Reaction B is faster.
Imaginary Freq. (cm⁻¹) -354i-388iConfirms both are true transition states. The magnitude can hint at the "sharpness" of the energy barrier.
Key TS Bond Length (Pd-C) (Å) 2.152.18Reflects the extent of bond formation/breaking in the TS.
Key TS Bond Length (C-B) (Å) 1.851.81Differences in geometry can reveal subtle electronic or steric effects influencing the TS structure.
  • Data Interpretation: The primary metric for comparison is the Gibbs free energy of activation (ΔG‡).[3] A lower ΔG‡ corresponds to a faster reaction rate. In the hypothetical data above, the reaction with the aryl bromide (Reaction B) has a significantly lower activation barrier than the aryl chloride (Reaction A), suggesting it would proceed much more quickly, which aligns with experimental observations of halide reactivity in Suzuki couplings.[2] Differences in the key bond lengths within the transition state structure can provide mechanistic insights into why one barrier is lower than the other.

Logical Framework for Comparison

Logic_Diagram Logical flow for comparing reaction kinetics. React_A Reactants A Optimized Energy DeltaG_A Calculate ΔG‡ (A) = G(TS_A) - G(React_A) React_A->DeltaG_A Prod_A Products A Optimized Energy TS_A Transition State A Optimized Energy + ZPE/Thermal Corr. TS_A->DeltaG_A React_B Reactants B Optimized Energy DeltaG_B Calculate ΔG‡ (B) = G(TS_B) - G(React_B) React_B->DeltaG_B Prod_B Products B Optimized Energy TS_B Transition State B Optimized Energy + ZPE/Thermal Corr. TS_B->DeltaG_B Comparison Compare ΔG‡ (A) vs ΔG‡ (B) DeltaG_A->Comparison DeltaG_B->Comparison Conclusion Conclusion: Reaction with lower ΔG‡ is kinetically favored. Comparison->Conclusion

Caption: Logical diagram illustrating the comparison of activation energies to determine kinetic favorability.

Conclusion

DFT calculations provide an unparalleled window into the mechanisms of boronic acid reactions. By systematically locating, verifying, and comparing transition state structures and their corresponding activation energies, researchers can gain predictive power over reaction outcomes. This guide outlines a robust, self-validating workflow grounded in established computational chemistry principles. Adherence to this level of rigor ensures that the insights gleaned are not just theoretical curiosities, but reliable, actionable data that can accelerate discovery and innovation in drug development and synthetic chemistry.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Boronic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, boronic acids and their derivatives have emerged as indispensable building blocks, particularly in the synthesis of complex small molecules and as active pharmaceutical ingredients (APIs) in their own right. Their unique chemical properties, however, present a distinct challenge for accurate and reliable quantification. This guide provides a comprehensive comparison of common analytical techniques for boronic acid quantification and outlines a robust framework for the cross-validation of these methods, ensuring data integrity and regulatory compliance.

The Critical Role of Boronic Acid Quantification

Boronic acids are frequently employed in Suzuki-Miyaura coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical synthesis. The residual amount of boronic acid in the final API is a critical quality attribute (CQA) that must be carefully controlled and monitored. Inaccurate quantification can have significant implications for process optimization, product stability, and patient safety. Consequently, the development and validation of reliable analytical methods are of paramount importance.

An Overview of Key Analytical Techniques

A variety of analytical techniques can be employed for the quantification of boronic acids, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired throughput.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely used technique in pharmaceutical analysis, HPLC-UV offers a balance of sensitivity, specificity, and accessibility. Derivatization of the boronic acid is often required to introduce a chromophore, enabling UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent selectivity and sensitivity. Boronic acids are typically derivatized to increase their volatility for analysis by gas chromatography. The mass spectrometer allows for highly specific detection and quantification.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): As a technique for elemental analysis, ICP-MS is used to quantify the boron content of a sample. It offers exceptional sensitivity and is not dependent on the molecular form of the boron, making it a powerful tool for total boron determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is an absolute quantification method that does not require a calibration curve with a reference standard of the analyte. It can be highly specific and provide structural information simultaneously.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is a critical decision in the drug development process. The following table provides a comparative overview of the key performance characteristics of the most common techniques for boronic acid quantification.

Parameter HPLC-UV GC-MS ICP-MS qNMR
Specificity Moderate to High (matrix dependent)HighHigh (for Boron)High
Sensitivity (LOD/LOQ) Low to Moderate (ng-µg/mL)High (pg-ng/mL)Very High (pg-µg/L)Low (µg-mg/mL)
Linearity GoodExcellentExcellentExcellent
Precision (RSD%) < 2%< 5%< 3%< 1%
Accuracy (% Recovery) 98-102%95-105%97-103%99-101%
Sample Throughput HighModerateHighLow
Cost per Sample LowModerateHighModerate
Derivatization Required OftenYesNoNo
The Imperative of Cross-Validation

Cross-validation of analytical methods is a critical exercise to ensure the consistency and reliability of data across different analytical techniques. It is particularly important in the following scenarios:

  • Method Transfer: When an analytical method is transferred from a research and development laboratory to a quality control (QC) laboratory.

  • Method Modernization: When a new, improved analytical method is introduced to replace an existing one.

  • Data Comparison: When data from different analytical techniques need to be compared or correlated.

The process of cross-validation involves a head-to-head comparison of the two methods using the same set of samples and a predefined acceptance criterion. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a framework for the validation of analytical methods that can be extended to cross-validation.

A Framework for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for boronic acid quantification.

cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Objectives & Acceptance Criteria B Select Representative Samples A->B C Draft Cross-Validation Protocol B->C D Analyze Samples by Method A (e.g., HPLC-UV) C->D E Analyze Samples by Method B (e.g., ICP-MS) C->E F Statistical Comparison of Results (e.g., Bland-Altman, t-test) D->F E->F G Assess Against Acceptance Criteria F->G H Generate Cross-Validation Report G->H

Caption: A typical workflow for the cross-validation of two analytical methods.

Experimental Protocol for Cross-Validation

The following is a generalized protocol for the cross-validation of two analytical methods for boronic acid quantification.

6.1. Objective: To compare the performance of Method A (e.g., HPLC-UV) and Method B (e.g., ICP-MS) for the quantification of a specific boronic acid in a given sample matrix.

6.2. Materials and Methods:

  • Reference standard of the boronic acid

  • Reagents and solvents for both analytical methods

  • A set of at least 10 representative samples covering the expected concentration range

6.3. Procedure:

  • Sample Preparation: Prepare the samples according to the established procedures for both Method A and Method B.

  • Analysis:

    • Analyze the samples using Method A, ensuring that the instrument is calibrated and the system suitability criteria are met.

    • Analyze the same set of samples using Method B, following the same quality control procedures.

  • Data Collection: Record the quantitative results obtained from both methods for each sample.

6.4. Data Analysis:

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results from each method.

  • Perform a statistical comparison of the two data sets. A paired t-test can be used to determine if there is a statistically significant difference between the means of the two methods.

  • Plot the data. A scatter plot of the results from Method A versus Method B can provide a visual representation of the correlation between the two methods. A Bland-Altman plot can be used to assess the agreement between the two methods.

6.5. Acceptance Criteria:

The acceptance criteria for the cross-validation should be predefined in the protocol. A typical acceptance criterion is that the difference between the results from the two methods should be within a certain percentage (e.g., ±10%) for a specified percentage of the samples (e.g., >90%).

Case Study: Cross-Validation of HPLC-UV and ICP-MS

A hypothetical case study is presented below to illustrate the cross-validation of an HPLC-UV method and an ICP-MS method for the quantification of a boronic acid impurity in a drug substance.

Objective: To cross-validate a new ICP-MS method against an established HPLC-UV method for the quantification of boronic acid X in API Y.

Acceptance Criterion: The percentage difference between the results from the two methods should be ≤ 15% for at least 8 out of 10 samples.

Results:

Sample IDHPLC-UV (ppm)ICP-MS (ppm)% DifferencePass/Fail
152.355.15.3%Pass
278.982.44.4%Pass
3105.6110.24.4%Pass
412.113.511.6%Pass
525.828.18.9%Pass
6150.2145.9-2.9%Pass
799.7108.79.0%Pass
845.149.810.4%Pass
988.4102.315.7%Fail
1063.569.18.8%Pass
Conclusion and Recommendations

The accurate quantification of boronic acids is a critical aspect of pharmaceutical development and manufacturing. A thorough understanding of the available analytical techniques and a robust cross-validation strategy are essential for ensuring data integrity and regulatory compliance.

  • Method Selection: The choice of analytical method should be based on a careful consideration of the specific requirements of the analysis, including sensitivity, specificity, and throughput.

  • Cross-Validation: Cross-validation is a crucial step in the lifecycle of an analytical method and should be performed whenever a new method is introduced or an existing method is transferred.

  • Regulatory Guidance: It is important to adhere to the principles of analytical method validation outlined in regulatory guidelines such as ICH Q2(R1).

By following the principles and practices outlined in this guide, researchers, scientists, and drug development professionals can ensure the reliability and accuracy of their boronic acid quantification data, ultimately contributing to the development of safe and effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. [Link]

A Senior Application Scientist’s Guide to Boronic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The re-emergence of covalent inhibitors in drug discovery has brought renewed focus to unique chemical moieties capable of forming reversible yet stable bonds with biological targets. Among these, the boronic acid group stands out for its distinctive electronic properties and versatile reactivity. Once considered niche, the clinical success of drugs like the proteasome inhibitor Bortezomib has catapulted boronic acids into the mainstream of medicinal chemistry.[1][2]

This guide provides an in-depth, comparative review of boronic acids in the context of recent drug discovery literature. We will move beyond a simple listing of facts to explore the causal relationships behind experimental choices, compare the performance of boronic acid-based drugs, and provide actionable, field-proven protocols for their synthesis and evaluation.

The Boronic Acid Moiety: A Unique Pharmacophore

A boronic acid is an organoboron compound characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (-B(OH)₂). The key to its utility in drug design lies in the electron-deficient nature of the boron atom. It possesses an empty p-orbital, making it a Lewis acid capable of accepting a pair of electrons from a nucleophile.[2][3] This simple feature underpins its two primary modes of biological interaction:

  • Formation of Reversible Covalent Bonds: Boronic acids can be attacked by nucleophilic serine or threonine residues in enzyme active sites. This mimics the tetrahedral transition state of peptide bond hydrolysis, resulting in potent and often highly specific enzyme inhibition.[4][5]

  • Binding to Cis-diols: The boronic acid group can form reversible boronate esters with molecules containing a cis-diol moiety, such as the sugars found on glycoproteins.[3][6] This interaction is being exploited for targeted drug delivery, particularly to cancer cells that overexpress certain cell-surface glycans like sialic acids.[7][8]

A significant advantage from a drug development perspective is that boronic acids are generally stable, exhibit low toxicity, and are ultimately metabolized to boric acid, a naturally occurring compound that is readily excreted by the body.[5][9]

Mechanisms of Action and Therapeutic Applications

The versatility of the boronic acid pharmacophore has led to its successful application across multiple therapeutic areas, from oncology to infectious diseases.

The most prominent success story for boronic acids is in the inhibition of serine proteases. The first-in-class proteasome inhibitor, Bortezomib (Velcade®), revolutionized the treatment of multiple myeloma.[1][10] Its design was a direct improvement upon earlier peptide aldehyde inhibitors, which suffered from poor specificity and rapid dissociation.[5] The replacement of the aldehyde with a boronic acid group led to significantly increased potency and selectivity for the proteasome's active site.[5]

The mechanism involves the boronic acid moiety forming a stable, reversible covalent bond with the N-terminal threonine hydroxyl group within the proteasome's catalytic β-subunit, effectively shutting down its protein degradation machinery and leading to cancer cell apoptosis.[5]

Bortezomib_Mechanism cluster_0 Proteasome Active Site Threonine N-terminal Threonine OH Intermediate Tetrahedral Intermediate B-O-Threonine Threonine->Intermediate Forms Covalent Adduct Bortezomib Bortezomib B(OH)₂ Bortezomib:f0->Threonine:f1 Nucleophilic Attack Bortezomib->Intermediate caption Bortezomib inhibits the proteasome via nucleophilic attack.

Caption: Bortezomib inhibits the proteasome via nucleophilic attack.

This same principle extends to other enzyme classes. Vaborbactam, a cyclic boronic acid, is a potent inhibitor of bacterial β-lactamase enzymes.[1][11] By inactivating these resistance-conferring enzymes, Vaborbactam restores the efficacy of β-lactam antibiotics like meropenem against multidrug-resistant bacteria.[11]

Beyond β-lactamase inhibition, boronic acids have shown broad utility as antimicrobial agents. The benzoxaborole class, where the boronic acid is part of a heterocyclic ring system, has yielded two approved drugs:

  • Tavaborole (Kerydin®): An antifungal agent used to treat onychomycosis. It works by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme for fungal protein synthesis.[2]

  • Crisaborole (Eucrisa®): An anti-inflammatory agent for atopic dermatitis that inhibits phosphodiesterase 4 (PDE4).[2]

These examples highlight how the core boron chemistry can be adapted into different scaffolds to achieve distinct biological effects.

Comparative Guide to Approved Boronic Acid Drugs

The growing number of FDA-approved drugs containing a boronic acid moiety underscores their therapeutic value and successful integration into drug development pipelines.[12]

Drug Name (Brand Name)Year Approved (FDA)TargetMechanism of ActionTherapeutic AreaKey Comparative Feature
Bortezomib (Velcade®)2003[10]26S ProteasomeReversible covalent inhibition of the N-terminal threonine in the chymotrypsin-like (β5) subunit.[5]Multiple MyelomaFirst-in-class proteasome inhibitor; administered intravenously.[1][13]
Ixazomib (Ninlaro®)2015[2]26S ProteasomeReversible covalent inhibition of the N-terminal threonine in the chymotrypsin-like (β5) subunit.[1]Multiple MyelomaFirst orally bioavailable proteasome inhibitor, offering improved patient convenience.[2][3]
Vaborbactam (in Vabomere®)2017[2]Serine β-LactamasesForms a reversible covalent adduct with the active site serine, protecting the partner antibiotic from degradation.[1]Complicated Bacterial InfectionsA non-β-lactam β-lactamase inhibitor with a broad spectrum against key resistance enzymes like KPC.[11]
Tavaborole (Kerydin®)2014[2]Leucyl-tRNA Synthetase (LeuRS)Traps tRNALeu in the editing site of the enzyme, blocking protein synthesis.Onychomycosis (Fungal Nail Infection)Topical antifungal from the benzoxaborole class with a novel mechanism of action.
Crisaborole (Eucrisa®)2016[2]Phosphodiesterase 4 (PDE4)Inhibits PDE4, leading to increased intracellular cAMP levels and reduced inflammation.Atopic Dermatitis (Eczema)Topical anti-inflammatory benzoxaborole, providing a non-steroidal treatment option.
The Medicinal Chemist's Perspective: Synthesis and Challenges

While the biological applications are compelling, the practical synthesis and development of boronic acid drugs present both advantages and challenges.

Advantages:

  • Potency: The reversible covalent mechanism often leads to inhibitors with high potency and long target residence times.[14]

  • Versatility: Boronic acids are valuable synthetic intermediates, most notably in the Suzuki-Miyaura cross-coupling reaction, which simplifies the construction of complex molecules.[15][16]

  • Improving Pharmacokinetics: In some cases, the incorporation of a boronic acid has been shown to improve a compound's pharmacokinetic profile.[12][17]

Challenges:

  • Selectivity: As with any reactive warhead, ensuring selectivity for the target enzyme over other biological nucleophiles is critical to minimize off-target toxicity.[18]

  • Stability: Boronic acids can undergo dehydration to form boroxines (cyclic trimers) or other oligomers, which can complicate purification and formulation.

  • Synthetic Accessibility: Historically, the synthesis of boronic acids could be complex. However, recent breakthroughs have made them much more accessible.[19][20]

A significant advance is the decarboxylative borylation reaction developed by Baran and colleagues, which allows for the conversion of abundant and inexpensive carboxylic acids directly into their corresponding boronic acids using a simple nickel catalyst.[19][20] This has dramatically streamlined the process of creating novel boronic acid derivatives.

Synthetic_Workflow Start Starting Material (e.g., Carboxylic Acid) Reaction Decarboxylative Borylation (Ni Catalyst, Borylation Reagent) Start->Reaction Step 1 Workup Aqueous Workup & Extraction Reaction->Workup Step 2 Purification Purification (e.g., Column Chromatography) Workup->Purification Step 3 Characterization Characterization (NMR, MS, Purity Analysis) Purification->Characterization Step 4 Final Final Boronic Acid Product Characterization->Final Validation caption General workflow for modern boronic acid synthesis.

Caption: General workflow for modern boronic acid synthesis.

Experimental Protocols: A Self-Validating Approach

Trustworthy protocols are self-validating, meaning the rationale for each step is clear and contributes to a reliable outcome.

This protocol is adapted from modern methods that prioritize efficiency and accessibility.[20]

Objective: To convert a commercially available aryl carboxylic acid into its corresponding boronic acid pinacol ester.

Rationale: This method avoids harsh organometallic reagents and provides a direct route from a common starting material. The pinacol ester is often more stable and easier to handle than the free boronic acid and can be used directly in subsequent reactions or hydrolyzed if needed.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, nitrogen-flushed flask, add the aryl carboxylic acid (1.0 equiv), a suitable activating agent (e.g., an N-hydroxyphthalimide ester, 1.1 equiv), and a nickel catalyst (e.g., NiCl₂·glyme, 10 mol%).

  • Reagent Addition: Add the borylating reagent, bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), and a suitable solvent (e.g., anhydrous THF). The use of B₂pin₂ is critical as it is the source of the boron moiety.

  • Initiation: Add a stoichiometric reductant (e.g., a zinc-based reductant) and a ligand for the nickel catalyst (e.g., a bipyridine derivative). The reductant initiates the catalytic cycle.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Upon completion, quench the reaction with aqueous HCl (1M). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Purification & Validation: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel. Validate the structure and purity of the final boronic acid pinacol ester using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel boronic acid compound against a model serine protease.

Rationale: This assay provides a quantitative measure of the compound's potency. A chromogenic or fluorogenic substrate is used, where enzyme activity is directly proportional to the rate of color or fluorescence generation. The protocol is designed to ensure that the inhibition observed is specific and dose-dependent.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the boronic acid inhibitor in DMSO. Prepare serial dilutions in assay buffer (e.g., Tris-HCl, pH 7.5) to create a range of concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration in the assay must be kept low (<1%) to avoid solvent-induced artifacts.

  • Enzyme & Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the serine protease (e.g., chymotrypsin) to each well containing the different inhibitor concentrations. Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25 °C). This step is crucial for boronic acids, which can exhibit time-dependent inhibition, to allow the covalent bond to form.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate specific for the enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin).

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance (for chromogenic) or fluorescence (for fluorogenic) at regular intervals for 30-60 minutes.

  • Data Analysis & Validation:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the signal vs. time plot.

    • Normalize the rates relative to a control well containing no inhibitor (100% activity) and a background well with no enzyme (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The validation of the protocol relies on obtaining a clear sigmoidal dose-response curve.

Future Directions and Emerging Applications

The field of boronic acids in drug discovery continues to expand rapidly. Several exciting areas are currently being explored:

  • Targeted Drug Delivery: Phenylboronic acid (PBA) moieties are being incorporated into nanoparticles and other drug delivery systems to target sialic acid residues overexpressed on cancer cells, enhancing the local concentration of therapeutics.[7][8]

  • Prodrug Strategies: Boronic esters are being developed as prodrugs that are selectively hydrolyzed to the active boronic acid by the high levels of reactive oxygen species (ROS) found within the tumor microenvironment.[21][22]

  • New Therapeutic Targets: Researchers are designing boronic acid inhibitors for a wider range of enzymes, including metallo-β-lactamases, which are a major source of antibiotic resistance.[23]

  • Boron Neutron Capture Therapy (BNCT): While distinct from boronic acid drugs, BNCT utilizes boron-containing compounds that are delivered to tumors. Subsequent irradiation with neutrons causes the boron to release cytotoxic alpha particles, offering a highly localized form of radiation therapy.[3]

Conclusion

Boronic acids have firmly established their place as a privileged pharmacophore in modern drug discovery. Their unique ability to form reversible covalent bonds has been successfully translated into multiple approved drugs for cancer, infectious diseases, and inflammatory conditions. While challenges in selectivity and stability remain, innovative synthetic methods and a deeper understanding of their mechanism of action continue to drive the field forward. For drug development professionals, the boronic acid moiety is no longer a chemical curiosity but a validated and powerful tool for designing the next generation of targeted, potent therapeutics.

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A Researcher's Guide: The Decisive Advantages of Boronic Acids Over Organotin Reagents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the creation of carbon-carbon bonds remains a foundational pillar, enabling the construction of complex molecules that drive innovation in medicine and materials science. For decades, palladium-catalyzed cross-coupling reactions have been the go-to methodology for this purpose. Among these, the Suzuki-Miyaura coupling, utilizing organoboron reagents, and the Stille coupling, which employs organotin reagents, have been workhorses in the field.[1] However, a clear shift in preference has emerged in recent years, with boronic acids and their derivatives decisively taking precedence over their organotin counterparts.

This guide provides an in-depth comparison, grounded in experimental evidence and practical insights, to illuminate the key advantages of boronic acids. We will explore the critical differences in toxicity, stability, reaction scope, and operational simplicity that have positioned the Suzuki-Miyaura reaction as the superior choice for the majority of applications in both academic research and industrial drug development.[2][3]

The Toxicity Dilemma: A Non-Negotiable Advantage for Boronic Acids

The most compelling argument for choosing boronic acids over organotins is the stark contrast in their toxicological profiles. Organotin compounds, particularly trialkyltin derivatives like tributyltin, are notoriously toxic.[4] They are recognized as potent environmental pollutants and pose significant health risks, including neurotoxicity, immunotoxicity, and endocrine disruption.[5][6][7] The handling of these reagents requires stringent safety protocols, and their disposal presents a considerable environmental burden.[8][9] This inherent toxicity is a major drawback, especially in industrial settings and in the synthesis of pharmaceutical ingredients where purity and safety are paramount.[10]

In stark contrast, boronic acids are generally considered to have low toxicity.[11][12] The boron-containing byproducts of the Suzuki-Miyaura reaction are typically inorganic borates, which are environmentally benign and can be easily removed through simple aqueous workups.[2] This "green" profile not only enhances laboratory safety but also aligns with the growing emphasis on sustainable chemistry.[12] The U.S. Food and Drug Administration (FDA) has approved multiple drugs containing the boronic acid moiety, underscoring their biocompatibility and safety.[13][14][15]

Superior Stability and Handling

From a practical standpoint, the physical properties of boronic acids offer significant advantages in a laboratory setting. Most boronic acids are air- and moisture-stable crystalline solids, making them easy to handle, weigh, and store for extended periods.[12][16] While some boronic acids can be unstable, particularly certain heterocyclic derivatives, stable surrogates like boronate esters (e.g., pinacol esters) are readily available and offer enhanced stability for long-term storage and use in multi-step syntheses.[17][18][19][20]

Organostannanes, while often stable to air and moisture, can be volatile and unpleasant to handle.[21][22] Their purification can be challenging, and the removal of residual tin from the final product is a well-documented difficulty in Stille couplings, often requiring specialized chromatographic techniques or recrystallizations.[2][4][10]

Broad Functional Group Tolerance and Milder Reaction Conditions

The Suzuki-Miyaura coupling is renowned for its exceptional tolerance of a wide array of functional groups, including esters, amides, ketones, and nitro groups.[23][24] This broad compatibility is largely due to the relatively mild reaction conditions, typically involving a base in an aqueous or mixed-aqueous solvent system.[25] The base plays a crucial role in activating the boronic acid for transmetalation.[26]

While the Stille coupling also boasts good functional group tolerance, the conditions can sometimes be harsher.[1][4][27] Moreover, the Suzuki-Miyaura reaction often proceeds with lower catalyst loadings due to the high reactivity of the activated organoboron species, leading to higher catalyst turnover rates.[23]

The Ease of Purification: A Practical Triumph

A significant, and often underestimated, advantage of the Suzuki-Miyaura reaction is the straightforward purification of the reaction products. As mentioned, the boron-containing byproducts are typically water-soluble salts that can be easily removed with a simple aqueous extraction.[2] This simplifies the workup procedure immensely, saving time and resources.

Conversely, the byproducts of the Stille reaction are stoichiometric amounts of organotin halides (e.g., Bu3SnCl or Bu3SnBr). These byproducts are often nonpolar and share similar chromatographic properties with the desired product, making their complete removal a notorious challenge.[2][4] This can lead to product contamination with toxic tin residues, a critical issue in the synthesis of pharmaceutically active compounds.

Data-Driven Performance Comparison

To illustrate the practical differences, the following table summarizes typical outcomes for the cross-coupling of a generic aryl bromide with either a phenylboronic acid (Suzuki-Miyaura) or a phenyltributylstannane (Stille). The data is representative of trends observed in the chemical literature.

FeatureSuzuki-Miyaura CouplingStille CouplingAdvantage
Reagent Toxicity Low, generally non-toxic[11][12]High, neurotoxic, environmental pollutant[4][5]Boronic Acid
Byproducts Water-soluble borates (e.g., B(OH)3)[2]Organotin halides (e.g., Bu3SnCl)[4]Boronic Acid
Workup/Purification Simple aqueous extraction[2]Challenging, often requires special chromatography[10]Boronic Acid
Reagent Stability Generally air-stable solids[16]Air/moisture stable, but can be volatile liquids[21]Boronic Acid
Typical Yields Good to excellent (often >90%)[28]Good to excellent (often >85%)[28]Comparable
Functional Groups Excellent tolerance[23][24]Very good tolerance[1][27]Boronic Acid
"Green" Chemistry High (benign byproducts, often aqueous systems)Low (toxic reagents and byproducts)Boronic Acid

Mechanistic Insights: Visualizing the Catalytic Cycles

The fundamental mechanisms of the Suzuki-Miyaura and Stille couplings share three core steps: oxidative addition, transmetalation, and reductive elimination.[21][23] However, the nature of the organometallic reagent introduces key differences, particularly in the crucial transmetalation step.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl + R¹-X Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl Transmetalation (with [R²B(OH)₃]⁻) Base_Activation Base (e.g., K₂CO₃) Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate + OH⁻ PdII_Diaryl->Pd0 Product R¹-R² PdII_Diaryl->Product Reductive Elimination RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the Suzuki-Miyaura reaction, the boronic acid is first activated by a base to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻).[26][29] This ate-complex readily undergoes transmetalation, transferring its organic group to the palladium(II) center.

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl + R¹-X Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl Transmetalation (with R²SnBu₃) Organotin R²-Sn(Bu)₃ PdII_Diaryl->Pd0 Product R¹-R² PdII_Diaryl->Product Reductive Elimination RedElim Reductive Elimination

Caption: Catalytic cycle of the Stille cross-coupling reaction.

The Stille coupling does not require a base for activation. The neutral organotin reagent coordinates to the palladium center, and the transmetalation proceeds, often considered the rate-determining step.[30] While effective, the lack of an activation requirement can sometimes lead to lower reactivity compared to the Suzuki-Miyaura coupling.

Experimental Protocols: A Practical Workflow Comparison

The following generalized protocols highlight the key operational differences between the two methods.

Generalized Experimental Workflow

Workflow cluster_suzuki Suzuki-Miyaura Path cluster_stille Stille Path start Start: Assemble Reagents setup Combine Aryl Halide, Organometallic Reagent, Catalyst, Ligand, and Solvent start->setup suzuki_base Add Aqueous Base (e.g., K₂CO₃, CsF) setup->suzuki_base stille_additive Optional: Add Additive (e.g., CuI) setup->stille_additive degas Degas Reaction Mixture (e.g., N₂ or Ar sparging) suzuki_base->degas stille_additive->degas heat Heat to Reaction Temp (e.g., 60-100 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Reaction Workup monitor->workup suzuki_workup Aqueous Extraction to remove borate salts workup->suzuki_workup stille_workup Difficult Purification to remove tin byproducts workup->stille_workup purify Column Chromatography suzuki_workup->purify stille_workup->purify end Isolated Product purify->end

Caption: Generalized experimental workflow for cross-coupling reactions.

Protocol 1: Typical Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[25]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.[25]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x). The aqueous washes effectively remove the inorganic base and borate byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Protocol 2: Typical Stille Cross-Coupling

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[2]

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent (e.g., anhydrous DMF or toluene, 10 mL) via syringe, followed by the organostannane (1.1 mmol, 1.1 equiv).[2] An additive like CuI is sometimes used to accelerate the reaction.[10]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent and wash with water. To aid in the removal of tin byproducts, the organic layer may be washed with a saturated aqueous solution of KF or DBU, which precipitates the tin as a fluoride or hydroxide salt.

  • Purification: Filter off any precipitate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The purification of the crude product by silica gel chromatography can be challenging due to the co-elution of residual organotin species.[2][4]

Conclusion

While both the Suzuki-Miyaura and Stille couplings are powerful methods for C-C bond formation, the advantages of using boronic acids are clear and compelling. Their significantly lower toxicity, the environmental benignity of their byproducts, their excellent stability and ease of handling, and the straightforward purification protocols make them the superior choice for modern synthetic applications.[2][12] The continued development of new boronic acid derivatives and improved catalytic systems further solidifies the Suzuki-Miyaura reaction's position as the preeminent cross-coupling strategy for researchers, scientists, and drug development professionals.[3][31] For these reasons, the Suzuki-Miyaura coupling is recommended as the first-line approach for nearly all cross-coupling endeavors.

References

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A Senior Scientist's Guide to Cross-Coupling Mechanisms: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The advent of transition metal-catalyzed cross-coupling reactions has irrevocably transformed the landscape of modern organic synthesis. These powerful methodologies, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, provide an unparalleled toolkit for the construction of carbon-carbon and carbon-heteroatom bonds.[1] For the medicinal chemist striving to synthesize complex pharmaceutical targets or the materials scientist designing novel conjugated polymers, a deep, mechanistic understanding of these reactions is not merely academic—it is fundamental to troubleshooting, optimization, and innovation.

This guide moves beyond a simple recitation of catalytic cycles. As a senior application scientist, my objective is to provide an in-depth, comparative analysis of the core mechanistic principles governing the most prevalent cross-coupling reactions. We will dissect the nuanced differences in the elementary steps, explain the causality behind reagent choices, and ground our discussion in the experimental and computational evidence that has shaped our current understanding.

The Canonical Catalytic Cycle: A Unifying Framework

Most palladium-catalyzed cross-coupling reactions are understood to operate through a Pd(0)/Pd(II) catalytic cycle.[2] This cycle, while varying in its specifics, generally comprises three fundamental elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The notable exception we will discuss is the Heck reaction, which substitutes the transmetalation step with alkene coordination, migratory insertion, and β-hydride elimination.

Understanding the interplay and kinetics of these steps is crucial, as any one of them can be the rate-determining step (RDS), influencing reaction efficiency and scope.[5]

The Suzuki-Miyaura Coupling: The Power of Boron and Base

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction, celebrated for the stability, low toxicity, and commercial availability of its organoboron reagents.[6] It forges a C-C bond between an organoboron species and an organohalide or triflate.[6][7]

Mechanistic Cycle

The generally accepted mechanism involves the oxidative addition of an organohalide to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the product.[8][9]

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition Trans_Complex R¹-Pd(II)L₂(R²) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product R¹-R² Trans_Complex->Product center sub1 R¹-X sub1->OA_Complex sub2 R²-B(OR)₂ + Base sub2->Trans_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Dissecting the Steps:
  • Oxidative Addition: The cycle begins with the coordinatively unsaturated Pd(0) catalyst inserting into the R¹-X bond. This is a classic oxidative addition, formally oxidizing palladium from Pd(0) to Pd(II). The reaction rate is highly dependent on the halide, following the general trend I > Br > OTf >> Cl.[8][10] The reluctance of aryl chlorides to react necessitates the use of bulky, electron-rich phosphine ligands which promote the oxidative addition step.[8]

  • Transmetalation (The Role of the Base): This step is the mechanistic hallmark of the Suzuki coupling. The organoboron reagent (e.g., a boronic acid) is generally not nucleophilic enough to transmetalate directly. A base (e.g., K₂CO₃, Cs₂CO₃, KOAc) is essential to activate the boron by forming a more nucleophilic boronate 'ate' complex (R²-B(OR)₃⁻).[6][8][11] This activated species then transfers its organic group (R²) to the palladium center, displacing the halide.[12] Kinetic and mechanistic studies have identified this step as often being the rate-determining step of the overall cycle.[5]

  • Reductive Elimination: The final step involves the formation of the new C-C bond (R¹-R²) as the two organic ligands are eliminated from the palladium center.[13] This process regenerates the active Pd(0) catalyst and requires the R¹ and R² groups to be in a cis orientation on the palladium complex.[8][14] If they are trans, a trans-to-cis isomerization must occur first.[8]

The Heck Reaction: Olefin Functionalization

The Heck reaction is unique among the major cross-coupling methods as it does not involve a classic transmetalation step with an organometallic reagent. Instead, it couples an organohalide with an alkene.[15][16]

Mechanistic Cycle

The cycle involves oxidative addition, followed by alkene coordination and migratory insertion, and concludes with β-hydride elimination and base-mediated catalyst regeneration.[15][17][18]

Heck_Reaction Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition Pi_Complex [R¹-Pd(II)L(X)(alkene)] OA_Complex->Pi_Complex Alkene Coordination Sigma_Complex R¹-alkene-Pd(II)L(X) Pi_Complex->Sigma_Complex Migratory Insertion (syn) Hydride_Complex H-Pd(II)L(X) Sigma_Complex->Hydride_Complex β-Hydride Elimination (syn) Product R¹-alkene Sigma_Complex->Product Hydride_Complex->Pd0 Reductive Elimination (+ Base) sub1 R¹-X sub1->OA_Complex sub2 Alkene sub2->Pi_Complex

Caption: The catalytic cycle of the Heck reaction.

Dissecting the Steps:
  • Oxidative Addition: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of an aryl or vinyl halide to the Pd(0) catalyst.[17]

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) complex, forming a π-complex.[17] This is followed by a key syn migratory insertion, where the aryl/vinyl group (R¹) and the palladium atom add across the double bond.[15][17] This step forms the crucial C-C bond and creates a new palladium-alkyl σ-complex.[19]

  • β-Hydride Elimination: For the reaction to turn over, a hydrogen atom on the β-carbon (relative to palladium) must be accessible. A syn β-hydride elimination occurs, where this hydrogen is transferred to the palladium, reforming the alkene C=C bond in a new position and generating a hydrido-palladium(II) species.[15][17] This step dictates the regioselectivity and stereoselectivity of the final product.

  • Catalyst Regeneration: A base (e.g., a tertiary amine) is required to remove HX from the hydrido-palladium(II) complex, regenerating the Pd(0) catalyst for the next cycle.[15]

The Negishi Coupling: Harnessing Organozinc Reagents

The Negishi coupling is distinguished by its use of highly reactive organozinc nucleophiles.[20][21] This heightened reactivity allows for the coupling of a broader range of substrates, including sp³-hybridized carbons, often under remarkably mild conditions.[20][22]

Mechanistic Cycle

The Negishi cycle is a textbook example of the canonical cross-coupling pathway.

Negishi_Coupling Negishi Coupling Catalytic Cycle Pd0 Pd(0)L₂ or Ni(0)L₂ OA_Complex R¹-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition Trans_Complex R¹-Pd(II)L₂(R²) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product R¹-R² Trans_Complex->Product sub1 R¹-X sub1->OA_Complex sub2 R²-ZnX sub2->Trans_Complex

Caption: The catalytic cycle of the Negishi coupling.

Dissecting the Steps:
  • Oxidative Addition: The cycle proceeds via oxidative addition of the organohalide to the Pd(0) or Ni(0) catalyst.[1][13] While palladium is common, nickel catalysts are also frequently used and can offer complementary reactivity, sometimes proceeding via different, radical-based mechanisms.[2][20][23]

  • Transmetalation: The high reactivity of organozinc reagents makes the transmetalation step exceptionally fast and efficient, even at low temperatures.[22][24] This is a key advantage over other methods, particularly for less reactive coupling partners. Unlike the Suzuki reaction, a base is not required for activation. The organozinc reagent directly transfers its organic group to the palladium(II) center.[13]

  • Reductive Elimination: As in the Suzuki coupling, the final step is the reductive elimination of the R¹-R² product, which regenerates the active catalyst.[13]

Other Key Cross-Coupling Reactions: A Mechanistic Snapshot

Sonogashira Coupling

This reaction couples terminal alkynes with aryl or vinyl halides. Its defining mechanistic feature is the synergistic use of both palladium and copper catalysts.[13] The palladium catalyst undergoes the standard oxidative addition. The copper co-catalyst reacts with the terminal alkyne (in the presence of a base) to form a highly reactive copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex, a step that is much faster than direct transmetalation of the alkyne itself.[13]

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine.[25] The mechanism is analogous to the Suzuki and Negishi couplings, involving oxidative addition, coordination of the amine to the Pd(II) center, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate Pd(0).[25][26] A potential side reaction is β-hydride elimination from the amide, which can lead to hydrodehalogenation of the starting material.[25]

Comparative Summary and Performance

The choice of a cross-coupling reaction is dictated by the specific substrates, desired functional group tolerance, and reaction conditions. The mechanistic differences outlined above are directly responsible for the varying performance characteristics of each named reaction.

Reaction NameCatalyst SystemNucleophile (R²)Key Mechanistic FeatureTypical BasePerformance Notes
Suzuki-Miyaura Pd(0)Organoboron (R²-B(OR)₂)Base-activated transmetalationCarbonates, Phosphates, HydroxidesExcellent functional group tolerance; stable, non-toxic reagents; requires base.[6][8]
Heck Pd(0)AlkeneMigratory Insertion & β-Hydride EliminationAmines, CarbonatesNo organometallic nucleophile needed; stereospecific; regioselectivity can be an issue.[15][17]
Negishi Pd(0) or Ni(0)Organozinc (R²-ZnX)Fast, direct transmetalationNone requiredHighly reactive; couples sp³, sp², sp carbons; reagents are air/moisture sensitive.[20][22][27]
Sonogashira Pd(0) / Cu(I)Terminal AlkyneCu-mediated transmetalationAminePremier method for synthesizing aryl/vinyl alkynes; requires two catalysts.[13]
Buchwald-Hartwig Pd(0)Amine (R₂NH)C-N Reductive EliminationStrong, non-nucleophilic (e.g., NaOtBu)The leading method for aryl C-N bond formation; ligand choice is critical.[25][26]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol illustrates the practical application of the mechanistic principles discussed, specifically the need for an inert atmosphere to protect the Pd(0) catalyst and the essential role of the base.

Reaction: Coupling of 4-Bromoanisole with Phenylboronic Acid.

Methodology:

  • Reagent Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (415 mg, 3.0 mmol, 3.0 equiv).

    • Causality: Phenylboronic acid is used in slight excess to ensure complete consumption of the limiting electrophile. K₂CO₃ serves as the essential base to form the active boronate 'ate' complex for transmetalation.

  • Catalyst Addition: Add the palladium catalyst, e.g., Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).

    • Causality: Pd(PPh₃)₄ is a common pre-catalyst that readily provides the active Pd(0)L₂ species in solution.

  • Inerting the System: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Causality: This is a critical step. Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 5 mL), via syringe.

    • Causality: The solvent must be degassed (e.g., by sparging with argon) to remove dissolved oxygen. The presence of water can aid in dissolving the inorganic base and facilitate the formation of the boronate complex.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

    • Causality: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition and reductive elimination steps.

  • Workup and Purification: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 4-methoxybiphenyl.

Conclusion

While the elementary steps of oxidative addition, transmetalation, and reductive elimination form a common thread, the mechanistic nuances of each named cross-coupling reaction give rise to its unique strengths and applications. The base-activated transmetalation of the Suzuki, the migratory insertion pathway of the Heck, and the highly reactive organozinc transmetalation of the Negishi are not just trivial differences; they are the core principles that dictate substrate scope, functional group tolerance, and reaction conditions. For the practicing scientist, mastering these principles is the key to leveraging the full synthetic power of these transformative reactions.

References

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Sources

A Senior Application Scientist's Guide to the Reproducibility of Methods Using 2-Isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern synthetic chemistry, particularly within drug development, the reliability of carbon-carbon bond-forming reactions is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of this field, valued for its functional group tolerance and broad applicability.[1] Central to this reaction is the organoboron partner, typically a boronic acid. This guide focuses on a specific, yet increasingly relevant, building block: 2-isopropoxyphenylboronic acid. Its structure, featuring a sterically demanding ortho-isopropoxy group, presents both unique opportunities for accessing complex molecular architectures and significant challenges to reaction reproducibility.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to dissect the causal factors influencing the success and reproducibility of reactions involving this sterically hindered reagent. We will explore the mechanistic hurdles, compare published methodologies through experimental data, provide a validated protocol with detailed rationale, and offer a logical framework for troubleshooting common issues.

The Core Challenge: Overcoming Steric Hindrance

The primary obstacle to achieving consistent results with this compound is the steric bulk of the ortho-isopropoxy substituent. This group directly influences the most critical step of the Suzuki-Miyaura catalytic cycle after oxidative addition: transmetalation .[2][3] During this step, the organic moiety is transferred from the boron atom to the palladium center. The bulky substituent can physically impede the optimal orientation of the palladium complex and the boronate species, thereby increasing the activation energy of this step and slowing the reaction.[2][4]

This steric impediment necessitates a carefully considered selection of reaction parameters—ligand, base, and solvent—that are specifically tailored to accommodate this bulk. Failure to do so is a primary source of low yields and poor reproducibility reported in the field.

OA Oxidative Addition ArPdL2X Ar-Pd(II)-X OA->ArPdL2X Transmetalation Transmetalation (Rate-Limiting Step) ArPdL2X->Transmetalation BoronicAcid Ar'B(OH)2 (2-Isopropoxyphenyl boronic acid) Boronate [Ar'B(OH)3]- BoronicAcid->Boronate Activation Base Base (e.g., K3PO4) Base->Boronate Boronate->Transmetalation Steric Clash Here! ArPdL2Ar Ar-Pd(II)-Ar' Transmetalation->ArPdL2Ar RE Reductive Elimination ArPdL2Ar->RE Product Ar-Ar' (Product) RE->Product Pd0 Pd(0) Catalyst RE->Pd0 Catalyst Regeneration Pd0->OA Ar-X start Low or No Yield Observed q1 Are Starting Materials Consumed (TLC/LC-MS)? start->q1 cause1 Potential Cause: Inactive Catalyst System q1->cause1 no_sm q2 Major Side Products Observed? q1->q2 yes_sm no_sm No sol1a Action 1: Ensure Rigorous Degassing. Use fresh, high-purity solvent. cause1->sol1a sol1b Action 2: Use a more robust ligand (XPhos, SPhos). Increase catalyst loading. cause1->sol1b sol1c Action 3: Check purity/age of Pd source and ligand. cause1->sol1c yes_sm Yes cause2 Potential Cause: Oxygen Contamination q2->cause2 homo cause3 Potential Cause: Harsh Conditions or Presence of Excess Water q2->cause3 proto homo Yes, Boronic Acid Homocoupling sol2 Action: Improve degassing technique. Ensure tight seals on reaction vessel. cause2->sol2 proto Yes, Protodeboronation of Boronic Acid sol3a Action 1: Use a milder base (e.g., K₂CO₃) or ensure base is anhydrous if needed. cause3->sol3a sol3b Action 2: Reduce reaction time/temp. cause3->sol3b sol3c Action 3: Convert boronic acid to a more stable MIDA ester or trifluoroborate salt. cause3->sol3c

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 2-Isopropoxyphenylboronic Acid: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've observed that the final step of an experiment—waste disposal—is as critical as the first. Improper handling of chemical waste not only poses immediate safety risks but also carries significant regulatory and environmental consequences. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-isopropoxyphenylboronic acid, a common reagent in modern synthetic chemistry. Our approach is grounded in established safety protocols and regulatory standards to ensure that researchers, scientists, and drug development professionals can manage this process with confidence and integrity.

The core principle of chemical disposal is proactive risk management. For compounds like this compound, which belongs to the versatile class of boronic acids, this means treating all associated waste streams as hazardous until proven otherwise. This guide will walk you through hazard assessment, waste segregation, procedural disposal, and decontamination, ensuring every step is a self-validating system of safety and compliance.

Part 1: Immediate Safety & Hazard Assessment

Before handling any waste, a thorough understanding of the chemical's hazards is essential. This compound and its derivatives are known to be irritants. All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

Appropriate Personal Protective Equipment (PPE) is non-negotiable. The following table summarizes the minimum required PPE for handling this compound waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or contact with solid particulates.[1][3]
Hand Protection Nitrile or neoprene chemical-resistant gloves. Double-gloving is recommended.Prevents direct skin contact and irritation.[4] Gloves must be inspected before use and disposed of as solid hazardous waste after handling.
Body Protection A fully-fastened lab coat.Protects skin and personal clothing from contamination.[1]
Respiratory Use within a chemical fume hood.Minimizes the risk of inhaling airborne particulates of the solid compound.[1]

Part 2: Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), it is the legal responsibility of the waste generator to determine if a chemical is classified as hazardous waste.[3] While this compound is not specifically listed on the EPA's F, K, P, or U lists, it must be managed as hazardous waste due to its irritant properties, which may fall under characteristic hazardous waste definitions.[5][6]

Proper segregation is the foundation of safe chemical waste management. Never mix boronic acid waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] Incompatible materials can react violently or release toxic gases.[7][8]

Waste Streams for this compound:

  • Solid Waste: Includes unused or expired solid this compound, contaminated gloves, weigh boats, pipette tips, and bench paper.

  • Liquid Waste: Encompasses solutions containing this compound and the first solvent rinse from decontaminating glassware.[1]

  • Sharps Waste: Includes any chemically contaminated needles or blades, which must be collected in a designated, puncture-proof container.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and managing waste generated from the use of this compound.

Step 1: Prepare and Label Waste Containers

Before generating waste, prepare dedicated containers.

  • Container Material: Use containers made of compatible material, such as High-Density Polyethylene (HDPE) plastic bottles for both liquid and solid waste.[8]

  • Labeling: All containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound."

    • The primary hazards (e.g., Irritant).

  • Condition: Ensure containers are in good condition with tightly fitting lids to prevent leaks or spills.[1][9]

Step 2: Collect Waste at the Point of Generation
  • Solid Waste: Place all contaminated disposables and residual solid chemical into the designated solid hazardous waste container.[4] Minimize dust generation during transfer.[3]

  • Liquid Waste: Pour all solutions containing this compound into the designated liquid hazardous waste container using a funnel. Do not fill containers beyond 90% capacity to allow for expansion.[8]

Step 3: Decontaminate Empty Containers and Glassware

Empty containers that held the pure chemical must be decontaminated before disposal or recycling.

  • Initial Rinse: Rinse the empty container or contaminated glassware with a suitable polar organic solvent, such as acetone or ethanol.[1]

  • Collect Rinseate: Crucially, this first rinseate must be collected and disposed of as liquid hazardous waste. [1][10]

  • Subsequent Rinses: Perform a triple rinse. Subsequent rinses with soap and water can follow the initial solvent rinse.

  • Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then typically be disposed of in the appropriate laboratory glassware or plastic recycling stream.[1]

Step 4: Store Waste in a Satellite Accumulation Area (SAA)
  • Store sealed and labeled waste containers in a designated SAA within the laboratory.

  • This area must be under the control of laboratory personnel and should include secondary containment (e.g., a plastic bin) to contain potential spills.[10]

  • Follow your institution's specific procedures for scheduling hazardous waste pickup with the EHS office.

The following diagram illustrates the complete disposal workflow.

G cluster_prep Phase 1: Preparation cluster_generation Phase 2: Waste Generation & Collection cluster_decon Phase 3: Decontamination cluster_storage Phase 4: Final Disposal prep_container Prepare & Label Waste Containers gen_waste Generate Waste (Solid or Liquid) collect_solid Collect Solid Waste in Labeled Container gen_waste->collect_solid collect_liquid Collect Liquid Waste in Labeled Container gen_waste->collect_liquid store_saa Store Sealed Containers in Satellite Accumulation Area collect_solid->store_saa collect_liquid->store_saa empty_container Empty Reagent Container rinse1 Rinse with Solvent (e.g., Acetone) empty_container->rinse1 collect_rinse Collect First Rinseate as Hazardous Waste rinse1->collect_rinse triple_rinse Triple Rinse & Dry rinse1->triple_rinse collect_rinse->collect_liquid recycle Recycle Clean Container triple_rinse->recycle ehs_pickup Arrange EHS Pickup store_saa->ehs_pickup

Caption: Disposal workflow for this compound.

Part 4: Chemical Incompatibilities & Emergency Procedures

To prevent dangerous reactions, do not mix this compound waste with the following:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[3]

  • Strong Acids or Bases: While neutralization is a disposal technique for some weak acids, uncontrolled mixing can cause exothermic reactions.[7] Always consult your EHS department before attempting any neutralization.[4][7]

Emergency Procedures:

  • Spills: For small spills, sweep up solid material, trying to avoid dust generation, and place it into a suitable, labeled disposal container.[3] Clean the area with a damp cloth, and dispose of the cloth as solid hazardous waste. For larger spills, evacuate the area and contact your institution's EHS office immediately.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedural steps of hazard assessment, segregation, collection, and decontamination, you build a self-validating system of safety. Always consult your institution's specific EHS guidelines, as local regulations may vary. Treating chemical disposal with the same rigor and precision as your research protocols ensures a safer environment for yourself, your colleagues, and the community.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Chemtalk. (2022). Boric acid. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • InCide Technologies. (2020). Boric Acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). III. Chemical Hygiene Plan continued. Retrieved from [Link]

  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 2-Isopropoxyphenylboronic Acid: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 2-Isopropoxyphenylboronic acid and its derivatives are invaluable reagents in modern synthetic chemistry, particularly in cross-coupling reactions. However, their utility is matched by a need for meticulous handling. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to empower you with the knowledge to build a self-validating system of safety for every protocol.

Understanding the Risks: The "Why" Behind the Precautions

This compound, like many boronic acid derivatives, presents a specific hazard profile that dictates our handling procedures. It is classified as an irritant, and exposure can lead to adverse health effects.

  • Skin and Eye Irritation : Direct contact with the solid or solutions can cause significant skin and serious eye irritation.[1][2][3][4][5][6][7]

  • Respiratory Tract Irritation : Inhalation of the dust can irritate the respiratory system.[1][2][3][4][6]

  • Potential for Mutagenicity : It is crucial to recognize that some boronic acids have been identified as potential mutagens in the Ames assay.[8][9] This potential genotoxicity underscores the necessity of minimizing exposure to the lowest reasonably achievable level. While the specific mutagenicity of this compound may not be fully characterized, the principle of prudent practice dictates treating it with appropriate care.[8]

These risks are manageable, but they demand a comprehensive approach to personal protection and laboratory operations.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. The following table summarizes the mandatory equipment for handling this compound. The rationale provided explains why each piece of equipment is non-negotiable.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][2][10][11][12]Protects against accidental splashes of solutions and airborne dust particles, preventing serious eye irritation.[10]
Hand Protection Chemically resistant nitrile gloves.[1][10]Prevents direct skin contact and irritation. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[10][13]
Body Protection A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[1][10]Protects skin from accidental spills and contact. The use of a flame-resistant coat is a best-practice standard in synthetic chemistry labs where flammable solvents are common.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[1][10]Mandatory when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles and subsequent respiratory tract irritation.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount. This protocol is designed to be a self-validating system, ensuring safety from preparation to disposal.

Preparation and Engineering Controls
  • Location : All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][10][14]

  • Emergency Equipment : Before beginning, ensure that a safety shower and an eyewash station are unobstructed and readily accessible.[1][10]

  • Work Area : The workspace must be clean, organized, and free of clutter to prevent accidental spills or cross-contamination.

Donning PPE and Handling the Chemical

The sequence of donning PPE is as important as the equipment itself. Follow the workflow diagram below for a visual guide to the entire process.

  • Weighing and Transfer : When weighing the solid, do so within the fume hood or in a ventilated balance enclosure to contain dust. Use spatulas and other appropriate tools to avoid generating airborne particles.[10]

  • Container Management : Keep the container of this compound tightly closed when not in use to prevent moisture absorption and accidental spills.[2][3][4][10]

  • General Hygiene : Avoid all contact with skin, eyes, and clothing.[2][15] Do not eat, drink, or smoke in the laboratory.[5][13][16] Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][5][7][13]

Safe Handling Workflow

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Operation prep2 Clear & Prepare Work Area prep1->prep2 prep3 Locate Eyewash/Shower prep2->prep3 ppe1 Lab Coat & Closed-Toe Shoes prep3->ppe1 Enter Lab ppe2 Safety Goggles/Face Shield ppe1->ppe2 ppe3 Nitrile Gloves ppe2->ppe3 ppe4 Respirator (if needed) ppe3->ppe4 handle1 Carefully Weigh Solid ppe4->handle1 Begin Work handle2 Perform Reaction/Procedure handle1->handle2 handle3 Keep Container Sealed handle2->handle3 clean1 Segregate & Label Waste handle3->clean1 Work Complete clean2 Clean Work Area clean1->clean2 clean3 Doff PPE (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][3][4]

  • Skin Contact : Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][3][4]

  • Inhalation : Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical attention.[1][3][4]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water. Seek immediate medical attention.[1][4][13]

  • Spills : Evacuate the immediate area. Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[1][2]

Disposal Plan

Proper disposal is a critical component of the laboratory safety lifecycle.

  • Chemical Waste : All waste containing this compound, including contaminated absorbent materials, must be disposed of as hazardous waste.[10]

  • Container Disposal : Place all waste into clearly labeled, sealed containers. Follow all local, state, and federal regulations for chemical waste disposal through your institution's environmental health and safety office.[2][3][4][13] Do not dispose of this chemical down the drain or in the regular trash.

By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • BenchChem. (2025). Personal protective equipment for handling 2-Naphthylboronic acid-D7. 10

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. 1

  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 4,5-Dimethyl-2-isopropoxyphenylboronic acid. 2

  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-Isopropyl-oxazole-5-boronic acid pinacol ester. 11

  • Benchchem. (2025). Personal protective equipment for handling Methylboronic acid pinacol ester-d3. 12

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Phenylboronic acid. 13

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 6-Isopropoxypyridine-3-boronic acid pinacolester. 3

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester. 4

  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester. 15

  • Fluorochem. (2024). Safety Data Sheet - (3-(Neopentyloxy)phenyl)boronic acid. 5

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Formylphenylboronic acid. 6

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. 14

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-Vinylphenylboronic Acid. 7

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. 16

  • Pierson, M. et al. (2025). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. 8

  • Elder, D. P., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, ACS Publications. 9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.